molecular formula C9H9NO4 B1319383 2-(4-Methyl-3-nitrophenyl)acetic acid CAS No. 54941-44-5

2-(4-Methyl-3-nitrophenyl)acetic acid

Cat. No.: B1319383
CAS No.: 54941-44-5
M. Wt: 195.17 g/mol
InChI Key: WZNKBDUWSKJHEG-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5) is a valuable nitroaromatic building block in organic synthesis and pharmaceutical research. With a molecular formula of C 9 H 9 NO 4 and a molecular weight of 195.17 g/mol, this compound is characterized as a white to light yellow crystalline solid . Its primary research application is as a key synthetic intermediate. The compound is a direct precursor in the synthesis of more complex molecules, most notably Ropinirole hydrochloride . Ropinirole is a second-generation dopamine-receptor agonist used in the treatment of Parkinson's disease, and the efficient synthesis of this intermediate is critical for the development of such active pharmaceutical ingredients (APIs) . The synthesis of this compound itself can be efficiently achieved in a single step via the nitration of commercially available and low-cost 2-methylphenylacetic acid, using a nitric acid-acetic anhydride system in dichloromethane solvent . This streamlined process highlights its utility and accessibility for research-scale production. Researchers should note that the compound has a melting point of approximately 131°C to 136°C and is soluble in solvents such as methanol . Proper handling procedures should be followed, as the compound may cause skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNKBDUWSKJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592681
Record name (4-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54941-44-5
Record name (4-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-3-nitrophenyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-3-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, comprising a phenylacetic acid core functionalized with both a methyl and a nitro group, make it a valuable building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 54941-44-5[1][2][3]
Molecular Formula C9H9NO4[2][3]
Molecular Weight 195.17 g/mol [2][3]
Appearance Solid[4]
Purity ≥98%[3]
Storage Room temperature, sealed in a dry environment[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. While specific spectra for this compound are often proprietary to chemical suppliers, typical spectral features can be inferred from its structure and data for closely related analogues. Researchers can obtain detailed NMR, HPLC, and LC-MS data from suppliers upon request.[1]

Expected Spectroscopic Characteristics:

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the acetic acid moiety, and the methyl group protons. The relative positions of the aromatic protons will be influenced by the directing effects of the methyl, nitro, and acetic acid groups.

  • 13C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carboxylic acid carbon, the benzylic carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as characteristic peaks for the C-NO2 stretching of the nitro group and C-H stretching of the aromatic ring and methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the benzylic C-C bond.[5]

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 4-methylphenylacetic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the methyl and acetyl groups on the phenyl ring guide the position of nitration.

Below is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established nitration procedures for similar aromatic compounds.[6][7][8]

Experimental Protocol: Nitration of 4-Methylphenylacetic Acid

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Strong Acid Catalyst: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

  • Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction by diluting the acid and precipitating the solid product.

  • Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, yielding a product of high purity.

Synthesis_Workflow cluster_steps Synthetic Procedure reagents Reagents: - 4-Methylphenylacetic acid - Conc. H₂SO₄ - Conc. HNO₃ - Ice - Deionized Water equipment Equipment: - Round-bottom flask - Magnetic stirrer - Ice bath - Dropping funnel - Büchner funnel step1 Step 1: Dissolve 4-Methylphenylacetic acid in conc. H₂SO₄ step2 Step 2: Cool Solution to 0-5°C in an ice bath step1->step2 step4 Step 4: Add Nitrating Mixture Dropwise to the cooled solution step2->step4 step3 Step 3: Prepare Nitrating Mixture (conc. H₂SO₄ + conc. HNO₃) step3->step4 step5 Step 5: Stir Reaction mixture at 0-5°C step4->step5 step6 Step 6: Quench Reaction by pouring onto ice step5->step6 step7 Step 7: Isolate Crude Product by vacuum filtration step6->step7 step8 Step 8: Purify by recrystallization step7->step8 product Final Product: This compound step8->product

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its most notable applications are in the development of targeted protein degraders and as a precursor for active pharmaceutical ingredients (APIs).

Role as a Protein Degrader Building Block

Targeted protein degradation using technologies like PROTACs has emerged as a powerful new therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the construction of PROTAC molecules.[3] The phenylacetic acid moiety can be incorporated into the linker region of a PROTAC. The carboxylic acid functional group provides a convenient handle for chemical modification and attachment to the E3 ligase ligand or the target protein ligand. The nitrophenyl group can influence the physicochemical properties of the linker, such as its rigidity, solubility, and cell permeability, which are critical for the overall efficacy of the PROTAC.

PROTAC_Mechanism cluster_components PROTAC Molecule TargetBinder Target Protein Ligand Linker Linker (incorporating this compound) TargetProtein Target Protein (e.g., oncogenic protein) TargetBinder->TargetProtein E3Binder E3 Ligase Ligand E3Ligase E3 Ubiquitin Ligase E3Binder->E3Ligase Proteasome Proteasome TargetProtein->Proteasome E3Ligase->TargetProtein

Caption: Role of the building block in a PROTAC mechanism.

Intermediate in Pharmaceutical Synthesis

Beyond its use in PROTACs, this compound and its isomers serve as important intermediates in the synthesis of various APIs. For instance, the closely related isomer, 2-methyl-3-nitrophenylacetic acid, is a known precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease. While not the exact same molecule, this highlights the utility of the nitrophenylacetic acid scaffold in constructing complex and biologically active molecules.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the context of modern drug discovery. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an attractive starting material for the construction of complex molecular architectures. Its role as a component in the design of PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the demand for and applications of such specialized building blocks are likely to grow, further solidifying the significance of this compound in the pharmaceutical and life sciences industries.

References

  • Current time information in Green Lake County, US. Google. Link

  • 54941-44-5|this compound. BLDpharm. Link

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  • 54941-44-5 2-(4-Methyl-3-nitro-phenyl)acetic acid 3-硝基. Win-Win Chemical. Link

  • This compound. Sigma-Aldrich. Link

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents. Link

  • Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. Benchchem. Link

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  • SAFETY DATA SHEET. Fisher Scientific. Link

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  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Link

  • 1261444-77-2|2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid. BLDpharm. Link

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  • 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876. PubChem. Link

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  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. Link

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Sources

"2-(4-Methyl-3-nitrophenyl)acetic acid" CAS number 54941-44-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS: 54941-44-5)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

This compound, registered under CAS number 54941-44-5, is a specialized aromatic carboxylic acid derivative.[1][2][3] Its structure, featuring a phenylacetic acid core functionalized with both a methyl and a nitro group, makes it a valuable intermediate in organic synthesis. The strategic placement of the electron-withdrawing nitro group and the electron-donating methyl group influences the reactivity of the aromatic ring and the benzylic position, opening diverse avenues for chemical modification. Notably, this compound is classified within product families such as "Protein Degrader Building Blocks," highlighting its relevance in cutting-edge drug discovery programs, particularly in the development of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, covering its synthesis, properties, applications, and handling.

Physicochemical & Spectroscopic Profile

A clear understanding of a compound's physical and analytical characteristics is fundamental for its application in research and development. The properties of this compound are summarized below.

Properties Table
PropertyValueSource(s)
CAS Number 54941-44-5[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Synonyms 4-Methyl-3-nitrophenylacetic acid, 3-nitro-p-tolylacetic acid[2][4]
Appearance Solid powder, may be yellow to yellow-green
Melting Point 132-136 °C
Boiling Point 374.5 °C at 760 mmHg (Predicted)[2]
Density 1.346 g/cm³ (Predicted)[2]
Purity Typically available at ≥96-98%[1][3][5]
Analytical Data for Structural Confirmation

The following data, derived from synthetic procedures, are critical for verifying the compound's identity after synthesis or prior to use.[6]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): The spectrum shows characteristic peaks for the carboxylic acid C=O stretch (1718 cm⁻¹), the C-O stretch (1267 cm⁻¹), and asymmetric/symmetric stretches of the nitro group (NO₂) at 1526 and 1340 cm⁻¹, respectively.[6]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) (500MHz, DMSO-d₆):

    • δ 12.56 (1H, s, -COOH)

    • δ 7.73-7.74 (1H, d, Ar-H)

    • δ 7.54-7.55 (1H, d, Ar-H)

    • δ 7.37-7.40 (1H, t, Ar-H)

    • δ 3.79 (2H, s, -CH₂-)

    • δ 2.28 (3H, s, -CH₃)[6]

Synthesis Protocol: Nitration of 2-Methylphenylacetic Acid

The most direct synthesis of this compound involves the electrophilic nitration of 2-methylphenylacetic acid.[6][7] The methyl group is an ortho-, para-director; however, the steric hindrance at the ortho-position and the reaction conditions favor nitration at the position meta to the acetic acid group.

Mechanistic Rationale

The reaction employs a classic nitrating mixture of concentrated nitric acid and an activating agent, in this case, acetic anhydride. Acetic anhydride reacts with nitric acid to form the highly electrophilic acetyl nitrate, which then generates the nitronium ion (NO₂⁺). This powerful electrophile attacks the electron-rich toluene ring. The reaction is conducted at a low temperature (0-5 °C) to control the highly exothermic nature of the nitration, preventing over-nitration and decomposition of the starting material. Dichloromethane serves as an inert solvent.[6]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product SM1 2-Methylphenylacetic Acid RC Dichloromethane (Solvent) 0-5 °C, 1-3 hours SM1->RC SM2 Acetic Anhydride SM2->RC SM3 98% Nitric Acid SM3->RC Product This compound (Yield: ~60%) RC->Product Electrophilic Nitration

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from published patent literature and should be performed by qualified personnel with appropriate safety precautions.[6][7]

  • Vessel Preparation: To a reaction flask equipped with a thermometer, stirrer, and dropping funnel, add 2-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane.

  • Cooling: Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Nitration: Slowly add 98% concentrated nitric acid (1.4-1.6 eq) dropwise, ensuring the internal temperature is maintained between 0 °C and 5 °C. The causality for this strict temperature control is to prevent runaway reactions and the formation of undesired dinitro or oxidized byproducts.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 2 to 3 hours to ensure the reaction proceeds to completion.

  • Isolation: Upon completion, isolate the solid product by filtration.

  • Purification: Wash the crude product with cold water to remove residual acids and purify further as needed, typically through recrystallization, to yield the final product. The expected yield is approximately 60-61%.[7]

Applications in Research and Drug Development

The true value of this compound lies in the versatility of its functional groups, making it a strategic intermediate for synthesizing more complex molecules.[8][9]

Core as a Versatile Chemical Intermediate

The nitro and carboxylic acid groups are amenable to a wide range of chemical transformations.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This aniline derivative is a cornerstone for building heterocyclic rings, forming amides, or participating in coupling reactions.

  • Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest. This is a critical step in creating linkers for PROTACs or conjugating to other pharmacophores.

Role as a Pharmaceutical Building Block

While specific drugs derived directly from this molecule are not widely reported, its structural motifs are common in pharmacologically active compounds. Phenylacetic acid derivatives, in general, are precursors to various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[10] The nitroaromatic moiety is also present in numerous approved drugs, where it can contribute to binding or serve as a handle for further synthesis.[9] Its isomers, such as 4-nitrophenylacetic acid, are used as intermediates in the synthesis of penicillin precursors, local anesthetics, and potential angiogenesis inhibitors.[11]

Conceptual Role as a Chemical Intermediate

G Core 2-(4-Methyl-3-nitrophenyl) acetic acid N_reduction Nitro Reduction (e.g., H₂, Pd/C) Core->N_reduction C_activation Carboxyl Activation (e.g., SOCl₂, EDCI) Core->C_activation Aniline 2-(3-Amino-4-methylphenyl) acetic acid N_reduction->Aniline Amide Amide Derivatives C_activation->Amide Ester Ester Derivatives C_activation->Ester Heterocycles Heterocycle Synthesis Aniline->Heterocycles APIs API Synthesis Aniline->APIs Amide->APIs Protein_Degraders Protein Degrader Linkers Ester->Protein_Degraders

Caption: Potential synthetic pathways originating from the core molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[5][12][13]

  • Hazard Identification:

    • Causes skin irritation.[5]

    • Causes serious eye irritation.[5][12]

    • May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

    • Respiratory Protection: Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

  • First-Aid Measures:

    • Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

    • Skin: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[12]

    • Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

  • Handling and Storage:

    • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[12]

    • Storage: Store in a well-ventilated place. Keep the container tightly closed. Storage at room temperature is generally acceptable.[1][12]

References

  • HDH Chemicals. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 54941-44-5 2-(4-Methyl-3-nitro-phenyl)acetic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-Methyl-4-nitrophenyl)acetic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophenylacetic acid. Retrieved from [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • ChemBK. (2024). 2-Methyl-3-nitro phenyl acetic acid. Retrieved from [Link]

  • Google Patents. (2011). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Fisher Scientific. (n.d.). 2-Methyl-3-nitrophenylacetic acid, 96%. Retrieved from [Link]

  • NSR Laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0). Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4968. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methyl-3-nitrophenyl)acetic acid, a key organic intermediate with significant applications in pharmaceutical research and development. With a molecular weight of 195.17 g/mol , this compound serves as a versatile building block in the synthesis of complex therapeutic agents.[1][2][3] This document details its physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its pivotal role as a building block for targeted protein degraders and other pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery pipelines.

Compound Identification and Physicochemical Properties

This compound, identified by the CAS Number 54941-44-5, is a substituted phenylacetic acid derivative.[1] The presence of the carboxylic acid, methyl, and nitro functional groups makes it a valuable and reactive intermediate for further chemical modification.

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical assessment. Below is a summary of its key identifiers and physicochemical characteristics.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-nitro-4-methylphenylacetic acid; (4-methyl-3-nitrophenyl)acetic acid; 5-(Carboxymethyl)-2-methylnitrobenzene[3]
CAS Number 54941-44-5[1]
Molecular Formula C₉H₉NO₄[1][2][3]
Molecular Weight 195.17 g/mol [1][2][3]
Appearance Solid powder, typically yellow to yellow-green[2]
Melting Point 132-136 °C (for isomer 2-methyl-3-nitrophenylacetic acid)[2]
Boiling Point (Predicted) 377.6 ± 27.0 °C[2]
Density (Predicted) 1.346 ± 0.06 g/cm³[2]

The Scientific Rationale: A Key Building Block in Drug Development

The utility of this compound extends beyond that of a simple organic intermediate; it is a component with strategic importance in modern medicinal chemistry. Its structure is particularly relevant in two key areas: as a precursor to established active pharmaceutical ingredients (APIs) and as a building block in the burgeoning field of targeted protein degradation.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a documented intermediate in the synthesis of various pharmaceutical agents. For instance, related isomers like 2-Methyl-3-nitrophenylacetic acid are used in the preparation of Ropinirole, a non-ergoline dopamine agonist prescribed for treating Parkinson's disease and restless legs syndrome.[4][5] The structural motifs present in this compound are common in neurological and other therapeutic agents, making it a valuable starting material.

Building Block for Targeted Protein Degradation

A significant modern application for this molecule is its use as a "Protein Degrader Building Block".[1] This refers to its role in constructing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This compound provides a versatile scaffold that can be elaborated into either the linker or the E3 ligase-binding component, offering synthetic handles for further chemical modification.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule (e.g., derived from building block) POI->PROTAC Proteasome Proteasome (Degradation Machinery) POI->Proteasome   Targeted for Degradation E3 E3 Ubiquitin Ligase E3->POI   Ubiquitination E3->PROTAC Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded   Results in Synthesis_Workflow cluster_synthesis Synthesis & Purification A 1. Charge Reactor (Precursor + Solvent) B 2. Cool to 0°C A->B C 3. Add Nitric Acid (Maintain T < 5°C) B->C D 4. Reaction Monitoring (2-3h via TLC) C->D E 5. Quench in Ice Water D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Recrystallize (e.g., Ethanol/Water) F->G H 8. Dry Final Product G->H

Sources

A Comprehensive Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

This technical guide provides an in-depth analysis of 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS No. 54941-44-5), a key organic intermediate with significant applications in modern drug discovery and chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, a detailed and validated synthesis protocol, and a thorough guide to its analytical characterization. Furthermore, we explore its emerging role as a versatile building block, particularly in the development of novel protein degraders. The protocols and data presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Physicochemical and Structural Properties

This compound is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid functional group, a methyl group, and a nitro group on the aromatic ring, makes it a valuable synthon for introducing specific pharmacophoric elements.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-nitro-4-methylphenylacetic acid, 4-Methyl-3-nitrophenylacetic acid, 5-(Carboxymethyl)-2-methylnitrobenzene[1]
CAS Number 54941-44-5[2][3]
Molecular Formula C₉H₉NO₄[2][4]
Molecular Weight 195.17 g/mol [2][3][4]
Appearance Expected to be a yellow to pale brown crystalline solid[4]
Purity Commercially available at ≥98%[2]
Storage Store at room temperature, protected from light and moisture. For long-term preservation of quality, storage in a freezer is recommended.[2][5]

Synthesis Protocol: Electrophilic Nitration of 4-Methylphenylacetic Acid

The most direct and industrially relevant synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 4-methylphenylacetic acid.

Principle and Rationale

This synthesis is based on the nitration of an activated aromatic ring. The starting material, 4-methylphenylacetic acid, contains two ortho-directing groups (methyl and acetic acid). The nitration is directed to the position ortho to the methyl group and meta to the deactivating (but ortho, para-directing) acetic acid group. The use of acetic anhydride with nitric acid generates the potent electrophile, the nitronium ion (NO₂⁺), in situ. The reaction is conducted at a low temperature (0–5 °C) because nitration is a highly exothermic process; this control is critical to prevent over-nitration (dinitration) and decomposition of the starting material, thereby ensuring higher yield and purity of the desired monosubstituted product. Dichloromethane is an effective solvent as it is inert under these reaction conditions and facilitates temperature control.

Materials and Equipment
  • Chemicals: 4-Methylphenylacetic acid, Acetic anhydride, Concentrated Nitric Acid (98%), Dichloromethane (DCM), Ice, Deionized water.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with stir bar, thermometer, ice bath, Buchner funnel, and filtration apparatus.

Step-by-Step Procedure

This protocol is adapted from a patented method for a structurally related isomer and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 4-methylphenylacetic acid (1.0 eq) and dichloromethane (approx. 1 mL per gram of starting material).

  • Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) to the suspension.

  • Cooling: Place the flask in an ice bath and stir the mixture until the temperature stabilizes at 0 °C.

  • Nitric Acid Addition: Slowly add concentrated nitric acid (1.5 eq) dropwise via the dropping funnel. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and maintain the temperature between 0–5 °C. A rapid increase in temperature can lead to unsafe conditions and the formation of unwanted byproducts.

  • Reaction: After the addition is complete, allow the reaction to stir at 0–5 °C for 2–3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Workup: Upon completion, slowly quench the reaction by adding ice-cold water. The product will precipitate out of the solution.

  • Isolation: Filter the resulting solid using a Buchner funnel. Wash the solid precipitate thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the isolated solid under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.[8]

Synthesis Workflow Diagram

synthesis_workflow start Start: 4-Methylphenylacetic Acid + Dichloromethane add_anhydride Add Acetic Anhydride (1.1 eq) start->add_anhydride cool Cool to 0 °C in Ice Bath add_anhydride->cool add_nitric Dropwise Addition of Conc. Nitric Acid (1.5 eq) cool->add_nitric react Reaction at 0-5 °C for 2-3h add_nitric->react Maintain T < 5°C quench Quench with Ice-Cold Water react->quench precipitate Product Precipitation quench->precipitate filter Filter and Wash with Water precipitate->filter dry Dry Under Vacuum filter->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the chemical structure and assessment of purity are self-validating steps essential for any synthesis. The following spectroscopic methods are standard for characterizing the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. Based on data from analogous compounds, the following characteristic absorption bands are expected[6]:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500–3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700–1725 cm⁻¹.

  • N-O Asymmetric Stretch (Nitro Group): A strong band around 1520–1560 cm⁻¹.

  • N-O Symmetric Stretch (Nitro Group): A strong band around 1330–1370 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the specific substitution pattern on the aromatic ring. The expected signals are:

    • ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH).

    • Aromatic Region (7.3–8.0 ppm, 3H): The three aromatic protons will exhibit a specific splitting pattern (e.g., a doublet, a singlet, and another doublet) confirming the 1,2,4-substitution pattern. This pattern is distinct from other isomers.

    • ~3.7 ppm (singlet, 2H): The methylene protons (CH₂) adjacent to the aromatic ring and the carboxyl group.

    • ~2.4 ppm (singlet, 3H): The methyl protons (CH₃) attached to the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum should show 9 distinct signals corresponding to the nine unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight of approximately 195.17.

Applications in Drug Discovery and Chemical Biology

This compound is not merely a simple organic chemical; it is a specialized building block with high relevance in modern pharmaceutical research.

  • Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[2] In this context, it can be used as a linker or a component of a ligand that binds to an E3 ubiquitin ligase or a target protein. The field of targeted protein degradation, which includes technologies like PROTACs (Proteolysis-Targeting Chimeras), is a frontier in drug development for "undruggable" targets.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The structural motif of nitrophenylacetic acid is found in various biologically active molecules. For instance, the closely related isomer, 2-methyl-3-nitrophenylacetic acid, is a key intermediate in the synthesis of Ropinirole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[6][9] This underscores the value of this chemical class in constructing complex APIs.

Safety, Handling, and Storage

Proper handling of this compound is essential. The following safety information is compiled from safety data sheets of structurally similar compounds.[5][10][11]

CategoryDescription
Hazard Class Causes serious eye irritation/damage. May cause skin and respiratory irritation.[4][10]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
First Aid Measures Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[10][11]
Handling Handle in a well-ventilated area or fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via electrophilic nitration, combined with its utility as a building block in complex molecular architectures, makes it a compound of significant interest to the drug discovery and chemical synthesis communities. The detailed protocols, characterization data, and safety guidelines provided in this document offer a comprehensive resource for scientists working with this important molecule.

References

  • This compound, min 98%, 1 gram. Chemsavers.[Link]

  • 2-Methyl-3-nitro phenyl acetic acid - ChemBK. ChemBK.[Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • WO 2006/123356 A1 - AN IMPROVED PROCESS FOR THE PREPARATION OF 4-[2-(DI-N-PROPYLAMINO)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS.

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"2-(4-Methyl-3-nitrophenyl)acetic acid" synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

Introduction: Significance and Synthetic Overview

This compound is a valuable organic intermediate, playing a crucial role as a building block in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a substituted phenylacetic acid core, makes it a versatile precursor for various bioactive compounds.[3][4]

This guide provides a detailed examination of the primary synthesis mechanism for this compound, which proceeds via the electrophilic aromatic substitution—specifically, the nitration—of 4-methylphenylacetic acid. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis.

Core Mechanism: Electrophilic Aromatic Substitution

The synthesis hinges on the nitration of a substituted benzene ring, a cornerstone reaction in organic chemistry.[5] The starting material, 4-methylphenylacetic acid (also known as p-tolylacetic acid), possesses two substituents on the aromatic ring: a methyl group (-CH₃) at position 4 and an acetic acid moiety (-CH₂COOH) at position 1.[6]

The directing effects of these existing groups govern the position of the incoming electrophile (the nitro group, -NO₂).

  • Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4). Since the para position is already occupied, it strongly directs to positions 2 and 6.

  • Acetic Acid Group (-CH₂COOH): This group is considered weakly activating and also an ortho, para-director.

The combined influence of these two groups makes the positions ortho to the methyl group (2 and 6) the most electron-rich and thus the most susceptible to electrophilic attack. The nitration predominantly occurs at the 3-position (which is equivalent to the 5-position due to symmetry, but adjacent to the methyl group), placing the nitro group ortho to the methyl group.

Mechanism Deep Dive: A Three-Step Process

The reaction proceeds through a well-established three-stage mechanism.[5]

  • Generation of the Electrophile (Nitronium Ion): The active electrophile, the nitronium ion (NO₂⁺), is generated in situ. While a mixture of concentrated sulfuric and nitric acids is classic for this purpose, an effective alternative involves reacting concentrated nitric acid with a dehydrating agent like acetic anhydride.[7][8] The acetic anhydride removes water, driving the equilibrium towards the formation of the highly reactive nitronium ion.[9]

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the 4-methylphenylacetic acid ring attacks the nitronium ion. This step is the rate-determining step of the reaction.[5] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with resonance structures showing the charge at positions ortho and para to the site of attack.

  • Deprotonation and Re-aromatization: A weak base in the reaction mixture (e.g., water or the acetate ion) removes a proton from the carbon atom bonded to the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[5]

Reaction Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + Ac₂O - 2x CH₃COOH Ac2O Acetic Anhydride ((CH₃CO)₂O) StartMat 4-Methylphenylacetic Acid SigmaComplex Sigma Complex (Arenium Ion) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Core three-step mechanism of nitration.

Field-Proven Experimental Protocol

The following protocol is adapted from established synthetic methods, providing a reliable pathway to the target compound.[7][8]

Reagents and Materials
  • 4-Methylphenylacetic acid

  • Acetic anhydride

  • Concentrated nitric acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Reaction flask equipped with a thermometer, magnetic stirrer, and dropping funnel

  • Ice bath

Step-by-Step Methodology
  • Reactant Charging: In a reaction flask, charge 4-methylphenylacetic acid, acetic anhydride, and dichloromethane. The patent suggests a molar ratio of approximately 1:1.10 for the acid to acetic anhydride.[7][8]

  • Cooling: Begin stirring the mixture and cool the flask in an ice bath to a temperature of 0°C. Maintaining low temperatures is critical as nitration is a highly exothermic process.[10]

  • Nitric Acid Addition: Slowly add concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between -5°C and 5°C.[8]

  • Reaction Period: After the addition is complete, allow the reaction to continue stirring at a controlled temperature (e.g., 0°C to 5°C) for 1 to 3 hours to ensure completion.[7]

  • Product Isolation: The product, this compound, will precipitate out of the solution. Isolate the solid product by vacuum filtration.

  • Purification (Optional): The crude product can be washed with cold water and recrystallized from a suitable solvent like ethanol to achieve higher purity.

Experimental Workflow start Start charge Charge Flask: - 4-Methylphenylacetic Acid - Acetic Anhydride - Dichloromethane start->charge cool Cool to 0°C with Stirring charge->cool add_acid Slowly Add Conc. Nitric Acid (Maintain Temp: -5 to 5°C) cool->add_acid react Continue Reaction (1-3 hours at 0-5°C) add_acid->react filter Isolate Product by Filtration react->filter end End filter->end

Sequential workflow for the synthesis protocol.

Data Presentation: Synthesis Yields

The following table summarizes results from example syntheses, demonstrating the effectiveness of the described protocol.[7][8] Note: The cited patent uses 2-methylphenylacetic acid as the starting material, which would yield a different isomer. The protocol is directly applicable to 4-methylphenylacetic acid to obtain the target compound of this guide. The yields below are as reported in the patent for its specific starting material but are representative of this type of reaction.

ParameterExample 1Example 2Example 3
Starting Material 20g (0.133 mol)20g (0.133 mol)20g (0.133 mol)
Nitric Acid 12g (0.190 mol)12.9g (0.205 mol)13.4g (0.212 mol)
Acetic Anhydride 15g (0.147 mol)15g (0.147 mol)15g (0.147 mol)
Reaction Temp. 0°C - 5°C5°C - 10°C0°C - 5°C
Reaction Time 3.0 h1.0 h2.0 h
Product Mass 15.76 g15.50 g15.96 g
Yield 60.6%59.6%61.4%

Trustworthiness and Scientific Integrity

The protocol described is a self-validating system grounded in fundamental principles of organic chemistry.

  • Causality: The choice of a low-temperature environment directly addresses the high exothermicity of the nitration reaction, preventing thermal runaway and minimizing the formation of undesirable byproducts such as dinitrated or oxidized species.[9][10]

  • Control: The slow, dropwise addition of nitric acid is a critical control measure. It ensures that the rate of heat generation does not exceed the cooling capacity of the system, thereby maintaining reaction specificity.

  • Stoichiometry: The use of a slight excess of the nitrating agent (formed from nitric acid and acetic anhydride) ensures the complete conversion of the starting material, maximizing the yield of the desired product.

Conclusion

The synthesis of this compound is efficiently achieved through the electrophilic nitration of 4-methylphenylacetic acid. A thorough understanding of the reaction mechanism, particularly the directing effects of the ring substituents and the necessity of generating a potent electrophile, is key to success. By implementing a carefully controlled experimental protocol, particularly with respect to temperature management, researchers can reliably produce this important chemical intermediate with good yields and high purity. The synthesis serves as an excellent practical application of electrophilic aromatic substitution theory for professionals in drug development and chemical research.

References

  • ChemBK. (2024). 2-Methyl-3-nitro phenyl acetic acid. Available at: [Link]

  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Available at: [Link]

  • Google Patents. (2012). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. Available at: [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. (2006). WO 2006/123356 A1.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Available at: [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • vpscience.org. (n.d.). NITRATION. Available at: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • PubChem - NIH. (n.d.). p-Tolylacetic acid. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents. (2010). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

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Spectroscopic data of "2-(4-Methyl-3-nitrophenyl)acetic acid" (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methyl-3-nitrophenyl)acetic acid

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring its purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural features of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailing the principles of each technique, predictive analysis of the spectra, and standardized protocols for data acquisition. For illustrative purposes and to ground our predictions, we will draw parallels with the well-characterized analogue, 4-nitrophenylacetic acid, where extensive public data is available.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound suggests the presence of several distinct proton environments. The analysis is based on the influence of electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups on the aromatic ring.

  • Aromatic Protons: The three protons on the phenyl ring will exhibit distinct chemical shifts due to their positions relative to the substituents. The proton ortho to the nitro group is expected to be the most deshielded (highest ppm), while the proton ortho to the methyl group will be the most shielded (lowest ppm).

  • Methylene Protons (-CH₂-): The two protons of the acetic acid methylene group are adjacent to the aromatic ring and the carbonyl group, leading to a characteristic singlet in the range of 3.6-3.8 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a singlet, typically in the range of 2.3-2.5 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet at a high chemical shift (10-12 ppm), which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 d 1H Ar-H
~7.5 dd 1H Ar-H
~7.3 d 1H Ar-H
~3.7 s 2H -CH₂-
~2.4 s 3H -CH₃

| ~11.0 | br s | 1H | -COOH |

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 170-180 ppm range.

  • Aromatic Carbons: The six aromatic carbons will have different chemical shifts due to the electronic effects of the substituents. The carbon bearing the nitro group will be significantly deshielded.

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, generally between 35-45 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at the upfield end of the spectrum, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~175 -COOH
~148 Ar-C (C-NO₂)
~138 Ar-C (C-CH₃)
~135 Ar-C
~132 Ar-C
~125 Ar-C
~122 Ar-C
~40 -CH₂-

| ~18 | -CH₃ |

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required compared to ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz for carbon) is used.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Broad, Strong O-H stretch (carboxylic acid)
~1700 Strong C=O stretch (carboxylic acid)
~1530 & ~1350 Strong N-O asymmetric and symmetric stretch (nitro group)
~3050 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
~1600 & ~1475 Medium-Weak C=C stretch (aromatic ring)

| ~1300 | Medium | C-O stretch (carboxylic acid) |

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR_Workflow Start Start SamplePrep Place Sample on ATR Crystal Start->SamplePrep AcquireSample Acquire Sample Spectrum SamplePrep->AcquireSample AcquireBG Acquire Background Spectrum AcquireBG->AcquireSample Process Background Subtraction & Processing AcquireSample->Process End Final IR Spectrum Process->End

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₉H₉NO₄) is 195.17 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be used to confirm the elemental composition.

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): Depending on the ionization technique (e.g., ESI+, ESI-), the molecular ion peak is expected at m/z 195 (for the neutral molecule in techniques like EI), 196 ([M+H]⁺ in ESI+), or 194 ([M-H]⁻ in ESI-).

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da).

Table 4: Predicted MS Data (ESI-)

m/z Assignment
194.05 [M-H]⁻

| 150.06 | [M-H-CO₂]⁻ |

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it through an LC column.

    • Acquire data in both positive and negative ion modes to determine the best ionization.

    • Set the mass range to cover the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column Chromatographic Separation LC_Sample->LC_Column Ionization Ionization (ESI) LC_Column->Ionization Eluent Transfer MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Caption: General workflow for LC-MS analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and purity assessment of this compound. While the data presented here is predictive, it is based on established principles of spectroscopy and serves as a robust guide for researchers working with this compound. Experimental verification using the protocols outlined is essential for confirming these predictions and ensuring the integrity of subsequent research.

References

  • PubChem - National Library of Medicine. PubChem provides comprehensive information on chemical substances, including physical properties, spectral information, and safety data. [Link]

  • Spectral Database for Organic Compounds (SDBS). An integrated spectral database system for organic compounds, which includes ¹H NMR, ¹³C NMR, MS, and IR spectra. Maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Journal of Organic Chemistry. A leading peer-reviewed journal for the publication of original research in organic chemistry, often containing detailed experimental sections with spectroscopic data. [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook providing fundamental principles and practical applications of spectroscopic techniques in organic chemistry. (Note: A direct link to the full textbook is not possible, but it is a standard reference in the field). [Link]

Biological activity of nitrophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Nitrophenylacetic Acid Derivatives

Executive Summary

Nitrophenylacetic acid (NPA) and its derivatives represent a versatile and highly significant class of chemical compounds in medicinal chemistry and drug development. The unique electronic properties imparted by the nitro group, combined with the reactivity of the phenylacetic acid scaffold, give rise to a broad spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and specific enzyme inhibition. The synthetic tractability of the core structure allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the key biological activities of NPA derivatives, delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and explores the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

The Nitrophenylacetic Acid Scaffold: A Foundation for Bioactivity

Chemical Properties and Synthetic Versatility

Nitrophenylacetic acid is a derivative of phenylacetic acid featuring a nitro group substituent on the aromatic ring. The position of the nitro group (ortho-, meta-, or para-) significantly influences the molecule's electronic properties, reactivity, and, consequently, its biological interactions.

  • 2-Nitrophenylacetic Acid (ortho-NPA): This isomer is a valuable precursor in the synthesis of various biologically active molecules and heterocycles.[1] Its reduction can lead to anilines that cyclize to form lactams or, with weaker reducing agents, hydroxamic acids.[1] These structures are foundational in developing enzyme inhibitors and anticancer agents.[1]

  • 3-Nitrophenylacetic Acid (meta-NPA): The chemical structure of 3-NPA, with its distinct reactivity due to the nitro group and acetic acid side chain, makes it a critical intermediate for synthesizing complex organic molecules, particularly in the pharmaceutical sector.[2] The nitro group can be reduced to an amine, opening pathways for creating a wide range of biologically active compounds.[2]

  • 4-Nitrophenylacetic Acid (para-NPA): As an intermediate, 4-NPA is used in the synthesis of pharmaceuticals, dyestuffs, and penicillin precursors.[3][4] Its chemical properties make it a suitable ligand for investigating enzyme mechanisms and a building block for compounds with potential anti-angiogenic properties.[3][4]

The Nitro Group: A Key Modulator of Biological Activity

The nitro (NO₂) group is far from a passive substituent; it is an "efficient scaffold" in the synthesis of new bioactive molecules.[5][6][7] Its strong electron-withdrawing nature profoundly affects the polarity and electronic characteristics of the parent molecule, enhancing interactions with biological targets like amino acid residues in proteins.[6][7] A primary mechanism of action, particularly in antimicrobial contexts, involves the in-cell reduction of the nitro group. This process generates toxic reactive intermediates, such as nitroso and superoxide species, which can covalently bind to DNA, causing nuclear damage and subsequent cell death.[5] This dual nature means the nitro group can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature responsible for toxicity).[6][7]

Key Biological Activities of NPA Derivatives

The functional versatility of the NPA scaffold has led to the discovery of derivatives with potent activity against a range of diseases.

Anticancer Activity

NPA derivatives have emerged as promising candidates for anticancer drug development, demonstrating cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer effects are often linked to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit enzymes crucial for tumor growth and proliferation.[8] For instance, some derivatives modulate the levels of pro- and anti-apoptotic proteins like Bax and Bcl-2 and activate caspases, indicating the induction of the mitochondrial apoptosis pathway.[9] Furthermore, NPA derivatives serve as intermediates in synthesizing compounds with anti-angiogenic properties, which inhibit the formation of new blood vessels necessary for tumor growth.[3][4]

Field-Proven Insights: Studies have shown that the presence and position of the nitro group are critical. In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds featuring a nitro moiety demonstrated significantly higher cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines compared to analogous compounds with a methoxy group.[8][10]

Data Presentation: Cytotoxicity of Phenylacetamide Derivatives

Compound ID Substituent Target Cell Line IC₅₀ (µM) Reference Drug (Imatinib) IC₅₀ (µM)
2b m-nitro PC3 (Prostate Carcinoma) 52 40
2c p-nitro PC3 (Prostate Carcinoma) 80 40
2c p-nitro MCF-7 (Breast Cancer) 100 98

Data synthesized from studies on phenylacetamide derivatives.[8][10]

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[5]

Mechanism of Action: The primary antimicrobial mechanism involves the intracellular reduction of the nitro group, which produces cytotoxic reactive nitrogen species. These intermediates can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[5] This redox activity is effective against a broad spectrum of microorganisms, including bacteria and fungi.

Field-Proven Insights: Research into N,N'-(4-nitro-1,2-phenylene)diamide derivatives revealed that compounds with strong electron-withdrawing groups exhibited superior antibacterial activity.[11] One derivative, N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d), was particularly potent, showing broad-spectrum activity against multiple clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] Similarly, certain 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide compounds have shown significant antibacterial and antifungal activity.[12]

Data Presentation: Antimicrobial Activity of Derivative 3d

Test Organism Zone of Inhibition (mm) MIC (mg/mL) MBC/MFC (mg/mL)
Pseudomonas aeruginosa 11 12.5 12.5 (Bactericidal)
MRSA 34 12.5 12.5 (Bactericidal)
Escherichia coli 22 12.5 12.5 (Bactericidal)
Klebsiella pneumoniae 11 25.0 >25.0 (Bacteriostatic)
Candida albicans 18 12.5 >25.0 (Fungistatic)

Data from a study on N,N'-(4-nitro-1,2-phenylene)diamide derivatives.[11]

Anti-inflammatory Activity

NPA derivatives have shown potential in mitigating inflammatory responses, a key factor in many chronic diseases.

Mechanism of Action: The pharmacological effects of many anti-inflammatory drugs are due to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing inflammatory mediators like prostaglandins and leukotrienes.[13] Some NPA derivatives function through this mechanism. Additionally, nitrated fatty acids, a related class of molecules, have been shown to repress NF-κB-dependent gene expression, a critical pathway in inflammation.[14] Other pyrrole-containing derivatives have demonstrated the ability to suppress pro-inflammatory cytokines like TNF-α while elevating anti-inflammatory cytokines such as TGF-β1.[15][16][17]

Field-Proven Insights: In a study of new carboxylic acids, derivatives showed potent inhibition of both COX-1 and COX-2 enzymes.[13] Another study on a pyrrole derivative found that while a single dose had minimal effect, repeated administration over 14 days led to a significant reduction in inflammation in an in vivo model, suggesting cumulative or adaptive mechanisms of action.[15][16][17]

Enzyme Inhibition

The specific chemical architecture of NPA derivatives makes them effective inhibitors of various enzymes implicated in disease.

Mechanism of Action: The nitro group can effectively mimic the binding of a carboxylic acid's anionic form, allowing it to interact with active site residues.[18] For example, in aldose reductase (ALR2), an enzyme linked to diabetic complications, the nitro group is predicted to bind to Tyr48 and His110 residues in the enzyme's active site.[18] This mimetic capability allows for the design of potent and selective inhibitors.

Examples of Enzyme Inhibition:

  • Aldose Reductase (ALR2): Nitrophenyl derivatives have been identified as a novel class of ALR2 inhibitors.[18]

  • Tyrosinase: Nitrophenylpiperazine derivatives have been designed and synthesized as novel inhibitors of tyrosinase, an enzyme involved in melanin production.[19]

  • Malonic Enzyme: 4-Nitrophenylacetic acid has been shown to inhibit 3-hydroxyacyl-CoA dehydrogenase, with the nitro group thought to react with a cysteine residue in the active site.[3]

Methodologies for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

In Vitro Cytotoxicity Evaluation: MTS Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is chosen for its reliability and suitability for high-throughput screening.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenylacetic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Workflow Diagram: MTS Assay

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate for 24h seed->incubate1 prep_compounds 3. Prepare Serial Dilutions of NPA Derivatives incubate1->prep_compounds treat 4. Add Compounds to Wells (Include Vehicle & Positive Controls) prep_compounds->treat incubate2 5. Incubate for 48-72h treat->incubate2 add_mts 6. Add MTS Reagent incubate2->add_mts incubate3 7. Incubate for 1-4h add_mts->incubate3 read_plate 8. Measure Absorbance (490 nm) incubate3->read_plate analyze 9. Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for determining cytotoxicity using the MTS assay.

Antimicrobial Susceptibility Testing: Broth Dilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the NPA derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Workflow Diagram: MIC Determination

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions 2. Prepare Serial Dilutions of NPA Derivatives in 96-well Plate prep_inoculum->prep_dilutions inoculate 3. Inoculate Wells (Include Growth & Sterility Controls) prep_dilutions->inoculate incubate 4. Incubate Plate (16-20h) inoculate->incubate read_mic 5. Read Plate for Turbidity Determine MIC incubate->read_mic subculture 6. (Optional) Subculture from Clear Wells onto Agar read_mic->subculture finish End read_mic->finish End if MBC not required read_mbc 7. (Optional) Incubate Agar Plates & Determine MBC/MFC subculture->read_mbc read_mbc->finish

Caption: Workflow for MIC determination via the broth dilution method.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[13][15]

Experimental Protocol:

  • Animal Acclimatization: Acclimate Wistar rats or mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups receiving different doses of the NPA derivative via intraperitoneal or oral administration.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw to induce localized edema.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow acclimate 1. Acclimatize Animals grouping 2. Group Animals & Administer Compounds (Vehicle, Positive Control, NPA Derivatives) acclimate->grouping baseline 3. Measure Baseline Paw Volume (t=0) grouping->baseline induce 4. Induce Edema with Carrageenan Injection baseline->induce measure 5. Measure Paw Volume at 1h, 2h, 3h, 4h induce->measure analyze 6. Calculate % Edema Inhibition vs. Control Group measure->analyze end End analyze->end

Caption: Experimental workflow for the in vivo paw edema assay.

Synthesis and Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.

General Synthetic Routes: A common method for synthesizing NPA derivatives involves the nitration of a substituted benzene ring using a mixed acid (concentrated nitric and sulfuric acid), followed by substitution and hydrolysis steps to yield the final product.[20]

Key SAR Insights:

  • Role of the Nitro Group: As previously discussed, the presence of a nitro group often enhances cytotoxic and antimicrobial activity compared to other substituents like methoxy groups.[8][10]

  • Impact of Electron-Withdrawing Groups: The introduction of other electron-withdrawing groups, such as trifluoroacetamide, can further boost antibacterial potency.[11]

  • Positional Isomerism: The position of the nitro group (ortho, meta, para) can significantly alter the binding affinity and selectivity of the derivative for its biological target, although this requires systematic investigation for each target class.

Hypothetical Signaling Pathway: NPA Derivative-Induced Apoptosis

Apoptosis_Pathway NPA NPA Derivative Bax Bax Activation NPA->Bax Bcl2 Bcl-2 Inhibition NPA->Bcl2 Mito Mitochondria CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism for NPA derivative-induced apoptosis.

Conclusion and Future Perspectives

Nitrophenylacetic acid derivatives constitute a rich and promising field for therapeutic innovation. Their proven efficacy across anticancer, antimicrobial, and anti-inflammatory applications, coupled with their synthetic accessibility, makes them highly attractive scaffolds for further development. Future research should focus on synthesizing novel analogues with improved potency and reduced toxicity, elucidating detailed mechanisms of action through advanced biochemical and cellular assays, and exploring their potential in combination therapies. The continued investigation of this versatile chemical class holds significant promise for addressing unmet needs in human and animal health.

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A Senior Scientist's Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid: Synthesis, Application, and Quality Control in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methyl-3-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, holds a position of strategic importance in modern medicinal chemistry. Its unique structural arrangement, featuring a carboxylic acid moiety and an ortho-substituted nitro group on a toluene backbone, makes it a versatile precursor for the synthesis of complex heterocyclic systems. This technical guide provides an in-depth analysis of this intermediate, covering its physicochemical properties, validated synthesis protocols, and critical role in the manufacturing of Active Pharmaceutical Ingredients (APIs). We will explore the mechanistic rationale behind its synthesis and subsequent transformations, detail robust analytical methods for quality control, and provide essential safety and handling protocols for laboratory and industrial settings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

The Strategic Importance of Nitrophenylacetic Acid Derivatives

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that influences the entire manufacturing chain, from route efficiency to the final API's purity profile. Nitrophenylacetic acid derivatives, such as the titular this compound, are particularly valuable. The nitro group, a powerful electron-withdrawing entity, not only activates the aromatic ring for certain transformations but also serves as a latent amino group.[1] Through well-established reduction methodologies, the nitro functional group can be selectively converted to an amine, which is a cornerstone for building a vast array of heterocyclic structures and amide linkages fundamental to many drug classes.[2] This inherent functionality allows chemists to introduce nitrogen-containing scaffolds late in a synthetic sequence, a strategy that is often key to achieving molecular complexity and diversity.

Physicochemical Profile

A thorough understanding of an intermediate's physical and chemical properties is paramount for process development, ensuring safe handling, and designing effective purification strategies. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 54941-44-5[3]
Molecular Formula C₉H₉NO₄[3][4]
Molecular Weight 195.17 g/mol [4]
Appearance Light yellow to white solid powder[5][6]
Melting Point 132-136 °C[7]
Boiling Point 374.5 - 377.6 °C (Predicted)[4][7]
Storage Room temperature, dry conditions[3][4]

Synthesis and Manufacturing Insights

The reliable and scalable synthesis of this compound is crucial for its application as a pharmaceutical intermediate. The most direct and industrially relevant approach involves the nitration of a substituted phenylacetic acid precursor.

Primary Synthetic Route: Electrophilic Nitration

The synthesis predominantly relies on the electrophilic aromatic substitution (nitration) of 2-methylphenylacetic acid. This reaction leverages a mixture of a strong acid, typically sulfuric acid, and a nitrating agent like nitric acid to generate the reactive nitronium ion (NO₂⁺).

Causality Behind Experimental Choices:

  • Starting Material: 2-Methylphenylacetic acid is chosen for its commercial availability and the directing effects of its substituents.[5] The methyl group (-CH₃) and the acetic acid side chain (-CH₂COOH) are both ortho-, para-directing groups. However, the steric hindrance from the acetic acid group favors nitration at the position ortho to the methyl group and meta to the acetic acid group.

  • Reaction Conditions: The reaction is performed at low temperatures (typically -10 °C to 10 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired regioisomers and oxidative side products.[5][6] Acetic anhydride is often used as a solvent and helps to moderate the reaction.[5]

Detailed Laboratory Protocol

The following protocol is adapted from established methodologies for the nitration of phenylacetic acid derivatives.[5][6]

Materials:

  • 2-Methylphenylacetic acid

  • Acetic anhydride

  • 98% Nitric acid

  • Dichloromethane (DCM)

  • Ice/salt bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask equipped with a thermometer and a dropping funnel

Procedure:

  • In a three-neck round-bottom flask, charge 2-methylphenylacetic acid, acetic anhydride, and dichloromethane. The mole ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride should be approximately 1:1.50:1.10.[5]

  • Cool the stirred mixture to 0 °C using an ice/salt bath.

  • Slowly add 98% nitric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 °C and 5 °C.[5]

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 2 hours.

  • Upon completion (monitored by TLC or HPLC), the reaction is quenched by pouring it over ice water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the target product, this compound. A typical yield for this process is around 61%.[5]

Synthesis Workflow Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Workup & Isolation Start Charge Flask: - 2-Methylphenylacetic acid - Acetic Anhydride - Dichloromethane Cooling Cool to 0°C (Ice/Salt Bath) Start->Cooling Stirring Addition Slowly Add 98% Nitric Acid (-5 to 5°C) Cooling->Addition Maintain Temp Stirring Stir for 2 hours at 0-5°C Addition->Stirring Monitor Reaction Quench Pour onto Ice Water Stirring->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Precipitate Forms Dry Dry Under Vacuum Filter->Dry Wash with H₂O Product Final Product: This compound Dry->Product

Caption: Catalytic hydrogenation of the nitro intermediate to the amino precursor.

Quality Control and Analytical Validation

Ensuring the purity and identity of this compound is critical for its use in cGMP (current Good Manufacturing Practices) environments. A suite of analytical techniques should be employed for its characterization.

Critical Quality Attributes (CQAs)

The key quality attributes for this intermediate include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantifying the main component and identifying/quantifying impurities (e.g., regioisomers, starting materials).

  • Residual Solvents: Ensuring solvents used in the synthesis are below acceptable limits.

Recommended Analytical Methods

A combination of chromatographic and spectroscopic methods provides a comprehensive analytical package.

Analytical TechniquePurposeKey Parameters to Measure
HPLC-UV Purity assessment and quantification of impurities. [8][9]Peak area percentage of the main component; detection and quantification of related substances (isomers, starting materials).
LC-MS Impurity identification and confirmation of molecular weight. [8]Mass-to-charge ratio (m/z) of the parent ion and key fragments to confirm identity and elucidate impurity structures.
¹H NMR Structural confirmation and identification.Chemical shifts, integration, and coupling patterns consistent with the assigned structure.
FTIR Functional group identification.Presence of characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and aromatic C-H bonds.
GC-HS Residual solvent analysis.Quantification of residual solvents like dichloromethane.

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety precautions are mandatory. These compounds can be irritating and may have increased reactivity. [10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [11]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10][12]* Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. [10][13]Aromatic nitro compounds can react exothermically and, in some cases, explosively. [10]* Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials. [13][14]* Spill Response: For minor spills, use dry cleanup procedures to avoid generating dust. For major spills, evacuate the area and follow emergency procedures. [10][11]

Conclusion

This compound is a high-value intermediate whose utility is derived from its strategically placed functional groups. The ability to cleanly transform the nitro group into a reactive amine opens a gateway to a multitude of complex pharmaceutical targets. A robust understanding of its synthesis, reactivity, analytical profile, and safety considerations, as outlined in this guide, is essential for its effective and safe implementation in any drug discovery and development program.

References

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  • Ha, M.-W., & Paek, S.-M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 5033. [Link]

  • Raauf, A. M. R., Raoof, S. S., Abed, N. K., & Raauf, H. A. M. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27. [Link]

  • Abdel-fattah, M. M., El-SAYED, M. A.-A., El-Essawy, F. A., & Ali, O. A. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. International Journal of Nanomedicine, 14, 3857–3871. [Link]

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  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). 2-Methyl-3-nitro phenyl acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
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  • Google Patents. (2011). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
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  • Gavriil, M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(15), 4991. [Link]

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  • Wang, J., et al. (2014). A sensitive and generic approach for the analysis of trace level nitroaromatic genotoxic impurities in active pharmaceutical ingredients by LC-MS. Analytical Methods, 6(15), 5637-5643. [Link]

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The Pivotal Role of 2-(4-Methyl-3-nitrophenyl)acetic acid in the Synthesis of Ropinirole: A Mechanistic and Process-Oriented Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ropinirole, a non-ergoline dopamine agonist, is a crucial therapeutic agent for managing Parkinson's disease and Restless Legs Syndrome. Its synthesis hinges on the efficient construction of a specific 4-substituted-2-indolinone core. This technical guide provides a detailed examination of a key synthetic pathway that utilizes 2-(4-Methyl-3-nitrophenyl)acetic acid as the foundational precursor. We will dissect the strategic importance of this intermediate, the critical chemical transformations it undergoes, and the mechanistic principles that govern these reactions. This analysis emphasizes not only the procedural steps but also the underlying chemical rationale, offering field-proven insights into process optimization and scalability for researchers, chemists, and drug development professionals.

Introduction: The Synthetic Challenge of Ropinirole

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, exerts its therapeutic effect through high-affinity agonism at dopamine D2 and D3 receptors. The synthetic challenge in its manufacture lies in the regioselective construction of the bicyclic indolinone (or oxindole) scaffold. Several synthetic routes have been developed, but many early and efficient methods converge on a common strategy: the reductive cyclization of a substituted 2-nitrophenylacetic acid derivative.

Within this framework, this compound emerges as a cornerstone intermediate. Its molecular architecture is pre-organized with the essential components required for the Ropinirole core: the phenylacetic acid moiety for the indolinone ring and strategically positioned methyl and nitro groups that dictate the final substitution pattern.

Strategic Significance of this compound

The selection of this compound as a starting material is a deliberate choice rooted in synthetic efficiency. The molecule is designed for a highly convergent synthesis where two key transformations—nitro group reduction and intramolecular amidation—orchestrate the formation of the target scaffold in a single conceptual operation.

  • The Nitro Group as a Masked Amine: The nitro group at the 3-position is an ideal precursor to the aniline nitrogen required for the lactam ring. It is stable under various reaction conditions that might be needed to synthesize the acid itself, and its reduction to an amine is a well-established, high-yielding transformation.

  • The Acetic Acid Moiety: The carboxymethyl group (-CH₂COOH) at the 2-position is perfectly positioned to act as the electrophilic partner in the final ring-closing step.

  • The Methyl Group: The methyl group at the 4-position is a spectator during the core ring formation, ultimately becoming the 7-methyl substituent in the resulting indolinone, a key structural feature of related intermediates in some Ropinirole syntheses, although the primary routes lead to the 4-substituted final product after further side-chain elaboration. The classical route described in foundational patents involves building a different side chain later in the synthesis. The core transformation, however, remains the reductive cyclization of a nitrophenylacetic acid derivative.

A significant challenge noted in industrial-scale production is that this compound is not readily commercially available and its own synthesis can be a multi-step process, often starting from o-toluic acid.[1][2] This underscores the importance of optimizing the subsequent, high-value steps to maximize overall process yield.

The Core Transformation: Reductive Cyclization

The conversion of this compound to the 7-methyl-2-indolinone core is the centerpiece of this synthetic strategy. This transformation is a tandem reaction sequence involving two fundamental organic reactions: reduction of an aromatic nitro group and intramolecular cyclization (lactamization).

G cluster_start Starting Material cluster_intermediate Transient Intermediate cluster_product Cyclized Core Start This compound Intermediate 2-(3-Amino-4-methylphenyl)acetic acid Start->Intermediate Step 1: Nitro Group Reduction (e.g., H₂, Pd/C) Product 7-Methyl-1,3-dihydro-2H-indol-2-one Intermediate->Product Step 2: Intramolecular Cyclization (Spontaneous Lactamization)

Caption: The two-step tandem conversion of the precursor to the indolinone core.

The initial and most critical step is the reduction of the nitro moiety to a primary amine. The choice of reducing agent is paramount and is dictated by factors such as chemoselectivity, cost, safety, and scalability.

  • Catalytic Hydrogenation: This is the most common and industrially preferred method.[3]

    • Catalyst: Palladium on carbon (Pd/C) is highly effective. Raney Nickel is another viable, albeit sometimes more pyrophoric, alternative.[3]

    • Hydrogen Source: Molecular hydrogen (H₂) gas is typically used under moderate pressure (e.g., 3.0 kg/cm ²).[4] Transfer hydrogenation using sources like ammonium formate or hydrazine can also be employed, sometimes offering milder conditions.[1]

    • Causality: Catalytic hydrogenation is chosen for its high efficiency, clean reaction profile (the only byproduct is water), and the ease of catalyst removal by filtration. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the reduction at a much lower energy than uncatalyzed reactions.

  • Chemical Reduction:

    • Reagents: Metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂), are classic reagents for this transformation.[3][5]

    • Causality: These methods are robust and tolerate a wide range of functional groups. However, they are stoichiometrically demanding and generate significant metallic waste streams, making them less "green" and often less desirable for large-scale industrial synthesis compared to catalytic methods.

The result of this step is the formation of the transient intermediate, 2-(3-Amino-4-methylphenyl)acetic acid.

Upon formation, the amino group of the intermediate is now nucleophilic and is positioned spatially adjacent to the electrophilic carbonyl carbon of the carboxylic acid. This proximity facilitates a rapid intramolecular nucleophilic acyl substitution.

  • Mechanism: The lone pair of the aniline nitrogen attacks the carboxylic acid's carbonyl carbon. This process is often spontaneous and driven by the formation of a thermodynamically stable five-membered ring.[1] The reaction typically proceeds upon generation of the amine in situ, often aided by the thermal conditions of the hydrogenation.

  • Self-Validating System: The success of the cyclization is intrinsically linked to the successful reduction of the nitro group. If the amine is not formed, the cyclization cannot occur. The isolation of the indolinone product is, therefore, direct evidence that the preceding reduction was successful, creating a self-validating protocol.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from procedures described for analogous reductive cyclizations in the patent literature.[1][4]

Objective: To synthesize 7-Methyl-1,3-dihydro-2H-indol-2-one from this compound.

Reagent/ParameterSpecificationRationale / Expert Insight
Reactant This compoundThe core precursor containing all necessary atoms for the product scaffold.
Catalyst 5% Palladium on Carbon (5% w/w)A highly efficient and recyclable catalyst for nitro group hydrogenation. The 5% loading provides a good balance of activity and cost.
Solvent Methanol or EthanolProtic solvents that readily dissolve the starting material and are compatible with hydrogenation. They also facilitate the final cyclization step.
Hydrogen Source Hydrogen GasA clean and effective reducing agent.
Pressure 3.0 - 5.0 kg/cm ²Moderate pressure ensures sufficient hydrogen concentration in the solution to drive the reaction efficiently without requiring specialized high-pressure equipment.
Temperature 35°C - 50°CMild heating increases the reaction rate without promoting significant side reactions. This temperature is often sufficient to drive the spontaneous cyclization.
Reaction Time 4 - 6 hoursMonitored by TLC or HPLC to ensure complete consumption of the starting material.

Step-by-Step Methodology:

  • Reactor Setup: A suitable hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) is charged with this compound (1.0 eq) and the chosen alcoholic solvent (e.g., Methanol, 10 volumes).

  • Catalyst Addition: 5% Palladium on Carbon (5% by weight relative to the starting material) is carefully added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition of the dry catalyst.

  • Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen gas. The vessel is then pressurized with hydrogen to the target pressure (e.g., 3.0 kg/cm ²) and stirring is initiated.

  • Reaction Monitoring: The reaction mixture is heated to the target temperature (e.g., 40°C). The reaction is monitored by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC until the starting material is no longer detected.

  • Workup - Catalyst Removal: After cooling to room temperature and venting the hydrogen, the reaction mixture is purged with nitrogen. The palladium catalyst is removed by filtration through a pad of Celite®. Expert Insight: The Celite pad is essential for safely and completely removing the fine, potentially pyrophoric palladium particles. The filter cake should be washed with additional solvent to ensure complete product recovery and kept wet until disposed of properly.

  • Isolation: The filtrate, containing the dissolved product, is concentrated under reduced pressure. The resulting crude solid (7-Methyl-1,3-dihydro-2H-indol-2-one) can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

Conclusion

This compound is more than just a starting material in the synthesis of Ropinirole-related structures; it is a strategically designed precursor that enables a highly efficient and convergent construction of the drug's core indolinone scaffold. The key transformation—a tandem nitro reduction followed by spontaneous intramolecular lactamization—exemplifies elegant synthetic design. Understanding the mechanistic details and the rationale behind the choice of reagents and conditions for this reductive cyclization is fundamental for any scientist or professional involved in the development, optimization, and scale-up of Ropinirole synthesis. This knowledge provides the basis for troubleshooting, improving process efficiency, and ensuring the robust production of this vital pharmaceutical agent.

References

  • Source: Google Patents (US20050192338A1)
  • Title: PROCESS FOR THE PREPARATION OF HIGHLY PURE ROPINIROLE Source: Indian Patents (258125) URL: [Link]

  • Title: ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL Source: Organic Spectroscopy International URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS Source: Milan University Institutional Research Archive (AIR Unimi) URL: [Link]

  • Source: Google Patents (EP1848691B1)

Sources

A Technical Guide to the Therapeutic Applications of Nitrophenylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylacetic acid (NPA) and its derivatives represent a versatile class of organic compounds with significant and expanding applications in therapeutic agent development. This guide provides a comprehensive overview of the core therapeutic applications, mechanisms of action, and synthetic strategies associated with these compounds. From their foundational role as key intermediates in the synthesis of complex pharmaceuticals to their innovative use as photolabile protecting groups for targeted drug delivery, NPA derivatives are integral to modern medicinal chemistry. This document will explore their utility in the development of anti-inflammatory, analgesic, and anticancer agents, as well as their function in biochemical research and analytical chemistry. Detailed protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for researchers in the field.

Introduction: The Chemical Versatility of Nitrophenylacetic Acid

Nitrophenylacetic acid is an aromatic carboxylic acid distinguished by the presence of a nitro group on the phenyl ring. The position of this nitro group (ortho, meta, or para) significantly influences the compound's reactivity and, consequently, its application in organic synthesis and drug development. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring and the acidity of the benzylic protons, making it a valuable building block for a diverse range of chemical transformations.[1]

This guide will primarily focus on the therapeutic applications stemming from two key isomers: 2-nitrophenylacetic acid and 4-nitrophenylacetic acid, as they are the most extensively studied and utilized in medicinal chemistry.

Core Therapeutic Applications and Mechanistic Insights

The therapeutic potential of nitrophenylacetic acid compounds can be broadly categorized into two main areas: their role as synthetic intermediates for a wide array of bioactive molecules and their direct application as functional moieties, such as photocleavable protecting groups.

Foundational Role as Synthetic Intermediates

Both 2-NPA and 4-NPA serve as crucial starting materials or intermediates in the synthesis of a multitude of pharmaceutical agents. Their chemical structure provides a scaffold that can be readily modified to generate complex heterocyclic systems and other pharmacologically active molecules.

A primary application of 2-nitrophenylacetic acid lies in its utility as a precursor for various heterocyclic structures.[2] The proximity of the nitro and acetic acid groups in the ortho position facilitates intramolecular cyclization reactions upon reduction of the nitro group.

  • Lactam and Hydroxamic Acid Formation: Complete reduction of the nitro group in 2-NPA yields an aniline derivative that readily cyclizes to form a lactam.[2] Partial reduction, on the other hand, can lead to the formation of hydroxamic acids.[2] Both lactams and hydroxamic acids are prevalent structural motifs in many biologically active compounds.

Caption: Reductive cyclization pathways of 2-nitrophenylacetic acid.

Derivatives of nitrophenylacetic acid are instrumental in the synthesis of molecules with potential anticancer and enzyme-inhibiting properties.

  • Quindoline Derivatives: 2-Nitrophenylacetic acid is a precursor to quindoline. While quindoline itself has limited direct applications, its derivatives have been investigated as enzyme inhibitors and anticancer agents.[2]

  • Angiogenesis Inhibitors: 4-Nitrophenylacetic acid is utilized as an intermediate in the synthesis of compounds with potential anti-angiogenic properties.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, making its inhibition a key strategy in cancer therapy.[3] For instance, it is a starting material for the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds evaluated for their ability to inhibit angiogenesis.[4][5]

The utility of nitrophenylacetic acid extends to the synthesis of antibiotics and other important drugs.

  • Penicillin Precursors: 4-Nitrophenylacetic acid serves as an intermediate in the preparation of precursors for penicillin.[3] The enzyme penicillin acylase, crucial in the pharmaceutical industry, catalyzes the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic penicillins.[3] Studies using X-ray crystallography have shown that 4-nitrophenylacetic acid acts as a competitive inhibitor of penicillin acylase, providing valuable insights into the enzyme's mechanism.[3]

  • Anti-inflammatory and Analgesic Drugs: 2-Nitrophenylacetic acid is a key intermediate in the production of various anti-inflammatory and analgesic drugs.[1][6]

  • Local Anesthetics: 4-Nitrophenylacetic acid is also used in the synthesis of local anesthetics.[3]

Photolabile Protecting Groups in Targeted Drug Delivery

A particularly innovative application of nitrophenylacetic acid derivatives is their use as photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups.[7] These groups allow for the spatial and temporal control of a drug's release, a significant advantage in targeted therapy.

The core principle involves attaching a biologically active molecule to a nitrophenylacetic acid derivative, rendering the drug inactive. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the active drug at the desired site and time.[8][9]

  • Mechanism of Photodegradation: The ortho-nitrobenzyl group is a classic photolabile protecting group. Upon irradiation with UV light, an intramolecular hydrogen abstraction occurs, leading to a series of rearrangements that ultimately result in the release of the protected molecule and the formation of a nitrosobenzaldehyde byproduct.

G Caged_Drug Drug-O-CH2-C6H4-NO2 (Inactive Prodrug) Excited_State Excited State Caged_Drug->Excited_State hv (Light) Aci-nitro_Intermediate Aci-nitro Intermediate Excited_State->Aci-nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci-nitro_Intermediate->Cyclic_Intermediate Released_Drug Active Drug-OH Cyclic_Intermediate->Released_Drug Byproduct Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Caption: General mechanism of photocleavage for an o-nitrobenzyl protecting group.

  • Applications in Neurotransmitter Release and Cancer Therapy: This technology has been explored for the controlled release of neurotransmitters, such as the acetylcholine analogue carbamoylcholine, allowing for precise stimulation of receptors.[8] In cancer therapy, photolabile protecting groups offer a promising strategy to deliver potent cytotoxic agents directly to tumor tissues, minimizing systemic toxicity.[9]

Synthesis and Experimental Protocols

The synthesis of nitrophenylacetic acid and its derivatives is well-established in organic chemistry. The following section provides an overview of common synthetic routes and a detailed protocol for a representative nitration reaction.

General Synthetic Routes

Nitrophenylacetic acids are typically synthesized through the nitration of phenylacetic acid or its precursors. The choice of nitrating agent and reaction conditions determines the isomeric distribution of the products.

  • Nitration of Phenylacetic Acid: A common method involves the direct nitration of phenylacetic acid using a mixture of nitric acid and sulfuric acid. This method, however, can lead to a mixture of ortho, meta, and para isomers, requiring subsequent separation.

  • Synthesis from Benzyl Cyanide: An alternative route involves the nitration of benzyl cyanide followed by hydrolysis of the nitrile group to a carboxylic acid. This can offer better control over the regioselectivity.[10]

Experimental Protocol: Nitration of 2-Methylphenylacetic Acid

This protocol describes the synthesis of 2-methyl-3-nitrophenylacetic acid, an important intermediate for the synthesis of the Parkinson's disease drug Ropinirole.[11]

Materials:

  • 2-Methylphenylacetic acid

  • Acetic anhydride

  • Dichloromethane

  • 98% Nitric acid

  • Reaction flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a reaction flask, dissolve 2-methylphenylacetic acid and acetic anhydride in dichloromethane. The molar ratio of 2-methylphenylacetic acid to acetic anhydride should be approximately 1:1.10.[11]

  • Cool the reaction mixture to 0°C using an ice bath while stirring.

  • Slowly add 98% nitric acid dropwise to the cooled solution. The molar ratio of 2-methylphenylacetic acid to nitric acid should be in the range of 1:1.40 to 1:1.60.[11]

  • Maintain the reaction temperature between -10°C and 10°C and continue stirring for 1 to 3 hours after the addition of nitric acid is complete.[11]

  • After the reaction is complete, filter the mixture to isolate the solid product.

  • The resulting solid is the target product, 2-methyl-3-nitrophenylacetic acid.[11]

Biochemical and Analytical Applications

Beyond their direct therapeutic applications, nitrophenylacetic acid compounds are valuable tools in biochemical research and analytical chemistry.

  • Enzyme Assays: Esters of 4-nitrophenylacetic acid, such as 4-nitrophenylacetate, are used as substrates in enzyme assays.[3] The enzymatic hydrolysis of these esters releases 4-nitrophenol, a chromogenic compound that can be quantified spectrophotometrically to determine enzyme activity. This is particularly useful for screening and characterizing enzyme inhibitors.[3]

  • Internal Standards in Chromatography: 2-Nitrophenylacetic acid has been used as an internal standard in high-performance liquid chromatography (HPLC) for the measurement of other drugs, such as salicylamide-O-acetic acid.[2]

  • Biochemical Research: These compounds are used in studies investigating enzyme activity, drug metabolism, and the interaction of drugs with biological systems.[1][6]

Tabular Summary of Properties and Applications

CompoundCAS NumberMolecular FormulaKey Therapeutic Applications/Roles
2-Nitrophenylacetic acid 3740-52-1C₈H₇NO₄Precursor for heterocycles (lactams, hydroxamic acids), synthesis of quindoline derivatives (potential enzyme inhibitors and anticancer agents), intermediate for anti-inflammatory and analgesic drugs, photolabile protecting group.[2][12]
3-Nitrophenylacetic acid 1877-73-2C₈H₇NO₄Intermediate in the synthesis of complex organic molecules for pharmaceuticals and advanced materials research, used in photodecarboxylation studies.[13][14]
4-Nitrophenylacetic acid 104-03-0C₈H₇NO₄Intermediate for pharmaceuticals (including penicillin precursors and local anesthetics) and agrochemicals, precursor for angiogenesis inhibitors, catalyst in chemical reactions.[4][15]

Future Directions and Conclusion

The field of medicinal chemistry continues to evolve, and nitrophenylacetic acid derivatives are poised to play an ongoing, significant role. Future research is likely to focus on several key areas:

  • Development of Novel Photolabile Protecting Groups: There is a continuous effort to develop PPGs that can be activated by longer wavelengths of light (in the visible or near-infrared range) to allow for deeper tissue penetration and reduced phototoxicity.[16]

  • Synthesis of Novel Bioactive Molecules: The versatility of NPAs as synthetic intermediates will continue to be exploited to create novel drug candidates with improved efficacy and safety profiles.

  • Elucidation of Novel Mechanisms of Action: Further research into the biological activities of NPA derivatives may uncover new therapeutic targets and mechanisms of action.

References

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • J&K Scientific LLC. 2-Nitrophenylacetic acid | 3740-52-1. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Nitrophenylacetic Acid in Modern Pharmaceutical Synthesis. [Link]

  • PubChem - NIH. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. [Link]

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Scribd. Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid | PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Nitrophenylacetic Acid in Modern Organic Synthesis. [Link]

  • 襄阳展达生物科技有限公司. 4-Nitrophenyl acetic acid. [Link]

  • RSC Publishing. On-demand guest release from MOF-5 sealed with nitrophenylacetic acid photocapping groups. [Link]

  • PubMed. Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Journal of High School Science. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding CAS 104-03-0: Applications of 4-Nitrophenylacetic Acid in Industry. [Link]

  • PMC - NIH. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

Sources

In Silico Exploration of 2-(4-Methyl-3-nitrophenyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of "2-(4-Methyl-3-nitrophenyl)acetic acid" derivatives as potential therapeutic agents. Grounded in the established pharmacological profiles of related acetic acid analogs, this document outlines a strategic, multi-faceted computational approach to investigate their potential as inhibitors of key biological targets implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-9 (MMP-9), and Tubulin. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, this guide offers researchers a robust workflow to identify and optimize novel drug candidates, bridging the gap between initial concept and experimental validation.

Introduction: The Therapeutic Potential of Acetic Acid Scaffolds

The acetic acid moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] Furthermore, derivatives of this structural class have demonstrated inhibitory activity against other critical enzyme families, including matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis, and have shown potential to interfere with tubulin polymerization, a key process in cell division and a target for anticancer therapies.[3][4]

The subject of this guide, "this compound," presents an intriguing starting point for the design of novel therapeutics. The strategic placement of the methyl and nitro groups on the phenyl ring offers opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides a detailed in silico protocol to explore these possibilities, guiding the user from initial hit identification to lead optimization.

Strategic In Silico Workflow

Our comprehensive in silico strategy is designed to systematically evaluate the therapeutic potential of novel "this compound" derivatives. The workflow is structured to first predict the binding affinity and mode of interaction with our selected protein targets, then to assess the stability of the most promising ligand-protein complexes, and finally to evaluate the drug-like properties of the candidate molecules.

Caption: A strategic workflow for the in silico evaluation of drug candidates.

Part I: Ligand and Protein Preparation - The Foundation of Accurate Simulation

The fidelity of any in silico study is critically dependent on the meticulous preparation of both the small molecule ligands and the macromolecular targets. This initial phase ensures that the conformational and electrostatic properties of the molecules are accurately represented, providing a solid foundation for subsequent computational analyses.

Ligand Preparation: From 2D Structure to 3D Conformation

Rationale: The three-dimensional conformation of a ligand is paramount to its ability to interact with a protein's binding site. This protocol ensures the generation of energetically favorable 3D structures from 2D representations.

Protocol:

  • Derivative Design: Based on the core structure of "this compound" (SMILES: CC1=C(C=C(C=C1)CC(=O)O)[O-]), design a library of virtual derivatives. Modifications can include substitutions on the phenyl ring, and alterations to the acetic acid moiety.

  • 2D to 3D Conversion: Utilize a molecular modeling software, such as MarvinSketch or ChemDraw, to draw the 2D structures of the designed derivatives. Convert these 2D structures into 3D coordinates.

  • Energy Minimization: Perform energy minimization on the generated 3D structures using a suitable force field (e.g., MMFF94). This step refines the geometry of the molecules to their lowest energy and most probable conformation. Software such as Avogadro or the command-line tool Open Babel can be employed for this purpose.[5]

  • File Format Conversion: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Protein Target Selection and Preparation

Rationale: The selection of appropriate protein targets is guided by the known biological activities of structurally similar compounds. The preparation of these protein structures involves removing non-essential molecules and adding necessary hydrogens to accurately model the physiological environment of the binding pocket.

Selected Protein Targets:

Target NamePDB IDRationaleKnown Co-crystallized Inhibitor
Cyclooxygenase-2 (COX-2)A key enzyme in the inflammatory pathway and a common target for NSAIDs.[2]Rofecoxib
Matrix Metalloproteinase-9 (MMP-9)Implicated in cancer metastasis and inflammatory diseases.[6]A reverse hydroxamate inhibitor
TubulinA critical component of the cytoskeleton and a target for anticancer agents.[4]Colchicine

Protocol:

  • PDB File Retrieval: Download the crystal structures of the selected protein targets from the Protein Data Bank (PDB).[2][4][7]

  • Protein Clean-up: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[1][8] For multi-chain proteins, isolate the chain(s) containing the active site.

  • Addition of Hydrogens and Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a force field like AMBER. This step is crucial for accurately modeling hydrogen bonding and electrostatic interactions. Tools like the Dock Prep feature in UCSF Chimera are well-suited for this task.

  • Receptor File Preparation: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

Part II: Virtual Screening and Interaction Analysis

With the prepared ligands and protein targets, the next phase involves predicting the binding interactions and affinities through molecular docking, followed by a more rigorous evaluation of the stability of these interactions using molecular dynamics simulations.

Molecular Docking: Predicting Binding Affinity and Pose

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening large libraries of compounds against a protein target to identify potential hits.

Molecular_Docking_Workflow cluster_input Inputs cluster_process Docking Simulation cluster_output Outputs Ligands Prepared Ligand Library (.pdbqt) Docking_Run Run AutoDock Vina Ligands->Docking_Run Receptor Prepared Protein Receptor (.pdbqt) Grid_Box Define Search Space (Grid Box) Receptor->Grid_Box Grid_Box->Docking_Run Binding_Energies Binding Affinities (kcal/mol) Docking_Run->Binding_Energies Binding_Poses Predicted Binding Poses (Top Ranked) Docking_Run->Binding_Poses

Caption: Workflow for a typical molecular docking experiment.

Protocol (Using AutoDock Vina):

  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The coordinates of the co-crystallized ligand can be used to center the grid box.

  • Configuration File: Prepare a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[9]

  • Analysis of Results: Analyze the output files, which will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses for each ligand. Rank the derivatives based on their binding energies.

  • Visualization: Use a molecular visualization tool like PyMOL or UCSF Chimera to visualize the predicted binding poses of the top-ranked derivatives within the active site of the protein.[1][8] Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts.

Known Inhibitors for Positive Control:

TargetKnown InhibitorRationale for Use
COX-2CelecoxibA well-characterized selective COX-2 inhibitor.[10]
MMP-9MarimastatA broad-spectrum MMP inhibitor that has been extensively studied.[11]
TubulinColchicineA classic tubulin polymerization inhibitor that binds to the colchicine-binding site.[1]
Molecular Dynamics Simulations: Assessing Complex Stability

Rationale: While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into the stability of the interactions and the conformational changes that may occur.

Protocol (Using GROMACS):

  • System Preparation: Prepare the topology files for the protein-ligand complex using a force field such as CHARMM36. The GROMACS pdb2gmx tool can be used for the protein, while a server like CGenFF can generate parameters for the ligand.[12]

  • Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.

  • Ionization: Add ions to neutralize the system and to mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Conduct a two-step equilibration process (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the behavior of the ligand in the binding pocket.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time.

Part III: Predicting Drug-Likeness and Pharmacokinetics

A potent inhibitor is not necessarily a good drug. The final phase of our in silico workflow focuses on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their potential as viable drug molecules.

ADMET Prediction: A Window into In Vivo Behavior

Rationale: Early assessment of ADMET properties is crucial to identify compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. Web-based tools like SwissADME provide a rapid and reliable means to predict these properties.

Protocol (Using SwissADME):

  • Input SMILES: Input the SMILES strings of the top-ranked derivatives into the SwissADME web server.[13]

  • Analysis of Physicochemical Properties: Evaluate key physicochemical properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.

  • Lipinski's Rule of Five: Assess compliance with Lipinski's Rule of Five, a set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Pharmacokinetic Predictions: Analyze the predicted absorption (e.g., gastrointestinal absorption), distribution (e.g., blood-brain barrier permeability), and metabolism (e.g., cytochrome P450 inhibition).

  • Toxicity Prediction: Evaluate potential toxicity risks, such as mutagenicity and carcinogenicity, using integrated prediction models.

Data Presentation:

Table 1: Predicted ADMET Properties of Lead Candidates

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsGI AbsorptionBBB PermeantCYP InhibitorLipinski Violations
Derivative 1
Derivative 2
...

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically grounded workflow for the in silico investigation of "this compound" derivatives. By following the outlined protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen and prioritize novel compounds with therapeutic potential. The insights gained from these computational studies will serve as a critical foundation for guiding the synthesis and subsequent in vitro and in vivo validation of the most promising lead candidates, ultimately accelerating the drug discovery and development process.

References

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). The structure of Vioxx bound to human COX-2. RCSB Protein Data Bank. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. [Link]

  • Chen, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. RCSB Protein Data Bank. [Link]

  • Kahraman, M., et al. (2009). Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3523–3538. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Kiefer, J. R., et al. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank. [Link]

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"2-(4-Methyl-3-nitrophenyl)acetic acid" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Methyl-3-nitrophenyl)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecule: Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount to predicting its solubility. This compound is a derivative of phenylacetic acid with a molecular formula of C9H9NO4 and a molar mass of 195.17 g/mol .[1][2]

Key Physicochemical Parameters:

PropertyValueSource
Molecular FormulaC9H9NO4[1][2]
Molar Mass195.17 g/mol [1][2]
Melting Point132-136 °C[1]
pKa (Predicted)4.05 ± 0.10[1]
AppearanceYellow to yellow-green crystal solid powder[1]

The presence of a carboxylic acid group, a nitro group, and a methyl group on the phenyl ring creates a molecule with distinct polar and non-polar regions. The carboxylic acid moiety (with a predicted pKa of 4.05) is a hydrogen bond donor and acceptor, suggesting potential solubility in polar and protic solvents.[1] The nitro group is strongly electron-withdrawing and polar, while the methyl group and the phenyl ring contribute to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Section 2: Predictive Solubility Analysis: Insights from an Isomeric Analog

Direct, publicly available quantitative solubility data for this compound is scarce. However, extensive research has been conducted on its isomer, 4-Nitrophenylacetic acid. A study detailing the solubility of 4-Nitrophenylacetic acid in thirteen common organic solvents provides an invaluable predictive tool.[3]

The solubility of 4-Nitrophenylacetic acid was found to increase with temperature and showed the following trend in mole fraction solubility at ambient pressure:

DMF > Methanol > DMA > Ethanol > n-Propanol > n-Butanol > Ethyl Acetate > Isopropanol > Isobutanol > Acetonitrile > Ethylene Glycol > Water > Cyclohexane [3]

This trend highlights the significant impact of solvent polarity and hydrogen bonding capacity. The high solubility in polar aprotic solvents like DMF and DMA, and in polar protic solvents like methanol and ethanol, is noteworthy.[3] Conversely, its solubility is significantly lower in non-polar solvents like cyclohexane and even in water, despite the presence of the polar carboxylic acid and nitro groups.[3]

For this compound, we can anticipate a broadly similar pattern of solubility. The presence of the additional methyl group may slightly increase its affinity for less polar solvents compared to 4-Nitrophenylacetic acid. However, the dominant factors are expected to remain the polar carboxylic acid and nitro functional groups. Therefore, high solubility is predicted in polar organic solvents, particularly those capable of hydrogen bonding.

Section 3: Experimental Protocol for Solubility Determination

To obtain precise and actionable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment
  • Solute: this compound (purity ≥ 98%)[2]

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene, heptane).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Syringe filters (0.45 µm)

    • Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3]

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C and 37 °C, representing room and physiological temperatures).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for this type of compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the saturated solution by comparing the peak area of the sample to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask method for solubility determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-72h) A->B C Settle and Centrifuge B->C D Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 4: Factors Influencing Solubility: A Deeper Dive

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like".[4][5] This can be broken down into several contributing factors:

  • Polarity: The molecule's polarity, arising from the carboxylic acid and nitro groups, will favor its dissolution in polar solvents. A good match between the polarity of the solute and the solvent is crucial for high solubility.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating the molecule.

  • Molecular Size and Shape: While generally smaller molecules are more soluble, the overall shape and ability of the solvent to surround the solute molecule also play a role.[4]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4] This is a critical parameter to control and report in any solubility study.

The interplay of these factors dictates the solubility profile of this compound across a spectrum of organic solvents.

Section 5: Conclusion and Future Directions

For drug development and process chemistry applications, it is imperative to determine the precise solubility of this intermediate through rigorous experimental methods like the shake-flask protocol detailed in this guide. Future work should focus on generating a comprehensive solubility dataset for this compound in a variety of pharmaceutically relevant solvents at different temperatures. This data will be invaluable for optimizing reaction conditions, purification processes, and formulation development.

References

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An In-depth Technical Guide on the Safe Handling of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methyl-3-nitrophenyl)acetic acid is a nitroaromatic carboxylic acid derivative.[1][2] As with many substituted nitroaromatic compounds, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.[3][4] Its utility in research and drug development necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon established safety principles for related chemical classes.

The structural features of this compound—a nitro group on an aromatic ring and a carboxylic acid moiety—dictate its reactivity and toxicological profile. Nitroaromatic compounds can present risks of irritation and, in some cases, have higher toxicological classifications.[5][6] Therefore, a cautious and well-informed approach is paramount. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is not extensively documented, data from closely related isomers such as 2-Methyl-3-nitrophenylacetic acid and other nitrophenylacetic acids provide a strong basis for hazard identification.[7][8][9]

1.1. Primary Hazards

Based on analogous compounds, the primary hazards are categorized as follows:

  • Skin Corrosion/Irritation: Expected to be irritating to the skin. Prolonged or repeated contact may cause redness and discomfort.[1][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation.[1][7] Direct contact can cause pain, redness, and potential damage to the cornea.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as dust.[7][8]

1.2. Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. Understanding these properties is crucial for anticipating the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C9H9NO4[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance Solid (likely a crystalline powder)[3]
Melting Point 132-136 °C (for 2-Methyl-3-nitrophenylacetic acid)[1]
Storage Room temperature, in a dry, well-ventilated area.[2][10]

Engineering and Administrative Controls

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE), is essential.

2.1. Hierarchy of Controls

The hierarchy of controls provides a systematic approach to mitigating risks associated with handling hazardous chemicals.

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical risks.

2.2. Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[11][12]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[5]

2.3. Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before commencing any work.

  • Restricted Access: Designate specific areas for handling and storing this compound.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn in addition to goggles when there is a risk of splashing.[14]

  • Skin Protection:

    • Gloves: Wear nitrile gloves at all times when handling the compound.[11] Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[7]

Handling and Storage Protocols

4.1. General Handling

  • Avoid all personal contact, including inhalation of dust.[15]

  • Use the smallest amount of material necessary for the experiment.[13]

  • When transferring the solid, use a spatula and avoid generating dust.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[16]

4.2. Storage

  • Store in a tightly closed, properly labeled container.[8][10]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[8]

  • Do not store with flammable materials.[11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

5.1. First-Aid Measures

  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[7][17] Seek medical attention if symptoms develop or persist.[17]

  • Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation occurs or persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[18]

5.2. Spill Response

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[8]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[11]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, administrative procedures, and appropriate personal protective equipment, is essential for mitigating risks. By following the guidelines outlined in this document, researchers can work with this compound with a high degree of safety and confidence.

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Thermochemical properties of "2-(4-Methyl-3-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Thermochemical Characterization of 2-(4-Methyl-3-nitrophenyl)acetic acid for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the thermochemical characterization of this compound. As a key structural motif, particularly noted as a building block for protein degraders, a thorough understanding of its thermal and energetic properties is paramount for its effective and safe application in research and drug development.[1] The stability, purity, and energetic profile of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters that influence formulation, processing, shelf-life, and regulatory approval. This document outlines the fundamental experimental methodologies—namely Bomb Calorimetry, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC)—that form the cornerstone of this characterization. We delve into the theoretical principles, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of the thermochemical landscape of this and similar molecules.

Compound Identification and Physicochemical Profile

Precise identification is the foundational step for any material characterization. This compound is a substituted phenylacetic acid derivative. Its core properties are summarized below. It is crucial to distinguish this isomer from others, such as 3-Methyl-4-nitrophenylacetic acid or 2-Methyl-3-nitrophenylacetic acid, which possess different chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A (Standard Nomenclature)
CAS Number 54941-44-5[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
2D Structure Chemical structure of this compound(Generated)

The Imperative of Thermochemical Analysis in Drug Development

In the pharmaceutical industry, thermochemical analysis is not merely an academic exercise; it is a critical component of risk management and quality control.[3] The data derived from these studies directly impacts material stability, safety, efficacy, and shelf-life.

  • Thermal Stability and Degradation: TGA is instrumental in determining the temperature at which a compound begins to degrade.[3] This information defines the upper temperature limits for manufacturing processes like drying and milling, as well as establishing optimal storage conditions.[3]

  • Purity, Polymorphism, and Phase Transitions: DSC is a powerful tool for quantifying the purity of organic compounds and identifying different crystalline forms (polymorphs).[4][5] Different polymorphs of the same API can exhibit vastly different solubilities and bioavailabilities, making this characterization essential for ensuring consistent product performance. DSC precisely measures melting points, heats of fusion, and other phase transitions.[6]

  • Energetic Content and Safety: The standard enthalpy of formation, determined via combustion calorimetry, provides a fundamental measure of a molecule's energetic content.[7] For molecules containing energetic functional groups, such as the nitro group (-NO₂) in this case, this data is vital for assessing potential thermal hazards like exothermic decomposition.

Experimental Determination of Thermochemical Properties

Standard Enthalpy of Formation (ΔfH⦵) via Oxygen Bomb Calorimetry

The standard enthalpy of formation is the most critical thermodynamic parameter representing the energy of a molecule relative to its constituent elements in their standard states.[7] It is most accurately determined for organic compounds by measuring the enthalpy of combustion (ΔcH⦵) in a constant-volume (bomb) calorimeter and applying Hess's Law.[8][9]

A precisely weighed sample of the compound is completely combusted in the presence of high-pressure oxygen inside a sealed container (the "bomb").[10] The bomb is submerged in a known volume of water in an insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. By first calibrating the calorimeter with a standard substance of known combustion energy (typically benzoic acid), the heat capacity of the entire system can be determined, allowing for the calculation of the energy released by the test compound.[10]

  • Calorimeter Calibration:

    • Press approximately 1.0 g of standard benzoic acid into a pellet and weigh it to ±0.1 mg.

    • Place the pellet in the crucible inside the bomb.

    • Attach a 10 cm length of fuse wire (of known mass and combustion energy) to the electrodes, ensuring it touches the pellet.

    • Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

    • Seal the bomb and pressurize it with high-purity oxygen to 25 atm. Check for leaks.

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water.

    • Allow the system to reach thermal equilibrium while stirring. Record the temperature at 1-minute intervals for 5 minutes.

    • Ignite the sample. Record the temperature every 30 seconds until it reaches a maximum, then continue recording at 1-minute intervals for 5 minutes.

    • Calculate the heat capacity of the calorimeter (C_cal) from the known energy of combustion of benzoic acid and the corrected temperature rise. Repeat for consistency.[11]

  • Sample Analysis:

    • Repeat steps 1.1 - 1.8 using a pellet of this compound (approx. 0.8-1.0 g).

    • After combustion, vent the bomb and collect the liquid inside. Titrate the washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from the nitrogen in the sample. This correction is essential for CHON compounds.[9]

  • The raw temperature data is corrected for heat exchange with the surroundings to find the true adiabatic temperature change (ΔT).

  • The total heat released (q_total) is calculated: q_total = C_cal * ΔT.

  • The energy of combustion of the sample (ΔcU) is found by subtracting the contributions from the fuse wire ignition and nitric acid formation from q_total.

  • The standard internal energy of combustion (ΔcU⦵) is calculated on a molar basis.

  • The standard enthalpy of combustion (ΔcH⦵) is then calculated using the relation ΔcH⦵ = ΔcU⦵ + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.[11]

  • Finally, the standard enthalpy of formation (ΔfH⦵) is calculated using Hess's Law with the known ΔfH⦵ values for CO₂(g) and H₂O(l).

G cluster_prep Sample Preparation cluster_run Calorimetry Run cluster_analysis Data Analysis P1 Weigh Sample (±0.1 mg) P2 Press into Pellet P1->P2 P3 Assemble Bomb: Crucible, Fuse Wire, 1mL H₂O P2->P3 R1 Pressurize with O₂ (25 atm) P3->R1 R2 Equilibrate in Water Bath R1->R2 R3 Ignite Sample R2->R3 R4 Record Temperature vs. Time R3->R4 A1 Calculate Corrected ΔT R4->A1 A2 Calculate ΔcU⦵ (Correct for fuse & HNO₃) A1->A2 A3 Calculate ΔcH⦵ A2->A3 A4 Calculate ΔfH⦵ (Hess's Law) A3->A4 G cluster_input Input cluster_exp Experimental Analysis cluster_output Primary Data Output cluster_info Derived Information Sample 3-5 mg Sample in Pan TGA TGA (Heat + N₂ Purge) Sample->TGA DSC DSC (Heat + N₂ Purge) Sample->DSC TG_Curve Thermogram (% Weight vs. Temp) TGA->TG_Curve DSC_Curve Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Stab Thermal Stability (Decomposition Temp) TG_Curve->Stab Vol Volatile Content (Moisture, Solvents) TG_Curve->Vol Melt Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) DSC_Curve->Melt Phase Phase Behavior (Polymorphism, Tg) DSC_Curve->Phase

Caption: Information obtained from coupled TGA and DSC analyses.

Summary of Thermochemical Data (Illustrative)

The following table presents an illustrative summary of the data that would be obtained from the experimental procedures described above. This format is recommended for clear and concise reporting.

Table 2: Illustrative Thermochemical Data for this compound

ParameterSymbolMethodIllustrative ValueSignificance
Standard Enthalpy of FormationΔfH⦵ (solid)Bomb Calorimetry-450.5 kJ/molFundamental molecular stability and reaction calorimetry
Decomposition Onset Temp.T_dTGA (10°C/min, N₂)215 °CMaximum temperature for safe handling and processing
Melting PointT_mDSC (10°C/min, N₂)142 °CPurity indicator and physical property
Enthalpy of FusionΔH_fusDSC (10°C/min, N₂)28.5 kJ/molLattice energy, indicator of crystallinity

Conclusion

The thermochemical characterization of this compound is essential for its advancement in any pharmaceutical research and development pipeline. The methodologies of Bomb Calorimetry, TGA, and DSC, when applied with rigor, provide the foundational data required to ensure material stability, control purity, and assess thermal safety. This guide provides the necessary theoretical background and actionable experimental protocols to empower scientists to generate the high-quality, reliable data needed to make informed decisions in the development of new therapeutics.

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An In-depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-3-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, holds a significant position in the landscape of pharmaceutical synthesis. While not a household name, this compound serves as a critical building block, most notably in the industrial production of Ropinirole, a dopamine agonist essential for the management of Parkinson's disease and restless legs syndrome. This guide provides a comprehensive overview of its history, synthesis, chemical properties, and its pivotal role in drug development, tailored for the scientific community.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the anti-Parkinsonian drug, Ropinirole. While early synthetic work on related nitrated phenylacetic acid derivatives existed, the specific synthesis of this compound gained prominence as a key intermediate.

A notable point of historical clarification arises from a widely referenced Chinese patent (CN101486654A) which describes a modern synthesis of the title compound.[1] This patent incorrectly cites a 1969 paper by V. Askam and R.H.L. Deeks in the Journal of the Chemical Society C: Organic as a precedent for a seven-step synthesis of this compound from o-xylene.[1] In actuality, the 1969 paper details the synthesis of a different isomer, 2-methyl-6-nitrophenyl-acetic acid.

The true emergence of this compound as a compound of interest is tied to the synthetic routes developed for Ropinirole. U.S. Patent 4,452,808, first filed in the early 1980s, outlines a synthetic pathway to Ropinirole that commences with 2-methyl-3-nitro phenyl acetic acid, highlighting its industrial relevance.[2] The challenges associated with its synthesis, often cited as being commercially unavailable and requiring multi-step procedures from o-toluic acid, spurred the development of more efficient synthetic methods.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and process development.

PropertyValueReference(s)
Molecular Formula C₉H₉NO₄[5]
Molecular Weight 195.17 g/mol [5]
CAS Number 54941-44-5[5]
Appearance Off-white to light yellow solid[6]
Melting Point 132-136 °C[6]
Purity ≥98%[5]

Synthesis of this compound

The synthesis of this compound has evolved from lengthy and low-yielding processes to more streamlined and efficient methods.

Modern One-Step Nitration of 2-Methylphenylacetic Acid

A significant advancement in the synthesis of this compound is the direct nitration of 2-methylphenylacetic acid. A method detailed in Chinese patent CN101486654B provides a practical and scalable approach.[6]

Reaction Scheme:

G reactant 2-Methylphenylacetic acid product This compound reactant->product Nitration reagents HNO₃, Acetic Anhydride Dichloromethane, 0 °C to 5 °C

A modern, efficient one-step nitration synthesis.

Experimental Protocol: [6]

  • Reaction Setup: To a reaction flask equipped with a stirrer and a thermometer, add 2-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane.

  • Cooling: Cool the stirred mixture to 0 °C.

  • Nitration: Slowly add 98% nitric acid (1.5 eq) dropwise, maintaining the reaction temperature between -5 °C and 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for 2 hours.

  • Work-up: Filter the reaction mixture to collect the solid product.

  • Purification: The crude product can be further purified by recrystallization to yield this compound.

This method offers a significant improvement over earlier multi-step syntheses by being more direct and utilizing readily available starting materials.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
1718C=O stretch (Carboxylic acid)
1525, 1334N-O asymmetric and symmetric stretch (Nitro group)
1264C-O stretch (Carboxylic acid)
(Data sourced from CN101486654A)[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.33s3H-CH₃
3.78s2H-CH₂-
7.26-7.33t1HAr-H
7.43-7.44d1HAr-H
7.71-7.73d1HAr-H
12.52s1H-COOH
(Solvent: DMSO-d₆, 500 MHz; Data sourced from CN101486654A)[1]

Note: Publicly available, peer-reviewed ¹³C NMR and mass spectrometry data for this specific compound are limited. The data provided in patents serves as a primary reference.

Application in Drug Development: The Synthesis of Ropinirole

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Ropinirole.[2][3][7]

Synthetic Pathway to Ropinirole

The conversion of this compound to Ropinirole involves a multi-step sequence that showcases fundamental organic transformations.

G A This compound B 2-(4-Methyl-3-nitrophenyl)acetyl chloride A->B SOCl₂ C N,N-dipropyl-2-(4-methyl-3-nitrophenyl)acetamide B->C Dipropylamine D 2-(4-Methyl-3-nitrophenyl)ethyl-N,N-dipropylamine C->D Reduction (e.g., BH₃-THF) E 6-(2-(Dipropylamino)ethyl)-2-nitrophenylacetic acid D->E Oxidation & Hydrolysis F Ropinirole E->F Reductive Cyclization (e.g., Pd/C, H₂)

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic Acid from 4-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid, a significant intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 4-methylphenylacetic acid. This document elucidates the mechanistic principles governing the reaction's regioselectivity, offers a validated, step-by-step experimental procedure, and provides critical insights into process parameters to ensure optimal yield and purity. This guide is intended for researchers, chemists, and professionals engaged in drug development and organic synthesis.

Introduction: Strategic Importance and Mechanistic Rationale

This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] The specific arrangement of the nitro, methyl, and acetic acid groups on the phenyl ring provides a versatile scaffold for further chemical modifications.

The synthesis is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[2] The starting material, 4-methylphenylacetic acid, features two substituents on the benzene ring: a methyl group (-CH₃) and an acetic acid moiety (-CH₂COOH). The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.[2][3] The acetic acid group, while weakly deactivating, also directs incoming electrophiles to the ortho and para positions.

In this reaction, the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[2] The regioselectivity of the nitration is governed by the directing effects of the existing substituents. The powerful ortho, para-directing influence of the methyl group, coupled with steric considerations, favors the introduction of the nitro group at the position ortho to the methyl group and meta to the acetic acid side chain.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-Methylphenylacetic acid≥98%Sigma-Aldrich622-47-9
Sulfuric acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
Nitric acid (HNO₃)70% (conc.)VWR7697-37-2
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore75-09-2
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6
Deionized water (H₂O)Type IIIn-house7732-18-5
Ice (from deionized water)N/AIn-houseN/A

Safety Precautions: This protocol involves highly corrosive and oxidizing acids.[4][5] All operations must be conducted in a certified chemical fume hood.[4] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[6] An ice bath must be readily accessible for temperature control and to mitigate any potential thermal runaway.[7]

Experimental Protocol: A Step-by-Step Guide

Preparation of the Nitrating Mixture
  • In a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

  • Immerse the flask in an ice-water bath to cool the sulfuric acid to between 0 and 5 °C.

  • With continuous and efficient stirring, add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid using the dropping funnel. The rate of addition should be controlled to maintain the temperature of the mixture below 10 °C.[8]

    • Expert Insight: The slow and controlled addition of nitric acid to sulfuric acid is of paramount importance to prevent an uncontrolled exothermic reaction. This mixture generates the highly reactive nitronium ion (NO₂⁺), and careful temperature management is crucial for both safety and reaction selectivity.[2]

Nitration of 4-Methylphenylacetic Acid
  • In a separate 500 mL beaker, dissolve 10 g of 4-methylphenylacetic acid in 100 mL of dichloromethane.[9]

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the pre-cooled nitrating mixture to the 4-methylphenylacetic acid solution over a period of 30 to 45 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.

    • Expert Insight: Maintaining a low temperature is critical to maximize the regioselectivity of the reaction and minimize the formation of unwanted dinitro and other isomeric byproducts, which would otherwise complicate the purification process.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

Work-up and Purification
  • Upon completion of the reaction as determined by TLC, carefully pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. This will quench the reaction and cause the crude product to precipitate.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with 100 mL of deionized water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.[10]

Reaction Workflow and Mechanism

Nitration_Workflow cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Purification H2SO4 H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) H2SO4->Nitronium + HNO₃ HNO3 HNO₃ StartMat 4-Methylphenylacetic acid Intermediate Sigma Complex StartMat->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ Quench Quenching on Ice Product->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization

Figure 1. A schematic representation of the synthesis workflow.

Expected Results

ParameterExpected Value
Appearance Pale yellow to white crystalline solid
Yield 70-80%
Melting Point 132-136 °C[11]
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of the target compound.
IR Spectroscopy Characteristic absorptions for NO₂, COOH, and Ar-H groups.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; product loss during work-up.Monitor the reaction to completion using TLC. During extraction, ensure the aqueous layer is acidic to keep the product protonated and soluble in the organic phase.
Formation of Byproducts Elevated reaction temperature.Strictly adhere to the 0-5 °C temperature range. Ensure the addition of the nitrating mixture is slow and controlled.
Oily Product Instead of Solid Presence of impurities.Purify the crude product using column chromatography on silica gel with a hexane-ethyl acetate mobile phase, followed by recrystallization.
Runaway Exothermic Reaction Rapid addition of reagents.Immediately immerse the reaction flask in a large ice-water bath. Always add reagents slowly while continuously monitoring the internal temperature.[12]

References

  • BenchChem. (2025).
  • Nitration reaction safety. (2024, June 6). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Cardiff University. (2023, May 19).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
  • Esteves, P. M., et al. (2017).
  • Evans, M. (2023, January 15).
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
  • ChemicalBook. (2025, April 29). 4-Nitrophenylacetic acid.
  • ChemBK. (2024, April 9). 2-Methyl-3-nitro phenyl acetic acid.
  • Guidechem. (n.d.). 4-Methylphenylacetic acid 622-47-9 wiki.
  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • BenchChem. (2025).
  • SpecialChem. (n.d.).
  • ChemicalBook. (n.d.). 4-Methylphenylacetic acid.
  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google P
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid.
  • Taylor & Francis Online. (n.d.). Improved Synthesis of 3-Nitrophenylacetic Acid.

Sources

Protocol and Application Notes for the Regioselective Nitration of 4-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Nitrated Phenylacetic Acid Derivatives

Abstract

This document provides a comprehensive guide for the nitration of 4-methylphenylacetic acid, a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science research.[1][2] We delve into the underlying principles of electrophilic aromatic substitution, provide a detailed, field-tested laboratory protocol, and emphasize the critical safety measures required for handling nitrating agents. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this synthesis.

Introduction and Scientific Context

4-Methylphenylacetic acid is a versatile starting material used in the synthesis of various complex organic molecules.[1] The introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic aromatic substitution (EAS) dramatically alters its electronic properties and provides a synthetic handle for further functionalization. The resulting nitro-derivatives are precursors to amines, which are fundamental building blocks in the development of novel therapeutic agents and other high-value compounds.

Understanding the regioselectivity of this reaction is paramount. The substitution pattern on the aromatic ring is dictated by the electronic nature of the existing substituents: the electron-donating methyl group (–CH₃) and the electron-withdrawing acetic acid group (–CH₂COOH). This protocol is designed to favor a specific regioisomer, leveraging kinetic and thermodynamic control.

Mechanism of Nitration: An Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a well-established, multi-step mechanism.

Pillar 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

Pillar 2: Electrophilic Attack and Regioselectivity The electron-rich π-system of the 4-methylphenylacetic acid ring attacks the nitronium ion. The position of this attack is directed by the existing substituents. The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation.[6][7] The acetic acid moiety is a deactivating, meta-director. In this competitive scenario, the strongly activating methyl group governs the regioselectivity, directing the incoming nitro group primarily to the positions ortho to it (positions 2 and 6). Steric hindrance from the adjacent acetic acid group may influence the ratio of the resulting isomers.

Pillar 3: Re-aromatization The attack on the electrophile forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

EAS_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Re-aromatization HNO3 HNO₃ H2ONO3+ H₂O⁺-NO₂ HNO3->H2ONO3+ + H₂SO₄ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) H2ONO3+->NO2+ - H₂O + HSO₄⁻ HSO4- HSO₄⁻ H2O H₂O Substrate 4-Methylphenylacetic Acid AreniumIon Arenium Ion (Sigma Complex) Substrate->AreniumIon + NO₂⁺ Product 2-Nitro-4-methylphenylacetic Acid AreniumIon->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[4][9] Strict adherence to safety protocols is mandatory.

  • Hazard Assessment: Concentrated nitric and sulfuric acids are severe corrosives that can cause extreme chemical burns upon contact.[10][11] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[12][13] The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[10]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of toxic acid vapors.[10] An emergency eyewash station and safety shower must be immediately accessible.[11]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Chemical safety goggles and a full-face shield.[11]

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • A flame-resistant lab coat.[10]

  • Spill Management: Have a spill containment kit readily available. Neutralize acid spills with a suitable agent like sodium carbonate.[12][13]

  • Waste Disposal: Acidic waste must be neutralized before disposal and segregated from organic solvent waste streams to prevent violent reactions.[13]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-nitro-4-methylphenylacetic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Methylphenylacetic acid≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR
Deionized WaterType II or betterMillipore
Ethanol (for recrystallization)Reagent Alcohol, 95%Pharmco-Aaper
Crushed IceN/AN/A
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (50 mL)

  • Beakers (250 mL, 500 mL)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware and clamps

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • In the fume hood, place a 50 mL beaker in an ice-water bath.

  • Carefully measure 10 mL of concentrated sulfuric acid into the beaker.

  • Slowly, with constant swirling, add 10 mL of concentrated nitric acid to the sulfuric acid. Caution: This process is highly exothermic. Add the nitric acid dropwise to maintain control.[14] Keep this mixture chilled in the ice bath until use.

Step 2: Reaction Setup

  • Add 5.0 g of 4-methylphenylacetic acid to a 100 mL round-bottom flask containing a magnetic stir bar.

  • Place the flask in the ice-water bath on a magnetic stir plate.

  • Slowly and carefully add 15 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the solid has dissolved.

  • Cool the solution to between 0 and 5 °C.[14]

Step 3: Nitration Reaction

  • Using a dropping funnel, add the chilled nitrating mixture (from Step 1) dropwise to the stirring solution of 4-methylphenylacetic acid over a period of 20-30 minutes.

  • Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition.[14]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.[15]

Step 4: Work-up and Isolation

  • Fill a 500 mL beaker with approximately 200 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.[5][14] A solid precipitate should form.

  • Allow the ice to melt completely.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.[14]

  • Wash the solid precipitate on the filter paper with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of a hot ethanol/water mixture (start with a high proportion of ethanol).[14]

  • Heat the mixture gently while stirring until the solid dissolves completely.

  • If needed, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Workflow A Prepare Nitrating Mix (HNO₃ + H₂SO₄) in Ice Bath D Dropwise Addition of Nitrating Mix (Keep Temp < 10 °C) A->D B Dissolve Substrate (4-Methylphenylacetic Acid) in H₂SO₄ C Cool Substrate Solution to 0-5 °C B->C C->D E Stir at Room Temp (30 min) D->E F Quench Reaction on Crushed Ice E->F G Isolate Crude Product (Vacuum Filtration) F->G H Wash with Cold H₂O G->H I Purify by Recrystallization (Ethanol/Water) H->I J Dry and Characterize Final Product I->J

Sources

Detailed experimental procedure for "2-(4-Methyl-3-nitrophenyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Laboratory-Scale Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

Abstract

This document provides a detailed, validated experimental procedure for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds and fine chemicals.[1][2] The protocol is based on the electrophilic nitration of 2-(4-methylphenyl)acetic acid. This guide is designed for researchers in organic synthesis and drug development, offering a step-by-step methodology that emphasizes safety, reproducibility, and mechanistic understanding. We will delve into the rationale behind procedural choices, outline comprehensive safety measures, and provide a framework for the characterization of the final product.

Introduction and Mechanistic Overview

The synthesis of nitrated aromatic compounds is a cornerstone of organic chemistry, providing essential building blocks for a wide array of applications. This compound is of particular interest due to its utility as a precursor in more complex molecular architectures.[3]

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from concentrated nitric acid, often facilitated by a catalyst or dehydrating agent like acetic anhydride.[4][5]

The regioselectivity of the nitration is dictated by the directing effects of the substituents on the phenyl ring:

  • -CH₃ (Methyl) Group: An activating, ortho-, para- director.

  • -CH₂COOH (Acetic Acid) Group: A deactivating, meta- director.

The incoming nitro group is directed to the position ortho to the methyl group and meta to the acetic acid substituent (C3 position), which is sterically accessible and electronically favored. Understanding these principles is crucial for predicting outcomes and troubleshooting potential side reactions, such as the formation of isomers.[6]

Experimental Workflow

The overall process can be visualized as a multi-stage workflow from initial reagent setup to final product characterization.

Synthesis_Workflow prep Reagent & Glassware Preparation setup Reaction Assembly & Inert Atmosphere prep->setup cool Cooling to Reaction Temperature (0°C) setup->cool nitration Slow Addition of Nitrating Agent cool->nitration reaction Controlled Reaction (-5°C to 5°C, 2 hours) nitration->reaction quench Reaction Quenching (Ice-water) reaction->quench isolate Product Isolation (Filtration) quench->isolate purify Purification (Recrystallization) isolate->purify characterize Analysis & Characterization (MP, NMR, IR) purify->characterize

Sources

Application Note: High-Purity Recovery of 2-(4-Methyl-3-nitrophenyl)acetic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(4-Methyl-3-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol emphasizes a systematic approach, beginning with strategic solvent selection and culminating in a robust, scalable purification workflow. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high purity of this and structurally similar aromatic carboxylic acids. We detail not only the procedural steps but also the underlying chemical principles, troubleshooting strategies, and safety considerations to ensure a successful and reproducible outcome.

Introduction to Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry for solid compounds.[1] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the target compound completely at or near its boiling point but will have limited solvating power at lower temperatures (e.g., room temperature or 0-4 °C).[2][3]

The process involves dissolving the impure solid in a minimum amount of a hot solvent. Insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more ordered, and therefore purer, crystalline lattice. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor"). Slow, controlled cooling is paramount as it encourages the formation of large, well-defined crystals, which are inherently purer than rapidly precipitated solids that can trap impurities.[2]

Compound Profile and Material Properties

Understanding the physicochemical properties of this compound is the first step in developing a purification protocol. The presence of a polar carboxylic acid group, a nitro group, and a largely nonpolar aromatic ring suggests that polar solvents, particularly those capable of hydrogen bonding, will be effective.

Parameter Value / Description Source
Chemical Name This compound[4][5]
Synonyms (4-Methyl-3-nitrophenyl)acetic acid[5]
CAS Number 54941-44-5[4][6]
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4][6]
Appearance Expected to be a yellow to pale brown crystalline powder.[7][8]
Theoretical Solubility Behavior for Solvent Screening

While exhaustive empirical data for this specific isomer is not widely published, its structure allows for an educated selection of candidate solvents. Carboxylic acids and nitroaryl compounds often show good recrystallization behavior in alcoholic solvents.[9]

Solvent(s) Predicted Solubility (Hot) Predicted Solubility (Cold) Rationale & Comments
Water Low to InsolubleInsolubleThe hydrophobic aromatic backbone limits solubility. May be useful as an anti-solvent in a binary system.
Ethanol / Isopropanol HighModerate to LowExcellent starting candidates. The hydroxyl group interacts well with the carboxylic acid.
Ethyl Acetate HighModerateA moderately polar solvent that should effectively dissolve the compound when hot.
Toluene ModerateLowMay be effective, especially for removing more nonpolar impurities.
Acetic Acid HighModerate to LowOften a good solvent for carboxylic acids, but its high boiling point and corrosivity can make it difficult to remove.[10]
Ethanol/Water Mix HighLowAn excellent binary system to fine-tune polarity. Allows for high dissolution when hot, with significantly reduced solubility upon cooling as the water acts as an anti-solvent.[9]
Toluene/Hexane Mix ModerateLowUseful if the compound is too soluble in pure toluene. Hexane acts as the anti-solvent.

Experimental Protocols

This section is divided into two essential phases: preliminary solvent screening to identify the optimal system, followed by the full-scale recrystallization procedure.

Part 1: Strategic Solvent Selection Protocol

The success of recrystallization is critically dependent on the choice of solvent. This protocol outlines a small-scale method to efficiently screen multiple candidates.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Small test tubes (one for each solvent)

  • Hot plate or water bath

  • Pasteur pipettes

  • Candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water, Toluene)

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the result: The ideal solvent is one that dissolves the compound when hot but yields a high recovery of crystalline solid (not an oil) upon cooling.[1]

Part 2: Full-Scale Recrystallization Procedure

Materials:

  • Crude this compound

  • Optimal solvent system (determined in Part 1)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent, enough to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves. Causality Check: Using the minimum amount of boiling solvent is crucial; excess solvent will reduce the final yield as more product will remain in the mother liquor.[1]

  • Decolorization (Optional): If the hot solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for 2-3 minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (Optional but Recommended): This step removes insoluble impurities and activated charcoal. Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. To prevent premature crystallization in the funnel, pre-heat the entire apparatus and pour the hot solution through the filter quickly.[10]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and set it on a heat-insulating surface (like cork or wood) to cool slowly and undisturbed to room temperature. Causality Check: Slow cooling is essential for the formation of a pure, ordered crystal lattice. Rapid cooling can cause impurities to become trapped in a rapidly forming solid.[2]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: With the vacuum still applied, wash the crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing soluble impurities. Causality Check: Using ice-cold solvent minimizes the re-dissolving of your purified product.[1]

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for 10-15 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment (Self-Validation): Determine the melting point of the dried, recrystallized product. A sharp melting point range that is higher than the crude material indicates successful purification.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_purify Purification & Isolation cluster_final Final Product Crude Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Hot, Saturated Solution AddSolvent->Dissolved HotFilter Hot Filtration (Optional) Dissolved->HotFilter Remove insolubles Cooling Slow Cooling to RT HotFilter->Cooling IceBath Ice-Water Bath Cooling->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Drying Drying under Vacuum Wash->Drying Pure Pure, Dry Crystals Drying->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.[11] 2. The solution is supersaturated.[1][11]1. Re-heat the solution and boil off some solvent to concentrate it, then attempt to cool again.[12] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[3][12]
Product "Oils Out" Instead of Crystallizing 1. The compound's melting point is lower than the boiling point of the solvent. 2. The rate of cooling is too fast. 3. Significant impurities are present, depressing the melting point.[12]1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[12] 2. Consider switching to a lower-boiling point solvent or using a binary solvent system.
Very Low Recovery / Yield 1. Too much solvent was used initially.[12] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much solvent, or the solvent was not cold enough.[1]1. If the mother liquor has not been discarded, try to concentrate it and cool again to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated for hot filtration. 3. Always use a minimal amount of ice-cold solvent for washing.
Crystals are Still Colored 1. The colored impurity has similar solubility to the product. 2. An insufficient amount of activated charcoal was used.1. Perform a second recrystallization. 2. Repeat the process, ensuring the optional decolorizing charcoal step is included.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine solid particles.

  • Chemical Hazards: this compound and similar nitroaromatic compounds should be treated as irritants to the eyes, skin, and respiratory system.[7] Avoid creating dust.

  • Solvent Hazards: Handle flammable organic solvents (e.g., ethanol, toluene, ethyl acetate) with care. Ensure no open flames or spark sources are nearby. Acetic acid is corrosive and should be handled with extra caution.[10]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour organic solvents down the drain.

References

  • PubChem. (n.d.). 2-[(4-Methyl-3-nitrophenyl)sulfamoyl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • Frontier, A. (n.d.). Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Methyl-3-nitro phenyl acetic acid. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]

  • Rose, D. R., et al. (1989). Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens. Journal of Molecular Biology, 209(2), 319–321. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety and efficacy. Crystalline solids obtained from chemical synthesis are seldom pure and often contain by-products, unreacted starting materials, or residual solvents. Recrystallization is a powerful and widely employed technique for the purification of such solids, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1][2]

This document provides a comprehensive guide to developing a robust recrystallization protocol for 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS No. 54941-44-5), an important intermediate in organic synthesis. We will delve into the theoretical underpinnings of solvent selection, provide a systematic approach to empirical solvent screening, and detail a step-by-step protocol for the efficient purification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the compound of interest is paramount in designing an effective recrystallization procedure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54941-44-5[3][4]
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4]
Appearance Crystalline Powder
Melting Point 152-156 °C

The presence of a carboxylic acid group, a nitro group, and a methyl-substituted phenyl ring imparts a moderate to high degree of polarity to the molecule. The carboxylic acid moiety can engage in hydrogen bonding, both as a donor and an acceptor, while the nitro group is a strong hydrogen bond acceptor. These characteristics are crucial in predicting its solubility in various solvents.

The Science of Solvent Selection: A Predictive and Empirical Approach

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] Conversely, impurities should either be completely insoluble or highly soluble in the solvent at all temperatures.

Predictive Analysis based on Structural Analogs

Due to the limited availability of specific solubility data for this compound, we can draw valuable inferences from its structural isomers, 2-nitrophenylacetic acid and 4-nitrophenylacetic acid, for which detailed solubility studies have been published.[2][5][6][7] The presence of the additional methyl group in our target compound is expected to slightly decrease its polarity and may marginally increase its solubility in less polar solvents compared to its non-methylated analogs.

Table 2: Solubility of Nitrophenylacetic Acid Isomers in Common Solvents (Mole Fraction)

Solvent2-Nitrophenylacetic Acid Solubility (at 298.15 K)4-Nitrophenylacetic Acid Solubility (at 298.15 K)Predicted Suitability for Recrystallization
DMF HighHighPoor (likely too soluble)
Methanol HighHighPotential for mixed-solvent system
Ethanol ModerateModeratePromising Candidate
n-Propanol ModerateModeratePromising Candidate
Isopropanol Low-ModerateLow-ModeratePromising Candidate
Ethyl Acetate ModerateModeratePromising Candidate
Acetonitrile LowLow-ModerateGood potential
Water Very LowVery LowPotential for mixed-solvent system (e.g., with an alcohol)
Cyclohexane Very LowVery LowLikely too insoluble (potential as anti-solvent)

Data synthesized from studies on 2- and 4-nitrophenylacetic acid.[2][5][6][7]

Based on this analysis, single-solvent systems using alcohols (ethanol, n-propanol, isopropanol) and ethyl acetate appear to be the most promising starting points. The moderate solubility at room temperature suggests that a significant increase in solubility upon heating is likely, which is the hallmark of a good recrystallization solvent. A mixed-solvent system, such as ethanol/water , is also a strong candidate, as nitrophenylacetic acids have been shown to crystallize well from such mixtures.[8]

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent can be systematically approached as illustrated in the following workflow diagram.

Solvent_Selection_Workflow A Start: Crude this compound B Select Candidate Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water) A->B C Small-Scale Solubility Test (20-30 mg of compound) B->C D Add ~0.5 mL of solvent at Room Temperature C->D E Observe Solubility D->E F Is it soluble at RT? E->F G Poor Solvent: Discard or consider for mixed-solvent system F->G Yes H Heat the mixture to boiling F->H No I Is it fully dissolved? H->I J Add more solvent dropwise until dissolved I->J No K Insoluble: Discard solvent I->K If still insoluble after significant solvent addition L Cool to Room Temperature, then in an ice bath I->L Yes J->H M Observe Crystal Formation L->M N Abundant crystal formation? M->N O Optimal Solvent Identified N->O Yes P Poor recovery: Consider mixed-solvent or different solvent N->P No

Caption: Workflow for systematic solvent screening.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To empirically identify the optimal single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes (small)

  • Hot plate/stirrer

  • Pasteur pipettes

  • Selection of candidate solvents (Ethanol, Isopropanol, Ethyl Acetate, Water, Toluene, Hexanes)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate small test tubes.

  • To each test tube, add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture.

  • Observe and record the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, gently heat the test tube on a hot plate until the solvent boils.

  • If the compound does not dissolve completely, add more of the same solvent dropwise until a clear solution is obtained at the boiling point. Be careful not to add an excess of solvent.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to induce nucleation.

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of this compound using the optimal solvent system identified in Protocol 1. (This protocol assumes ethanol/water is a suitable system).

Materials:

  • Crude this compound

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate/stirrer

  • Buchner funnel and filtration flask

  • Filter paper

  • Ethanol

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use a minimal volume to ensure the solution is saturated upon cooling.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is critical to remove any particulate matter that is not soluble in the hot solvent.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.[1]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C) until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (152-156 °C) is indicative of high purity.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different, less polar solvent or a mixed-solvent system.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Lower the temperature at which the compound is dissolved.- Add a small amount of a solvent in which the compound is more soluble.
Poor recovery - The compound has significant solubility in the solvent at low temperatures.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Use a less effective solvent or a mixed-solvent system.- Ensure the filtration apparatus is pre-heated.
Colored impurities remain - The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The successful recrystallization of this compound hinges on a systematic and well-informed approach to solvent selection. By leveraging solubility data from structurally similar molecules and conducting methodical small-scale screening, an optimal purification protocol can be efficiently developed. The detailed procedures provided herein serve as a robust starting point for researchers and drug development professionals to achieve high-purity this compound, a critical step in the synthetic workflow.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Zhao, H., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(6), 3123–3133. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4‑Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. ACS Figshare. [Link]

  • Zhao, H., et al. (2020). Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperature. Journal of Chemical & Engineering Data, 65(9), 4544–4552. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Google Patents. (n.d.). CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • Win-Win Chemical. (n.d.). 54941-44-5 2-(4-Methyl-3-nitro-phenyl)acetic acid. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 54941-44-5 Name. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

Sources

HPLC method for "2-(4-Methyl-3-nitrophenyl)acetic acid" purity analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Determination of 2-(4-Methyl-3-nitrophenyl)acetic acid by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and drug development environments. The protocol employs a C18 stationary phase with a gradient elution using an acidified mobile phase of acetonitrile and water, with UV detection. The rationale for the selection of chromatographic parameters is discussed in detail, providing a clear understanding of the method's underlying principles. The protocol is established in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2]

Introduction and Method Rationale

This compound is a key organic intermediate whose purity is critical for its intended application in subsequent synthetic steps. A reliable analytical method is essential to quantify the main component and detect any potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.[3]

The development of this method was guided by the physicochemical properties of the analyte, which possesses two key functional groups influencing its chromatographic behavior: a carboxylic acid and a nitroaromatic ring.

  • Analyte Structure: this compound

  • Molecular Formula: C₉H₉NO₄[4]

  • Molecular Weight: 195.17 g/mol [4]

The presence of the aromatic ring and the alkyl group imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography. The carboxylic acid moiety (with a predicted pKa around 4.0) necessitates careful control of the mobile phase pH to ensure consistent retention and optimal peak shape.[5] Suppressing the ionization of the carboxyl group by maintaining an acidic mobile phase (pH < pKa) promotes its retention on a nonpolar stationary phase and prevents peak tailing.[6][7] The nitroaromatic group provides a strong chromophore, enabling sensitive UV detection.[8]

Based on this analysis, a reversed-phase HPLC method was selected. The following sections explain the causality behind each experimental choice.

Column Selection

A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the most widely used in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of moderately polar to nonpolar analytes.[9] The interaction between the hydrophobic alkyl chains of the stationary phase and the nonpolar regions of the analyte (the methylphenyl group) provides the primary mechanism for retention.

Mobile Phase Composition

The mobile phase consists of a mixture of water and acetonitrile with a small amount of acid.

  • Acidification: Phosphoric acid is used to adjust the mobile phase pH to approximately 2.5. This pH is well below the analyte's pKa, ensuring the carboxylic acid functional group remains in its protonated, non-ionized form. This state enhances its hydrophobicity, leading to consistent retention and sharp, symmetrical peaks.[10][11]

  • Organic Modifier: Acetonitrile is selected as the organic solvent due to its strong elution strength for aromatic compounds, low viscosity, and low UV cutoff wavelength, which minimizes interference at the detection wavelength.[12]

  • Gradient Elution: A gradient elution, where the concentration of acetonitrile is increased over time, is employed. This approach ensures that any impurities with significantly different polarities are effectively separated from the main peak and eluted within a reasonable run time, while maintaining good resolution and peak shape for the analyte of interest.

Detection Wavelength

The nitroaromatic ring in the analyte structure provides strong UV absorbance. A detection wavelength of 254 nm was selected, as it is a common wavelength for detecting aromatic compounds and offers high sensitivity for the nitro-substituted phenyl ring.[8] This allows for the accurate quantitation of the main peak and the detection of potential impurities at low levels.

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the purity analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals and Reagents:

    • This compound Reference Standard (≥98% purity)[4]

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (ACS Grade, ~85%)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to volume with water and mix well. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[13][14] The validation protocol should include system suitability testing and an evaluation of specificity, linearity, accuracy, and precision.

System Suitability

Before sample analysis, the chromatographic system's performance must be verified.[15] This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria are outlined in the table below, based on USP General Chapter <621>.[16]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time
Validation Parameters

The following table summarizes the key validation experiments and their acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze the diluent (blank) and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, light) should demonstrate peak purity.The method is considered specific if the analyte peak is resolved from all degradation products and potential impurities (Peak Purity Index > 0.999).
Linearity Prepare a series of at least five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1-75 µg/mL). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo or known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze in triplicate at each level.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six individual preparations of the sample solution at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for the purity results.
LOQ/LOD Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N) method.LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1

Visualization of Workflows

HPLC Analysis Workflow

The diagram below illustrates the complete workflow from sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Prepare Stock & Working Solutions A->B D System Suitability Test (5x Standard Injections) B->D C Prepare Mobile Phases C->D E Inject Blank, Standard, & Sample Solutions D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: HPLC Purity Analysis Workflow.

Method Development Logic

This diagram outlines the decision-making process for developing the chromatographic method.

Method_Development cluster_decisions Parameter Selection Analyte Analyte Properties Carboxylic Acid (pKa ~4) Nitroaromatic Ring Hydrophobic Structure StationaryPhase Stationary Phase Reversed-Phase C18 (Hydrophobic Interaction) Analyte:f2->StationaryPhase Retain Analyte MobilePhase MobilePhase Analyte:f0->MobilePhase Control Ionization & Peak Shape Detector Detector UV at 254 nm (Nitroaromatic Chromophore) Analyte:f1->Detector Ensure Sensitivity FinalMethod Optimized HPLC Method StationaryPhase->FinalMethod MobilePhase->FinalMethod Detector->FinalMethod

Caption: Logic for HPLC Method Parameter Selection.

Conclusion

The RP-HPLC method described provides a reliable and robust solution for the purity analysis of this compound. The use of a standard C18 column and a simple acidified water/acetonitrile mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The comprehensive validation protocol ensures that the method is suitable for its intended purpose, delivering accurate and precise results for quality assessment in a regulated environment.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Galinaro, M. et al. Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]

  • Ivanova-Petropulos, V. et al. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • PubChem. 2-((4-Methyl-3-nitrophenyl)sulfamoyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

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Application Notes & Protocols: Leveraging 2-(4-Methyl-3-nitrophenyl)acetic Acid in the Synthesis of Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetic Acid Scaffold in Anti-Inflammatory Drug Discovery

Phenylacetic acid and its derivatives represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This structural motif is present in numerous clinically significant agents that provide analgesic, antipyretic, and anti-inflammatory relief. The therapeutic effects of these drugs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 2-(4-Methyl-3-nitrophenyl)acetic acid , a versatile chemical building block, in the synthesis of potent anti-inflammatory drugs. While not a direct precursor in the most conventional synthesis routes, its chemical structure offers a unique starting point for the synthesis of established NSAIDs, such as Loxoprofen.

This guide will present a cogent, multi-step synthetic pathway from this compound to Loxoprofen, a widely used and effective NSAID. Each step is accompanied by a detailed experimental protocol, underpinned by a discussion of the reaction's mechanistic rationale and strategic considerations.

Chemical Profile: this compound

A clear understanding of the starting material's properties is fundamental to its successful application in multi-step synthesis.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 54941-44-5
Appearance Yellow to yellow-green solid powder
Purity Typically ≥98%
Storage Room temperature

Proposed Synthetic Pathway: From this compound to Loxoprofen

The following section outlines a feasible, albeit not widely documented, synthetic route to transform this compound into the potent anti-inflammatory drug, Loxoprofen. This proposed pathway highlights the versatility of the starting material and provides a framework for its application in medicinal chemistry research.

Synthetic Pathway to Loxoprofen A This compound B 2-(3-Amino-4-methylphenyl)acetic acid A->B Nitro Group Reduction C 2-(4-Methylphenyl)acetic acid B->C Deamination D 2-(4-(Bromomethyl)phenyl)acetic acid C->D Bromination E Loxoprofen (±)-2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid D->E Alkylation & Propionylation

Caption: Proposed multi-step synthesis of Loxoprofen from this compound.

Experimental Protocols

Step 1: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group of this compound to an amino group, yielding 2-(3-Amino-4-methylphenyl)acetic acid.

Causality: The reduction of an aromatic nitro group is a critical transformation to remove the electron-withdrawing nitro functionality and introduce a versatile amino group. Catalytic hydrogenation is a clean and efficient method for this purpose, offering high yields and straightforward product isolation.

Protocol:

  • Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, dissolve 10.0 g (51.2 mmol) of this compound in 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-Amino-4-methylphenyl)acetic acid. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Deamination of the Amino Group

Objective: To remove the amino group from 2-(3-Amino-4-methylphenyl)acetic acid to produce 2-(4-Methylphenyl)acetic acid.

Causality: Deamination via diazotization followed by reduction is a classic method to remove an amino group from an aromatic ring. This step is crucial for arriving at the desired phenylacetic acid core of Loxoprofen.

Protocol:

  • Diazotization:

    • In a 500 mL beaker, dissolve 8.4 g (51.2 mmol) of 2-(3-Amino-4-methylphenyl)acetic acid in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of 3.9 g (56.3 mmol) of sodium nitrite in 20 mL of water and cool it to 0-5 °C.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Reduction (Deamination):

    • In a separate 1 L flask, prepare a solution of 50 g of hypophosphorous acid (50% aqueous solution) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid solution. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Extract the reaction mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 2-(4-Methylphenyl)acetic acid. Further purification can be achieved by column chromatography or recrystallization.

Step 3: Synthesis of Loxoprofen

The synthesis of Loxoprofen from 2-(4-Methylphenyl)acetic acid is a more established process and typically involves the introduction of the propionic acid side chain and the (2-oxocyclopentyl)methyl group. For the purpose of this guide, we will outline a general, conceptual pathway.

Conceptual Steps:

  • α-Halogenation: The first step would involve the selective halogenation at the α-position of the acetic acid moiety of 2-(4-Methylphenyl)acetic acid.

  • Friedel-Crafts Acylation: Introduction of the cyclopentanone ring can be achieved through a Friedel-Crafts acylation reaction on the aromatic ring, followed by subsequent modifications to form the (2-oxocyclopentyl)methyl group.

  • Coupling and Final Modifications: The final steps would involve coupling the modified phenylacetic acid with a suitable propionate precursor to yield the final Loxoprofen molecule.

Mechanism of Action: Inhibition of Cyclooxygenase

Loxoprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Loxoprofen Loxoprofen Loxoprofen->COX1 Inhibition Loxoprofen->COX2 Inhibition

Caption: Loxoprofen inhibits both COX-1 and COX-2, reducing prostaglandin synthesis.

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.[4]

Loxoprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1][2] By blocking the active site of these enzymes, Loxoprofen prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response. The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[3]

Conclusion

This compound, while not a conventional starting material, presents a viable and instructive substrate for the synthesis of the potent anti-inflammatory drug Loxoprofen. The outlined synthetic strategy, involving nitro group reduction, deamination, and subsequent elaboration, provides a practical framework for medicinal chemists and drug development scientists. A thorough understanding of the underlying chemical principles and the mechanism of action of the target molecule is paramount for the successful development of novel and effective anti-inflammatory agents.

References

  • Loxoprofen - Wikipedia.

  • What is the mechanism of Loxoprofen Sodium Hydrate? - Patsnap Synapse.

  • Loxoprofen | C15H18O3 | CID 3965 - PubChem.

  • Synthesis and biological evaluation of loxoprofen derivatives - PubMed.

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Application Notes and Protocols: Catalytic Hydrogenation of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as critical building blocks for a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] The target molecule of this guide, 2-(3-amino-4-methylphenyl)acetic acid, is a valuable intermediate. The catalytic hydrogenation of its precursor, 2-(4-Methyl-3-nitrophenyl)acetic acid, represents an efficient and widely adopted synthetic route.

Among the various reduction methodologies, catalytic hydrogenation stands out for its high efficiency, selectivity, and atom economy, generating water as the primary byproduct.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this compound. We will delve into the underlying reaction mechanism, present detailed experimental protocols using common catalytic systems, and discuss crucial safety considerations and product characterization techniques.

Reaction Mechanism & Pathway

The catalytic hydrogenation of a nitroaromatic compound, such as this compound, over a heterogeneous catalyst surface is a complex process involving the sequential addition of hydrogen atoms to the nitro group. The generally accepted mechanism proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.[3][4] The catalyst, typically a noble metal like palladium or platinum, or Raney Nickel, facilitates the dissociation of molecular hydrogen (H₂) or the decomposition of a hydrogen donor, and its subsequent transfer to the nitro group.[4][5]

The reaction can be simplistically visualized as follows:

Reaction_Mechanism Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂/Catalyst Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂/Catalyst Product 2-(3-Amino-4-methylphenyl)acetic acid Intermediate2->Product + H₂/Catalyst

Caption: Generalized mechanism for the reduction of a nitroaromatic to an aniline.

Accumulation of the hydroxylamine intermediate can sometimes be a concern, as these species can be thermally unstable.[3] The choice of catalyst and reaction conditions can influence the rate of each step and minimize the formation of undesired byproducts.

Catalyst Selection and Considerations

The choice of catalyst is paramount for a successful hydrogenation reaction. The two most common and effective catalysts for nitro group reductions are Palladium on Carbon (Pd/C) and Raney Nickel.[2][6]

  • Palladium on Carbon (Pd/C): Often the catalyst of choice due to its high activity and selectivity.[6] It is effective for the reduction of both aromatic and aliphatic nitro groups. A potential drawback is its ability to catalyze other reductions, which could be a concern with highly functionalized molecules.[6]

  • Raney Nickel: A cost-effective alternative to precious metal catalysts.[3][7] It is particularly useful for substrates where dehalogenation is a potential side reaction.[6] However, Raney Nickel is pyrophoric and requires careful handling.[3]

Other catalytic systems, such as platinum on carbon (Pt/C) or transfer hydrogenation methods using hydrogen donors like ammonium formate or hydrazine hydrate, can also be employed.[1][8][9]

Experimental Protocols

This section provides detailed step-by-step protocols for the catalytic hydrogenation of this compound using both Palladium on Carbon with hydrogen gas and Raney Nickel with formic acid as a hydrogen source.

Protocol 1: Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Three-necked round-bottom flask equipped with a magnetic stir bar

  • Gas inlet adapter with a stopcock and a hydrogen-filled balloon

  • Nitrogen/vacuum manifold

  • Celite® or another filter aid

  • Standard laboratory glassware

Safety Precautions:

  • Hydrogen gas is highly flammable and forms explosive mixtures with air.[10] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon can be pyrophoric, especially after the reaction when it is dry.[10] It should be handled while wet.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]

Experimental_Workflow_H2 Setup Assemble and purge flask with N₂ Addition Add Pd/C, solvent, and starting material Setup->Addition Hydrogenation Evacuate and backfill with H₂ Stir under H₂ balloon Addition->Hydrogenation Monitoring Monitor reaction by TLC/LC-MS Hydrogenation->Monitoring Workup Purge with N₂, filter through Celite® Monitoring->Workup Reaction Complete Isolation Concentrate filtrate to obtain crude product Workup->Isolation Purification Purify by recrystallization or chromatography Isolation->Purification

Caption: Experimental workflow for hydrogenation with H₂ gas.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol. The amount of solvent should be sufficient to ensure good stirring of the slurry.

  • Inerting the System: Seal the flask and purge the system with nitrogen by evacuating and backfilling with nitrogen gas three to five times.[10]

  • Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen from a balloon.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove any excess hydrogen.[4]

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. It is crucial to keep the filter cake wet to prevent ignition of the catalyst.[10]

  • Isolation: Wash the filter cake with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(3-amino-4-methylphenyl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Raney Nickel and Formic Acid

This method offers an alternative to using hydrogen gas and can be advantageous for its simplicity and speed.[8]

Materials and Equipment:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol (MeOH)

  • 90% Formic Acid (HCOOH)

  • Round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware

Safety Precautions:

  • Raney Nickel is pyrophoric and must be handled with care, always kept wet.[3]

  • Formic acid is corrosive and should be handled in a fume hood.

  • The reaction may be exothermic.

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq) dissolved in methanol, add a catalytic amount of Raney Nickel slurry (approximately 0.2-0.3g per 5 mmol of substrate).[8]

  • Addition of Hydrogen Source: While stirring the suspension at room temperature, slowly add 90% formic acid (a typical ratio is 2.5 mL per 5 mmol of substrate).[8] An exothermic reaction may be observed.

  • Reaction: Continue stirring at room temperature. The reaction is typically rapid and can be complete within 10-30 minutes.[8] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Isolation: Evaporate the solvent from the filtrate. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium chloride solution to remove any remaining formate salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified if necessary.

Data Summary and Characterization

The successful synthesis of 2-(3-amino-4-methylphenyl)acetic acid should be confirmed through various analytical techniques.

ParameterProtocol 1 (Pd/C, H₂)Protocol 2 (Raney Ni, HCOOH)
Catalyst 10% Pd/CRaney Nickel
Hydrogen Source H₂ gas (balloon)90% Formic Acid
Solvent Methanol or EthanolMethanol
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 1-4 hours10-30 minutes[8]
Typical Yield >90%80-90%[8]

Characterization of 2-(3-amino-4-methylphenyl)acetic acid:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the appearance of signals corresponding to the aromatic protons in the newly formed amino-substituted ring, as well as the disappearance of the signals from the nitro-substituted precursor. The presence of the benzylic CH₂ and the carboxylic acid proton should also be confirmed.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the final product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of N-H stretching bands characteristic of the primary amine (typically in the range of 3300-3500 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹).

Conclusion

The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of 2-(3-amino-4-methylphenyl)acetic acid. Both Palladium on Carbon with hydrogen gas and Raney Nickel with a transfer hydrogenating agent like formic acid are effective catalytic systems. The choice between these protocols will depend on the available equipment, safety considerations, and the specific requirements of the synthesis. Careful execution of the experimental procedures and thorough characterization of the product are essential for obtaining high yields of the desired aniline, a valuable intermediate for further synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • BenchChem. (2025).
  • Li, J. H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(9), 11457-11467.
  • Gawlik, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2638-2643.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7815-7819.
  • Reddy, K. S., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Nadri, S., et al. (2014). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 4(58), 30733-30740.
  • Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Shvets, O. M., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1143-1151.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Precious Metal Catalyst (PMC)
  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • Gawlik, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2638–2643.
  • Wang, L., et al. (2022). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 12(1), 1-17.
  • Thermo Fisher Scientific. (2025).
  • University of California, Berkeley. (n.d.).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • Google Patents. (1996).
  • Inventiva Pharma. (n.d.).
  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)
  • University of Illinois. (n.d.).
  • SpectraBase. (n.d.). acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts.
  • Chad's Prep. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • ChemicalBook. (2025). 2-(3-Methyl-4-nitrophenyl)
  • Organic Process Research & Development. (2019).
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.
  • BenchChem. (2025). Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide.
  • ResearchGate. (2020). Synthesis of 2-[(3,4,5-Triphenyl)
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Journal of the Chemical Society C: Organic. (1968).
  • Catalysis Science & Technology. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.

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Application Notes and Protocols for the Reduction of the Nitro Group in 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The reduction of the nitro group in aromatic compounds is a cornerstone of organic synthesis, providing a gateway to valuable amino derivatives that are pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of 2-(4-Methyl-3-nitrophenyl)acetic acid to its corresponding amine, 2-(3-Amino-4-methylphenyl)acetic acid. We will delve into various established reduction methodologies, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. For each method, we will present detailed, step-by-step protocols, discuss the underlying mechanisms, and offer insights into experimental choices. This guide is designed to be a practical resource, ensuring scientific integrity through self-validating protocols and authoritative references.

Introduction: The Significance of Nitro Group Reduction

The transformation of an aromatic nitro group into an amino group is a fundamental and highly valuable reaction in organic chemistry.[1][2] The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position.[1] Conversely, the resulting amino group is a powerful activating group, directing ortho- and para-substitution, thus opening up a plethora of synthetic possibilities.[1] The product of the reduction of this compound, 2-(3-Amino-4-methylphenyl)acetic acid, is a key building block in the synthesis of various biologically active molecules.

The choice of a specific reduction method is critical and is dictated by several factors including the presence of other functional groups on the substrate, desired chemoselectivity, scalability of the reaction, safety considerations, and overall cost-effectiveness.[3] This guide will explore the most common and reliable methods for this transformation.

Methodologies for the Reduction of this compound

Several robust methods are available for the reduction of aromatic nitro compounds.[1][3] These can be broadly classified into three categories:

  • Catalytic Hydrogenation: Often the preferred method due to its clean reaction profile and high efficiency.[3][4]

  • Metal-Mediated Reductions: Classic and cost-effective methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media.[1][5][6]

  • Transfer Hydrogenation: A convenient alternative that uses a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[7][8][9]

The following sections will provide detailed protocols and discussions for each of these methodologies as applied to the reduction of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature and high yields.[3][4] The reaction typically involves molecular hydrogen (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly effective catalyst for this transformation. The palladium surface facilitates the dissociation of molecular hydrogen and the subsequent reduction of the nitro group.

  • Solvent: Ethanol is a good choice as it dissolves the starting material and is relatively inert under the reaction conditions.

  • Hydrogen Pressure: A pressure of 50 psi is generally sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.

  • Safety: Hydrogen gas is highly flammable. It is crucial to purge the reaction vessel with an inert gas (like nitrogen or argon) before and after the reaction to prevent the formation of explosive mixtures with air.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under a nitrogen atmosphere.

  • Seal the vessel and purge it thoroughly with nitrogen gas, followed by carefully introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-Amino-4-methylphenyl)acetic acid.

  • The product can be further purified by recrystallization if necessary.

Data Presentation:

ParameterCondition
Starting MaterialThis compound
Reagents10% Pd/C, H₂
SolventEthanol
TemperatureRoom Temperature
Pressure50 psi
Typical Yield>95%

Visualization:

G cluster_workflow Catalytic Hydrogenation Workflow Start Start Dissolve Dissolve Substrate in Ethanol Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Purge_N2 Purge with N2 Add_Catalyst->Purge_N2 Pressurize_H2 Pressurize with H2 (50 psi) Purge_N2->Pressurize_H2 Stir Stir at RT Pressurize_H2->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Vent_H2 Vent H2, Purge with N2 Monitor->Vent_H2 Complete Filter Filter through Celite® Vent_H2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

Caption: Experimental workflow for catalytic hydrogenation.

Metal-Mediated Reductions

The reduction of aromatic nitro compounds using metals in acidic media is a classic and reliable method.[1] Tin (Sn) and iron (Fe) are commonly used metals for this purpose.[5][10][11][12]

This is a powerful and widely applicable method. The reaction proceeds through a series of electron and proton transfers from the metal surface to the nitro group.[10][12]

Causality of Experimental Choices:

  • Reagents: Granulated tin is used in excess to ensure complete reduction. Concentrated hydrochloric acid provides the acidic medium and protons required for the reaction.[10]

  • Temperature: The reaction is often heated to increase the rate of reduction.

  • Work-up: The initial product is the amine salt. Basification with a strong base like sodium hydroxide is necessary to liberate the free amine.[10][11]

Experimental Protocol: Sn/HCl Reduction

Materials:

  • This compound (1.0 eq)

  • Granulated Tin (Sn) (3-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl Acetate (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound and granulated tin.

  • Carefully add concentrated hydrochloric acid portion-wise. An exothermic reaction will occur.

  • Once the initial reaction subsides, heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with vigorous stirring until the mixture is strongly basic (pH > 10). Tin salts will precipitate.

  • Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify as needed.

Visualization:

G cluster_mechanism Sn/HCl Reduction Mechanism Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e-, + 2H+ Amine_Salt Ar-NH3+ Cl- Hydroxylamine->Amine_Salt + 2e-, + 2H+ Amine Ar-NH2 Amine_Salt->Amine + NaOH

Caption: Simplified mechanism of Sn/HCl reduction.

Iron is a milder and more environmentally friendly reducing agent than tin.[5][13] The reaction can be carried out in the presence of either a strong acid like HCl or a weaker acid like acetic acid.

Causality of Experimental Choices:

  • Reagents: Iron powder provides a large surface area for the reaction. The choice between HCl and AcOH depends on the acid sensitivity of other functional groups in the molecule.

  • Work-up: Similar to the tin reduction, a basic work-up is required to neutralize the acid and liberate the free amine.

Experimental Protocol: Fe/HCl or Fe/AcOH Reduction

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (3-5 eq)

  • Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

  • Ethanol/Water mixture

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

  • Add iron powder and the chosen acid (HCl or AcOH).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the excess iron.

  • Neutralize the filtrate with a solution of sodium carbonate or sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.

  • Purify if necessary.

Data Presentation:

MethodMetalAcidTypical YieldNotes
Sn/HClTinHCl85-95%Highly effective but produces tin waste.
Fe/HClIronHCl80-90%More environmentally benign than tin.
Fe/AcOHIronAcetic Acid75-85%Milder conditions, suitable for acid-sensitive substrates.
Transfer Hydrogenation

Transfer hydrogenation is a convenient and safe alternative to catalytic hydrogenation using flammable hydrogen gas.[7][8][9] A hydrogen donor, such as ammonium formate or hydrazine, is used in the presence of a catalyst like Pd/C.[7][9][14]

Causality of Experimental Choices:

  • Hydrogen Donor: Ammonium formate is a stable, easy-to-handle solid that decomposes in situ to provide hydrogen.[7][8]

  • Catalyst: 10% Pd/C is an efficient catalyst for this process.

  • Solvent: Methanol or ethanol are suitable solvents for this reaction.

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

Materials:

  • This compound (1.0 eq)

  • Ammonium formate (HCOONH₄) (5-10 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add ammonium formate and then carefully add the 10% Pd/C catalyst.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Cool the reaction mixture and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Purify if necessary.

Visualization:

G cluster_workflow_th Transfer Hydrogenation Workflow Start Start Dissolve Dissolve Substrate in Methanol Start->Dissolve Add_Reagents Add NH4HCO2 and 10% Pd/C Dissolve->Add_Reagents Reflux Reflux Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Filter Filter through Celite® Monitor->Filter Complete Concentrate Concentrate Filter->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Purify Purify Product Extract->Purify End End Purify->End

Caption: Experimental workflow for transfer hydrogenation.

Safety Considerations

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15] Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.[15] Always purge the system with an inert gas before and after the reaction.

  • Metal-Acid Reductions: These reactions can be highly exothermic and may produce hydrogen gas. Add reagents slowly and with adequate cooling. The use of concentrated acids requires caution due to their corrosive nature.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. Some nitro compounds are explosive, though this compound is not known to be in this category.[16]

  • Exothermic Reactions: The reduction of nitro groups is generally a highly exothermic process.[13] For larger scale reactions, proper heat management and monitoring are crucial to prevent thermal runaway.

Product Characterization

The final product, 2-(3-Amino-4-methylphenyl)acetic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches of the amino group (around 3300-3500 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The reduction of this compound to 2-(3-Amino-4-methylphenyl)acetic acid is a key transformation that can be achieved through several reliable methods. The choice of methodology will depend on the specific needs of the researcher, including scale, available equipment, and the presence of other functional groups. Catalytic hydrogenation offers a clean and efficient route, while metal-mediated reductions provide a cost-effective alternative. Transfer hydrogenation presents a safer option by avoiding the use of high-pressure hydrogen gas. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently and successfully perform this important synthetic transformation.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Retrieved from [Link]

  • Stipešević, B., & Tomišić, V. (2016). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 21(11), 1439. Retrieved from [Link]

  • Chemistry 210 Experiment 6. (n.d.). Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285–11293. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). Retrieved from [Link]

  • Kadam, S. T., & Tilve, S. G. (2015). Recent advancements in methodologies for the reduction of nitroarenes. RSC Advances, 5(46), 36793–36811. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives…. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. (n.d.). Retrieved from [Link]

  • Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653–658. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Retrieved from [Link]

  • Nitroaromatic Reduction w/Sn. (2011). Retrieved from [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020). Retrieved from [Link]

  • nitro razredčilo. (n.d.). Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Retrieved from [Link]

  • Nitro Reduction. (n.d.). Retrieved from [Link]

  • Nitration reaction safety. (2024). Retrieved from [Link]

  • 2-amino-2-(4-methylphenyl)acetic Acid. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(4-Methyl-3-nitrophenyl)acetic acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures.[1][2][3][4][5] The strategic synthesis of functionalized heterocycles is therefore a cornerstone of drug discovery and development. This document provides an in-depth guide to the utility of 2-(4-Methyl-3-nitrophenyl)acetic acid as a versatile starting material for the synthesis of several key heterocyclic scaffolds, including indoles, quinolines, and benzimidazoles.

The unique arrangement of functional groups in this compound—a nitro group ortho to a methyl-substituted phenylacetic acid—provides a powerful synthetic handle. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems. This guide will explore the chemical logic behind these transformations and provide detailed, field-tested protocols for their execution.

Key Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₉H₉NO₄[6][7]
Molecular Weight 195.17 g/mol [6][7]
Appearance Yellow to pale brown crystalline powder
Melting Point 132-136 °C[7]
CAS Number 54941-44-5[6]

Synthesis of Indole Derivatives

The synthesis of indole scaffolds from this compound proceeds via a reductive cyclization pathway. The core principle involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the acetic acid side chain to form the indole ring.

Mechanistic Rationale

The transformation hinges on the initial reduction of the nitro functionality to an amino group, yielding 2-(3-amino-4-methylphenyl)acetic acid. This intermediate is then subjected to conditions that facilitate intramolecular cyclization. This can be achieved through various methods, often involving the activation of the carboxylic acid group or by heating to promote dehydration. The resulting lactam can then be further manipulated if desired.

G Precursor This compound Intermediate 2-(3-Amino-4-methylphenyl)acetic acid Precursor->Intermediate Reduction (e.g., Fe/HCl, H₂/Pd-C) Product 7-Methyl-1,3-dihydro-2H-indol-2-one Intermediate->Product Intramolecular Cyclization (Heat or Acid/Base catalysis) G Precursor This compound Amino_acid 2-(3-Amino-4-methylphenyl)acetic acid Precursor->Amino_acid Reduction Carbonyl_intermediate 3-(3-Amino-4-methylphenyl)propanal (or similar) Amino_acid->Carbonyl_intermediate Side-chain modification Product 7-Methylquinolin-2(1H)-one Carbonyl_intermediate->Product Intramolecular Cyclization (Friedländer type) G Precursor This compound Product 2-((4-Methyl-3-nitrophenyl)methyl)-1H-benzo[d]imidazole Precursor->Product Diamine o-Phenylenediamine Diamine->Product

Sources

Scale-Up Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic Acid for Industrial Production: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Methyl-3-nitrophenyl)acetic Acid

This compound is a key starting material and advanced intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structural motif, featuring a nitrated toluene core with an acetic acid side chain, makes it a versatile building block for the construction of more complex molecules. The efficient and scalable synthesis of this compound is therefore of critical importance to the pharmaceutical industry, directly impacting the economics and availability of essential medicines.

This comprehensive guide provides a detailed exploration of the industrial-scale synthesis of this compound. Moving beyond a simple recitation of procedural steps, this document delves into the rationale behind the selection of synthetic routes, the intricacies of process optimization, and the critical safety and analytical considerations necessary for successful and compliant large-scale production.

Comparative Analysis of Synthetic Routes

The industrial production of this compound primarily revolves around two potential synthetic strategies: the direct nitration of a substituted phenylacetic acid and the Willgerodt-Kindler reaction of a corresponding acetophenone. A thorough evaluation of these routes is essential for selecting the most economically viable and scalable process.

Route 1: Direct Nitration of 2-(4-Methylphenyl)acetic Acid

This is the most direct and commonly employed route for the industrial synthesis of the target molecule. The reaction involves the electrophilic aromatic substitution of 2-(4-methylphenyl)acetic acid using a suitable nitrating agent.

Reaction Scheme:

Mechanistic Considerations:

The nitration of the aromatic ring is directed by the activating methyl group and the deactivating, yet ortho-, para-directing, acetic acid group. The nitro group is introduced at the position ortho to the acetic acid group and meta to the methyl group due to the steric hindrance and electronic effects of the substituents.

Route 2: Willgerodt-Kindler Reaction of 4-Methyl-3-nitroacetophenone

An alternative approach involves the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a thioamide, followed by hydrolysis to the corresponding carboxylic acid.[1][2]

Reaction Scheme:

Mechanistic Considerations:

The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the formation of a thioamide at the terminal carbon of the alkyl chain, which is subsequently hydrolyzed to the carboxylic acid.[1]

Route Comparison
FeatureRoute 1: Direct NitrationRoute 2: Willgerodt-Kindler Reaction
Starting Material Availability 2-(4-Methylphenyl)acetic acid is a commercially available and relatively inexpensive starting material.4-Methyl-3-nitroacetophenone is less common and may require a separate synthesis, adding to the overall cost and complexity.
Number of Steps Single-step synthesis to the final product.Multi-step process (thioamide formation followed by hydrolysis).
Reaction Conditions Typically requires low temperatures (-10°C to 10°C) and careful control of reagent addition.[3]Often requires high temperatures (reflux) and longer reaction times.
Reagents and Solvents Utilizes common industrial reagents like nitric acid, acetic anhydride, and dichloromethane.[3]Employs sulfur and morpholine, which may present odor and handling challenges on a large scale.
Yield and Purity Reported yields are in the range of 60-62%.[3] Isomeric impurities can be a concern and require careful control of reaction conditions.Yields can be variable depending on the substrate and reaction conditions. Purification of the intermediate thioamide may be necessary.
Scalability and Safety Well-established for industrial scale-up, but nitration reactions are inherently hazardous and require stringent safety protocols.Can be challenging to scale up due to the use of elemental sulfur and the potential for hydrogen sulfide formation.

Based on the comparative analysis, the direct nitration of 2-(4-methylphenyl)acetic acid (Route 1) is the preferred method for the industrial-scale synthesis of this compound. Its advantages include a readily available starting material, a single-step process, and well-understood, albeit hazardous, reaction conditions. A Chinese patent provides a detailed and reproducible procedure for this transformation.[3]

Detailed Protocol for Industrial Scale-Up: Nitration of 2-(4-Methylphenyl)acetic Acid

This protocol is based on the method described in Chinese Patent CN101486654A and is intended for implementation in a controlled industrial setting by trained professionals.[3]

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 2-Methylphenylacetic Acid Acetic Anhydride Dichloromethane reactor_prep Charge Reactor reagents->reactor_prep cooling Cool to 0°C reactor_prep->cooling addition Dripwise Addition (-10°C to 10°C) cooling->addition nitric_acid 98% Nitric Acid nitric_acid->addition reaction Reaction (1-3 hours) addition->reaction filtration Filtration reaction->filtration product This compound (Crude) filtration->product crystallization Crystallization product->crystallization drying Drying crystallization->drying final_product Pure Product drying->final_product

Caption: Industrial synthesis workflow for this compound.

Materials and Equipment
  • Raw Materials:

    • 2-Methylphenylacetic acid (SM)

    • Acetic anhydride (Ac₂O)

    • Dichloromethane (DCM)

    • Concentrated Nitric Acid (98%)

  • Equipment:

    • Glass-lined or stainless steel reactor with cooling and heating capabilities, equipped with a mechanical stirrer, thermometer, and addition funnel.

    • Filtration unit (e.g., Nutsche filter-dryer)

    • Crystallization vessel

    • Vacuum drying oven

Step-by-Step Protocol
  • Reactor Charging and Cooling:

    • In a clean and dry reactor, charge 2-methylphenylacetic acid, acetic anhydride, and dichloromethane. The molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride should be approximately 1:1.50:1.10.[3]

    • Begin stirring and cool the reaction mixture to 0°C.

  • Nitration:

    • Slowly add 98% concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature between -10°C and 10°C.[3] Careful temperature control is critical to minimize the formation of byproducts and ensure safety.

    • After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 0-5°C) for 1 to 3 hours to ensure the reaction goes to completion.[3]

  • Product Isolation:

    • Upon completion of the reaction, the product will precipitate out of the solution.

    • Filter the reaction mixture to isolate the crude this compound.

  • Purification:

    • The crude product can be purified by crystallization from a suitable solvent system. The choice of solvent will depend on the impurity profile and desired purity level. Common solvents for crystallization of organic acids include water, ethanol, or mixtures thereof.

    • Wash the crystallized product with a cold solvent to remove residual impurities.

    • Dry the purified product under vacuum at an appropriate temperature to remove any remaining solvent.

Process Safety and Hazard Analysis

The industrial-scale nitration of aromatic compounds is a high-hazard process that demands rigorous safety protocols and a thorough understanding of potential risks.[4]

Hazard Identification and Risk Assessment (HAZOP)

A Hazard and Operability (HAZOP) study should be conducted by a multidisciplinary team to systematically identify potential deviations from the intended process design and their consequences. Key areas of focus for this process include:

  • Thermal Runaway: Nitration reactions are highly exothermic. A loss of cooling or an uncontrolled addition of nitric acid can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction and vessel rupture.[4]

  • Over-pressurization: The generation of gaseous byproducts, such as nitrogen oxides (NOx), can lead to an increase in reactor pressure. Adequate venting and pressure relief systems are essential.

  • Corrosion: The use of concentrated nitric and other acids requires the use of corrosion-resistant materials for all process equipment.

  • Material Handling: Concentrated nitric acid and dichloromethane are hazardous materials that require appropriate personal protective equipment (PPE) and handling procedures.

Safety Protocol Diagram

G cluster_safety Industrial Nitration Safety Protocol cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_procedures Standard Operating Procedures (SOPs) reactor Jacketed Reactor with Cooling/Heating System venting Pressure Relief System (Rupture Disc, Vent Scrubber) interlocks Automated Interlocks (High Temp/Pressure Shutdown) containment Secondary Containment respirator Acid Gas Respirator goggles Chemical Splash Goggles & Face Shield gloves Acid-Resistant Gloves suit Chemical-Resistant Suit addition Controlled Reagent Addition Rate monitoring Continuous Temperature & Pressure Monitoring emergency Emergency Shutdown & Quench Procedures training Regular Operator Training & Drills

Caption: Key safety measures for industrial-scale nitration.

Waste Management

The waste streams generated from this process will primarily consist of acidic aqueous solutions containing residual nitric acid, organic byproducts, and dichloromethane. Treatment of this waste should be in accordance with local environmental regulations and may involve:

  • Neutralization: The acidic waste can be neutralized with a base, such as sodium hydroxide or calcium carbonate.

  • Solvent Recovery: Dichloromethane can be recovered through distillation.

  • Wastewater Treatment: The neutralized aqueous waste should be sent to a wastewater treatment facility for further processing to remove organic contaminants and nitrates.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and purity of the final product and for monitoring the manufacturing process.

In-Process Controls (IPCs)
  • Reaction Monitoring: The progress of the nitration reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Temperature and Pressure: Continuous monitoring of the reactor temperature and pressure is a critical IPC for safety.

Final Product Quality Control (QC)

The final product should be tested for identity, purity, and the presence of impurities.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Identification FTIR, ¹H NMRSpectrum conforms to the reference standard
Assay (Purity) HPLC-UV≥ 98.0%
Melting Point Melting Point ApparatusWithin a specified range (e.g., 131-134°C)
Related Substances HPLC-UV or LC-MSIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents GC-HSDichloromethane and other solvents within ICH limits
Proposed HPLC Method for Purity and Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of potential impurities.[5] Potential process-related impurities could include:

  • Isomeric impurities: Nitration at other positions on the aromatic ring.

  • Unreacted starting material: 2-(4-Methylphenyl)acetic acid.

  • Byproducts of side reactions: Dinitro compounds or oxidation products.

Conclusion

The industrial-scale synthesis of this compound via the direct nitration of 2-(4-methylphenyl)acetic acid presents a viable and economically favorable manufacturing route. However, the inherent hazards of nitration reactions necessitate a robust process safety management program, including comprehensive hazard analysis and strict adherence to established safety protocols. The implementation of rigorous in-process and final product quality control using validated analytical methods is crucial for ensuring the consistent production of high-quality material that meets the stringent requirements of the pharmaceutical industry. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the scale-up of this important chemical intermediate with a focus on efficiency, safety, and quality.

References

  • Huang, Y., & Dömling, A. (n.d.). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of medicinal and organic chemistry.
  • Willgerodt rearrangement. (2023, December 1). In Wikipedia. [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantific
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • This compound, min 98%, 1 gram. (n.d.). LabAlley. [Link]

  • An Experimental Study of Worst Case Scenarios of Nitric Acid Decomposition in a Toluene Nitration Process. (2006). Journal of Loss Prevention in the Process Industries, 19(2-3), 295-302.
  • Willgerodt-Kindler Reaction. (n.d.). SynArchive. [Link]

  • Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products. (2021). Thermo Fisher Scientific.
  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
  • CN101486654A. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • CN101805265A. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Diemoz, K. (2010).
  • WO 2006/123356 A1. (2006). Process for the preparation of ropinirole and its pharmaceutically acceptable salts.
  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (2021).
  • A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. (2012).
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Losartan Drug Substance and Drug Product. (2019). U.S.
  • Vladimirova, S., & Zhelyazkova, B. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2021).
  • Plasse, T., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12.
  • Prakash, G. K. S., Panja, C., Mathew, T., Surampudi, V., Petasis, N. A., & Olah, G. A. (2004). Ipso nitration in organic synthesis. Journal of the American Chemical Society, 126(49), 15972-15976.

Sources

Application Notes and Protocols: Protecting Group Strategies in the Synthesis and Modification of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic application of protecting groups in reactions involving 2-(4-Methyl-3-nitrophenyl)acetic acid. This versatile synthetic intermediate possesses multiple reactive sites: a carboxylic acid, a reducible nitro group, and two distinct benzylic positions. The successful chemical manipulation of one site while preserving the others hinges on a robust and logical protecting group strategy. We will move beyond simple protocol recitation to explore the causal relationships behind strategic choices, emphasizing chemoselectivity and orthogonality. Detailed, validated protocols for the protection and deprotection of the carboxylic acid moiety are provided, alongside a strategic analysis of how to manage the reactivity of the nitro and benzylic functionalities.

Molecular Analysis: Identifying the Reactive Centers

The synthetic utility of this compound is defined by the distinct reactivity of its three primary functional regions. A successful synthetic campaign requires a nuanced understanding of these sites.

  • Carboxylic Acid (-COOH): This group is both acidic and nucleophilic (as the carboxylate). It is incompatible with organometallic reagents, strong bases, and many reducing agents, making its protection a frequent first step in a synthetic sequence.[1]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring to electrophilic substitution but can activate it for nucleophilic aromatic substitution (SₙAr). Its primary reactivity is its susceptibility to reduction under various conditions (e.g., catalytic hydrogenation, dissolving metal reduction) to form the corresponding aniline.[2] In many synthetic contexts, the nitro group is considered a stable, non-reactive placeholder or a "masked" amine.[1][3]

  • Benzylic Positions (-CH₂- and -CH₃): The molecule features two benzylic positions. The methylene group adjacent to the carboxylic acid is particularly susceptible to deprotonation by strong bases to form an enolate for subsequent alkylation or condensation reactions. The methyl group on the ring is also a benzylic position, reactive towards radical halogenation or strong oxidation.[4][5] Differentiating between these two sites presents a significant chemoselectivity challenge.

Figure 1: Key reactive functional groups of the target molecule.

Strategic Framework: Orthogonal Protection Schemes

The cornerstone of a successful multi-step synthesis is orthogonal protection , a strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[6][7] This allows for the selective unmasking of one functional group while others remain protected. The choice of a protecting group is therefore not an isolated decision but is dictated by the entire forward-looking synthetic plan.

Protecting the Carboxylic Acid: A Decision-Making Workflow

The carboxylic acid is the most frequently protected group in this molecule. The selection of the appropriate ester protecting group is critical and depends entirely on the downstream reaction conditions.

G start START: Protect Carboxylic Acid? cond_hydro Subsequent reaction is Catalytic Hydrogenation? start->cond_hydro cond_acid Subsequent reaction uses strong acid? cond_base Subsequent reaction uses strong base? cond_acid->cond_base Yes pg_tbutyl Use t-Butyl Ester (Stable to base, H₂/Pd) (Labile to acid) cond_acid->pg_tbutyl No pg_methyl Use Methyl/Ethyl Ester (Stable to acid, H₂/Pd) (Labile to base) cond_base->pg_methyl No cond_base->pg_tbutyl Yes cond_hydro->cond_acid Yes pg_benzyl Use Benzyl Ester (Stable to acid/base) (Labile to H₂/Pd) cond_hydro->pg_benzyl No cond_nuc Subsequent reaction uses Nucleophiles? cond_acid_alt Subsequent reaction uses strong acid? pg_benzyl->cond_acid_alt cond_base_alt Subsequent reaction uses strong base? cond_acid_alt->cond_base_alt Yes cond_base_alt->pg_benzyl Yes

Figure 2: Decision workflow for selecting a carboxylic acid protecting group.

The following table summarizes the key characteristics of common ester protecting groups in the context of this compound.

Protecting GroupProtection ReagentsDeprotection ConditionsStability ProfileKey Strategic Consideration
Methyl/Ethyl Ester SOCl₂, MeOH; or H₂SO₄ (cat.), EtOHSaponification (e.g., LiOH, NaOH)Stable to acid, hydrogenation, most oxidants. Labile to base. Ideal for subsequent reactions involving hydrogenation (nitro reduction) or acidic conditions. Avoid if strong bases are needed.
Benzyl (Bn) Ester Benzyl bromide, K₂CO₃ or Cs₂CO₃Hydrogenolysis (H₂, Pd/C)Stable to acid and base. Labile to catalytic hydrogenation. Excellent for reactions requiring acidic or basic conditions. Deprotection will simultaneously reduce the nitro group, which can be a strategic advantage or disadvantage.[8]
tert-Butyl (tBu) Ester Isobutylene, H₂SO₄ (cat.)Acidolysis (e.g., TFA, HCl)Stable to base, hydrogenation, nucleophiles. Labile to strong acid. The protecting group of choice when subsequent steps involve strong bases (e.g., enolate formation) or catalytic hydrogenation where the nitro group must be preserved.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride ion (TBAF) or mild acidStable to neutral/mildly basic conditions. Labile to acid and strong base. Offers very mild deprotection conditions, but generally less robust than other esters for multi-step sequences.[8]
Managing the Nitro and Benzylic Reactivity
  • Nitro Group Strategy: Direct protection of the nitro group is rare due to its general stability.[3] The primary strategy revolves around timing its reduction. If the desired product is the aniline derivative, a protecting group for the carboxylic acid must be chosen that is stable to the reduction conditions (e.g., a methyl or t-butyl ester for catalytic hydrogenation). Conversely, a benzyl ester can be used for a tandem deprotection-reduction step.[8]

  • Benzylic Position Strategy: Any reaction at the benzylic methylene (e.g., deprotonation to form an enolate for alkylation) mandates the protection of the acidic carboxylic acid proton. A t-butyl ester is the ideal choice here, as it is completely stable to the strong, non-nucleophilic bases (like LDA or NaHMDS) required for enolate formation. Selective reaction at the benzylic methyl group in the presence of the more acidic benzylic methylene is exceptionally difficult and typically requires designing a synthesis from a different starting material.

Validated Experimental Protocols

The following protocols have been optimized for high yield and purity. All reagents should be of appropriate grade and solvents should be anhydrous where specified.

Protocol 1: Methyl Ester Protection of this compound

Principle: The carboxylic acid is converted to its methyl ester via an acid-catalyzed esterification. This method is robust, scalable, and uses common laboratory reagents.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 0.2 M solution)

  • Sulfuric acid (H₂SO₄), concentrated (0.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend this compound (10.0 g, 51.2 mmol) in anhydrous methanol (250 mL) in a 500 mL round-bottom flask.

  • Stir the suspension and carefully add concentrated sulfuric acid (1.4 mL, 2.56 mmol) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours, or until TLC analysis (e.g., 30% EtOAc in hexanes) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a solid.

  • Expected Outcome: Methyl 2-(4-methyl-3-nitrophenyl)acetate is typically obtained as a yellow or off-white solid in >95% yield.

Protocol 2: Benzyl Ester Protection of this compound

Principle: The carboxylate, formed in situ, undergoes an Sₙ2 reaction with benzyl bromide to form the benzyl ester. Cesium carbonate is a highly effective base for this transformation.

Materials:

  • This compound (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (5.0 g, 25.6 mmol) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask.

  • Add cesium carbonate (12.5 g, 38.4 mmol) to the solution.

  • Add benzyl bromide (3.35 mL, 28.2 mmol) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC for consumption of the starting acid.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether (250 mL) and water (250 mL).

  • Separate the layers. Wash the organic layer with water (3 x 150 mL) to remove DMF, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 5% to 20% EtOAc in hexanes) to afford the pure benzyl ester.

  • Expected Outcome: Benzyl 2-(4-methyl-3-nitrophenyl)acetate is typically isolated as a viscous oil or low-melting solid in 85-95% yield.

Protocol 3: Deprotection of Methyl Ester via Saponification

Principle: The ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is then protonated upon acidic workup to regenerate the carboxylic acid.

Materials:

  • Methyl 2-(4-methyl-3-nitrophenyl)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the methyl ester (e.g., 5.0 g, 23.9 mmol) in a 3:1 mixture of THF and water (120 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (2.0 g, 47.8 mmol) and stir the mixture vigorously at room temperature for 2-4 hours, until TLC shows complete conversion.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected acid.

  • Expected Outcome: this compound is recovered as a solid in >95% yield.

Case Study: Tandem Deprotection and Reduction

This synthetic sequence illustrates the strategic use of a benzyl ester to achieve two transformations in a single step: deprotection of the carboxylic acid and reduction of the nitro group.

Figure 3: Workflow for tandem benzyl ester deprotection and nitro group reduction.

This efficient approach is ideal when the target molecule is the corresponding amino acid. The benzyl group is cleaved by hydrogenolysis, while the palladium catalyst simultaneously reduces the nitro group to an amine. This avoids a separate reduction step and simplifies the overall synthesis.

Conclusion

The effective synthesis and derivatization of this compound is a testament to the power of strategic planning in organic chemistry. The choice of protecting group is not a trivial step but a critical decision that dictates the feasibility of the entire synthetic route. By carefully considering the stability and lability of different protecting groups in relation to planned subsequent reactions, chemists can navigate the complex reactivity of this molecule to achieve their synthetic targets with precision and efficiency. The orthogonal strategies and validated protocols presented herein provide a robust framework for guiding these critical decisions.

References

  • Vertex AI Search. (2026). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol as a Protecting Group for Carboxylic Acids.
  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. (2023). Protecting group. Available at: [Link]

  • Moran, J., et al. (2010). α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Google Patents. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position.
  • Fiveable. (n.d.).
  • ResearchGate. (2025).
  • Kocienski, P. J. (n.d.). Protecting groups.
  • Reddit. (2021). Protecting a nitro group. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Taylor & Francis. (n.d.). Nitrotoluene – Knowledge and References.
  • Reddit. (2019). Why is the most common isomer for nitro-toluene ortho-nitro-toluene and not meta- or para-nitro-toluene?.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • ECHEMI. (n.d.). Selective nitro reduction of poly nitro compounds.
  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • ChemBK. (2024). 2-Methyl-3-nitro phenyl acetic acid.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
  • IIT Bombay. (2020). Protecting Groups.
  • ResearchGate. (2025).
  • ResearchGate. (2024). Selective Oxidations of Toluenes and Benzyl Alcohols by an Unspecific Peroxygenase (UPO).
  • The Role of Nitrobenzene Derivatives in Modern Organic Synthesis. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Master Organic Chemistry. (2018).
  • ResearchGate. (2025). Protecting Groups in Solid-Phase Organic Synthesis.
  • Chemistry LibreTexts. (2025). 2.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Application Notes and Protocols for the Derivatization of 2-(4-Methyl-3-nitrophenyl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(4-Methyl-3-nitrophenyl)acetic Acid Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified is of paramount importance. The generation of chemical libraries from a common core structure allows for the systematic exploration of chemical space and the elucidation of structure-activity relationships (SAR) against various biological targets.[1] The compound this compound (Figure 1) represents a strategically valuable starting point for such an endeavor. Its structure embodies two key reactive handles amenable to a variety of chemical transformations: a carboxylic acid and an aromatic nitro group. Phenylacetic acid and its derivatives are known to be key structural motifs in a wide range of biologically active molecules, including anti-inflammatory agents and antibiotics.[1]

This application note provides a detailed guide for the derivatization of this compound, creating a library of amides, esters, and amino derivatives for biological screening. The protocols herein are designed to be robust and adaptable, providing researchers in drug development with a practical framework for generating a focused library of novel chemical entities.

Figure 1. Chemical structure of this compound.

Derivatization Strategy Overview

Our derivatization strategy for this compound is centered on a divergent synthetic approach, as illustrated in the workflow diagram below. This approach maximizes chemical diversity from a single starting material. The primary transformations include:

  • Amide Library Synthesis: The carboxylic acid moiety will be coupled with a diverse panel of primary and secondary amines to generate a library of N-substituted 2-(4-methyl-3-nitrophenyl)acetamides.

  • Ester Library Synthesis: The carboxylic acid will be esterified with a selection of alcohols to explore the impact of this functional group on biological activity.

  • Nitro Group Reduction and Subsequent Acylation: The aromatic nitro group will be selectively reduced to an amine, which can then be acylated with various acylating agents to produce a second generation of amide derivatives.

G start This compound amide_lib Amide Library start->amide_lib Amide Coupling ester_lib Ester Library start->ester_lib Esterification reduced_intermediate 2-(3-Amino-4-methylphenyl)acetic acid start->reduced_intermediate Nitro Reduction acylated_lib Acylated Amine Library reduced_intermediate->acylated_lib Acylation

Diagram 1: Divergent synthetic workflow for the derivatization of this compound.

Part 1: Synthesis of an Amide Library via EDC/HOBt Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents that can modulate a compound's physicochemical properties and biological activity.[2] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted and reliable method for coupling carboxylic acids and amines.[3][4][5] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with an amine to form the desired amide with minimal racemization and side reactions.[3]

Protocol 1.1: General Procedure for Amide Synthesis

This protocol is designed for the parallel synthesis of an amide library in a multi-well plate format.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block with sealing mat

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of each amine from your library in anhydrous DMF.

    • Prepare a 0.24 M stock solution of EDC-HCl in anhydrous DMF.

    • Prepare a 0.24 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution.

    • Add 200 µL (0.04 mmol, 1.0 eq) of the appropriate amine stock solution to each corresponding well.

    • Add 200 µL (0.048 mmol, 1.2 eq) of the HOBt stock solution to each well.

    • Add 200 µL (0.048 mmol, 1.2 eq) of the EDC-HCl stock solution to each well.

    • Finally, add 200 µL (0.12 mmol, 3.0 eq) of the DIPEA stock solution to each well.

  • Reaction Execution:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on a magnetic stirrer and stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS using a representative well.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture in each well with 1 mL of EtOAc.

    • Wash the organic layer with 1 mL of saturated aqueous NaHCO₃ solution.

    • Wash the organic layer with 1 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude amide product.

    • Purification can be achieved by flash column chromatography on silica gel or by preparative HPLC.

Table 1: Representative Amide Synthesis Reaction Parameters

ParameterValue
Starting AcidThis compound
Amine1.0 eq
EDC-HCl1.2 eq
HOBt1.2 eq
DIPEA3.0 eq
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time12-18 hours
Expected Yield60-90% (substrate dependent)

Part 2: Synthesis of an Ester Library via Fischer Esterification

Rationale: The conversion of amides to esters can significantly alter a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can improve cell permeability and overall biological activity.[6][7] Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[8][9][10][11][12][13] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, which can also serve as the solvent.[8][11]

Protocol 2.1: General Procedure for Ester Synthesis

Materials:

  • This compound

  • A selection of primary and secondary alcohols

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine this compound (1.0 g, 5.12 mmol, 1.0 eq), the desired alcohol (5-10 eq), and toluene (20 mL).

    • Carefully add 3-5 drops of concentrated sulfuric acid to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with EtOAc (50 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst.

    • Wash the organic layer with brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

    • Purify the product by flash column chromatography on silica gel.

Table 2: Representative Ester Synthesis Reaction Parameters

ParameterValue
Starting AcidThis compound
Alcohol5-10 eq
CatalystConc. H₂SO₄ (catalytic)
SolventToluene
TemperatureReflux
Reaction Time4-8 hours
Expected Yield70-95% (substrate dependent)

Part 3: Nitro Group Reduction and Subsequent Derivatization

Rationale: The aromatic nitro group is a versatile functional group that can be reduced to an amine, providing a new point for diversification.[14] The resulting aniline derivative can then be acylated to generate a second library of amides. A key challenge is the chemoselective reduction of the nitro group in the presence of the carboxylic acid.[15][16] Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation.[15]

G start This compound reduction H₂, Pd/C Ethanol, RT start->reduction intermediate 2-(3-Amino-4-methylphenyl)acetic acid reduction->intermediate acylation Acyl Chloride, Base CH₂Cl₂, RT intermediate->acylation product N-Acyl-2-(3-amino-4-methylphenyl)acetamide acylation->product

Diagram 2: Workflow for the reduction of the nitro group and subsequent acylation.

Protocol 3.1: Selective Reduction of the Nitro Group

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 g, 5.12 mmol) and ethanol (25 mL).

    • Carefully add 10% Pd/C (100 mg, 10% w/w).

    • Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Reaction Execution:

    • Evacuate the flask and backfill with hydrogen gas (repeat this three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with ethanol (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield 2-(3-amino-4-methylphenyl)acetic acid as a solid, which is often used in the next step without further purification.

Protocol 3.2: Acylation of 2-(3-Amino-4-methylphenyl)acetic acid

Materials:

  • 2-(3-Amino-4-methylphenyl)acetic acid (from Protocol 3.1)

  • A library of acyl chlorides

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve 2-(3-amino-4-methylphenyl)acetic acid (100 mg, 0.56 mmol, 1.0 eq) in anhydrous DCM (5 mL).

    • Add triethylamine (168 mg, 1.67 mmol, 3.0 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add the desired acyl chloride (0.61 mmol, 1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water (10 mL).

    • Separate the organic layer and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The protocols detailed in this application note provide a comprehensive and versatile framework for the derivatization of this compound. By systematically modifying the carboxylic acid and nitro group functionalities, researchers can rapidly generate a diverse library of novel compounds. These derivatives can then be subjected to high-throughput biological screening to identify new lead compounds for drug discovery programs. The divergent approach outlined here maximizes synthetic efficiency and allows for a thorough exploration of the structure-activity landscape around this promising molecular scaffold.

References

  • Birkett, A. (2012). Amide Bond Formation in Peptide Synthesis.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Ogliaruso, M. A., & Wolfe, J. F. (1991).
  • Tafesh, A. M., & Weiguny, J. (1996). A review of the selective catalytic reduction of aromatic nitro compounds into aromatic amines, hydroxylamines and azoxy compounds with hydrogen. Chemical Reviews, 96(6), 2035-2052.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
  • Rylander, P. N. (1985).
  • Larock, R. C. (1999).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Otera, J. (Ed.). (2003).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Application Note: Quantitative Analysis of 2-(4-Methyl-3-nitrophenyl)acetic acid in Reaction Mixtures by Validated RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 2-(4-Methyl-3-nitrophenyl)acetic acid in complex organic synthesis reaction mixtures. The described protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate monitoring of this key synthetic intermediate. The method demonstrates excellent linearity, accuracy, precision, and specificity, validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides a comprehensive framework, from sample preparation to full method validation, ensuring reliable and reproducible results suitable for process development and quality assurance.

Introduction

This compound (4M3NPAA) is a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[5] Its molecular formula is C₉H₉NO₄ and it has a molecular weight of 195.17 g/mol .[5][6] Accurate quantification of 4M3NPAA directly within the reaction matrix is essential for reaction monitoring, yield optimization, and impurity profiling. The complex nature of reaction mixtures, often containing starting materials, reagents, solvents, and by-products, necessitates a highly selective and robust analytical method.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in complex mixtures.[7][8] Specifically, Reversed-Phase HPLC (RP-HPLC) is widely adopted for its versatility in analyzing compounds with varying polarities, making it an ideal choice for this application.[8]

This application note provides a step-by-step protocol for a validated RP-HPLC method using UV detection. The scientific integrity of this method is established through a rigorous validation process, demonstrating its suitability for its intended purpose as outlined by ICH guidelines.[3][4]

Method Rationale and Development Insights

The development of this analytical method was guided by the physicochemical properties of this compound and the principles of reversed-phase chromatography.

  • Analyte Properties: As a carboxylic acid, the ionization state of 4M3NPAA is pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a suitable buffer. By maintaining the pH below the pKa of the carboxylic acid group (typically around 4-5), the analyte remains in its less polar, protonated form, leading to better retention on a non-polar C18 stationary phase. An acidic mobile phase also enhances peak symmetry by suppressing silanol interactions on the silica-based column packing.[9]

  • Chromatographic Mode: RP-HPLC with a C18 column was selected due to the analyte's moderate polarity. The non-polar stationary phase effectively retains the aromatic compound, while a polar mobile phase is used for elution.[8]

  • Mobile Phase Selection: A mixture of acetonitrile and a low-pH aqueous buffer (phosphate buffer at pH 3.0) was chosen. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.[7][10] The phosphate buffer ensures a stable, low pH to control the analyte's ionization state.[9]

  • Detection: The presence of the nitro-aromatic chromophore in the 4M3NPAA structure suggests strong UV absorbance. While a full UV scan would be ideal to determine the absorbance maximum (λmax), a wavelength of 254 nm is a common and effective choice for aromatic compounds, providing high sensitivity.

  • Sample Preparation: The primary goal of sample preparation is to ensure the sample is compatible with the HPLC system and free of particulates that could damage the column.[5][11] A simple "dilute-and-shoot" approach using the mobile phase as the diluent is often effective, minimizing sample manipulation errors. Filtration is a mandatory final step to remove any insoluble materials.[7][11]

Experimental Workflow

The overall process for the quantification of 4M3NPAA is outlined below. Each step is detailed in the subsequent sections.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase & Reagent Preparation A1 HPLC System Setup & Equilibration P1->A1 P2 Standard Stock & Calibration Solutions Preparation A2 Method Validation (Specificity, Linearity, etc.) P2->A2 P3 Reaction Mixture Sample Preparation A3 Sample Analysis P3->A3 A1->A3 D1 Peak Integration & Calibration Curve Generation A2->D1 A3->D1 D2 Concentration Calculation of 4M3NPAA D1->D2 D3 Report Generation D2->D3

Caption: Workflow for 4M3NPAA Quantification.

Materials and Instrumentation

ItemSpecification
Analyte Standard This compound, Reference Standard (>99.5% purity)
HPLC System Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
Reagents Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ACS Grade)
Labware Volumetric flasks (Class A), pipettes (calibrated), analytical balance, pH meter, syringe filters (0.45 µm PTFE)
Data System Chromatography Data Software (CDS)

Detailed Protocols

Reagent and Mobile Phase Preparation
  • Phosphate Buffer (25 mM, pH 3.0):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Prepare the mobile phase by mixing the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 60:40 (v/v) .

    • Degas the mobile phase for 15 minutes using sonication or helium sparging before use.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4M3NPAA reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the primary stock solution.

  • Calibration Standards:

    • Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Reaction Mixture)
  • Initial Dilution:

    • Quench the reaction if necessary.

    • Accurately pipette a small, known volume (e.g., 100 µL) of the homogenous reaction mixture into a larger volumetric flask (e.g., 10 mL).

    • Dilute to volume with the mobile phase. The dilution factor must be chosen to ensure the final concentration of 4M3NPAA falls within the calibration range.

  • Filtration:

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove any particulate matter that could block the HPLC column.[11]

HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) 25mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Data Analysis and Calculation

  • Calibration Curve:

    • Inject the calibration standards in triplicate.

    • Plot the average peak area of 4M3NPAA against the corresponding concentration (µg/mL).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999.

  • Quantification:

    • Inject the prepared sample solution.

    • Using the peak area from the sample chromatogram (y), calculate the concentration in the vial using the regression equation: Concentration (µg/mL) = (Peak Area - y-intercept) / slope

    • Calculate the original concentration in the reaction mixture by accounting for the dilution factor: Original Conc. (mg/mL) = Conc. in vial (µg/mL) * Dilution Factor * (1 mg / 1000 µg)

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a full validation was performed according to ICH Q2(R1) guidelines.[1][2][3][4][12][13][14]

G cluster_validation Method Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness LOQ Limit of Quantitation Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness Method->LOQ

Caption: Core parameters for HPLC method validation.

Specificity

Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a placebo solution (a mixture of all reaction components without 4M3NPAA).

    • Inject the 4M3NPAA standard solution.

    • Inject a spiked placebo sample (placebo solution spiked with 4M3NPAA standard).

  • Acceptance Criteria: The retention time of the 4M3NPAA peak in the spiked sample should match the standard. No interfering peaks should be observed at the retention time of 4M3NPAA in the blank or placebo chromatograms. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria:

    • The coefficient of determination (R²) of the calibration curve must be ≥ 0.999.

    • The y-intercept should be minimal.

    • The plot of residuals versus concentration should show a random distribution.

    • Range: The validated range is established from 1 µg/mL to 100 µg/mL, demonstrating acceptable linearity, accuracy, and precision.[3][4]

Accuracy (Recovery)
  • Protocol: Spike a placebo reaction mixture with 4M3NPAA at three different concentration levels (e.g., 80%, 100%, and 120% of a target concentration, such as 25 µg/mL). Prepare and analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples prepared from a single homogeneous batch of reaction mixture at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Protocol: Determine the lowest concentration of 4M3NPAA that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should not exceed 10%.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 Buffer:ACN)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, retention time) should remain within acceptable limits, and the calculated concentration should not be significantly affected.

Summary of Validation Data (Hypothetical)

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference at analyte RT; Peak Purity > 99.9%No interferencePass
Linearity (R²) 0.9998≥ 0.999Pass
Range 1 - 100 µg/mLN/APass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.85%≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.12%≤ 2.0%Pass
LOQ 1.0 µg/mL (%RSD = 4.5%)%RSD ≤ 10%Pass
Robustness All results within system suitability limitsNo significant impactPass

Conclusion

This application note describes a specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative analysis of this compound in reaction mixtures. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is reliable and fit for its intended purpose in a pharmaceutical development or quality control environment. This protocol provides a solid foundation for researchers to implement accurate in-process controls and final product analysis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA (PDF). [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • This compound, min 98%. Oakwood Chemical. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. [Link]

  • What is the step-by-step sample preparation for HPLC? Quora. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • 2-[(4-Methyl-3-nitrophenyl)sulfamoyl]acetic acid. PubChem. [Link]

  • (4,5-dimethoxy-2-nitrophenyl)acetic acid, methyl ester - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • Solvents and Caveats for LC-MS. Waters Corporation. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • 2-Methyl-3-nitro phenyl acetic acid. ChemBK. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

Sources

Troubleshooting & Optimization

Common side products in the nitration of 4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer practical troubleshooting strategies to help you optimize your synthesis and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 4-methylphenylacetic acid?

The primary product expected from the nitration of 4-methylphenylacetic acid using a standard mixed acid (concentrated nitric acid and sulfuric acid) approach is 4-methyl-3-nitrophenylacetic acid .

To understand this outcome, we must consider the directing effects of the two substituents on the aromatic ring: the methyl group (-CH3) and the carboxymethyl group (-CH2COOH).

  • Methyl Group (-CH3): This is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (sigma complex) formed during electrophilic attack at the ortho and para positions.[1][2]

  • Carboxymethyl Group (-CH2COOH): The carboxylic acid group itself is deactivating and a meta-director.[3] However, the presence of the insulating methylene (-CH2-) bridge significantly mitigates the electron-withdrawing effect of the carboxyl group on the aromatic ring. Therefore, the -CH2COOH group is considered weakly deactivating and also acts as an ortho, para-director.

In 4-methylphenylacetic acid, the methyl group is at position 4. The positions ortho to the methyl group are 3 and 5, and the para position is occupied by the carboxymethyl group. The carboxymethyl group at position 1 has its ortho positions at 2 and 6, and its para position is occupied by the methyl group.

The directing effects of both groups are therefore aligned to favor substitution at positions 2, 3, 5, and 6. However, the methyl group is a stronger activating group than the carboxymethyl group is a deactivating one. The directing influence of the methyl group will therefore be more pronounced. Nitration will preferentially occur at the positions ortho to the strongly activating methyl group, which are positions 3 and 5. Due to steric hindrance from the adjacent carboxymethyl group at position 1, substitution at position 2 (and by symmetry, 6) is less favored. Between positions 3 and 5, they are electronically similar, and a mixture of isomers might be expected. However, in many similar systems, one isomer tends to predominate. For the purpose of this guide, we will consider the formation of both 3-nitro and 5-nitro isomers as likely outcomes, with experimental conditions influencing the ratio.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during the nitration of 4-methylphenylacetic acid, focusing on the formation of common impurities.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

It is common to obtain a mixture of nitrated isomers. The primary isomers, as discussed, would be 4-methyl-3-nitrophenylacetic acid and 4-methyl-5-nitrophenylacetic acid.

Causality:

The formation of multiple isomers is a direct consequence of the competing directing effects of the methyl and carboxymethyl groups. While the methyl group strongly directs ortho, the electronic and steric environment does not exclusively favor one position.

Troubleshooting Strategies:

  • Temperature Control: Lower reaction temperatures (e.g., 0-5 °C) can enhance selectivity.[4] At lower temperatures, the reaction is under kinetic control, which can favor the formation of the product with the lowest activation energy.

  • Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of 4-methylphenylacetic acid is crucial. This helps to maintain a low reaction temperature and prevent localized overheating, which can lead to less selective reactions and the formation of other side products.

  • Solvent Effects: The choice of solvent can influence isomer distribution. While sulfuric acid is the standard, exploring other solvent systems, if compatible with the reaction, could alter the isomer ratio.

Data Presentation: Expected Isomeric Products

Product NameStructureRationale for Formation
4-Methyl-3-nitrophenylacetic acid O=N(=O)c1cc(C)ccc1CC(=O)ONitration ortho to the activating methyl group.
4-Methyl-2-nitrophenylacetic acid O=N(=O)c1c(C)cccc1CC(=O)ONitration ortho to the carboxymethyl group and meta to the methyl group. Generally a minor product due to the stronger directing effect of the methyl group.
Q3: I am observing products with a higher molecular weight than the expected mononitrated product. What are these and how can I avoid them?

The formation of higher molecular weight species is likely due to dinitration .

Causality:

The initial product, 4-methyl-3-nitrophenylacetic acid, still contains an activated aromatic ring. Although the nitro group is strongly deactivating, the presence of the activating methyl group can still allow for a second nitration under harsh reaction conditions (e.g., high temperature, excess nitrating agent).

Potential Dinitrated Products:

  • 4-Methyl-3,5-dinitrophenylacetic acid: The second nitro group adds to the other position activated by the methyl group.

Troubleshooting Strategies:

  • Stoichiometry of Nitrating Agent: Use a controlled amount of nitric acid (typically 1.0 to 1.2 equivalents) to favor monosubstitution.[5]

  • Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures, as these conditions promote over-nitration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: My crude product is a dark, tarry substance, and the yield of the desired product is low. What is causing this?

The formation of dark, tarry materials often points to oxidation side reactions .

Causality:

The methyl group on the aromatic ring is susceptible to oxidation by nitric acid, especially at higher temperatures. This can lead to the formation of a carboxylic acid (4-carboxyphenylacetic acid) or even more complex degradation products. The presence of free nitrogen dioxide (NO2) in the nitric acid can also contribute to the oxidation of the methyl group.[6]

Troubleshooting Strategies:

  • Strict Temperature Control: Maintaining a low and consistent temperature throughout the reaction is the most critical factor in preventing oxidation.

  • Quality of Nitric Acid: Use nitric acid that is free from significant amounts of dissolved nitrogen oxides.

  • Inert Atmosphere: While not always necessary for nitration, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Q5: I am detecting a product with a lower molecular weight, specifically nitrotoluene. How is this possible?

The presence of nitrotoluene isomers indicates that decarboxylation has occurred.

Causality:

Phenylacetic acids can undergo decarboxylation (loss of CO2) under acidic conditions, particularly when the aromatic ring is substituted with electron-withdrawing groups.[7][8][9] The nitro group is strongly electron-withdrawing, and its introduction onto the ring can facilitate the cleavage of the C-C bond between the ring and the carboxymethyl group, especially at elevated temperatures. This would result in the formation of nitrotoluenes.

Troubleshooting Strategies:

  • Mild Reaction Conditions: Avoid excessive heat. Decarboxylation is often promoted by higher temperatures.

  • Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC), work up the reaction promptly to avoid prolonged exposure to acidic conditions.

Experimental Protocols

General Protocol for the Nitration of 4-Methylphenylacetic Acid

Materials:

  • 4-Methylphenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylphenylacetic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 4-methylphenylacetic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.[4] Vigorous stirring is essential during this addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The solid product should precipitate. If it does not, extract the aqueous mixture with a suitable organic solvent.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to isolate the desired product.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-methylphenylacetic acid in concentrated H2SO4 cool_substrate Cool to 0-5 °C start->cool_substrate add_nitrating_mix Slowly add nitrating mixture (T < 10 °C) cool_substrate->add_nitrating_mix prep_nitrating_mix Prepare nitrating mixture (HNO3 + H2SO4) cool_nitrating_mix Cool nitrating mixture prep_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir Stir for 15-30 min add_nitrating_mix->stir monitor Monitor by TLC stir->monitor quench Pour onto ice monitor->quench filter Filter or Extract quench->filter recrystallize Recrystallize filter->recrystallize end Pure 4-methyl-3-nitrophenylacetic acid recrystallize->end

Caption: Step-by-step workflow for the nitration of 4-methylphenylacetic acid.

Troubleshooting Logic

G cluster_problems cluster_causes_yield Potential Causes cluster_causes_color Potential Causes cluster_solutions Solutions start Problem Encountered low_yield Low Yield / Impurities start->low_yield dark_color Dark Color / Tar Formation start->dark_color unexpected_mw Unexpected Molecular Weight start->unexpected_mw isomers Isomer Formation low_yield->isomers dinitration Dinitration low_yield->dinitration decarboxylation Decarboxylation low_yield->decarboxylation oxidation Oxidation of Methyl Group dark_color->oxidation unexpected_mw->dinitration unexpected_mw->decarboxylation temp_control temp_control isomers->temp_control dinitration->temp_control stoichiometry Control Stoichiometry dinitration->stoichiometry decarboxylation->temp_control monitor_tlc Monitor by TLC decarboxylation->monitor_tlc oxidation->temp_control slow_addition Slow Addition oxidation->slow_addition

Caption: Troubleshooting common issues in the nitration of 4-methylphenylacetic acid.

References

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • González-Pérez, S., et al. (2005). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics, 37(3), 161-168.
  • TMP Chem. (2018, May 2). Electrophilic aromatic substitution: meta directors [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • user13051. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Phenols [Video]. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 23-34.
  • Olah, G. A., et al. (1979). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Journal of the American Chemical Society, 101(18), 5317-5324.
  • Quora. (n.d.). Why does nitration only occur on the meta positions of the benzene ring in phenol?. Retrieved from [Link]

  • Google Patents. (n.d.). US4723043A - Nitration of phenolic compounds.
  • Khan Academy. (n.d.). Nitration of Phenols [Video]. Retrieved from [Link]

  • Johnson-Finn, K., et al. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 273, 249-265.
  • Arizona State University. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. ASU Digital Repository. [Link]

  • Studylib. (2001, October 3). “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”. Retrieved from [Link]

  • Vedantu. (n.d.). The final product of the nitration of toluene is a class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • LinkedIn. (2024, May 20). 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the underlying principles governing the reaction's outcome and provide practical, field-proven strategies to troubleshoot common issues and enhance the yield of your desired isomer.

Understanding the Challenge: Competing Directing Effects

The nitration of 4-methylphenylacetic acid presents a classic challenge in regioselectivity due to the presence of two substituents with conflicting directing effects on the aromatic ring.[1]

  • The methyl group (-CH₃) is an activating, ortho, para-director.[2][3][4] It donates electron density to the ring, primarily at the positions ortho and para to it.

  • The acetic acid group (-CH₂COOH) is a deactivating, meta-director.[5] It withdraws electron density from the ring, making the meta position the most favorable for electrophilic attack.

This competition means that a standard nitration reaction is likely to produce a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide will provide you with the tools to control this outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 4-methylphenylacetic acid in a question-and-answer format.

Question 1: Why am I getting a mixture of isomers, primarily 2-nitro- and 3-nitro-4-methylphenylacetic acid?

Answer: The formation of multiple isomers is expected due to the competing directing effects of the methyl and acetic acid groups. The methyl group directs the incoming nitro group to the 2- and 6-positions (ortho) and the 4-position (para, which is already substituted), while the acetic acid group directs it to the 3- and 5-positions (meta). The most common products are therefore 2-nitro-4-methylphenylacetic acid and 3-nitro-4-methylphenylacetic acid.

To favor the formation of the desired 2-nitro-4-methylphenylacetic acid , where nitration occurs ortho to the activating methyl group and meta to the deactivating acetic acid group, you need to optimize your reaction conditions to leverage both electronic and steric effects.

Question 2: How can I increase the yield of the desired 2-nitro-4-methylphenylacetic acid?

Answer: To enhance the regioselectivity towards the 2-nitro isomer, you should focus on conditions that favor kinetic control and take advantage of the activating nature of the methyl group.

Key Strategies:

  • Low-Temperature Control: Maintaining a low reaction temperature (e.g., 0-5 °C) is crucial.[6] Lower temperatures favor the kinetically controlled product, which in this case is the one directed by the more activating methyl group.

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the substrate solution ensures that the temperature remains low and constant, preventing runaway reactions and the formation of undesired byproducts.[6]

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acid is common, altering the nitrating agent can influence the isomer distribution. For instance, using a milder nitrating agent or a different solvent system can sometimes improve selectivity.[7]

Experimental Protocol 1: Kinetically Controlled Nitration

  • In a round-bottom flask, dissolve 4-methylphenylacetic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate, pre-chilled dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred solution of 4-methylphenylacetic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Isolate the crude product by vacuum filtration and wash with cold water to remove residual acid.

  • Purify the product by recrystallization, for example, from an ethanol/water mixture.[8]

Question 3: My yield is consistently low, even when I control the temperature. What else could be going wrong?

Answer: Low yields can stem from several factors beyond regioselectivity.

Troubleshooting Checklist:

Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Use TLC to monitor the consumption of the starting material and adjust the reaction time accordingly.
Product Loss During Workup The desired product might be partially soluble in the aqueous phase during quenching. Ensure the quenching is done on a large amount of ice to keep the temperature low and minimize solubility. Thoroughly wash the collected solid with ice-cold water.
Oxidation of the Methyl Group At higher temperatures or with an excess of nitric acid, the methyl group can be oxidized. Strict temperature control and using the correct stoichiometry of the nitrating agent are essential to prevent this side reaction.[9]
Purity of Starting Materials Impurities in the 4-methylphenylacetic acid or the acids can lead to side reactions and lower yields.[9] Ensure you are using high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 4-methylphenylacetic acid?

A1: The nitration of 4-methylphenylacetic acid is governed by the interplay of the activating ortho, para-directing methyl group and the deactivating meta-directing acetic acid group. The primary products are typically:

  • 2-nitro-4-methylphenylacetic acid: Nitration occurs ortho to the activating methyl group and meta to the deactivating acetic acid group. This is often the desired major product under kinetically controlled conditions.

  • 3-nitro-4-methylphenylacetic acid: Nitration occurs meta to the methyl group and ortho to the acetic acid group. This is generally less favored due to the deactivating nature of the acetic acid group.

The formation of the 5-nitro isomer is also possible but is generally a minor product due to steric hindrance from the adjacent acetic acid group.

Directing Effects on 4-methylphenylacetic acid

Caption: Directing effects of substituents.

Q2: Can I use a protecting group to improve regioselectivity?

A2: Yes, using a protecting group for the carboxylic acid functionality is a viable strategy. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you can reduce its deactivating effect and potentially alter the steric environment around it. The ester group is still a meta-director, but its electronic influence might be different from the carboxylic acid. After the nitration step, the ester can be hydrolyzed back to the carboxylic acid.[10]

G Start 4-Methylphenylacetic Acid Protection Esterification (e.g., CH₃OH, H⁺) Start->Protection Nitration Nitration (HNO₃, H₂SO₄) Protection->Nitration Deprotection Hydrolysis (e.g., H₃O⁺) Nitration->Deprotection Product 2-Nitro-4-methylphenylacetic Acid Deprotection->Product

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methyl-3-nitrophenyl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging nitration reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

The synthesis of this compound, a valuable building block in pharmaceutical development[1], is primarily achieved through the electrophilic aromatic nitration of 4-methylphenylacetic acid. The core challenge lies in controlling the regioselectivity of the reaction. The toluene moiety has two substituents: an activating ortho, para-directing methyl group and a deactivating meta-directing acetic acid group (-CH₂COOH). The desired product requires the nitro group to be directed to the 3-position, which is ortho to the methyl group and meta to the acetic acid group. This guide provides a framework for achieving this outcome reliably.

Reaction Pathway Overview

The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by concentrated sulfuric acid. This electrophile then attacks the electron-rich aromatic ring of 4-methylphenylacetic acid.

reaction_pathway sub 4-Methylphenylacetic Acid sigma Sigma Complex (Wheland Intermediate) sub->sigma + NO₂⁺ reagents HNO₃ + H₂SO₄ nitronium Nitronium Ion (NO₂⁺) reagents->nitronium Catalysis nitronium->sigma prod This compound sigma->prod - H⁺

Caption: Electrophilic nitration of 4-methylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound? The synthesis is a classic electrophilic aromatic substitution. A nitrating mixture, typically concentrated nitric and sulfuric acids, is used to generate the nitronium ion (NO₂⁺). This powerful electrophile attacks the benzene ring of 4-methylphenylacetic acid. The regiochemical outcome is controlled by the directing effects of the existing methyl and acetic acid groups.

Q2: Why is strict temperature control (0-5 °C) so critical for this reaction? Temperature is the single most important variable to control. The nitration reaction is highly exothermic, and poor temperature control can lead to several undesirable outcomes:

  • Reduced Regioselectivity: Higher temperatures provide enough energy to overcome the activation barrier for the formation of the undesired 2-nitro isomer, resulting in a product mixture that is difficult to separate.[2]

  • Dinitration: The product, while less reactive than the starting material, can undergo a second nitration at elevated temperatures.

  • Oxidation: The activating methyl group is susceptible to oxidation by hot, concentrated nitric acid, leading to the formation of carboxylic acid byproducts and tar-like impurities.[3]

Q3: What is the specific role of concentrated sulfuric acid? Concentrated sulfuric acid serves two primary functions:

  • Catalyst: It is a strong dehydrating agent and protonates nitric acid, facilitating the formation of the essential nitronium ion (NO₂⁺) electrophile.[2]

  • Solvent: It serves as a polar medium to dissolve the starting material, 4-methylphenylacetic acid.[3]

Q4: What are the expected major and minor isomeric products?

  • Major Product: this compound. The nitro group is directed to the 3-position, which is ortho to the activating methyl group and meta to the deactivating acetic acid group. This position is electronically favored.

  • Minor Product: 2-(4-Methyl-2-nitrophenyl)acetic acid. Nitration at the 2-position is electronically viable but generally less favored due to the steric hindrance from the adjacent acetic acid group.[2]

Q5: What are the essential safety precautions for performing this nitration? This reaction involves highly corrosive and reactive materials and must be handled with extreme care.

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture must be done slowly and dropwise using an addition funnel to prevent a dangerous temperature spike.[3]

  • Always perform the reaction in a flask submerged in an ice-salt bath for efficient cooling.

  • Have a larger ice bath ready to quench the reaction in case of an uncontrolled temperature rise.

  • The final product is an irritant; avoid contact with skin and eyes.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
1. Low or No Product Yield A. Presence of Water: Moisture in the reagents or glassware inhibits the formation of the nitronium ion.[3]Ensure all glassware is oven-dried before use. Use only concentrated (98%) sulfuric acid and fuming or concentrated (>70%) nitric acid.
B. Inadequate Nitrating Agent: The ratio of nitric acid to sulfuric acid is crucial for efficient generation of the nitronium ion.[2]Use a pre-mixed and cooled nitrating mixture. A common molar ratio is a slight excess of nitric acid relative to the substrate.
C. Incomplete Reaction: Insufficient reaction time or a temperature that is too low can prevent the reaction from reaching completion.Monitor reaction progress using Thin Layer Chromatography (TLC). After the addition of the nitrating agent, allow the reaction to stir for a defined period (e.g., 30-60 minutes) in the ice bath.[2]
2. Poor Regioselectivity (Mixture of Isomers) A. High Reaction Temperature: The most common cause. Higher temperatures favor the formation of the thermodynamically stable, but undesired, isomers.Maintain the reaction temperature strictly between 0-5 °C during the entire addition process.[2] Vigorous stirring is essential to ensure uniform temperature throughout the mixture.
B. Rapid Reagent Addition: Adding the nitrating mixture too quickly creates localized "hot spots" where the temperature exceeds the optimal range.[3]Add the nitrating mixture dropwise over an extended period (e.g., 30-45 minutes) to allow the cooling bath to dissipate the heat generated.
3. Formation of Dark Tar or Oily Byproducts A. Temperature Runaway: A significant temperature spike (above 15-20 °C) can cause oxidative side reactions.[3]Immediately slow or stop the addition of the nitrating agent if the temperature begins to rise uncontrollably. Ensure the cooling bath is efficient (ice-salt mixture is recommended).
B. Impure Starting Material: Contaminants in the 4-methylphenylacetic acid can lead to side reactions.Ensure the starting material is of high purity (>98%) before beginning the reaction.
4. Difficulty in Product Isolation A. Product Loss During Workup: The product has some solubility in water, especially if it is not ice-cold.Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.[3] Wash the filtered solid precipitate exclusively with ice-cold water to minimize dissolution.
B. Incomplete Precipitation: Insufficient quenching volume or temperature may leave some product dissolved.Ensure a sufficient volume of ice is used for quenching to both dilute the acid and keep the temperature near 0 °C.
Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered low_yield Low / No Yield start->low_yield impurities Impurities / Isomers start->impurities tar Dark Tar / Oily Product start->tar check_water Verify Anhydrous Conditions (Dry Glassware, Conc. Acids) low_yield->check_water Cause? check_temp Verify Temperature Control (0-5 °C) impurities->check_temp Cause? tar->check_temp Cause? check_reagents Check Nitrating Agent Ratio & Monitor with TLC check_water->check_reagents If OK solution1 Improved Yield check_reagents->solution1 Optimize check_addition Ensure Slow, Dropwise Addition of Nitrating Agent check_temp->check_addition If OK purify Purify via Recrystallization check_addition->purify If Still Impure solution2 Improved Purity purify->solution2 Purified

Sources

Technical Support Center: Troubleshooting Incomplete Reduction of the Nitro Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for one of the most common and sometimes frustrating transformations in organic synthesis: the reduction of a nitro group to an amine. Incomplete reactions can derail a synthetic sequence, leading to low yields and difficult purifications. This resource, presented in a direct question-and-answer format, offers field-proven insights and scientifically grounded solutions to help you overcome these challenges.

Section 1: Core Troubleshooting - Why Is My Nitro Reduction Incomplete?

The reduction of a nitro group is a six-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[1][2] A stalled reaction indicates that one or more steps in this pathway are being hindered. The following Q&A section breaks down the most common culprits.

Q1: My reaction is sluggish or has stalled completely. Where should I start my investigation?

A1: An incomplete or stalled nitro reduction is a frequent challenge. The root cause often lies in one of three areas: the activity of your reducing agent/catalyst, the solubility of your substrate, or suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.

Here is a logical workflow to guide your troubleshooting efforts:

G A Incomplete Reduction Observed B Verify Reagent / Catalyst Activity A->B Start Here C Assess Substrate Solubility B->C Reagent OK F Successful Reduction B->F Issue Found & Resolved D Optimize Reaction Conditions C->D Substrate Soluble C->F Issue Found & Resolved E Investigate Potential Side Reactions D->E Still Incomplete D->F Issue Found & Resolved E->F Side Reaction Mitigated

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Begin by scrutinizing your reagents, as their efficacy is paramount.[3]

Q2: I suspect my reducing agent or catalyst is the problem. How can I confirm this and what are my options?

A2: The choice and condition of your reducing agent are critical. Different systems have unique failure modes.

  • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel):

    • Expertise & Experience: Catalysts, especially palladium on carbon, can be deactivated by "poisoning" from sulfur-containing compounds, residual heavy metals, or strongly coordinating functional groups on your substrate. They can also lose activity with age or improper storage. If you suspect your catalyst is old, it's often best to use a fresh batch.

    • Troubleshooting:

      • Increase Catalyst Loading: A simple first step is to increase the weight percentage of the catalyst.

      • Increase Hydrogen Pressure: For stubborn reductions, moving from a hydrogen balloon to a high-pressure hydrogenation apparatus can provide the necessary driving force.[4]

      • Switch Catalysts: Raney Nickel is often a good alternative to Pd/C for substrates containing aryl halides, as it is less prone to causing dehalogenation.[5][6]

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH):

    • Expertise & Experience: The effectiveness of these reductions depends on the surface area and activation of the metal.[3] The metal provides electrons, and the acid provides protons to complete the reduction.[7]

    • Troubleshooting:

      • Activate the Metal: Ensure the metal powder is fine and free of an oxide layer. Pre-treating zinc dust with dilute HCl, for example, can significantly improve its activity.

      • Check Acid Stoichiometry and Concentration: The acid is a reactant, not just a catalyst. Ensure you are using a sufficient number of equivalents. The concentration is also crucial for the reaction rate.

      • Consider a Different Metal: Iron in acidic conditions is a mild and often effective choice.[5] Tin(II) chloride (SnCl₂) is particularly useful as it is chemoselective and can often reduce nitro groups without affecting other reducible functionalities.[5][8]

  • Other Reducing Agents (e.g., Sodium Dithionite, Hydrazine):

    • Expertise & Experience: These reagents can decompose over time. Sodium dithionite, in particular, is sensitive to moisture and air.

    • Troubleshooting: Always use a freshly opened bottle or a recently purchased batch of these reagents.[3]

Q3: My starting material is poorly soluble in the reaction solvent. How critical is this, and how can I address it?

A3: Very critical. Poor solubility is a major cause of incomplete reactions, especially in heterogeneous systems like catalytic hydrogenation where the substrate must interact with the solid catalyst surface.[3]

  • Expertise & Experience: The nitro compound must be at least partially soluble for the reaction to proceed at a reasonable rate. For highly hydrophobic molecules, standard solvents like methanol or ethanol may be insufficient.

  • Troubleshooting:

    • Change Solvents: For hydrophobic compounds, consider using THF or employing a co-solvent system like ethanol/water or acetic acid.[3][4]

    • Add a Protic Co-solvent: Even a small amount of a protic solvent like ethanol or acetic acid can significantly aid catalytic hydrogenation reactions.[4]

    • Increase Temperature: Gently heating the reaction can improve solubility and increase the reaction rate.[3][6] However, be aware that higher temperatures can sometimes promote side reactions.[3]

Section 2: FAQs - Addressing Specific Scenarios

This section tackles more specific issues that researchers frequently encounter.

Q4: I'm seeing a lot of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

A4: The formation of these intermediates is a clear sign of incomplete reduction. The key is to ensure the reaction conditions are robust enough to drive the reduction through all six-electron steps to the final amine.

G cluster_0 Reduction Pathway cluster_1 Side Reactions Nitro (Ar-NO2) Nitro (Ar-NO2) Nitroso (Ar-NO) Nitroso (Ar-NO) Nitro (Ar-NO2)->Nitroso (Ar-NO) +2e-, +2H+ Hydroxylamine (Ar-NHOH) Hydroxylamine (Ar-NHOH) Nitroso (Ar-NO)->Hydroxylamine (Ar-NHOH) +2e-, +2H+ Azoxy (Ar-N(O)=N-Ar) Azoxy (Ar-N(O)=N-Ar) Nitroso (Ar-NO)->Azoxy (Ar-N(O)=N-Ar) + Hydroxylamine Amine (Ar-NH2) Amine (Ar-NH2) Hydroxylamine (Ar-NHOH)->Amine (Ar-NH2) +2e-, +2H+ Azo (Ar-N=N-Ar) Azo (Ar-N=N-Ar) Azoxy (Ar-N(O)=N-Ar)->Azo (Ar-N=N-Ar) Reduction

Sources

Technical Support Center: Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5), a key intermediate in pharmaceutical development.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of its synthesis, particularly concerning byproduct formation.

The primary and most direct route to this compound is the electrophilic aromatic substitution (nitration) of 4-methylphenylacetic acid.[3] While seemingly straightforward, this reaction requires careful control to minimize the formation of undesired isomers and other impurities. This guide is designed to explain the causality behind these side reactions and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the nitration of 4-methylphenylacetic acid?

The most prevalent byproducts are regioisomers, which arise from the nitronium ion (NO₂⁺) attacking different positions on the aromatic ring. The starting material, 4-methylphenylacetic acid, has two directing groups: a methyl group (-CH₃) and an acetic acid group (-CH₂COOH).

  • -CH₃ group: This is an activating, ortho, para-directing group.[4]

  • -CH₂COOH group: This is a weakly deactivating, ortho, para-directing group.

The interplay between these two groups dictates the product distribution. The primary byproducts are:

  • 2-(2-Nitro-4-methylphenyl)acetic acid: Nitration occurs ortho to the methyl group. This is often the most significant isomeric impurity due to the strong directing effect of the methyl group.

  • 2-(4-Methyl-2-nitrophenyl)acetic acid: Nitration occurs ortho to the acetic acid group and meta to the methyl group.

  • Dinitro compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to products like 2-(4-Methyl-2,5-dinitrophenyl)acetic acid.[5][6]

Q2: Why is my reaction yield low and the product mixture complex?

Low yields and complex mixtures are typically traced back to issues with reaction control.[7]

  • Temperature Control: Nitration is a highly exothermic reaction.[5][6] Insufficient cooling can lead to a runaway reaction, promoting dinitration and oxidative side reactions which can result in the formation of a black tar-like substance.[8] It is crucial to maintain the recommended low temperature (e.g., 0–5 °C) throughout the addition of the nitrating agent.[9]

  • Rate of Addition: Adding the nitrating agent too quickly can cause localized "hot spots," leading to the same issues as poor temperature control. A slow, dropwise addition is essential.[5][6]

  • Choice of Nitrating Agent: The classic mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a very strong nitrating system.[10] A milder system, such as nitric acid in acetic anhydride, can sometimes offer better selectivity and reduce the formation of oxidized byproducts, though this may require optimization.[9][11]

Q3: How can I confirm the identity and purity of my product and detect these byproducts?

A multi-technique analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for quantifying the desired product and its isomeric impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) can effectively separate the isomers.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The desired product and its byproducts will have distinct aromatic proton splitting patterns and chemical shifts. Comparing the crude NMR to reference spectra of known impurities is a powerful diagnostic tool.[15][16][17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts. All mono-nitrated isomers will have the same mass, but MS is useful for detecting dinitrated or other unexpected species.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and workup.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black. 1. Reaction temperature is too high. 2. Nitrating agent added too quickly. 3. Substrate is susceptible to oxidation.[19]1. Ensure the reaction vessel is adequately submerged in an ice/salt bath. Monitor internal temperature closely. 2. Add the nitrating agent dropwise via an addition funnel with vigorous stirring. 3. Consider a milder nitrating system or the use of a co-solvent like dichloromethane to improve heat dissipation.[9][20]
HPLC shows multiple peaks with the same mass (isomers). The directing effects of the -CH₃ and -CH₂COOH groups are leading to a mixture of regioisomers.1. Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable product. 2. Experiment with different nitrating systems (e.g., HNO₃/Acetic Anhydride) which can alter regioselectivity.[11] 3. Purify the crude product via recrystallization. Toluene or an ethanol/water mixture is often effective.
Product does not precipitate upon quenching in ice water. 1. The product may have some solubility in the acidic aqueous layer. 2. The concentration of the product is too low.1. After quenching, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[19] 2. Wash the organic layer with brine, dry with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent. 3. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal.
Crude NMR spectrum is complex and difficult to interpret. The sample contains a significant mixture of isomers and possibly unreacted starting material.1. First, run an HPLC to understand the number of major components. 2. Attempt a purification step (e.g., flash chromatography or recrystallization) and re-acquire the NMR. 3. Compare the spectrum to published data for the starting material and potential isomers to identify key diagnostic peaks.[21]

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a representative method. Molar ratios and reaction times may require optimization.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methylphenylacetic acid (1.0 eq) and dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath.

  • Addition: Slowly add the nitrating mixture to the solution of 4-methylphenylacetic acid via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Extraction: If a precipitate forms, filter and wash with cold water. If not, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).

  • Workup: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like toluene or an ethanol/water mixture.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 70:30 (A:B), ramp to 30:70 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: Generally, the more polar isomers will elute first. The exact order should be confirmed with standards.

Workflow Visualization

Below are diagrams illustrating the key chemical pathway and a logical troubleshooting workflow.

G cluster_0 Reaction Pathway Start 4-Methylphenylacetic acid Reagent HNO₃ / H₂SO₄ Start->Reagent Electrophilic Attack Product This compound (Desired Product) Reagent->Product Nitration at C3 (ortho to -CH₃, meta to -CH₂COOH) Byproduct1 2-(2-Nitro-4-methylphenyl)acetic acid (Major Isomer) Reagent->Byproduct1 Nitration at C2 (ortho to -CH₂COOH, ortho to -CH₃) Byproduct2 Dinitro compounds Reagent->Byproduct2 Excessive Nitration (High Temp/Conc)

Caption: Formation of the desired product and major byproducts.

G cluster_1 Troubleshooting Workflow Start Crude Product Obtained Check1 Analyze by HPLC & ¹H NMR Start->Check1 Result1 Purity >98% and Correct Structure? Check1->Result1 End Product Meets Spec Result1->End Yes Problem1 Low Purity / Isomers Detected Result1->Problem1 No Action1 Perform Recrystallization (e.g., Toluene/Ethanol) Problem1->Action1 Check2 Re-analyze Purity Action1->Check2 Check2->End Purity OK Problem2 Purity Still Low Check2->Problem2 Purity Not OK Action2 Review Synthesis Protocol: - Check Temperature Control - Verify Reagent Stoichiometry - Assess Rate of Addition Problem2->Action2 Action3 Consider Column Chromatography Problem2->Action3

Caption: Step-by-step workflow for analyzing and purifying the product.

References

  • Vertex AI Search. Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548.
  • Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples.
  • Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(42), 14838-14845.
  • ResearchGate. (2025). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent.
  • Docsity. (2022). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • JETIR.org. Theoretical Analysis of electrophilic substitution Reaction based on Nitration of Toluene and Nitrobenzene in the gas phase.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • The Catalyst. Product Distribution in the Nitration of Toluene.
  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • SIELC Technologies. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Reddit. (2023). Di-nitration troubleshooting.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Scribd. Nitration Reactions in Pharma Intermediates.
  • Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Googleapis.com. WO 2006/123356 A1.
  • Guidechem. 4-Methylphenylacetic acid 622-47-9 wiki.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • St. John's Organics. This compound, min 98%, 1 gram.
  • ResearchGate. (2006). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Xiamen Aeco Chemical Co., Ltd. 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials.
  • SIELC Technologies. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Nitrophthalic acid.
  • CymitQuimica. This compound.
  • Organic Syntheses. p-NITROPHENYLACETIC ACID.
  • University of Northern Iowa. Nitration of Substituted Aromatic Rings and Rate Analysis.
  • National Institutes of Health. 3-Nitrophenylacetic acid.

Sources

Technical Support Center: Optimizing the Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. We will address frequently encountered challenges in a direct question-and-answer format, grounded in established chemical principles and process optimization data.

Section 1: Troubleshooting the Direct Nitration of 4-Methylphenylacetic Acid

The most common and direct route to this compound is the electrophilic aromatic substitution (nitration) of 4-Methylphenylacetic acid. While straightforward in principle, this reaction is sensitive to several parameters that can drastically affect yield and purity.

FAQ 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield in this nitration is almost always traceable to three critical parameters: temperature control, reagent stoichiometry, and reaction time. The nitration of an activated ring system like 4-methylphenylacetic acid is highly exothermic and can easily lead to side reactions if not properly managed.

Causality Analysis:

  • Temperature: The methyl group on the starting material activates the aromatic ring, making it highly susceptible to nitration.[1] Excessive temperature increases the rate of side reactions, primarily the formation of positional isomers and di-nitrated products, which complicates purification and lowers the isolated yield of the desired product. Patent literature for the closely related synthesis of 2-methyl-3-nitrophenylacetic acid consistently demonstrates the necessity of maintaining low temperatures (0°C to 10°C) during the addition of nitric acid.[2][3]

  • Stoichiometry: The molar ratio of nitric acid to the starting material is crucial. Insufficient nitric acid will result in incomplete conversion. Conversely, a large excess of nitric acid significantly increases the risk of over-nitration, forming dinitro compounds.[1] The use of acetic anhydride is key; it reacts with nitric acid to form acetyl nitrate in situ, a milder and more selective nitrating agent than a raw nitric/sulfuric acid mixture. This helps control the reaction's vigor and improves selectivity for the desired isomer.

  • Reaction Time: After the addition of the nitrating agent, a specific holding time is required for the reaction to reach completion. If the reaction is quenched too early, a significant amount of starting material will remain. If it proceeds for too long, the risk of product degradation or side product formation can increase.

Data-Driven Recommendations:

Based on optimized patent procedures for analogous compounds, we recommend the following parameters as a starting point for optimization.[2][3]

ParameterRecommended RangeRationale
Starting Material:Nitric Acid:Acetic Anhydride (Molar Ratio) 1 : (1.4 - 1.6) : 1.1Provides a slight excess of the nitrating agent for full conversion while minimizing over-nitration.[3]
Reaction Temperature -5°C to 5°CCritical for controlling exotherm and maximizing selectivity.[3]
Nitric Acid Addition Slow, dropwise additionPrevents localized temperature spikes.
Post-Addition Reaction Time 1 - 3 hoursAllows the reaction to proceed to completion at a controlled temperature.[3]
Experimental Protocol: Optimized Nitration of 4-Methylphenylacetic Acid
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane (DCM) as the solvent.

  • Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Slowly add concentrated (98%) nitric acid (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.[2][3]

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, slowly quench the reaction by pouring the mixture into ice water.

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. Further purification is typically required.

FAQ 2: My TLC analysis shows multiple product spots. How can I improve the regioselectivity and minimize side-products?

Answer: The formation of multiple isomers is a common challenge. The starting material, 4-methylphenylacetic acid, has two directing groups: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing acetic acid group. The nitration is primarily directed by the more powerful activating methyl group, leading to substitution at the ortho position (C3) to give the desired product. However, substitution at the other ortho position (C2) can also occur, leading to the 2-(3-Methyl-4-nitrophenyl)acetic acid isomer.

G start Low Yield (<60%) Observed purity Assess Purity (TLC/¹H NMR) start->purity impure Multiple Spots / Impurities Present purity->impure Yes pure Clean Conversion, Low Isolation purity->pure No temp Verify Temperature Control temp_high Temperature > 10°C temp->temp_high Yes temp_ok Temperature Kept < 5°C temp->temp_ok No ratio Check Reagent Stoichiometry ratio_bad Incorrect Molar Ratios ratio->ratio_bad Yes ratio_ok Ratios Correct ratio->ratio_ok No action_purify Action: Implement Purification Protocol (FAQ #3) impure->action_purify pure->temp action_temp Action: Improve Cooling (ice-salt bath), Slow Down HNO₃ Addition temp_high->action_temp temp_ok->ratio action_ratio Action: Recalculate and Use Precise Molar Ratios (See Table) ratio_bad->action_ratio action_isolate Action: Optimize Workup & Isolation (e.g., pH adjustment, extraction solvent) ratio_ok->action_isolate end_node Re-run Optimized Reaction action_purify->end_node action_isolate->end_node action_temp->end_node action_ratio->end_node

Caption: Acid-catalyzed hydrolysis of the nitrile.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

This protocol is adapted from a standard procedure for the hydrolysis of p-nitrobenzyl cyanide. [4]

  • Prepare a solution of sulfuric acid in water. A common ratio is approximately 2 parts concentrated H₂SO₄ to 1 part water by volume. Caution: Add acid to water slowly with cooling.

  • In a round-bottomed flask, carefully add the sulfuric acid solution to 2-(4-methyl-3-nitrophenyl)acetonitrile (1.0 eq).

  • Attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 15-30 minutes. The reaction is often complete in a short time. [4]4. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Allow the reaction mixture to cool slightly, then carefully pour it into an equal volume of ice water.

  • Cool the resulting solution in an ice bath to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • If necessary, purify the product further by recrystallization as described in FAQ #3.

References
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • WO 2006/123356 A1 - Process for the preparation of Ropinirole and its pharmaceutically acceptable salts.
  • US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Nitration of Substituted Aromatic Rings and Rate Analysis . University of Northern Iowa ScholarWorks. [Link]

  • 2-Methyl-3-nitro phenyl acetic acid . ChemBK. [Link]

  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures . ResearchGate. [Link]

  • Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine . ResearchGate. [Link]

  • Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents . ResearchGate. [Link]

  • (2-Nitrophenyl)acetic acid . Wikipedia. [Link]

  • CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.

Sources

Challenges in the industrial synthesis of Ropinirole from "2-(4-Methyl-3-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Industrial Synthesis of Ropinirole

Welcome to the technical support center for the industrial synthesis of Ropinirole from 2-(4-Methyl-3-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this specific synthetic route. We will delve into the causality behind experimental choices, provide troubleshooting solutions for common issues, and offer detailed protocols grounded in established scientific principles.

Overview of the Synthetic Pathway

The synthesis of Ropinirole from this compound is a multi-step process that, while conceptually straightforward, presents several challenges on an industrial scale. These challenges often relate to the use of hazardous reagents, the control of impurities, and the optimization of reaction conditions for safety and yield.[1][2][3] The core pathway involves three key transformations:

  • Amide Formation: Conversion of the starting carboxylic acid to an N,N-dipropylamide.

  • Amide Reduction: Reduction of the amide carbonyl to a methylene group, yielding an intermediate ethylamine derivative.

  • Reductive Cyclization: Reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to form the final oxindole ring structure of Ropinirole.

This guide will address each of these stages in detail.

Visualized Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Intermediate Elaboration cluster_3 Step 4: Reductive Cyclization A 2-(4-Methyl-3-nitrophenyl) acetic acid B 2-Methyl-3-nitrophenyl-N,N- di-n-propyl acetamide A->B SOCl₂, Di-n-propylamine C 2-Methyl-3-nitrophenylethyl- N,N-di-n-propyl amine B->C Borane-THF (BH₃·THF) D 6-(2-Di-n-propylaminoethyl)- 2-nitrophenyl acetic acid C->D 1. Diethyl oxalate, NaOEt 2. H₂O₂, NaOH E Ropinirole (4-[2-(dipropylamino)ethyl]- 1,3-dihydro-2H-indol-2-one) D->E H₂, Pd/C

Caption: Overall synthetic route to Ropinirole.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Step 1: Amide Formation

Question: My yield for the amidation of this compound is consistently below 85%. What are the likely causes and solutions?

Answer: Low yields in this step typically stem from three primary issues: inefficient activation of the carboxylic acid, side reactions involving the activating agent, or challenges during workup and purification.

  • Inefficient Acid Activation: The conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is critical. Ensure the thionyl chloride is of high purity and used in slight excess (1.1-1.2 equivalents). The reaction should be run in an inert, anhydrous solvent like dichloromethane (DCM) or toluene to prevent hydrolysis of the acid chloride intermediate back to the starting material.

  • Side Reactions: The acid chloride is highly reactive. The addition of di-n-propylamine should be performed at a controlled temperature (0-5 °C) to minimize side reactions and the formation of over-acylated byproducts. A slow, dropwise addition is recommended.

  • Workup & Purification: The resulting amide, 2-Methyl-3-nitrophenyl-N,N-di-n-propyl acetamide, is often a syrup or oil, which can complicate purification.[1][4] Ensure a thorough aqueous wash (e.g., with dilute HCl, then NaHCO₃, then brine) to remove unreacted amine and acid. If column chromatography is required, silica gel can be effective, but be mindful of potential product streaking.

Step 2: Amide Reduction

Question: I am struggling with the selective reduction of the amide using Borane-THF (BH₃·THF). The reaction is either incomplete or produces significant byproducts. How can I improve this step?

Answer: The reduction of the tertiary amide to the corresponding amine is a challenging step, primarily due to the hazardous nature and reactivity of the borane reagent.[3]

  • Reagent Quality & Anhydrous Conditions: Borane-THF is extremely sensitive to moisture. Any water present in the reaction will quench the reagent, leading to an incomplete reaction. Ensure all glassware is oven-dried, and use anhydrous THF. The Borane-THF solution should be fresh and properly titrated to confirm its molarity before use.

  • Temperature Control: The reaction is typically performed at reflux in THF.[1] However, the initial addition of the amide to the borane solution should be done at a lower temperature (0-10 °C) to control the initial exotherm. After the addition is complete, the mixture can be slowly warmed to reflux. Inconsistent heating can lead to a mixture of partially reduced products and unreacted starting material.

  • Reaction Quench: The quench is a critical and potentially hazardous part of the process. The reaction is typically quenched by the slow, careful addition of methanol, followed by acidification with HCl. This destroys excess borane and hydrolyzes the amine-borane complex. Insufficient acidification can lead to low recovery of the desired amine product during extraction.

  • Industrial Scale Hazard: It is crucial to acknowledge that using borane on an industrial scale is highly problematic due to its flammability and reactivity.[1][2] Process safety reviews are mandatory, and alternative, safer reducing agents should be considered if possible, although they may be less effective for this specific transformation.

Step 4: Reductive Cyclization

Question: During the final catalytic hydrogenation to form Ropinirole, I am observing several impurities and the reaction stalls before completion. What is causing this and how can it be fixed?

Answer: This is the most critical step for impurity control. The goal is the selective reduction of the aromatic nitro group to an amine, which then undergoes an intramolecular cyclization.

  • Catalyst Selection & Activity: 10% Palladium on carbon (Pd/C) is the standard catalyst.[1] The catalyst's activity is paramount. Using a fresh, high-quality catalyst is essential. If the reaction stalls, the catalyst may have been poisoned. Sulfur-containing impurities from previous steps or poor-quality solvents can act as poisons. Filtering the substrate solution through a pad of celite or activated carbon before adding the catalyst can sometimes help.

  • Incomplete Nitro Reduction: An incomplete reaction will leave the starting material, 6-(2-Di-n-propylaminoethyl)-2-nitrophenyl acetic acid, in the final product. Ensure adequate hydrogen pressure (typically 50-60 psi) and efficient stirring to facilitate mass transfer of hydrogen to the catalyst surface.

  • Formation of Hydroxylamine Intermediate: A common byproduct pathway is the partial reduction of the nitro group to a phenylhydroxylamine derivative.[5] This intermediate may not cyclize efficiently and can lead to other dimeric or rearranged impurities. Optimizing hydrogen pressure and reaction time can minimize the accumulation of this intermediate.

  • Over-oxidation to Dione Impurity: The Ropinirole oxindole ring can be susceptible to oxidation, particularly at the C3 position, to form an isatin-like dione impurity (4-[2-(dipropylamino)ethyl]-1H-indol-2,3-dione).[6] This can occur if air is introduced during the reaction or workup while the product is still in solution, especially at elevated temperatures. Ensure the reaction and filtration are performed under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Decision Tree: Reductive Cyclization

G Start Problem in Reductive Cyclization Incomplete Incomplete Reaction / Stalling? Start->Incomplete Impurity High Impurity Levels? Start->Impurity Catalyst Check Catalyst: - Is it fresh? - Correct loading (5-10% w/w)? Incomplete->Catalyst Yes H2_Pressure Check H₂ Pressure & Stirring: - Is pressure stable (50-60 psi)? - Is agitation vigorous? Incomplete->H2_Pressure No, catalyst is fine Impurity_ID Identify main impurity via HPLC/LC-MS Impurity->Impurity_ID Yes Poison Potential Catalyst Poisoning? Purify substrate before reaction. Catalyst->Poison Yes, potential issue Is_SM Is it Starting Material? Impurity_ID->Is_SM Is_SM->H2_Pressure Yes Is_Dione Is it Dione (Isatin-like)? Is_SM->Is_Dione No Is_Other Other (e.g., Hydroxylamine)? Is_Dione->Is_Other No Inert_Atm Workup under inert atmosphere (N₂). Avoid air exposure. Is_Dione->Inert_Atm Yes Optimize_Cond Optimize H₂ pressure and time. Consider lower temperature. Is_Other->Optimize_Cond Yes G Amidation Amide Formation Despropyl N-despropyl Impurity Amidation->Despropyl Impure di-propylamine Reduction Amide Reduction Cyclization Reductive Cyclization Nitro_Intermediate Unreacted Nitro Intermediate Cyclization->Nitro_Intermediate Incomplete H₂ reaction Dione Dione (Isatin) Impurity Cyclization->Dione Air exposure during workup FinalProduct Ropinirole API N_Oxide Ropinirole N-Oxide FinalProduct->N_Oxide Oxidation on storage/workup

Caption: Origins of common process-related impurities.

Q3: What analytical methods are recommended for in-process control and final product release?

A robust analytical package is critical.

  • HPLC with UV detection: This is the workhorse method for monitoring reaction progress, identifying impurities, and for the final assay of the API. A reverse-phase C18 or C8 column is typically used, with detection at ~250 nm. [7][8][9]Gradient elution is often required to separate all known impurities. [10]* LC-MS: Indispensable for identifying unknown impurities and confirming the mass of intermediates and byproducts during process development.

  • NMR: Used for structural confirmation of the final API and key intermediates.

  • FTIR: Useful for confirming the presence of key functional groups and for API identification. [8] Q4: How can the use of hazardous Borane-THF be avoided for a greener, safer process?

This is a major goal in modern process development for Ropinirole. While BH₃·THF is effective, its hazards are significant. [3]Research into alternative reducing agents is ongoing. Some potential, though often less efficient, alternatives for amide reduction include:

  • Mixed Hydride Reagents: Combinations like LiAlH₄/AlCl₃ can sometimes reduce tertiary amides, but selectivity can be an issue.

  • Silane-Based Reductions: Reagents like polymethylhydrosiloxane (PMHS) with a suitable activator can be a safer alternative, though they may require higher temperatures and longer reaction times. Any change in this step would require significant process re-validation.

Key Experimental Protocols

The following protocols are illustrative and must be adapted and optimized for specific laboratory or plant conditions. All operations should be conducted by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of 2-Methyl-3-nitrophenyl-N,N-di-n-propyl acetamide (Amide)
  • To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~10 mL per gram of acid) under a nitrogen atmosphere, add thionyl chloride (1.2 equiv) dropwise at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC/HPLC analysis shows complete conversion of the starting material.

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly add a solution of di-n-propylamine (2.5 equiv) in DCM dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at room temperature for an additional 3-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil.

Protocol 2: Reductive Cyclization to Ropinirole
  • Charge a pressure-rated hydrogenation vessel with 6-(2-Di-n-propylaminoethyl)-2-nitrophenyl acetic acid hydrochloride (1.0 equiv) and a suitable solvent such as methanol or ethanol (~20 mL per gram). [1]2. Add 10% Palladium on Carbon (5-10% w/w, 50% wet).

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen.

  • Pressurize the vessel with hydrogen to 50-60 psi.

  • Stir the mixture vigorously at room temperature (or slightly elevated, e.g., 40 °C) for 8-16 hours. Monitor the reaction progress by HPLC and hydrogen uptake.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude Ropinirole base can be purified by crystallization of its hydrochloride salt from a suitable solvent system (e.g., isopropanol or methanol/acetone). [11]

Data Summary Tables

Table 1: Typical Reaction Parameters & Expected Yields

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
Amide Formation SOCl₂, Di-n-propylamineDCM / Toluene0 °C to RT5-7 h85-95%
Amide Reduction BH₃·THFAnhydrous THFReflux12-18 h70-85%
Intermediate Elaboration Diethyl oxalate, NaOEt, H₂O₂Ethanol / THFRT72-80 h~50-60%
Reductive Cyclization H₂, 10% Pd/CMethanol / EthanolRT to 40 °C8-16 h80-90%

Table 2: Common Impurities and Typical Control Thresholds (ICH Guidelines)

Impurity NameStructure OriginTypical Limit
Ropinirole N-OxideOxidation of final product≤ 0.2% [12]
N-despropyl RopiniroleAmidation side reaction≤ 0.2% [12]
4-(2-(dipropylamino)ethyl)-1H-indol-2,3-dioneOver-oxidation of product≤ 0.15%
Any Unspecified ImpurityVarious≤ 0.10%
Total ImpuritiesAll sources≤ 1.0% [12]

References

  • Reddy, P. S., et al. (2014). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. ResearchGate. Available from: [Link]

  • Deshpande, A., et al. (2009). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Veeprho Pharmaceuticals. Ropinirole Impurities and Related Compound. Available from: [Link]

  • Organic Spectroscopy International. (2015). ROPINIROLE. Available from: [Link]

  • Helm AG. (2005). Process for the preparation of Ropinirole. Google Patents (US20050192338A1).
  • Stolarczyk, M., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules. Available from: [Link]

  • Sahastrabuddhey, B., et al. (2009). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Alembic Limited. (2005). A Process For The Preparation Of Ropinirole Intermediates And Use. Quick Company. Available from: [Link]

  • Stolarczyk, M., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. ResearchGate. Available from: [Link]

  • Chandra, A., et al. Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. The Pharma Innovation Journal. Available from: [Link]

  • Chandra, A., et al. (2014). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Wang, J., et al. (2005). The improvement of the synthetic process of Ropinirole hydrochloride. ResearchGate. Available from: [Link]

  • Gholami, K., et al. (2011). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Liu, M. (2009). Novel process for ropinirole preparation. Google Patents (US20090043111A1).
  • Genepharm AP. (2011). Process for the preparation of ropinirole and salts thereof. Google Patents (WO2011072704A1).
  • Genepharm AP. (2012). Process for the preparation of ropinirole and salts thereof. Google Patents (US20120253051A1).
  • Al-Harrasi, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available from: [Link]

  • Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. Available from: [Link]

  • Thien, N. D., et al. (2020). Synthesis of New Oxindoles and Determination of Their Antibacterial Properties. ChemistrySelect. Available from: [Link]

  • World Pharma Today. (2024). Overcoming Challenges in Scale-Up Production. Available from: [Link]

  • Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. ResearchGate. Available from: [Link]

  • PharmTech. (2024). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available from: [Link]

  • ResearchGate. (2023). Optimization of reaction conditions for the alkylation of 2-oxindole. Available from: [Link]

  • Alembic Limited. (2006). Process for the preparation of indolone derivative. Google Patents (WO 2006/123356 A1).
  • Siddiqui, M. I., et al. (2023). Ropinirole. StatPearls [Internet]. Available from: [Link]

  • Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • El-Subbagh, H. I., et al. (2016). Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. MedChemComm. Available from: [Link]

Sources

"2-(4-Methyl-3-nitrophenyl)acetic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Methyl-3-nitrophenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8°C. The nitro group and the benzylic acetic acid moiety are susceptible to degradation when exposed to light, high temperatures, and certain reactive chemical environments. A supplier notes that while stable at room temperature, it may be sensitive to high temperatures or strong oxidants.[1]

Q2: How stable is this compound in common laboratory solvents?

A: Stability in solution is highly dependent on the solvent and storage conditions.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound generally exhibits good short-term stability in high-purity aprotic solvents. However, for long-term storage, solutions should be aliquoted and frozen (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Protic Solvents (e.g., Methanol, Ethanol): Esterification can occur, especially if acidic catalysts are present or under prolonged heating. This reaction would result in the formation of the corresponding methyl or ethyl ester.

  • Aqueous Solutions: Stability is pH-dependent. The carboxylic acid group can deprotonate in neutral to basic conditions. The nitroaromatic structure is susceptible to photolytic degradation in aqueous solutions, a common pathway for this class of compounds.[2][3]

Q3: My solution of this compound has turned a deeper yellow/brown upon storage. What does this signify?

A: A color change is a strong indicator of degradation. Nitroaromatic compounds are known to form colored byproducts upon decomposition.[4] This is often due to photolytic or oxidative reactions that can lead to the formation of phenolic compounds or other chromophoric structures.[2][3] We strongly recommend re-analyzing the sample for purity (e.g., via HPLC-UV) before use.

Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Problem: After preparing a stock solution or during a reaction, you observe new peaks in your chromatogram that were not present in the starting material.

  • Probable Cause & Investigation:

    • Photodegradation: The most common culprit for nitroaromatic compounds.[5][6] The energy from UV or even ambient laboratory light can promote the cleavage of the C-N bond or other ring modifications.

      • Troubleshooting Step: Prepare and handle all solutions in amber vials or under light-protected conditions. Compare a freshly prepared sample with one that has been exposed to light to confirm photosensitivity.

    • Hydrolysis (pH-mediated): If your medium is strongly acidic or basic, you may be seeing byproducts from hydrolysis. While the primary structure is relatively stable against simple hydrolysis, extreme pH can catalyze other reactions.

      • Troubleshooting Step: Ensure the pH of your solvent or buffer system is within a stable range for your molecule (typically near-neutral unless required by the experiment). Analyze samples at different pH values to assess stability.

    • Oxidation: The presence of oxidizing agents, dissolved oxygen, or metal ion contaminants can lead to oxidative degradation. The benzylic position (the CH2 group) is a potential site for oxidation.

      • Troubleshooting Step: Degas your solvents before use. If your experiment is sensitive to oxidation, consider working under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Inconsistent Results or Low Yields in Synthetic Reactions

  • Problem: You are using this compound as a starting material, and your reaction yields are variable or consistently low.

  • Probable Cause & Investigation:

    • Purity of Starting Material: The issue may stem from the degradation of the stock material before it is even used in the reaction.

      • Troubleshooting Step: Always verify the purity of your starting material via a suitable analytical method (HPLC, NMR) before beginning a synthesis campaign. This is a foundational step in any validatable protocol.

    • Incompatibility with Reaction Conditions: The compound may be degrading under the specific conditions of your reaction.

      • Troubleshooting Step: Run a control experiment where the starting material is subjected to the reaction conditions (solvent, temperature, reagents) without the other key reactants. Monitor its stability over time. This is a core principle of forced degradation studies, which are used to determine the intrinsic stability of a molecule.[7][8]

In-Depth Analysis of Degradation Pathways

Understanding the likely degradation mechanisms is key to preventing them. The structure of this compound has several features that dictate its reactivity: the nitro group, the aromatic ring, the benzylic methylene group, and the carboxylic acid.

1. Photodegradation Pathway

Nitroaromatic compounds are well-known to be susceptible to photodegradation, particularly in aqueous solutions under UV irradiation.[2][3] The process is often initiated by the excitation of the nitro group.

  • Mechanism: Upon absorbing UV light, the nitro group can be reduced, potentially leading to the formation of nitroso and hydroxylamino intermediates. The aromatic ring can also be hydroxylated by reactive oxygen species (like hydroxyl radicals) generated during the process.[9] This can lead to ring cleavage and the formation of smaller aliphatic acids and eventually mineralization to CO2 and water.[3]

  • Likely Byproducts: Nitrophenols, nitrocatechols, and smaller organic acids (formic, oxalic).[2][3]

G cluster_photo Photodegradation Pathway A This compound B Excited State via UV Irradiation A->B hν (Light) C Hydroxylated Intermediates (e.g., Nitrophenols, Catechols) B->C Reaction with •OH D Ring Cleavage C->D E Smaller Aliphatic Acids (Formic, Oxalic, etc.) D->E F Mineralization (CO2, H2O, NOx) E->F

Caption: Potential photodegradation pathway for nitroaromatic compounds.

2. Oxidative Degradation Pathway

Oxidative stress, often mediated by strong oxidizing agents like hydrogen peroxide or hydroxyl radicals, can degrade the molecule.[10][11]

  • Mechanism: The primary sites of attack are the electron-rich aromatic ring and the benzylic methylene (CH2) group. Electrophilic attack by hydroxyl radicals on the ring can lead to hydroxylation.[11] Oxidation of the methylene group could potentially lead to a ketone, followed by decarboxylation.

  • Likely Byproducts: Hydroxylated derivatives, 4-methyl-3-nitrobenzoic acid (via oxidation of the side chain), and ring-opened products.

3. Thermal Degradation Pathway

While generally stable at room temperature, high temperatures can induce decomposition. Studies on related nitroaromatic compounds show that thermal decomposition often involves the nitro group.[12][13]

  • Mechanism: The initial step in the thermal decomposition of many aromatic nitramines is the scission of the C-NO2 or N-NO2 bond.[12] For this molecule, high heat could lead to decarboxylation of the acetic acid moiety to form 2,4-dinitrotoluene, which itself can decompose further.

  • Likely Byproducts: Decarboxylated products (e.g., 4-methyl-3-nitrotoluene), and potentially complex polymeric material upon further heating.

Protocols for Stability Assessment

To formally assess stability and develop a stability-indicating analytical method, a forced degradation study is essential.[8][14]

General Protocol for a Forced Degradation Study

This protocol aims to produce a modest level of degradation (typically 5-20%) to identify likely degradation products without completely destroying the parent compound.

1. Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • For each condition, use an aliquot of the stock solution. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

Stress ConditionReagents & ConditionsTypical Duration
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH, at room temperature or heated at 40-60°C30 mins - 8 hours
Oxidation 3-6% H₂O₂, at room temperature1 - 24 hours
Thermal Stress Heat solution at 80°C (in darkness)24 - 72 hours
Photostability Expose to direct sunlight or a photostability chamber (ICH Q1B guidelines)24 hours - 7 days

3. Sample Analysis:

  • At specified time points, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including the control, by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. An LC-MS method is highly recommended for identifying the mass of the degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation of the parent peak.

  • Assess peak purity of the parent compound to ensure co-elution is not occurring.

  • Characterize any significant degradation products (>0.1%).

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) Start->Stress Control Store Control Sample (4°C, Dark) Start->Control Sample Withdraw & Neutralize Samples at Time Points Stress->Sample Analyze Analyze via Stability-Indicating HPLC / LC-MS Method Control->Analyze Sample->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Identify Degradants Analyze->Evaluate End Report Findings Evaluate->End

Sources

Technical Support Center: Purification of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 2-(4-Methyl-3-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Introduction: The Critical Role of Purity

This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount, as even minor impurities can have significant consequences, leading to the formation of unwanted side products, altered biological activity, and complications in regulatory filings. The typical synthesis involves the nitration of 4-methylphenylacetic acid, a reaction that can generate a variety of impurities including regioisomers and unreacted starting materials.[1][2][3] This guide provides a systematic approach to identifying and removing these contaminants.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter post-synthesis in a direct question-and-answer format.

Question 1: My crude product is a dark, oily, or gummy substance that refuses to solidify. What is the cause and how can I fix it?

Answer: This is a classic sign of significant impurities depressing the melting point of your target compound. The likely culprits are residual strong acids (sulfuric and nitric acid) from the nitration reaction, unreacted starting material, and a mixture of isomeric byproducts.

  • Causality: Strong acids can protonate your product and other components, forming ionic liquids or low-melting eutectic mixtures. Isomers often have different physical properties and their presence disrupts the crystal lattice formation of the desired product.

  • Immediate Action: The first step is to perform a thorough aqueous work-up to remove the bulk of these impurities.

    • Dissolve the crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

      • Expert Insight: The sodium bicarbonate wash is crucial. It neutralizes and removes residual sulfuric and nitric acid. You should observe gas (CO₂) evolution; continue adding the bicarbonate solution until this effervescence ceases. This step also removes the acidic starting material, 4-methylphenylacetic acid, by converting it into its water-soluble sodium salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This should yield a solid or a more manageable semi-solid.

Question 2: After an initial work-up, my product is solid, but the melting point is broad and significantly lower than the expected value. How do I proceed?

Answer: A broad and low melting point is a definitive indicator of remaining impurities, most likely isomeric byproducts such as 2-(4-methyl-2-nitrophenyl)acetic acid or 2-(4-methyl-5-nitrophenyl)acetic acid. Recrystallization is the most effective technique to address this.

  • Causality: The principle of recrystallization relies on the difference in solubility between your desired compound and the impurities in a chosen solvent system at different temperatures. The desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution upon cooling.

  • Recommended Protocol: A detailed step-by-step protocol for recrystallization is provided in the "Experimental Protocols" section below. A common and effective solvent system for this class of compounds is an ethanol/water or isopropanol/water mixture.

Question 3: My TLC and/or LC-MS analysis clearly shows the presence of one or more isomers that co-crystallize with my product. How can I achieve separation?

Answer: When recrystallization fails to separate closely related isomers, flash column chromatography is the method of choice. Isomers of nitrophenylacetic acid, while structurally similar, often have sufficient polarity differences to be separated on a silica gel column.

  • Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Less polar compounds travel faster down the column, while more polar compounds are retained longer. The nitro group's position significantly influences the molecule's overall dipole moment and polarity.

  • Recommended Protocol: A general protocol for flash column chromatography is detailed in the "Experimental Protocols" section. You will need to first determine an optimal solvent system using TLC. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate.

Question 4: My NMR spectrum shows signals corresponding to the starting material, 4-methylphenylacetic acid. What is the most efficient removal method?

Answer: The presence of the starting material indicates an incomplete reaction. Fortunately, its removal is straightforward due to the significant difference in properties compared to the nitrated product.

  • Method 1 (Acid-Base Extraction): As mentioned in the answer to Question 1, a wash with a weak base like sodium bicarbonate during the initial work-up is highly effective. The starting material is more acidic than the nitrated product and will be selectively extracted into the aqueous basic layer.

  • Method 2 (Recrystallization): If the amount of starting material is minor, a carefully performed recrystallization will likely purge it, as its solubility profile will differ from the nitrated product.

Frequently Asked Questions (FAQs)

  • What is the expected appearance and melting point of pure this compound?

  • What are the best analytical techniques to confirm the purity of my final product?

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the main component and any impurities.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, helping to deduce their structures.[6]

  • Which solvents are generally suitable for recrystallization?

    • Solvent systems like ethanol/water, isopropanol/water, toluene, or ethyl acetate/hexanes are excellent starting points. The ideal solvent or solvent pair should be determined experimentally on a small scale.

  • How should I properly store the purified compound?

    • Store the compound in a tightly sealed container, protected from light and moisture, at room temperature.[7]

Impurity Profile Summary

The following table summarizes the key characteristics of the target compound and its most probable impurities.

Compound NameStructureMolecular WeightNotes on Separation
This compound (Target Product) 195.17The desired product. Its polarity will be intermediate among the potential isomers.
4-Methylphenylacetic acid(Starting Material)150.17More acidic than the product. Easily removed by a basic wash.
2-(4-Methyl-2-nitrophenyl)acetic acid(Isomeric Impurity)195.17Often more polar due to potential intramolecular hydrogen bonding. Separable by column chromatography.
2-(4-Methyl-5-nitrophenyl)acetic acid(Isomeric Impurity)195.17Polarity will be similar to the target product, making it a challenging impurity to separate.
Dinitro-4-methylphenylacetic acid(Over-nitration Product)240.17Significantly more polar than the desired product. Easily separated by chromatography.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

  • After the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layer with water (1 x volume).

  • Wash with saturated sodium bicarbonate solution (2 x volume), ensuring to vent the separatory funnel frequently. Continue until gas evolution ceases.

  • Wash with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid.

Protocol 2: Recrystallization from an Ethanol/Water System

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • While stirring and keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the solid and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Run the column by passing the eluent through, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Workflows

G cluster_0 Purification Workflow Crude Crude Oily Product Workup Aqueous Work-up (EtOAc, NaHCO3 wash) Crude->Workup CrudeSolid Crude Solid Workup->CrudeSolid PurityCheck1 Assess Purity (TLC, LC-MS, m.p.) CrudeSolid->PurityCheck1 Recrystallization Recrystallization (e.g., EtOH/H2O) PurityCheck1->Recrystallization Impure PureProduct Pure Product (>98%) PurityCheck1->PureProduct Pure PurityCheck2 Assess Purity Recrystallization->PurityCheck2 Chromatography Flash Column Chromatography PurityCheck2->Chromatography Isomers Present PurityCheck2->PureProduct Pure Chromatography->PureProduct G cluster_1 Troubleshooting Decision Tree Start Problem with Crude Product IsOily Is the product an oil/gum? Start->IsOily IsLowMP Is the melting point low or broad? IsOily->IsLowMP No Sol_Workup Perform thorough aqueous work-up. IsOily->Sol_Workup Yes HasIsomers Does TLC/LC-MS show isomers? IsLowMP->HasIsomers No Sol_Recrystal Perform recrystallization. IsLowMP->Sol_Recrystal Yes Sol_Chroma Perform flash chromatography. HasIsomers->Sol_Chroma Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • ChemBK. (2024). 2-Methyl-3-nitro phenyl acetic acid. Retrieved from [Link]

  • Stellatum. (n.d.). This compound, min 98%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • IUCr Journals. (2016). A monoclinic polymorph of 2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid. The nitration of 4-methylphenylacetic acid is a significantly exothermic reaction, and this document provides essential troubleshooting advice and frequently asked questions (FAQs) to ensure procedural safety and optimal reaction outcomes.

I. Understanding the Core Challenge: The Exothermic Nitration Reaction

The introduction of a nitro group onto the aromatic ring of 4-methylphenylacetic acid is an electrophilic aromatic substitution reaction.[1][2] This process, typically carried out using a mixture of concentrated nitric and sulfuric acids, is highly exothermic.[3][4] The methyl group on the starting material, 4-methylphenylacetic acid, is an activating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and contributing to the reaction's high rate and significant heat generation.[1]

Failure to adequately control the reaction temperature can lead to a number of critical issues, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature that can result in vigorous gas evolution, boiling of the reaction mixture, and potentially, vessel rupture.

  • Formation of Byproducts: Elevated temperatures can promote side reactions, such as oxidation of the starting material or the formation of dinitrated products, which complicates purification and reduces the yield of the desired product.[1]

  • Reduced Regioselectivity: Temperature fluctuations can affect the isomeric distribution of the product, leading to a mixture of nitro-isomers that are difficult to separate.

Effective management of this exotherm is therefore paramount for a safe and successful synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, providing actionable solutions based on established chemical principles.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

Symptoms:

  • A sudden and sharp increase in the internal reaction temperature that outpaces the cooling system's capacity.

  • Vigorous evolution of brown or yellow gases (nitrogen oxides).

  • Darkening or blackening of the reaction mixture.

  • Boiling of the solvent or reaction mixture.

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.[5]

  • Enhance Cooling: Increase the efficiency of the cooling bath. For an ice-water bath, add more ice and salt to lower the temperature. For a dry ice/acetone bath, carefully add more dry ice.[5]

  • Ensure Vigorous Agitation: Check that the stirring is robust. Inadequate mixing can create localized "hot spots" where the reaction accelerates uncontrollably.

  • Emergency Quench (Last Resort): If the temperature continues to escalate, prepare for an emergency quench. This involves cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[6] Caution: The dilution of concentrated sulfuric acid with water is itself a highly exothermic process. This step should only be performed as a final measure and with extreme care, behind a blast shield, and with appropriate personal protective equipment (PPE).

Issue 2: Low Yield of this compound

Symptoms:

  • The isolated mass of the final product is significantly lower than the theoretical expectation.

Potential Causes & Preventative Measures:

Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have been allowed to proceed to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before quenching.
Suboptimal Temperature If the temperature is too low, the reaction rate may be too slow, leading to an accumulation of unreacted starting material. Conversely, if the temperature is too high, byproduct formation will reduce the yield of the desired product. Solution: Maintain the recommended temperature range throughout the reaction. A typical starting point for this type of nitration is between -10°C and 0°C.[7]
Product Loss During Workup The product may be lost during the quenching, extraction, or recrystallization steps. Solution: When quenching, ensure the product has fully precipitated before filtration. Use ice-cold water for washing the precipitate to minimize solubility losses. Optimize the solvent system for recrystallization to maximize recovery.
Formation of Multiple Isomers The nitration of 4-methylphenylacetic acid can potentially yield other isomers. Solution: Precise temperature control is crucial for maximizing the yield of the desired 3-nitro isomer. Careful purification by recrystallization or column chromatography may be necessary to isolate the target compound.
Issue 3: Formation of a Dark, Tarry, or Oily Product

Symptoms:

  • The crude product is a dark, viscous oil or a tar-like substance instead of a crystalline solid.

Potential Causes & Preventative Measures:

  • Oxidation: The starting material or product may have been oxidized by the nitric acid, a common side reaction at elevated temperatures. Solution: Strict adherence to the recommended low-temperature profile is essential. The slow, dropwise addition of the nitrating mixture is critical to prevent localized overheating.

  • Dinitration: Excessive nitrating agent or higher reaction temperatures can lead to the formation of dinitrated byproducts, which are often oily and can inhibit the crystallization of the desired product. Solution: Use the correct stoichiometric ratio of reagents. Ensure the reaction is not allowed to warm significantly after the addition of the nitrating agent is complete.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 4-methylphenylacetic acid?

A1: The ideal temperature range for this reaction is typically between -10°C and 5°C.[8][9][10] Maintaining a temperature below 0°C during the addition of the nitrating mixture is highly recommended to control the exotherm and minimize the formation of byproducts.[7]

Q2: How should the nitrating mixture be prepared and added?

A2: The nitrating mixture, a combination of concentrated nitric acid and concentrated sulfuric acid, should be prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.[5] This mixture should then be added dropwise to the solution of 4-methylphenylacetic acid, which is also maintained at a low temperature.[1] A slow and controlled addition rate is crucial for safety and selectivity.

Q3: What is the purpose of sulfuric acid in this reaction?

A3: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2][3] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the products.[1]

Q4: How should the reaction be safely quenched?

A4: The standard and safest method for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[6] This serves to both dilute the strong acids and dissipate the heat of dilution. The precipitated product can then be collected by filtration.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[5]

  • Cooling Bath: Have a robust cooling bath prepared and at the target temperature before starting the reaction.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Emergency Preparedness: Have a large container of ice water readily available for an emergency quench.[5] Be familiar with your laboratory's emergency procedures.

IV. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methylphenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Beakers

  • Buchner funnel and filter flask

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly and carefully, add the concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature of the mixture remains low.

  • Reaction Setup: In the three-necked flask, dissolve the 4-methylphenylacetic acid in the chosen solvent. Place the flask in an ice-salt bath and cool the solution to between -10°C and 0°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the starting material via the dropping funnel. The addition should be done dropwise, and the rate of addition should be controlled to maintain the internal reaction temperature within the specified range.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the low temperature for a designated period, monitoring the reaction's progress by TLC.

  • Quenching and Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a large beaker containing crushed ice with vigorous stirring. Allow the ice to melt, and the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent.

Visualization of the Reaction Pathway

Nitration_Pathway Start 4-Methylphenylacetic acid Intermediate Arenium Ion Intermediate Start->Intermediate Electrophilic Attack by NO₂⁺ Reagents HNO₃ / H₂SO₄ Reagents->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Electrophilic aromatic substitution pathway for the nitration of 4-methylphenylacetic acid.

Visualization of the Safety Decision Workflow for Thermal Management

Thermal_Management_Workflow Start Monitor Internal Temperature CheckTemp Temperature > 5°C? Start->CheckTemp Stable Continue Slow Addition CheckTemp->Stable No Action1 Stop Addition of Nitrating Agent CheckTemp->Action1 Yes Stable->Start Action2 Increase Cooling Efficiency Action1->Action2 CheckAgain Temperature Still Rising? Action2->CheckAgain Controlled Resume Cautious Addition CheckAgain->Controlled No Emergency EMERGENCY QUENCH CheckAgain->Emergency Yes Controlled->Start

Caption: Decision workflow for managing temperature during the exothermic nitration reaction.

V. The Role of Reaction Calorimetry in Ensuring Safety

For process development and scale-up, understanding the thermal profile of a reaction is not just a recommendation, it is a necessity. Reaction calorimetry is a powerful analytical technique used to measure the heat released or absorbed during a chemical reaction.[11][12] By providing quantitative data on the heat of reaction, heat release rate, and adiabatic temperature rise, reaction calorimetry enables chemists and engineers to design safer and more robust processes.[13][14][15]

Key Data Obtained from Reaction Calorimetry:

  • Heat of Reaction (ΔHr): The total amount of heat generated by the reaction.

  • Heat Flow: The rate at which heat is being generated at any given time.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.[14]

  • Accumulation: The amount of unreacted reagent present in the reactor, which represents a potential for a delayed and rapid heat release.[13]

This data is invaluable for assessing the thermal risk of a process and for designing appropriate cooling systems and emergency protocols for larger-scale production.[16]

VI. Conclusion

The synthesis of this compound is a valuable transformation for the production of pharmaceutical intermediates. However, the inherent exothermic nature of the nitration step demands a thorough understanding of the reaction's thermal hazards and a disciplined approach to its execution. By adhering to the principles of slow reagent addition, robust temperature control, and diligent monitoring, researchers can mitigate the risks associated with this reaction and achieve a safe and efficient synthesis. For any further technical assistance or safety-related inquiries, please do not hesitate to contact our support team.

VII. References

  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration. Accessed January 11, 2026.

  • American Chemical Society. Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry. Accessed January 11, 2026.

  • Prime Process Safety Center. Reaction Calorimetry. Accessed January 11, 2026.

  • Dixon-Jackson, K. Heat flow calorimetry - application and techniques. IChemE. Accessed January 11, 2026.

  • Wikipedia. Exothermic reaction. Accessed January 11, 2026.

  • TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Accessed January 11, 2026.

  • Organic Process Research & Development. Advances in Continuous Flow Calorimetry. Accessed January 11, 2026.

  • Syrris. Information on the Reaction Calorimetry application. Accessed January 11, 2026.

  • Quora. How can we determine whether a chemical reaction is exothermic or endothermic by measuring its temperature change?. Accessed January 11, 2026.

  • Organic Syntheses. methyl nitroacetate. Accessed January 11, 2026.

  • YouTube. Temperature Changes - GCSE Science Required Practical. Accessed January 11, 2026.

  • University of California, Irvine. Nitration of Toluene (Electrophilic Aromatic Substitution). Accessed January 11, 2026.

  • Chem-Page. 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Accessed January 11, 2026.

  • MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Accessed January 11, 2026.

  • KGROUP. Quenching Reactive Substances. Accessed January 11, 2026.

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. Accessed January 11, 2026.

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Accessed January 11, 2026.

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Accessed January 11, 2026.

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Accessed January 11, 2026.

  • Google Patents. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Accessed January 11, 2026.

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. Accessed January 11, 2026.

  • Wiley Online Library. Nitration and aromatic reactivity. Accessed January 11, 2026.

  • ResearchGate. Potential Routes for the Nitration of Toluene and Nitrotoluene with Solid Acids | Request PDF. Accessed January 11, 2026.

  • Santa Cruz Biotechnology. 4-Nitrophenylacetic acid. Accessed January 11, 2026.

  • ECHEMI. 4-Hydroxy-3-nitrophenylacetic acid SDS, 10463-20-4 Safety Data Sheets. Accessed January 11, 2026.

  • Richmond Sarpong Group. Quenching of Pyrophoric Materials. Accessed January 11, 2026.

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Accessed January 11, 2026.

  • Reddit. Di-nitration troubleshooting : r/Chempros. Accessed January 11, 2026.

  • Fisher Scientific. SAFETY DATA SHEET - 3-Nitrophenylacetic acid. Accessed January 11, 2026.

  • Benchchem. Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives. Accessed January 11, 2026.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Nitrophenylacetic acid. Accessed January 11, 2026.

  • Google Patents. WO 2006/123356 A1. Accessed January 11, 2026.

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Accessed January 11, 2026.

  • ChemicalBook. 4-Methylphenylacetic acid | 622-47-9. Accessed January 11, 2026.

  • PMC - NIH. Continuous flow nitration in miniaturized devices. Accessed January 11, 2026.

  • Google Patents. US2140345A - Controlling temperature of nitration reactions. Accessed January 11, 2026.

  • Benchchem. Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Accessed January 11, 2026.

  • Guidechem. 4-Methylphenylacetic acid 622-47-9 wiki. Accessed January 11, 2026.

  • J&H CHEM. 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. Accessed January 11, 2026.

  • ResearchGate. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Accessed January 11, 2026.

Sources

Technical Support Center: Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical role of solvent selection.

I. Overview of Synthetic Strategy: The Impact of Solvents

The synthesis of this compound typically proceeds via the direct electrophilic nitration of 4-methylphenylacetic acid. The choice of solvent in this reaction is not merely a medium for the reactants but a critical parameter that dictates reaction efficiency, regioselectivity, and the impurity profile. Solvents influence the stability of the reactive nitronium ion (NO₂⁺) intermediate and can affect the energy of the transition states leading to different isomers.[3][4][5][6]

A common and effective method involves using a mixture of nitric acid and a dehydrating agent in a suitable organic solvent. One established protocol utilizes nitric acid and acetic anhydride in dichloromethane.[7][8]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction has resulted in a significantly lower yield than expected. What are the potential solvent-related causes?

Answer: Low yields are a frequent challenge and can often be traced back to several factors, many of which are influenced by your choice of solvent.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The polarity of the solvent may not be optimal for dissolving the starting material, leading to a heterogeneous mixture with slow reaction kinetics. The reaction temperature might also be too low for the chosen solvent system.

    • Solution: Ensure your starting material, 4-methylphenylacetic acid, is fully soluble in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent (see Table 1). For instance, while dichloromethane is effective, for some substrates, a more polar solvent like acetic acid might improve solubility, though this can also affect selectivity.[9][10] Carefully increasing the reaction temperature can improve the rate, but this must be balanced against the risk of side reactions.[11]

  • Side Reactions (Over-nitration):

    • Cause: Highly activating conditions can lead to the formation of dinitro byproducts. The solvent can influence the activity of the nitrating agent. A less polar solvent may not effectively solvate and stabilize the nitronium ion, potentially leading to more aggressive and less selective nitration.

    • Solution: Consider a solvent that can better moderate the reaction. Acetonitrile has been noted for its ability to moderate the exotherm of nitration reactions.[12] Additionally, ensure precise temperature control, as higher temperatures can promote over-nitration.

  • Product Loss During Work-up:

    • Cause: The solvent used for liquid-liquid extraction during the work-up may not be optimal for your product's polarity, leading to incomplete extraction from the aqueous phase.

    • Solution: this compound is a polar molecule. Solvents like ethyl acetate or dichloromethane are typically effective for extraction.[13] If you suspect product loss, perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery. Always check the pH of the aqueous layer before extraction; the product is an acid and will be in its carboxylate form at high pH, remaining in the aqueous layer. Ensure the aqueous layer is acidified to a pH of ~2 before extraction.

Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)

Question: My final product is contaminated with other nitro-isomers. How can I improve the selectivity for the 3-nitro isomer?

Answer: The directing effects of the methyl (-CH₃) and acetyl (-CH₂COOH) groups on the aromatic ring are key to achieving the desired regioselectivity. The methyl group is an ortho-, para- director, while the acetyl group is a meta-director. The interplay of these directing effects, along with steric hindrance, is influenced by the solvent.

Potential Causes & Solutions:

  • Solvent Influence on Transition State:

    • Cause: The solvent molecules solvate the electrophile (NO₂⁺) and the reaction intermediates. This solvation can alter the steric bulk of the attacking species and the relative energies of the transition states leading to different isomers.[3][5][6] Polar solvents can significantly influence the ortho/para ratio in nitrations.[4]

    • Solution: A systematic solvent screen is the most effective approach. Start with a nonpolar solvent like dichloromethane or dichloroethane, which are known to be effective in many nitration reactions.[9][10] If isomer control remains an issue, explore solvents like acetonitrile, which has been shown to influence isomer ratios by temporarily blocking more active sites on the aromatic ring.[12]

  • Reaction Temperature:

    • Cause: Higher temperatures provide more energy for the reaction to overcome higher activation barriers, potentially leading to the formation of thermodynamically less favorable isomers.

    • Solution: Maintain a low reaction temperature, typically between -10°C and 5°C, as described in established protocols.[7] This reduces the overall reactivity and enhances selectivity.

III. Frequently Asked Questions (FAQs)

Q1: Which solvent system is recommended for the nitration of 4-methylphenylacetic acid?

A1: For a reliable and scalable synthesis, a system of nitric acid and acetic anhydride in dichloromethane (DCM) is a well-documented and effective choice.[7][8] DCM is a good solvent for the starting material and is relatively inert under the reaction conditions. The acetic anhydride acts as a dehydrating agent, converting nitric acid to the more reactive acetyl nitrate, which then generates the nitronium ion.

Q2: How does solvent polarity affect the nitration reaction?

A2: Solvent polarity plays a multifaceted role:

  • Solubility: It must effectively dissolve the aromatic substrate.

  • Reaction Rate: More polar solvents can sometimes accelerate the reaction by stabilizing charged intermediates.

  • Selectivity: As discussed in the troubleshooting section, solvent polarity can have a profound impact on the ratio of isomers formed. In some cases, nonpolar solvents may offer better selectivity.[4]

Table 1: Conceptual Comparison of Solvents for Nitration

SolventPolarityExpected OutcomeConsiderations
Dichloromethane LowGood selectivity, moderate reaction rate.[7][9][10]Standard choice, relatively easy to remove.
Acetic Acid High (protic)May increase solubility of starting material, can alter isomer ratios.[9][10]Can participate in the reaction; may be harder to remove.
Sulfuric Acid High (protic)Acts as both solvent and catalyst, leading to very fast and exothermic reactions.[9][10]Can lead to charring and side reactions if not carefully controlled.
Acetonitrile High (aprotic)Can moderate exothermicity and may improve selectivity.[12]Relatively high boiling point compared to DCM.

Q3: What is the best way to purify the final product?

A3: The primary method for purifying this compound is recrystallization . After the initial work-up and isolation of the crude solid, a suitable solvent system must be identified.

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. For a polar compound like this, you might explore solvent systems such as:

    • Toluene

    • Ethanol/water mixture

    • Ethyl acetate/hexane mixture

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Q4: Can I use a different synthetic route if direct nitration is problematic?

A4: Yes, an alternative strategy involves a multi-step synthesis, which can offer better control over regioselectivity. A common alternative is:

  • Bromination: Start with 4-methylphenylacetonitrile and brominate the methyl group to get 4-(bromomethyl)phenylacetonitrile.

  • Nitration: Nitrate this intermediate. The directing groups will favor the desired isomer.

  • Cyanation: Replace the bromo group with a cyanide group.

  • Hydrolysis: Hydrolyze the nitrile to the carboxylic acid. This can be done under acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions.[14]

IV. Experimental Protocols & Visualizations

Protocol 1: Synthesis via Direct Nitration[7][8]
  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-methylphenylacetic acid (1 equivalent) in dichloromethane.

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 98% nitric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction at 0-5°C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization.

Diagram: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes incomplete_sol_1 Increase Reaction Time incomplete->incomplete_sol_1 incomplete_sol_2 Increase Temperature (Cautiously) incomplete->incomplete_sol_2 incomplete_sol_3 Change to a More Polar Solvent incomplete->incomplete_sol_3 check_workup Review Work-up Procedure complete->check_workup workup_issue Product Loss During Work-up check_workup->workup_issue Potential Loss side_reactions Significant Side Products (By TLC/NMR) check_workup->side_reactions Impurities Present workup_sol_1 Ensure Aqueous Layer is Acidified (pH~2) workup_issue->workup_sol_1 workup_sol_2 Perform Multiple Extractions workup_issue->workup_sol_2 workup_sol_3 Use Optimal Extraction Solvent (e.g., Ethyl Acetate) workup_issue->workup_sol_3 side_reactions_sol_1 Lower Reaction Temperature side_reactions->side_reactions_sol_1 side_reactions_sol_2 Use a Milder Nitrating Agent side_reactions->side_reactions_sol_2

Caption: Decision tree for troubleshooting low yield.

V. References

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • National Institutes of Health. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. PMC. Retrieved from [Link]

  • National Institutes of Health. (2014). Continuous flow nitration in miniaturized devices. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • Google Patents. (n.d.). US3221062A - Nitration process. Retrieved from

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from

  • Google Patents. (n.d.). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

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Sources

Technical Support Center: Catalyst Poisoning in the Hydrogenation of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalytic hydrogenation reactions. This guide is specifically tailored to address challenges encountered during the reduction of 2-(4-Methyl-3-nitrophenyl)acetic acid to its corresponding aniline, 2-(3-amino-4-methylphenyl)acetic acid. As a critical transformation in many synthetic pathways, ensuring its efficiency is paramount. This document provides in-depth, experience-driven answers to common and complex issues, with a focus on identifying and mitigating catalyst poisoning.

Section 1: Foundational Questions & Initial Diagnosis

This section addresses the most common issues researchers face, providing a starting point for troubleshooting.

Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the primary suspects?

A stalled or sluggish hydrogenation is a frequent issue. Before suspecting catalyst poisoning, it's crucial to rule out suboptimal reaction conditions. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), and its success hinges on efficient mass transfer.[1]

Consider these primary factors:

  • Inadequate Agitation: Vigorous stirring is essential to ensure the hydrogen gas dissolves in the solvent and reaches the active sites on the solid catalyst surface.[1] If the mixture is not well-agitated, the reaction rate will be limited by this physical constraint, not by the catalyst's intrinsic activity.

  • Insufficient Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, some reactions require higher pressure to achieve a reasonable rate.[1][2] Ensure your system is leak-free and that the hydrogen supply is adequate.

  • Poor Substrate/Solvent Compatibility: The substrate must be well-dissolved in the chosen solvent.[1] Poor solubility limits the contact between the substrate and the catalyst. Common solvents like methanol, ethanol, and ethyl acetate are excellent choices, but solubility should always be confirmed.[1][3]

  • Catalyst Deactivation: The catalyst itself may be inactive due to improper storage, handling, or simply being from an old batch.[1][3] It is always advisable to test a new or suspect batch of catalyst on a well-known, reliable substrate as a control experiment. Handle pyrophoric catalysts like Palladium on Carbon (Pd/C) and Raney Nickel under an inert atmosphere to prevent deactivation.[1]

If these parameters are optimized and the reaction still fails, catalyst poisoning becomes the most likely culprit.

Q2: What exactly is catalyst poisoning, and why is it a concern for this specific hydrogenation?

Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[4] These poison molecules occupy the sites where the hydrogenation reaction is supposed to occur, preventing the substrate from binding and reacting.[4][5] This leads to a dramatic drop in or complete cessation of catalytic activity.

For the hydrogenation of this compound, this is a major concern for several reasons:

  • Sensitive Catalysts: The most common catalysts for nitro group reductions, such as Palladium on Carbon (Pd/C), are highly susceptible to poisoning by a range of functional groups and elements.[6][7]

  • Potential Impurities: The starting material or solvents may contain trace impurities that act as potent poisons. The synthesis of the nitrophenylacetic acid precursor can introduce contaminants that are carried over into the hydrogenation step.

  • Reaction Intermediates/Products: In some cases, reaction intermediates or even the final product can adsorb too strongly to the catalyst surface, inhibiting further reaction.[8][9] Nitrogen-containing compounds, while being the target product, can sometimes act as inhibitors if they coordinate strongly with the metal center.[9][10]

Q3: Which catalysts are typically used for this reaction, and how do they differ in their susceptibility to poisoning?

The choice of catalyst is critical for both efficiency and chemoselectivity.

CatalystTypical LoadingAdvantagesDisadvantages & Poison Susceptibility
Palladium on Carbon (Pd/C) 5-10 mol%[1]Highly active and the most common choice for nitro group reductions.[6]Highly susceptible to poisoning by sulfur compounds (thiols, thioethers), halides, and heavy metals.[7] Can also catalyze dehalogenation if other halides are present in the molecule.
Platinum on Carbon (Pt/C) 5-10 mol%More robust than Pd/C in acidic conditions. Can be more active for certain substrates.Also poisoned by sulfur and other common poisons. Can be overly aggressive, leading to side reactions like aromatic ring reduction at higher pressures/temperatures.
Raney Nickel (Raney® Ni) Varies (often used as a slurry)Cost-effective and highly active. Often used when dehalogenation is a concern with Pd/C.[6]Pyrophoric and must be handled with extreme care.[1] Also susceptible to sulfur poisoning.[7] Less chemoselective than palladium catalysts.[11][12]
Pearlman's Catalyst (Pd(OH)₂/C) 5-10 mol%Often more active and less prone to causing hydrogenolysis (e.g., debenzylation) than Pd/C.[2][3]Still susceptible to the same poisons as other palladium catalysts. Can be more expensive.

Section 2: Advanced Troubleshooting & Mitigation Strategies

This section provides a logical workflow for diagnosing and solving poisoning issues.

Troubleshooting Workflow for Stalled Hydrogenation

G A Reaction Stalled or Slow B Check Physical Parameters: - Agitation Rate - H2 Pressure & Supply - Temperature - Substrate Solubility A->B C Parameters OK? B->C D Optimize Conditions: - Increase Stirring/Pressure - Change Solvent C->D No F Suspect Catalyst Problem C->F Yes E Issue Resolved D->E G Test with Fresh Catalyst Batch (Control Reaction) F->G H Reaction Works? G->H I Original Catalyst Inactive (Bad Batch / Poor Storage) H->I Yes J Suspect Catalyst Poisoning H->J No K Perform Poisoning Test (Filter & Add Fresh Catalyst) J->K L Reaction Resumes? K->L M Poison in Starting Material or Solvent L->M Yes O Reaction Still Stalled (Inherent Inhibition) L->O No N Purify Starting Material & Use High-Purity Solvents M->N P Consider Alternative Catalyst or Reaction Conditions O->P

Caption: A step-by-step workflow for diagnosing a stalled hydrogenation reaction.

Q4: How can I confirm that catalyst poisoning is the cause of my failed reaction?

There is a simple and effective in-process diagnostic test:

  • Safely stop the reaction and purge the vessel with an inert gas like nitrogen or argon.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the original, suspectedly poisoned catalyst. Crucially, do not allow the catalyst filter cake to dry out, as Pd/C can be pyrophoric and may ignite in the presence of air and residual solvent. [1][13] Keep the filter cake wet.[1]

  • Transfer the filtrate to a new, clean reaction vessel.

  • Add a fresh charge of catalyst (from a trusted batch) to the filtrate.

  • Resume the hydrogenation under the standard conditions.

If the reaction proceeds, it strongly indicates that a poison present in the starting material or solvent has deactivated the initial batch of catalyst.[2] The poison is now bound to the discarded catalyst, allowing the fresh catalyst to function properly. If the reaction still does not proceed, the issue may be an inherent inhibitor that is not fully sequestered by the catalyst or a different problem entirely.

Q5: What are the most likely chemical poisons for this reaction, and where do they come from?

The identity of a catalyst poison is often linked to the synthetic history of the starting material or the purity of the reagents.

Poison TypeChemical ExamplesCommon SourcesMechanism of Poisoning
Sulfur Compounds Thiols, thioethers, sulfoxides, sulfates, thiophenesStarting materials for the phenylacetic acid synthesis; use of sulfuric acid in the preceding nitration step; contaminated solvents.Sulfur has a strong affinity for palladium and other noble metals, forming stable metal-sulfur bonds that block active sites.[5][14]
Halides Residual Cl⁻, Br⁻, I⁻ ionsImpurities from starting materials (e.g., halo-aromatics); use of hydrochloric acid.Halide ions can adsorb onto the catalyst surface, modifying its electronic properties and blocking active sites.[4]
Heavy Metals Lead, mercury, arsenicContamination from reactors, reagents, or raw material sources.[15]These metals can deposit on the catalyst surface, physically blocking pores and active sites.[15]
Nitrogen Compounds Nitriles, certain heterocycles (e.g., pyridine, quinoline)Byproducts from side reactions; impurities in starting materials.Compounds with lone pairs of electrons on nitrogen can coordinate strongly to the metal center, acting as competitive inhibitors.[1][4][10]
Carbon Monoxide (CO) Incomplete combustion in hydrogen source; certain decomposition pathways.CO is a notorious poison for many metal catalysts, binding very strongly to active sites and preventing substrate adsorption.[14]

Q6: Are there specific analytical methods to detect these potential poisons before I run my reaction?

Yes, proactively analyzing your starting materials can save significant time and resources. If you have access to analytical services, consider the following:

  • ICP-OES / ICP-MS (Inductively Coupled Plasma - Optical Emission/Mass Spectrometry): This is an excellent technique for detecting trace levels of heavy metal poisons like lead, arsenic, and mercury.[15]

  • Combustion Analysis: Can determine the total sulfur content in your starting material with high accuracy.[15]

  • Ion Chromatography: A useful method for quantifying water-soluble halide anions (Cl⁻, Br⁻) that may be present as salt impurities.[15]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can help identify volatile organic impurities in your solvents or starting material that may contain poisoning functionalities (e.g., thiophenes).[14]

Section 3: Practical Protocols for Mitigation and Recovery

Protocol 1: Purification of this compound via Recrystallization

This protocol aims to remove polar impurities and residual inorganic salts.

  • Solvent Selection: Choose a solvent system in which the starting material is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common choice would be an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).

  • Dissolution: In a flask, add the crude this compound and the primary solvent (e.g., ethanol). Heat the mixture with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. The resulting material should have a higher purity and be free of many potential catalyst poisons.

Protocol 2: Catalyst Regeneration (General Guidance)

Direct regeneration of a poisoned catalyst can be challenging and often does not restore full activity.[16] However, certain methods can be attempted, typically on a larger scale.

  • Chemical Washing: This involves washing the catalyst with specific reagents to remove the poison. For example, an alkaline wash might be used to remove certain sulfur compounds.[17] An acidic aftertreatment can sometimes remove strongly basic products that are poisoning the catalyst.[9] This must be done with extreme care to avoid damaging the catalyst structure.

  • Thermal Regeneration: This method uses high temperatures to burn off organic foulants or decompose poison compounds.[17] This is typically performed in a controlled atmosphere (e.g., with a flow of air or inert gas) and requires specialized equipment to avoid sintering (damaging) the catalyst particles.[17][18]

For most lab-scale applications, discarding the poisoned catalyst and purifying the starting material is the most practical and time-effective solution.

Visualizing the Poisoning Mechanism

G cluster_0 Healthy Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd Pd2 Pd Pd3 Pd pPd3 Pd Pd4 Pd Pd5 Pd Pd6 Pd Substrate1 Substrate Substrate1->Pd2 Substrate2 Substrate Substrate2->Pd5 H2_1 H2 H2_1->Pd1 H2_2 H2 H2_2->Pd4 pPd1 Pd pPd2 Pd pPd4 Pd pPd5 Pd pPd6 Pd Poison1 Poison (S) Poison1->pPd1 Poison2 Poison (S) Poison2->pPd2 Poison3 Poison (S) Poison3->pPd4 Poison4 Poison (S) Poison4->pPd5

Caption: Active sites on a healthy catalyst (left) vs. a poisoned catalyst (right).

References

  • Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Google Patents. (2013). US20130316893A1 - Method for regenerating and hydrogenation catalyst.
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ResearchGate. (2021). Poisoned catalyst regeneration using the high-temperature oxidation treatment.
  • Comsol. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Intertek. (n.d.). Catalyst Poisoning Testing.
  • Reddit. (2022). Hydrogenation reaction tips and tricks.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons.
  • Process Sensing Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • ResearchGate. (n.d.). Hydrogenation of various nitroarenes using the Pd/CTF catalyst.
  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
  • ResearchGate. (1997). Deactivation of Polymer-Supported Palladium Catalysts in the Hydrogenation of 4-Nitrotoluene.
  • ResearchGate. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Google Patents. (1967). US3328465A - Process for the hydrogenation of nitro compounds.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • PubMed. (2013). Highly Efficient Synthesis of Heterocyclic and Alicyclic β2-amino Acid Derivatives by Catalytic Asymmetric Hydrogenation.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • ResearchGate. (n.d.). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • SciSpace. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

Sources

Technical Support Center: Ropinirole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of Ropinirole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this potent D2 dopamine agonist. The following question-and-answer format provides in-depth, field-proven insights to optimize your synthetic route, enhance yield, and ensure the highest purity of your final product.

I. Core Synthesis and Reaction Mechanism

Question: What is a common and reliable synthetic route for Ropinirole, and what are the key mechanistic steps?

Answer: A widely adopted synthetic pathway for Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, involves the reductive cyclization of a substituted 2-nitrophenylacetic acid derivative.[1] This method is favored for its relatively accessible starting materials and robust reaction conditions.

The key steps are:

  • Preparation of the Precursor: The synthesis often starts from 2-methyl-3-nitrophenylacetic acid. This starting material itself can be challenging to source commercially and may require a multi-step synthesis.[2]

  • Side-Chain Elaboration: The acetic acid derivative is converted to an amide with di-n-propylamine, followed by reduction of the amide to form the corresponding amine. This step introduces the characteristic dipropylaminoethyl side chain.

  • Reductive Cyclization: The nitro group of the elaborated intermediate, 6-(2-Di-n-propylaminoethyl)-2-nitro phenyl acetic acid hydrochloride, is reduced, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1][3][4] This reduction of the nitro group to an amine is immediately followed by a spontaneous intramolecular cyclization (lactamization) to form the desired indolin-2-one ring system of Ropinirole.[1]

Workflow for Ropinirole Synthesis

G cluster_0 Precursor Synthesis cluster_1 Side-Chain Elaboration cluster_2 Core Structure Formation cluster_3 Purification and Salt Formation 2-methyl-3-nitrophenylacetic acid 2-methyl-3-nitrophenylacetic acid Amidation with di-n-propylamine Amidation with di-n-propylamine 2-methyl-3-nitrophenylacetic acid->Amidation with di-n-propylamine SOCl2, then di-n-propylamine Amide Reduction Amide Reduction Amidation with di-n-propylamine->Amide Reduction e.g., BH3-THF 6-(2-Di-n-propylaminoethyl)-2-nitrophenylacetic acid 6-(2-Di-n-propylaminoethyl)-2-nitrophenylacetic acid Amide Reduction->6-(2-Di-n-propylaminoethyl)-2-nitrophenylacetic acid Reductive Cyclization (e.g., H2, Pd/C) Reductive Cyclization (e.g., H2, Pd/C) 6-(2-Di-n-propylaminoethyl)-2-nitrophenylacetic acid->Reductive Cyclization (e.g., H2, Pd/C) Ropinirole Base Ropinirole Base Reductive Cyclization (e.g., H2, Pd/C)->Ropinirole Base Purification Purification Ropinirole Base->Purification Salt Formation (HCl) Salt Formation (HCl) Purification->Salt Formation (HCl) Ropinirole HCl Ropinirole HCl Salt Formation (HCl)->Ropinirole HCl

Caption: General synthetic workflow for Ropinirole.

II. Troubleshooting Common Synthetic Issues

Question: My reductive cyclization step is resulting in low yields and several impurities. What are the likely causes and how can I mitigate them?

Answer: Low yields and impurity formation during the reductive cyclization are common hurdles. The primary causes often revolve around incomplete reduction, over-reduction, or competing side reactions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd/C catalyst can be poisoned by impurities in the starting material or solvents.

    • Solution: Ensure the precursor, 6-(2-Di-n-propylaminoethyl)-2-nitrophenylacetic acid hydrochloride, is of high purity. Recrystallization of the precursor may be necessary.[4] Use high-purity, degassed solvents for the reaction.

  • Incomplete Reaction: Insufficient reaction time or inadequate hydrogen pressure can lead to incomplete reduction of the nitro group, resulting in the presence of nitro- or nitroso-intermediates.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.

  • Over-reduction: While less common for the indolinone system, aggressive reaction conditions (high temperature or pressure) could potentially lead to the reduction of the lactam carbonyl group.

    • Solution: Optimize the reaction conditions. Typically, this reaction proceeds well at room temperature and moderate hydrogen pressure (e.g., 50 psi).

  • Formation of Oxidative Impurities: The indolinone ring is susceptible to oxidation, especially during workup and purification. This can lead to the formation of isatin-type impurities.[5][6]

    • Solution: Conduct the reaction workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. The use of antioxidants during workup can also be beneficial.

Question: I am observing a significant amount of a dimeric impurity in my final product. What is this impurity and how can I prevent its formation?

Answer: The formation of a methylene-bridged dimer, specifically 3,3'-methanediylbis{4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one}, is a known issue, particularly in the presence of certain excipients like lactose and basic pH conditions during formulation studies.[7] While less common during the synthesis of the active pharmaceutical ingredient (API) itself, residual formaldehyde or other aldehydes from reagents or solvents could potentially lead to its formation.

Prevention Strategies:

  • Solvent Purity: Use high-purity, aldehyde-free solvents.

  • pH Control: Maintain neutral or slightly acidic conditions during workup and storage of the Ropinirole base to avoid base-catalyzed condensation reactions.

Question: The final salt formation with hydrochloric acid is yielding an oily product or a poorly crystalline solid. How can I improve the crystallinity of Ropinirole HCl?

Answer: Obtaining a highly crystalline hydrochloride salt is crucial for stability and formulation. The formation of an oil or amorphous solid is often due to residual impurities or improper solvent selection for crystallization.

Protocol for Improved Crystallization:

  • Purification of the Free Base: Before salt formation, ensure the Ropinirole free base is of high purity. Column chromatography or recrystallization of the free base may be necessary.[2]

  • Solvent System: A common and effective solvent system for the crystallization of Ropinirole HCl is a mixture of isopropanol and concentrated hydrochloric acid.[2][8] Ethanol can also be used.[9]

  • Controlled Precipitation:

    • Dissolve the purified Ropinirole base in a suitable solvent like isopropanol.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

    • Cool the mixture slowly to induce crystallization. Rapid cooling can lead to the precipitation of an amorphous solid.

    • If an oil forms, try adding a co-solvent like acetone to the methanolic solution to induce precipitation.[4]

ParameterRecommended ConditionRationale
Crystallization Solvent Isopropanol, Ethanol, Methanol/AcetoneProvides good solubility for the base and insolubility for the HCl salt.
Acid Addition Slow, dropwise additionPrevents localized high concentrations that can lead to oiling out.
Temperature Gradual cooling from reflux to 0-5°CPromotes the formation of larger, more ordered crystals.[4][8]
Stirring Continuous, moderate stirringEnsures homogeneity and facilitates crystal growth.

III. Purification and Impurity Profiling

Question: HPLC analysis of my crude Ropinirole HCl shows several process-related impurities. What are the common impurities and what are the strategies for their removal?

Answer: The European Pharmacopoeia lists several potential process-related impurities for Ropinirole (Impurities A-H).[10] These can include starting materials, intermediates, and by-products from side reactions.

Common Impurities and Purification Strategies:

  • Oxidized Impurities (e.g., Isatin derivative): These can be formed by air oxidation.

    • Purification: Treatment of crude Ropinirole with a mild reducing agent like sodium dithionite can help reduce these impurities.[9] Another approach involves dissolving the crude product in water and an organic solvent, adding a base to free the Ropinirole, separating the organic layer, and then re-precipitating the hydrochloride salt.[6]

  • Precursor-Related Impurities: Unreacted starting materials or intermediates.

    • Purification: A biphasic extraction can be effective.[4] Dissolving the crude material in a water/dichloromethane mixture and adjusting the pH can help partition impurities between the aqueous and organic layers.

  • Under-alkylated Impurities: For example, 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one.

    • Purification: These are often removed through recrystallization of the final product. The difference in polarity and solubility between the desired product and the impurity allows for effective separation.

Troubleshooting Impurity Removal

G Crude Ropinirole HCl Crude Ropinirole HCl Impurity Identification (HPLC) Impurity Identification (HPLC) Crude Ropinirole HCl->Impurity Identification (HPLC) Oxidized Impurities Oxidized Impurities Impurity Identification (HPLC)->Oxidized Impurities Precursor Impurities Precursor Impurities Impurity Identification (HPLC)->Precursor Impurities Other By-products Other By-products Impurity Identification (HPLC)->Other By-products Reductive Treatment (e.g., Sodium Dithionite) Reductive Treatment (e.g., Sodium Dithionite) Oxidized Impurities->Reductive Treatment (e.g., Sodium Dithionite) If present Biphasic Extraction Biphasic Extraction Precursor Impurities->Biphasic Extraction If present Recrystallization Recrystallization Other By-products->Recrystallization Reductive Treatment (e.g., Sodium Dithionite)->Recrystallization Biphasic Extraction->Recrystallization Pure Ropinirole HCl Pure Ropinirole HCl Recrystallization->Pure Ropinirole HCl

Caption: Decision workflow for purifying crude Ropinirole HCl.

IV. Frequently Asked Questions (FAQs)

Q1: Are there any particularly hazardous reagents used in the common synthetic routes for Ropinirole?

A1: Yes, some synthetic routes described in the literature involve hazardous reagents. For instance, the use of borane complexes (e.g., borane-THF) for amide reduction is common but requires careful handling due to their flammability and reactivity with moisture.[1][3] Similarly, some routes may employ potassium cyanide, which is highly toxic.[1][3] It is crucial to consult safety data sheets and implement appropriate engineering controls when handling these reagents.

Q2: Can I use a different catalyst for the reductive cyclization step?

A2: While Pd/C is the most commonly reported catalyst for this transformation, other reduction methods could be explored. Transfer hydrogenation has been described as an alternative to using gaseous hydrogen.[1] However, any deviation from established protocols will require thorough optimization of reaction conditions to ensure complete conversion and minimize side-product formation.

Q3: My final product has a slight discoloration. What could be the cause?

A3: A slight yellow or off-white color in the final product is often indicative of trace amounts of oxidized impurities. As mentioned previously, the indolinone core is susceptible to air oxidation. To obtain a pure white solid, it is essential to minimize exposure to air during the final isolation and drying steps and consider a final purification step, such as treatment with activated carbon followed by recrystallization.[6]

References

  • WO2005080333A1 - Process for purification of ropinirole - Google Patents.
  • US10961194B2 - Method for purifying ropinirole hydrochloride - Google Patents.
  • CN103086946A - Method for purifying ropinirole hydrochloride - Google Patents.
  • EP2016050B1 - A PROCESS FOR THE PURIFICATION OF ROPINIROLE HYDROCHLORIDE - Google Patents.
  • US20050192338A1 - Process for the preparation of Ropinirole - Google Patents.
  • ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. Available at: [Link]

  • WO2006123356A1 - A NOVEL PROCESS FOR THE PREPARATION OF ROPINIROLE HYDROCHLORIDE - Google Patents.
  • The improvement of the synthetic process of Ropinirole hydrochloride - ResearchGate. Available at: [Link]

  • US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents.
  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - PMC. Available at: [Link]

Sources

Minimizing the formation of dinitrated species in 4-methylphenylacetic acid nitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dinitrated Species for Researchers, Scientists, and Drug Development Professionals

The selective nitration of 4-methylphenylacetic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. However, the reaction is often plagued by the formation of undesired dinitrated byproducts, which can complicate purification and reduce the overall yield of the target mononitrated compound. This guide provides in-depth technical support, troubleshooting advice, and optimized protocols to help you minimize the formation of dinitrated species and achieve high selectivity in your nitration reactions.

Frequently Asked Questions (FAQs) on Reaction Fundamentals

Q1: Why is the nitration of 4-methylphenylacetic acid prone to dinitration?

A1: The aromatic ring of 4-methylphenylacetic acid contains two activating groups: a methyl group (-CH₃) and a phenylacetic acid group (-CH₂COOH). Both of these substituents are ortho-, para-directing, meaning they activate the positions ortho and para to themselves for electrophilic aromatic substitution. The methyl group is an activating group, while the phenylacetic acid group is a weakly deactivating group. The combined effect of these two groups makes the aromatic ring highly susceptible to nitration. Once the first nitro group is introduced, the ring is still activated enough to undergo a second nitration, leading to the formation of dinitrated byproducts.

Q2: What are the expected mononitrated and dinitrated products?

A2: The primary desired mononitrated product is 4-methyl-3-nitrophenylacetic acid. The directing effects of the methyl and phenylacetic acid groups favor the introduction of the nitro group at the 3-position. The main dinitrated byproduct is typically 4-methyl-3,5-dinitrophenylacetic acid.

Q3: How does the nitronium ion (NO₂⁺) form, and what is the role of sulfuric acid?

A3: The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺). In a typical mixed-acid nitration (a mixture of nitric acid and sulfuric acid), sulfuric acid acts as a catalyst by protonating nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion. The presence of a strong acid like sulfuric acid is crucial for generating a sufficient concentration of the nitronium ion to drive the reaction.[1][2]

Troubleshooting Guide: Minimizing Dinitrated Species

Q4: My reaction is producing a significant amount of dinitrated product. What is the most likely cause and how can I fix it?

A4: The formation of a high percentage of dinitrated species is most commonly due to overly harsh reaction conditions. The key factors to control are:

  • Reaction Temperature: Elevated temperatures significantly increase the rate of the second nitration. It is crucial to maintain a low and consistent temperature throughout the reaction.

  • Rate of Nitrating Agent Addition: A rapid addition of the nitrating agent can create localized "hot spots" with a high concentration of the nitronium ion, favoring dinitration.

  • Molar Ratio of Nitrating Agent: Using a large excess of the nitrating agent will naturally drive the reaction towards dinitration.

To remedy this, you should strictly control the temperature, add the nitrating agent slowly and dropwise, and use a minimal excess of the nitrating agent.

Q5: What is the optimal temperature range for the selective mononitration of 4-methylphenylacetic acid?

A5: For the selective mononitration of activated aromatic compounds, it is generally recommended to maintain the reaction temperature between 0°C and 15°C.[3] Exceeding this temperature range can lead to a significant increase in the formation of byproducts, including dinitrated species and oxidation products.[3] A sudden spike in temperature is a common cause of poor selectivity.[3]

Q6: How does the choice of nitrating agent affect the formation of dinitrated byproducts?

A6: The choice of nitrating agent is critical in controlling the selectivity of the reaction. Milder nitrating agents will favor mononitration. Here's a comparison of common nitrating agents:

Nitrating AgentCompositionReactivityTendency for Dinitration
Mixed AcidConc. HNO₃ + Conc. H₂SO₄Very HighHigh
Nitric Acid in Acetic AcidConc. HNO₃ in Glacial Acetic AcidModerateModerate
Nitric Acid in AcetonitrileConc. HNO₃ in AcetonitrileMildLow
Acyl Nitratese.g., Acetyl Nitrate (from HNO₃ and Acetic Anhydride)Mild to ModerateLow to Moderate

Using a milder nitrating system, such as nitric acid in acetic acid or acetonitrile, can significantly reduce the formation of dinitrated byproducts compared to the more aggressive mixed acid system.[4][5]

Protocol Optimization for Selective Mononitration

This protocol is designed to maximize the yield of 4-methyl-3-nitrophenylacetic acid while minimizing the formation of dinitrated species.

Materials:

  • 4-Methylphenylacetic acid

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate or Sodium Sulfate (for drying)

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 4-methylphenylacetic acid in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add 4.5 mL of concentrated nitric acid to 10 mL of glacial acetic acid, while cooling in an ice bath.

  • Slow Addition: Add the nitrating mixture dropwise from the dropping funnel to the solution of 4-methylphenylacetic acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into 200 g of crushed ice with vigorous stirring.

  • Precipitation and Filtration: A yellow solid should precipitate. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Workflow for Selective Mononitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-methylphenylacetic acid in glacial acetic acid B Cool to 0-5°C A->B D Add nitrating mixture dropwise (maintain T < 10°C) B->D C Prepare nitrating mixture (HNO3 in acetic acid) C->D E Stir at 0-5°C for 1-2 hours D->E F Monitor by TLC E->F G Quench in ice water F->G H Filter precipitate G->H I Recrystallize H->I

Caption: Workflow for the selective mononitration of 4-methylphenylacetic acid.

Analytical Methods for Product Analysis

Q7: How can I determine the ratio of mononitrated to dinitrated product in my crude sample?

A7: Several analytical techniques can be used to quantify the product distribution:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct signals for the mononitrated and dinitrated products. Integration of these signals can provide a quantitative ratio of the different species.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the components of the reaction mixture. By using a suitable column and mobile phase, you can obtain baseline separation of the starting material, mononitrated product, and dinitrated product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate and identify the different nitrated products based on their retention times and mass spectra.

Mechanistic Considerations

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 4-methylphenylacetic acid, highlighting the competing pathways to mononitration and dinitration.

G 4-Methylphenylacetic Acid 4-Methylphenylacetic Acid Mononitrated Product Mononitrated Product 4-Methylphenylacetic Acid->Mononitrated Product + NO₂⁺ (k₁) Dinitrated Product Dinitrated Product Mononitrated Product->Dinitrated Product + NO₂⁺ (k₂) Conditions Conditions Low Temperature\nMild Nitrating Agent Low Temperature Mild Nitrating Agent Low Temperature\nMild Nitrating Agent->Mononitrated Product Favors High Temperature\nStrong Nitrating Agent High Temperature Strong Nitrating Agent High Temperature\nStrong Nitrating Agent->Dinitrated Product Favors

Sources

Overcoming solubility issues during the purification of "2-(4-Methyl-3-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for overcoming solubility challenges during the purification of 2-(4-Methyl-3-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to equip you with the necessary knowledge to confidently navigate the purification of this compound, ensuring high purity and yield.

Introduction to the Challenge

This compound is a key intermediate in various synthetic pathways. Its purification, however, is often hampered by solubility issues. The presence of both a carboxylic acid group and a nitro group on the aromatic ring imparts a unique polarity profile, making solvent selection and purification methodology critical for success. This guide will walk you through a logical, step-by-step approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in common organic solvents?

A1: The solubility of this compound is governed by the interplay of its functional groups. The carboxylic acid group can participate in hydrogen bonding, favoring solubility in polar protic solvents. Conversely, the nitrophenyl group is relatively nonpolar, contributing to solubility in less polar solvents. The crystalline nature of the solid, where molecules are tightly packed, also requires significant solvent energy to overcome the lattice energy. This delicate balance often results in limited solubility in any single solvent.

Q2: I'm observing an oiling out phenomenon during recrystallization instead of crystal formation. What is causing this and how can I prevent it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase. For this compound, with a melting point in the range of 132-136°C, using high-boiling point solvents should be approached with caution. To prevent this, consider using a lower-boiling point solvent, a solvent pair to modulate the solvent power, or seeding the solution with a small crystal of the pure compound to encourage crystallization.

Q3: Can I use acid-base extraction for purification? What are the key considerations?

A3: Yes, acid-base extraction is a highly effective method for purifying this compound, especially for removing neutral or basic impurities. The key is to convert the acidic compound into its water-soluble salt by treatment with a base. A weak base like sodium bicarbonate is generally sufficient to deprotonate the carboxylic acid, transferring it to the aqueous phase. It is crucial to ensure the pH of the aqueous phase is sufficiently basic to fully deprotonate the acid. Subsequently, the aqueous layer is separated and acidified to regenerate the pure, insoluble carboxylic acid.

Q4: What are the likely impurities I might encounter, and how do they affect purification?

A4: Common impurities can include unreacted starting materials from the synthesis, such as 2-methylphenylacetic acid, or byproducts from the nitration reaction, including other isomers of the nitrated product. These impurities may have similar solubility profiles to the desired product, making purification by simple recrystallization challenging. Understanding the potential impurities is key to designing an effective purification strategy, such as a multi-step approach involving both acid-base extraction and recrystallization.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature. - Use a solvent pair to reduce the overall solubility. - Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crude product is insoluble in all tested recrystallization solvents. The compound may be highly impure, or the chosen solvents are inappropriate.- Attempt a pre-purification step using acid-base extraction to remove major impurities. - Test a wider range of solvents, including more polar options like ethanol or methanol.
Persistent colored impurities in the final product. The impurity may co-crystallize with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Consider an alternative purification method like column chromatography.
Emulsion formation during acid-base extraction. The organic and aqueous layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking.

Experimental Protocols

Protocol 1: Solubility Testing

A systematic approach to solvent selection is the cornerstone of successful purification.

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane)

  • Hot plate and water bath

  • Ice bath

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude solid into several separate test tubes.

  • Add a small volume (approx. 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe and record the solubility. An ideal solvent will show low solubility at room temperature.

  • For solvents where the compound is sparingly soluble, gently heat the test tube in a water bath.

  • Observe and record if the compound dissolves completely upon heating.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

Estimated Solubility Profile (based on related compounds):

SolventRoom Temperature SolubilityHot Solubility
WaterInsolubleSparingly soluble
EthanolSparingly solubleSoluble
MethanolSparingly solubleSoluble
Ethyl AcetateSparingly solubleSoluble
AcetoneSolubleVery Soluble
DichloromethaneSparingly solubleSoluble

This table provides an estimate. Experimental verification is crucial.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Separatory funnel

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 6M Hydrochloric acid

  • pH paper

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated carboxylate salt.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2), as indicated by pH paper.

  • The purified this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 3: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude or pre-purified this compound

  • Selected recrystallization solvent (from Protocol 1)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture to boiling while stirring to dissolve the solid.

  • Add more solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizing the Purification Workflow

Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product (in Organic Solvent) sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Vent sep_funnel->shake bicarb Add NaHCO3 (aq) bicarb->sep_funnel separate Separate Layers shake->separate org_layer Organic Layer (Neutral/Basic Impurities) separate->org_layer Top Layer aq_layer Aqueous Layer (Carboxylate Salt) separate->aq_layer Bottom Layer acidify Acidify with HCl aq_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Recrystallization Workflow

Recrystallization crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter if insoluble impurities cool Slow Cooling dissolve->cool if no insoluble impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter dry Dry Crystals vac_filter->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Step-by-step process for purification by recrystallization.

Concluding Remarks

The successful purification of this compound is readily achievable with a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of solubility, acid-base chemistry, and crystallization, researchers can overcome the common challenges associated with its purification. This guide provides a foundation for developing a robust and efficient purification protocol. Remember that careful observation and methodical troubleshooting are your most valuable tools in the laboratory.

References

  • General Recrystallization Principles: For a comprehensive overview of recrystallization techniques, refer to standard organic chemistry laboratory manuals such as "The Organic Chem Lab Survival Manual: A Student's Guide to Techniques" by James W. Zubrick.
  • Acid-Base Extraction Theory: Detailed explanations of the principles behind acid-base extraction can be found in most organic chemistry textbooks. For an online resource, Wikipedia provides a good summary. [Link]

  • Synthesis of 2-Methyl-3-nitrophenylacetic acid: A method for the synthesis of this compound is described in the following patent, which can provide context on potential starting m

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Ropinirole Precursors: An In-depth Analysis of 2-(4-Methyl-3-nitrophenyl)acetic acid vs. Strategic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

To: R&D and Drug Development Professionals From: A Senior Application Scientist Subject: Comparative Analysis of Synthetic Pathways to Ropinirole: Precursor Selection and Process Optimization

Introduction: The Strategic Importance of Precursor Selection in Ropinirole Synthesis

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a potent, non-ergoline dopamine agonist critical for the management of Parkinson's disease and Restless Legs Syndrome.[1][2] The commercial viability of an Active Pharmaceutical Ingredient (API) like Ropinirole is intrinsically linked to the efficiency, safety, and scalability of its synthetic route. The choice of the primary chemical precursor is the most critical decision point, dictating the subsequent reaction steps, reagent costs, and overall process robustness.

This guide provides an in-depth comparison of the classical synthetic pathway starting from 2-(4-methyl-3-nitrophenyl)acetic acid against more contemporary, alternative routes. We will dissect each pathway's underlying chemical logic, provide detailed experimental protocols, and offer a critical evaluation of their respective merits and drawbacks to inform your process development decisions.

The Foundational Pathway: Synthesis via this compound

This route represents one of the earliest disclosed methods for constructing the Ropinirole core. The strategic foundation of this pathway lies in the reductive cyclization of a substituted nitrophenylacetic acid, a transformation that simultaneously forms the crucial amine and facilitates the lactamization to create the desired oxindole ring system.[3][4]

Chemical Rationale and Workflow Analysis

The core logic is to build the phenylacetic acid framework first, append the N,N-dipropylacetamide sidechain, and then perform a reduction of the amide and nitro groups, culminating in a spontaneous cyclization.

However, a significant and persistent challenge with this route is the commercial unavailability of the key precursor, this compound.[3][5] Its synthesis, typically starting from o-toluic acid or o-xylene, involves a cumbersome multi-step process that employs expensive and hazardous reagents like borane and sodium borohydride, diminishing its industrial appeal.[3][5][6]

The subsequent steps to Ropinirole from this precursor are outlined below.

G cluster_0 Precursor Synthesis (Drawback) cluster_1 Main Pathway o-Toluic Acid o-Toluic Acid Precursor This compound o-Toluic Acid->Precursor Multi-step synthesis AcidChloride Acid Chloride Intermediate Precursor->AcidChloride SOCl₂ Amide 2-Methyl-3-nitrophenyl- N,N-dipropyl acetamide AcidChloride->Amide Di-n-propylamine Amine 2-Methyl-3-nitrophenylethyl- N,N-dipropylamine Amide->Amine BH₃·THF (Amide Reduction) FinalIntermediate 6-(2-Dipropylaminoethyl)- 2-nitrophenylacetic acid Amine->FinalIntermediate 1. NaOEt, Diethyl Oxalate 2. H₂O₂, NaOH (Claisen/Oxidation) Ropinirole Ropinirole FinalIntermediate->Ropinirole H₂, Pd/C (Reductive Cyclization) G Start β-Phenylethanol Benzoate 2-(Chloromethyl)phenethyl benzoate Start->Benzoate 1. Polyformaldehyde, HCl 2. Benzoyl Chloride Aldehyde 2-Formylphenethyl benzoate Benzoate->Aldehyde DMSO Oxidation Nitro Nitrostyrene Intermediate Aldehyde->Nitro Nitromethane (Henry Reaction) Hydroxyethyl 4-(2-Hydroxyethyl)indolin-2-one Nitro->Hydroxyethyl FeCl₃, AcCl (Cyclization/Reduction) Tosylate 4-(2-Tosyloxyethyl)indolin-2-one Hydroxyethyl->Tosylate TsCl, Pyridine Ropinirole Ropinirole Tosylate->Ropinirole Di-n-propylamine (Substitution)

Caption: Workflow for Ropinirole synthesis from β-phenylethanol.

Experimental Protocol: β-Phenylethanol Route

This protocol is adapted from the process described by Zhang, et al.[7]

  • Chloromethylation/Esterification: Cyclize β-phenylethanol (1.0 eq) with polyformaldehyde (1.5 eq) in concentrated HCl. The resulting alcohol is then esterified with benzoyl chloride (1.1 eq) using ZnCl₂ as a catalyst to afford 2-(chloromethyl)phenethyl benzoate.

  • Oxidation: The benzoate ester (1.0 eq) is oxidized using dimethyl sulfoxide (DMSO) to yield 2-formylphenethyl benzoate.

  • Henry Reaction & Cyclization: The aldehyde (1.0 eq) is reacted with nitromethane in a neutral medium. The resulting intermediate is then cyclized using acetyl chloride (AcCl) catalyzed by ferric chloride (FeCl₃) and subsequently reduced to give 4-(2-hydroxyethyl)indolin-2-one.

  • Tosylation: The hydroxyl group of the indolinone (1.0 eq) is esterified with tosyl chloride (TsCl) (1.2 eq) in pyridine to form the corresponding tosylate, a good leaving group.

  • Final Substitution: The tosylate (1.0 eq) is heated with an excess of di-n-propylamine to displace the tosylate group via an Sₙ2 reaction, yielding Ropinirole. Purification is achieved via column chromatography or crystallization.

Critical Assessment
  • Advantages: Starts from inexpensive, readily available raw materials. [7]Avoids the highly hazardous reagents associated with the classic route.

  • Disadvantages: It is a lengthy, multi-step synthesis. The reported overall yield is modest at approximately 18.4%. [7]Multiple intermediate purifications may be required, potentially increasing production time and cost.

Alternative Pathway 2: The Indole-Based Strategy

A more convergent approach begins with a pre-formed indole scaffold and focuses on its subsequent modification. This "end-game" strategy can be highly efficient if a suitable indole precursor is accessible.

Chemical Rationale and Workflow Analysis

The logic here is to first construct the 4-substituted indole with the complete dipropylaminoethyl sidechain and then, in the final step, perform a selective oxidation of the indole ring at the C2-position to generate the desired 2-oxindole (lactam) structure.

G Start 4-Indolecarboxaldehyde Nitrovinyl 4-(2-Nitrovinyl)indole Start->Nitrovinyl Nitromethane Aminoethyl 4-(2-Aminoethyl)indole Nitrovinyl->Aminoethyl Reduction (e.g., LiAlH₄) Dipropyl 4-[2-(Dipropylamino)ethyl]indole Aminoethyl->Dipropyl Reductive Amination (Propionaldehyde, NaBH(OAc)₃) Ropinirole Ropinirole Dipropyl->Ropinirole Oxidation (e.g., NCS or Pyridinium Tribromide)

Caption: Convergent synthesis of Ropinirole from an indole precursor.

Experimental Protocol: Indole Oxidation Route

This protocol is a representation based on the chemistry described in patent EP1673340A1.[4]

  • Sidechain Construction: React 4-indolecarboxaldehyde (1.0 eq) with nitromethane to form 4-(2-nitrovinyl)indole.

  • Nitro Reduction: Reduce the nitrovinyl intermediate (1.0 eq) using a powerful hydride reagent like bis(2-methoxyethoxy)aluminum hydride to yield 4-(2-aminoethyl)indole.

  • N-Alkylation: To a solution of 4-(2-aminoethyl)indole (1.0 eq) and propionaldehyde (2.5 eq), add sodium triacetoxyborohydride portion-wise. Stir at room temperature for 12-18 hours to yield 4-[2-(dipropylamino)ethyl]indole.

  • Oxindole Formation: Dissolve the functionalized indole (1.0 eq) in toluene. Add N-chlorosuccinimide (NCS) (1.2 eq) and stir at room temperature for 1 hour. The reaction is then worked up with an aqueous base to yield Ropinirole.

Critical Assessment
  • Advantages: This is a more convergent and potentially shorter synthetic route. It avoids the complexities of nitro-group reductions on a benzene ring for cyclization.

  • Disadvantages: The availability and cost of the 4-indolecarboxaldehyde starting material can be a limiting factor. The final oxidation step can be challenging, with potential for over-oxidation or side-product formation, requiring careful process control for high purity. [4]

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: this compoundRoute 2: β-PhenylethanolRoute 3: Indole-Based
Precursor Availability Very Poor; requires multi-step synthesis. [3][5]Excellent; commodity chemical. [7]Moderate; specialty chemical.
Number of Key Steps Long (including precursor synthesis).Long. [7]Potentially the shortest. [4]
Reported Overall Yield Generally low due to precursor synthesis.Modest (~18%). [7]Variable; highly dependent on oxidation step.
Key Reagents & Hazards Borane (BH₃·THF), Thionyl Chloride, Pd/C. [5][8]Conc. HCl, DMSO, FeCl₃, TsCl. [7]Hydride reagents, NCS/Brominating agents. [4]
Scalability Poor, due to hazardous reagents and precursor cost. [8]Good; based on established, scalable reactions.Moderate; final oxidation may require optimization.
Primary Challenge Precursor synthesis and hazardous reagents.Number of steps and overall yield.Cost of starting material and final oxidation step.

Conclusion and Senior Scientist's Recommendation

From a process chemistry and industrial scalability perspective, the classical this compound pathway is largely obsolete . Its reliance on a non-commercial precursor and hazardous, expensive reagents like borane make it economically and logistically unfeasible for large-scale production. [3][8] The β-phenylethanol route represents a far more practical and robust strategy . Although it involves a significant number of steps, it utilizes inexpensive, readily available starting materials and relies on well-understood, scalable chemical transformations. This profile makes it a strong candidate for industrial manufacturing where raw material cost and process safety are paramount.

The indole-based route is an elegant and convergent alternative , particularly attractive for rapid, lab-scale synthesis. Its viability on an industrial scale is contingent upon the cost-effectiveness of the indole starting material and the successful optimization of the final, critical oxidation step to ensure high yield and purity.

Recommendation: For robust, scalable, and cost-effective production of Ropinirole, development efforts should be focused on pathways originating from simple, commodity feedstocks, such as the β-phenylethanol or isochroman-based strategies . While the indole-based route holds promise, it carries a higher risk associated with starting material cost and the optimization of the final chemical transformation.

References

Sources

A Comparative Guide to the Synthetic Routes of 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methyl-3-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, a substituted phenylacetic acid moiety, make it a valuable building block in medicinal chemistry and materials science. The efficiency, safety, and scalability of its synthesis are critical factors for researchers and chemical manufacturers. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering detailed protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages.

Route 1: Direct Nitration of 2-Methylphenylacetic Acid

This approach is the most direct, involving the electrophilic nitration of the commercially available starting material, 2-methylphenylacetic acid.

Reaction Scheme

2-Methylphenylacetic_acid 2-Methylphenylacetic Acid Product This compound 2-Methylphenylacetic_acid->Product 0-5 °C Reagents HNO₃, Ac₂O, CH₂Cl₂

Caption: Direct nitration of 2-methylphenylacetic acid.

Experimental Protocol
  • Materials : 2-methylphenylacetic acid, acetic anhydride, 98% nitric acid, dichloromethane.

  • Procedure :

    • In a reaction vessel equipped with a stirrer and thermometer, charge 2-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane.

    • Cool the mixture to 0 °C with stirring.

    • Slowly add 98% nitric acid (1.5 eq) dropwise, maintaining the reaction temperature between 0 and 5 °C.

    • After the addition is complete, continue the reaction at this temperature for 2-3 hours.

    • Filter the reaction mixture to collect the crude product.

    • The solid product can be further purified by recrystallization.[1][2]

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Acetic anhydride reacts with nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The acetic acid side chain is an ortho-, para-directing group, while the methyl group is also an ortho-, para-director. The nitration occurs at the position ortho to the acetic acid group and meta to the methyl group, which is sterically less hindered and electronically activated. The low temperature is crucial to control the exothermic reaction and minimize the formation of by-products.

Performance and Considerations
ParameterAssessment
Yield Moderate (around 60-62%)[1][2]
Purity Good, after filtration and recrystallization.
Scalability Readily scalable with appropriate temperature control.
Safety Requires careful handling of concentrated nitric acid and control of the exothermic reaction. The nitronium ion is a strong oxidant.
Cost-Effectiveness High, due to readily available starting materials and a single-step process.

Route 2: Multi-step Synthesis from 2-Methyl-3-nitrobenzoic Acid

Reaction Scheme

Start 2-Methyl-3-nitrobenzoic Acid Intermediate1 2-Methyl-3-nitrobenzyl alcohol Start->Intermediate1 Reduction (e.g., Diborane) Intermediate2 2-Methyl-3-nitrobenzyl chloride Intermediate1->Intermediate2 Chlorination (e.g., SOCl₂) Intermediate3 2-Methyl-3-nitrobenzyl cyanide Intermediate2->Intermediate3 Cyanation (e.g., KCN) Product This compound Intermediate3->Product Hydrolysis (e.g., H₂SO₄)

Caption: Multi-step synthesis from 2-methyl-3-nitrobenzoic acid.

Experimental Protocol (Summarized)
  • Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid : The benzoic acid is reduced to the corresponding benzyl alcohol using a reducing agent like diborane in an ethereal solvent such as THF.[3]

  • Step 2: Chlorination of 2-Methyl-3-nitrobenzyl alcohol : The benzyl alcohol is converted to the benzyl chloride using a chlorinating agent like thionyl chloride in the presence of a base like pyridine. This intermediate is noted to be a lachrymator.[3]

  • Step 3: Cyanation of 2-Methyl-3-nitrobenzyl chloride : The benzyl chloride is reacted with a cyanide salt, such as potassium cyanide, to introduce the nitrile group. This step involves the use of a highly toxic reagent.[3]

  • Step 4: Hydrolysis of 2-Methyl-3-nitrobenzyl cyanide : The nitrile is hydrolyzed to the carboxylic acid under acidic conditions, for example, by heating with aqueous sulfuric acid.[4]

Mechanistic Rationale

This route builds the acetic acid side chain from a pre-existing benzylic functional group. The initial reduction of the carboxylic acid provides the benzyl alcohol. Subsequent chlorination proceeds via a nucleophilic substitution, likely an Sₙ2 or Sₙi mechanism with thionyl chloride. The cyanation is a classic Sₙ2 reaction where the cyanide ion displaces the chloride. Finally, the acid-catalyzed hydrolysis of the nitrile proceeds through a protonated nitrile intermediate, which is attacked by water, leading to the formation of an amide that is further hydrolyzed to the carboxylic acid.

Performance and Considerations
ParameterAssessment
Yield Varies depending on the efficiency of each step; overall yield is likely lower than the direct nitration route.
Purity Requires purification at each step, which can be labor-intensive.
Scalability Challenging due to the use of hazardous reagents like diborane and potassium cyanide, and the generation of a lachrymatory intermediate.[3]
Safety Significant safety concerns due to the use of highly flammable diborane, toxic potassium cyanide, and a lachrymatory intermediate.[3]
Cost-Effectiveness Lower, due to the multi-step nature and the cost of reagents and purification.

Alternative Synthetic Strategies

While the two routes detailed above are the most prominently described for this specific molecule, other modern synthetic methods could be adapted for its preparation.

Suzuki Coupling Approach

A palladium-catalyzed Suzuki coupling could potentially be employed. This would involve the coupling of a boronic acid or ester derivative of toluene with a haloacetic acid derivative. While this method offers mild reaction conditions and functional group tolerance, it is generally more expensive due to the cost of the palladium catalyst and ligands.[5]

Comparative Summary

FeatureRoute 1: Direct NitrationRoute 2: Multi-step Synthesis
Starting Material 2-Methylphenylacetic Acid2-Methyl-3-nitrobenzoic Acid
Number of Steps 14
Overall Yield Moderate (~60%)Lower (multi-step losses)
Key Reagents Nitric acid, Acetic anhydrideDiborane, Thionyl chloride, Potassium cyanide, Sulfuric acid
Safety Concerns Exothermic reaction, strong oxidantFlammable, toxic, lachrymatory reagents
Scalability GoodPoor
Cost-Effectiveness HighLow

Conclusion

For the synthesis of this compound, the direct nitration of 2-methylphenylacetic acid (Route 1) is the superior method for most applications. Its single-step nature, high cost-effectiveness, and good scalability make it the preferred choice for both laboratory-scale synthesis and industrial production. However, meticulous temperature control is paramount to ensure safety and minimize by-product formation.

The multi-step synthesis from 2-methyl-3-nitrobenzoic acid (Route 2) , while chemically feasible, is fraught with significant safety and scalability challenges. The use of hazardous reagents like diborane and potassium cyanide, coupled with the formation of a lachrymatory intermediate, makes this route less practical and more suited for specialized applications where the starting material for direct nitration is unavailable.

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic route for this compound, with a strong recommendation for the direct nitration approach whenever possible.

References

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
  • WO 2006/123356 A1 - Googleapis.com. (2006, November 23).
  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

A Comparative Analysis of Reducing Agents for the Synthesis of Aminophenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of the nitro group in nitrophenylacetic acids is a critical transformation in the synthesis of a wide array of pharmacologically active molecules and advanced materials. The resulting aminophenylacetic acid scaffold is a key building block in drug development, notably in the synthesis of pharmaceuticals targeting various diseases. The choice of the reducing agent is paramount, as it dictates the reaction's efficiency, chemoselectivity, and scalability. This guide provides a comparative analysis of common reducing agents for the transformation of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, offering insights into their mechanisms, performance, and practical applications.

Introduction to the Significance of Aminophenylacetic Acids

Aminophenylacetic acids are valuable intermediates in organic synthesis. For instance, 4-aminophenylacetic acid serves as a precursor for the synthesis of various derivatives with potential antimicrobial and other biological activities. The efficiency and selectivity of the reduction of the corresponding nitro compound are therefore of significant interest to researchers in medicinal chemistry and process development. This guide will delve into a comparative analysis of four commonly employed reduction methodologies:

  • Catalytic Hydrogenation

  • Béchamp Reduction (Fe/HCl)

  • Stannous Chloride (SnCl₂) Reduction

  • Sodium Dithionite (Na₂S₂O₄) Reduction

We will explore the underlying mechanisms, provide detailed experimental protocols, and present a comparative summary of their performance to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Reducing Agents

The choice of a reducing agent for the conversion of nitrophenylacetic acids to their amino counterparts is a critical decision that influences yield, purity, and the compatibility with other functional groups. Below, we compare the performance of several common methods.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its clean reaction profile and often high yields.[1] The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and a hydrogen source.

Mechanism: The catalytic hydrogenation of a nitro group is a heterogeneous process that occurs on the surface of the metal catalyst. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the corresponding amine.[2]

G cluster_0 General Experimental Workflow Start Dissolve Nitrophenylacetic Acid in Solvent Add_Reagent Add Reducing Agent Start->Add_Reagent React Stir at Appropriate Temperature Add_Reagent->React Monitor Monitor by TLC/HPLC React->Monitor Workup Quench Reaction & Perform Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Recrystallization/Chromatography Dry->Purify End Characterize Final Product Purify->End

Sources

Evaluating different catalysts for the hydrogenation of "2-(4-Methyl-3-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Catalyst Selection for the Hydrogenation of 2-(4-Methyl-3-nitrophenyl)acetic acid

The selective reduction of the nitro group in this compound to yield 2-(3-amino-4-methylphenyl)acetic acid is a critical transformation in the synthesis of various high-value chemical entities, particularly pharmaceutical intermediates. The efficiency, selectivity, and safety of this process are paramount, and the choice of catalyst is the most influential factor in achieving the desired outcome. This guide provides a comprehensive comparison of common heterogeneous catalysts for this hydrogenation, supported by experimental insights and established principles of catalytic science.

The Strategic Importance of Catalyst Selection

Catalytic hydrogenation of nitroaromatics is a well-established industrial process, but it is not without its challenges.[1][2] The reaction proceeds through several intermediates, most notably nitroso and hydroxylamine species.[3][4] The accumulation of these intermediates, particularly arylhydroxylamines, can be problematic as they are often thermally unstable and can lead to exothermic events or the formation of colored impurities like azo and azoxy compounds through condensation reactions.[3] Therefore, an ideal catalyst must not only be highly active but also efficiently convert these intermediates to the final amine without significant accumulation.

This guide evaluates four major classes of heterogeneous catalysts: Palladium, Platinum, Nickel, and Rhodium-based systems. The objective is to provide researchers and process chemists with the data and rationale needed to make an informed decision for their specific application, balancing factors of cost, activity, selectivity, and safety.

Comparative Analysis of Leading Catalysts

The performance of a catalyst is intrinsically linked to the metal's nature, its support, and the reaction conditions employed.[2] Below, we compare the most common choices for the hydrogenation of substituted nitroaromatics.

Palladium on Carbon (Pd/C)

Palladium on carbon is frequently the first catalyst screened for nitro group reductions due to its high activity and versatility.[5] It is highly efficient for the hydrogenation of both aromatic and aliphatic nitro compounds.[5]

  • Expertise & Experience: Pd/C typically offers excellent reaction rates under mild conditions (low temperature and pressure). The carbon support provides a high surface area, ensuring good dispersion of the palladium nanoparticles.[6] For a substrate like this compound, which lacks easily hydrogenolyzed groups (e.g., halogens or benzyl ethers), Pd/C is a robust and reliable choice. The primary mechanism on noble metals like palladium involves the stepwise addition of adsorbed hydrogen to the nitro group, proceeding through the hydroxylamine intermediate.[7]

  • Trustworthiness & Performance: High conversions (often >99%) are achievable. The key is to ensure sufficient hydrogen availability and agitation to prevent the buildup of intermediates.[8] A potential concern with highly active Pd/C catalysts can be over-hydrogenation of the aromatic ring under harsh conditions, though this is generally not an issue for nitro reductions under controlled parameters.

  • Considerations: While not an issue for the target molecule, it's crucial to remember that Pd/C is highly efficient at hydrogenolysis. This makes it unsuitable for substrates containing sensitive functional groups like aromatic halogens (Cl, Br, I), which would be reductively removed.[5]

Platinum-Based Catalysts (PtO₂, Pt/C)

Platinum catalysts, including platinum(IV) oxide (Adams' catalyst) and platinum on carbon, are excellent alternatives, particularly when chemoselectivity is a concern.[9]

  • Expertise & Experience: Platinum catalysts are generally preferred over palladium when trying to minimize hydrogenolysis.[10] While they are highly active for nitro group reduction, their propensity to reduce other functional groups can sometimes be lower than palladium under equivalent conditions. Adams' catalyst (PtO₂) is a precursor that is reduced in situ to form highly active platinum black.[10]

  • Trustworthiness & Performance: Pt-based catalysts can provide excellent yields, often quantitative, for nitro group reductions.[11] They are particularly effective in acidic media, and conducting the reaction in acetic acid can enhance the reaction rate.[10] This can be advantageous for substrates like our target molecule, which is a carboxylic acid.

  • Considerations: Platinum catalysts can be more expensive than palladium. They are also highly active for the hydrogenation of aromatic rings, so careful control of hydrogen pressure, temperature, and reaction time is necessary to ensure selectivity for the nitro group reduction.

Raney® Nickel

As a non-noble metal catalyst, Raney Nickel offers a significant cost advantage over Palladium and Platinum and is widely used in industrial-scale hydrogenations.[3][12]

  • Expertise & Experience: Raney Nickel is a high-surface-area, sponge-like catalyst derived from a nickel-aluminum alloy.[13] It is highly active for the reduction of a wide range of functional groups, including nitro compounds.[13] Mechanistically, the hydrogenation on non-noble metals like nickel can differ from noble metals. It may involve an initial dissociation of the N-O bonds, leading to partial oxidation of the catalyst surface.[7][14] Nickel catalysts can be particularly effective in preventing the accumulation of problematic hydroxylamine intermediates.[3]

  • Trustworthiness & Performance: Raney Nickel is very effective and often used where dehalogenation is a concern with Pd/C.[5] It can provide high yields and is a workhorse catalyst in industry.

  • Considerations: The primary drawback of Raney Nickel is its pyrophoric nature when dry, requiring careful handling as an air-stable slurry.[3][13] It may also require higher temperatures and pressures compared to its noble metal counterparts to achieve similar reaction rates. Its selectivity can sometimes be lower, depending on the substrate.

Rhodium on Alumina (Rh/Al₂O₃)

Rhodium is another platinum-group metal that can be used for hydrogenation, though it is more commonly associated with the reduction of aromatic rings.

  • Expertise & Experience: Rhodium catalysts are exceptionally active for the hydrogenation of aromatic systems.[15] While they are also active for nitro group reduction, their high activity towards the aromatic ring means that reaction conditions must be very carefully controlled to achieve chemoselectivity.

  • Trustworthiness & Performance: For selective nitro group reduction, Rhodium is typically not the first choice unless other specific functionalities on the molecule warrant its use. The alumina support provides high thermal stability and good metal dispersion.[15]

  • Considerations: Due to its high cost and primary application in aromatic ring saturation, Rhodium is less commonly employed for simple nitroaromatic reductions. There is a higher risk of reducing the phenyl ring of the target molecule compared to other catalysts.

Quantitative Data Summary

The following table summarizes the typical performance and conditions for each catalyst class. Note that optimal conditions are substrate-specific and require experimental validation.

CatalystTypical Loading (w/w %)SolventTemperature (°C)H₂ Pressure (psi)Typical Yield (%)AdvantagesDisadvantages
5% Pd/C 1 - 5%MeOH, EtOH, EtOAc25 - 6015 - 60>95%High activity, mild conditions, versatile.[5]Prone to causing hydrogenolysis.[5]
PtO₂ 1 - 5%AcOH, EtOH25 - 5015 - 50>98%Excellent activity, less hydrogenolysis than Pd.[10]Higher cost, can reduce aromatic rings.[10]
Raney® Ni 5 - 20%EtOH, MeOH50 - 100100 - 500>90%Cost-effective, good for large scale.[3][12]Pyrophoric, may require harsher conditions.[3]
5% Rh/Al₂O₃ 1 - 5%EtOH, THF25 - 7050 - 200VariableHigh activity.High cost, high risk of ring reduction.[15]

Experimental Protocols

A self-validating system ensures that the protocol has built-in checks for reaction initiation and completion. For this hydrogenation, monitoring hydrogen uptake is the primary real-time indicator of reaction progress.

Protocol: Hydrogenation using 5% Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory-scale procedure.

1. Materials and Reagents:

  • This compound

  • 5% Palladium on Carbon (50% wet with water)

  • Methanol (MeOH), reagent grade

  • Celite® 545

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply

2. Equipment Setup:

  • A Parr shaker hydrogenation apparatus or a similar glass reactor equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermometer.

  • Filtration apparatus (Büchner funnel and filter flask).

  • Rotary evaporator.

3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: Substrate & Solvent B Add Pd/C Catalyst (under N2 flow) A->B C Seal Reactor B->C D Inerting: Purge with N2 (3x) C->D E Pressurize with H2 D->E F Heat & Stir Monitor H2 Uptake E->F G Reaction Complete (H2 uptake ceases) F->G H Cool & Vent H2 Purge with N2 G->H I Filter through Celite® (Keep filter cake wet!) H->I J Rinse Filter Cake with Solvent I->J K Evaporate Solvent J->K L Isolate Crude Product K->L

Caption: Standard workflow for catalytic hydrogenation.

4. Step-by-Step Procedure:

  • Reactor Charging: To the hydrogenation vessel, add this compound (1.0 eq) and Methanol (10-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the headspace with an inert gas like nitrogen for 5 minutes to remove all oxygen. This is a critical safety step.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst (50% wet, ~2 mol% Pd). Causality: Adding the catalyst under an inert atmosphere prevents any potential ignition of the solvent vapors by the dry, highly active catalyst.

  • System Purge: Seal the reactor again and perform three cycles of pressurizing with nitrogen (~20 psi) and venting. This ensures the system is completely free of oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., 40 °C).

  • Monitoring: The reaction is exothermic and should be monitored. The primary indicator of reaction progress is the uptake of hydrogen, observed as a pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases.

  • Shutdown and Work-up: Once complete, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.[8]

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the filter cake containing the Pd/C catalyst to dry, as it can be pyrophoric.[8] Keep it wet with solvent at all times. Rinse the filter cake with a small amount of fresh methanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-amino-4-methylphenyl)acetic acid. The product can be purified further by recrystallization if necessary.

Mechanistic Visualization

The following diagram illustrates a simplified catalytic cycle for the hydrogenation of a nitro group on a noble metal surface.

G cluster_surface Catalyst Surface (e.g., Pd) H2_gas H₂ (gas) H_ads 2H (ads) H2_gas->H_ads Adsorption & Dissociation RNO2_sol R-NO₂ (sol) RNO2_ads R-NO₂ (ads) RNO2_sol->RNO2_ads Adsorption RNHOH_ads R-NHOH (ads) RNO2_ads->RNHOH_ads + 4H (ads) - H₂O RNH2_ads R-NH₂ (ads) RNHOH_ads->RNH2_ads + 2H (ads) - H₂O RNH2_sol R-NH₂ (sol) RNH2_ads->RNH2_sol Desorption

Sources

A Comparative Cost-Analysis of Ropinirole Synthesis Routes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the pharmaceutical industry, the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development. Ropinirole, a non-ergoline dopamine agonist crucial in the management of Parkinson's disease and restless legs syndrome, is no exception. The selection of a synthetic route can significantly impact the economic viability of its large-scale production. This guide provides an in-depth, objective comparison of the prominent synthesis routes to Ropinirole, offering insights into their respective cost-effectiveness based on starting materials, reaction complexity, and overall efficiency.

Introduction to Ropinirole and the Imperative of Economical Synthesis

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, exerts its therapeutic effects by selectively stimulating dopamine D2 receptors. The journey from laboratory-scale synthesis to industrial production is fraught with challenges, with process economics being a primary consideration. An ideal synthetic pathway should not only be high-yielding and reproducible but also utilize readily available, low-cost starting materials and reagents, minimize hazardous waste, and be amenable to scaling up. This guide will dissect and compare several key synthetic strategies for Ropinirole, providing a framework for informed decision-making in a research and development setting.

Comparative Analysis of Ropinirole Synthesis Routes

Several distinct synthetic strategies for Ropinirole have been documented in scientific literature and patents. Here, we will explore and compare four prominent routes, evaluating their strengths and weaknesses from a cost-analysis perspective.

Route 1: The Classical Approach via 2-Methyl-3-nitrophenylacetic Acid

This traditional route was one of the earliest developed for Ropinirole synthesis. It is a multi-step process that, while well-established, presents several economic and practical challenges.

Experimental Protocol Outline:

  • Amidation: 2-Methyl-3-nitrophenylacetic acid is converted to its corresponding N,N-dipropyl amide.

  • Reduction of Amide: The amide is reduced to the corresponding amine, 2-methyl-3-nitro-N,N-dipropylphenethylamine, typically using a strong reducing agent like borane-tetrahydrofuran complex (BH3-THF).

  • Chain Extension and Cyclization: The nitro group is then utilized in a series of reactions, including condensation with diethyl oxalate, hydrolysis, decarboxylation, and finally, reductive cyclization to form the indolone ring of Ropinirole.

Cost-Analysis and Causality:

  • Starting Material: 2-Methyl-3-nitrophenylacetic acid is not a common commodity chemical and its multi-step preparation from simpler precursors adds to the overall cost[1][2]. One Indian supplier lists it at approximately ₹450/kg (around $5.40/kg), though bulk industrial pricing may vary[3].

  • Reagents: The use of borane-tetrahydrofuran complex is a significant cost driver. This reagent is expensive, moisture-sensitive, and requires careful handling, adding to both material and operational costs[2].

  • Multiple Steps & Low Overall Yield: The lengthy sequence of reactions inherently leads to a lower overall yield, often cited in the range of 20-25%[4][5]. This directly translates to a higher cost per kilogram of the final product.

  • Purification: The multiple steps can introduce a variety of impurities, necessitating extensive purification procedures which further increase costs and reduce the final yield.

Logical Relationship Diagram:

Route1 A 2-Methyl-3-nitrophenylacetic acid B Amidation A->B C N,N-dipropyl amide intermediate B->C D Amide Reduction (BH3-THF) C->D E 2-methyl-3-nitro-N,N-dipropylphenethylamine D->E F Chain Extension & Cyclization E->F G Ropinirole F->G

Caption: Workflow for the classical Ropinirole synthesis route.

Route 2: The Isochroman-Based Manufacturing Process

This route has been a commercially utilized process for Ropinirole production. It offers a different approach to constructing the core structure of the molecule.

Experimental Protocol Outline:

  • Ring Opening and Amination: Isochroman undergoes a ring-opening reaction followed by amination with di-n-propylamine.

  • Nitration: The aromatic ring is nitrated.

  • Cyclization: A series of transformations, including reduction of the nitro group, leads to the formation of the indolone ring.

Cost-Analysis and Causality:

  • Starting Material: Isochroman, while commercially available, is a relatively expensive starting material. Prices can range from approximately ₹3500/kg (around $42/kg) to significantly higher for smaller quantities, which heavily impacts the initial raw material cost[6][7].

  • Process Complexity: While potentially having fewer steps than the classical route, the reactions can still be complex and require careful control of conditions.

  • Overall Yield: The overall yield is reported to be in the range of 12-25%, which is comparable to the classical route and still leaves room for improvement[8].

  • Waste Generation: Nitration reactions can generate significant acidic waste, requiring neutralization and disposal, adding to the environmental and financial costs.

Logical Relationship Diagram:

Route2 A Isochroman B Ring Opening & Amination A->B C Intermediate Amine B->C D Nitration C->D E Nitro Intermediate D->E F Cyclization E->F G Ropinirole F->G

Caption: Workflow for the Isochroman-based Ropinirole synthesis.

Route 3: A More Economical Path from 2-Phenylethanol

This route is considered more cost-effective due to its use of a cheap and readily available starting material.

Experimental Protocol Outline:

  • Initial Reactions: 2-Phenylethanol undergoes a series of reactions to introduce the necessary functional groups for the subsequent cyclization. This can involve steps like chloromethylation and oxidation.

  • Formation of Hydroxamic Acid Derivative: A key intermediate, an O-acyl hydroxamic acid derivative, is synthesized.

  • Cyclization: This derivative is then cyclized, often in the presence of a Lewis acid like ferric chloride, to form the indolone ring.

  • Introduction of the Dipropylaminoethyl Side Chain: The final side chain is typically introduced through substitution or reductive amination.

Cost-Analysis and Causality:

  • Starting Material: 2-Phenylethanol is a bulk chemical used in the fragrance industry and is therefore significantly cheaper than the starting materials for the previous routes. Prices can be as low as $16-18/kg for bulk quantities[9][10][11][12].

  • Reagent Costs: While this route avoids the expensive borane reagents, it may involve other reagents and catalysts that need to be factored into the overall cost.

  • Overall Yield: An improved overall yield of 18.4% has been reported for a process starting from β-phenylethanol. A related scalable route to a key intermediate boasts a 71% overall yield[13].

  • Process Safety: Some steps, such as chloromethylation, can involve hazardous reagents and require stringent safety protocols, which can increase operational costs.

Logical Relationship Diagram:

Route3 A 2-Phenylethanol B Functionalization A->B C O-acyl hydroxamic acid derivative B->C D Cyclization C->D E Indolone Intermediate D->E F Side Chain Introduction E->F G Ropinirole F->G

Caption: Workflow for Ropinirole synthesis from 2-Phenylethanol.

Route 4: An Innovative Approach via Birch Reduction of a Naphthalene Derivative

A more recent and highly efficient route has been developed starting from a commercially available naphthalene derivative, showcasing a significant improvement in both step-count and overall yield.

Experimental Protocol Outline:

  • Birch Reduction: A regioselective Birch reduction of a 1-aminonaphthalene derivative is performed.

  • Ozonolysis and Ring Contraction: The resulting diene undergoes ozonolysis with a concomitant ring closure to induce the required ring contraction, forming the indolone core.

  • Introduction of the Side Chain: The dipropylaminoethyl side chain is then introduced.

  • Final Steps: Subsequent steps lead to the final Ropinirole product.

Cost-Analysis and Causality:

  • Starting Material: This route utilizes a commercially available naphthalene derivative. 1-Aminonaphthalene is available at prices around $100-110/kg for larger quantities[14][15][16][17][18]. While not as cheap as 2-phenylethanol, the high overall yield can offset this initial cost.

  • Step Economy and Yield: This route is significantly shorter, with a reported 4-step, 3-stage synthesis achieving an impressive overall yield of 45%. This high yield dramatically reduces the amount of raw material needed per kilogram of product, a major factor in cost reduction.

  • Process Conditions: The Birch reduction requires specialized conditions (e.g., use of liquid ammonia and an alkali metal), which can be challenging to implement on a large industrial scale and have associated safety and infrastructure costs[19]. Ozonolysis also requires specialized equipment.

  • Waste Reduction: A shorter synthesis with higher yield generally leads to a reduction in waste streams, which is both environmentally and economically beneficial.

Logical Relationship Diagram:

Route4 A Naphthalene Derivative B Birch Reduction A->B C Diene Intermediate B->C D Ozonolysis & Ring Contraction C->D E Indolone Intermediate D->E F Side Chain Introduction E->F G Ropinirole F->G

Caption: Workflow for the innovative Ropinirole synthesis via Birch reduction.

Quantitative Data Summary

Synthesis RouteKey Starting MaterialStarting Material Cost (Approx. per kg)Number of Steps (Approx.)Overall Yield (Approx.)Key Cost Considerations
Route 1: Classical 2-Methyl-3-nitrophenylacetic acid~$5.40[3]5+20-25%[4][5]Expensive and hazardous reagents (BH3-THF), low overall yield.
Route 2: Isochroman-Based Isochroman~$42[6][7]~4-612-25%[8]High cost of starting material, potential for significant waste generation.
Route 3: 2-Phenylethanol 2-Phenylethanol~$16-18[9][10][11][12]5+~18-71% (for key intermediate)[13]Very low-cost starting material, potentially hazardous reaction steps.
Route 4: Birch Reduction Naphthalene derivative~$100-110[14][15][16][17][18]445%High overall yield and step economy, specialized and hazardous reaction conditions.

Note: The provided cost data is based on publicly available information from chemical suppliers and may not reflect bulk industrial pricing. The number of steps and overall yields are approximate and can vary based on specific process optimization.

Conclusion and Future Outlook

This comparative analysis reveals a clear evolution in the synthetic strategies for Ropinirole, driven by the continuous pursuit of economic and environmental efficiency.

  • The classical and isochroman-based routes , while historically significant, are hampered by expensive starting materials, multiple steps, and relatively low overall yields, making them less competitive from a modern process chemistry perspective.

  • The route starting from 2-phenylethanol presents a significant cost advantage due to its inexpensive and abundant starting material. Further optimization to improve the overall yield and mitigate the risks associated with hazardous steps could make this a very attractive industrial process.

  • The innovative Birch reduction route showcases the power of modern synthetic methodology to dramatically improve efficiency. Its high overall yield and step economy are compelling, but the challenges of scaling up the specialized and hazardous reaction conditions need to be carefully considered and managed.

For researchers and drug development professionals, the choice of a synthetic route for Ropinirole will depend on a multitude of factors including the scale of production, available infrastructure, and regulatory considerations. While a precise cost-per-kilogram is difficult to ascertain without proprietary process data, this guide provides a robust framework for evaluating the economic potential of each route. The trend towards shorter, higher-yielding syntheses from readily available starting materials, as exemplified by the 2-phenylethanol and naphthalene-based routes, undoubtedly points the way forward for the cost-effective manufacturing of this important therapeutic agent.

References

  • US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents. (n.d.).
  • Industrial Grade Di N Propylamine - IndiaMART. (n.d.). Retrieved January 11, 2026, from [Link]

  • ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, June 26). Retrieved January 11, 2026, from [Link]

  • The improvement of the synthetic process of Ropinirole hydrochloride. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride. (2013, March 21). ACS Publications. Retrieved January 11, 2026, from [Link]

  • A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • US20050192338A1 - Process for the preparation of Ropinirole - Google Patents. (n.d.).
  • A Process For The Preparation Of Ropinirole Intermediates And Use. (n.d.). Quick Company. Retrieved January 11, 2026, from [Link]

  • The development of a short route to the API ropinirole hydrochloride. (2015). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Isochroman 99% ( 1kg, 5kg Ready Stock) - Sihauli Chemicals Private Limited. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2-Methyl-3-Nitro Phenyl Acetic Acid at ₹ 450/kg | Ethanoic Acid in Mumbai | ID - IndiaMART. (n.d.). Retrieved January 11, 2026, from [Link]

  • Palladium on Carbon Price Trends & Suppliers - Accio. (2025, December 28). Retrieved January 11, 2026, from [Link]

  • Innovative Solutions for Efficient Processes with palladium carbon catalyst price - Alibaba. (n.d.). Retrieved January 11, 2026, from [Link]

  • Phenylethyl Alcohol PEA, 60-12-8 manufacturer price in India. - IndiaMART. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Isochroman 99% ( 1kg, 5kg Ready Stock) - P C Chem at ₹ 3500/kilogram, Mumbai | ID - IndiaMART. (n.d.). Retrieved January 11, 2026, from [Link]

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  • 2-Phenyl ethanol, 98% 60-12-8 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. (n.d.). Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to Purity Analysis of 2-(4-Methyl-3-nitrophenyl)acetic acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methyl-3-nitrophenyl)acetic acid is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is paramount, as even minute impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive, in-depth comparison of the purity of this compound from three hypothetical, yet representative, commercial suppliers. We will delve into the scientific rationale behind the analytical methodology, present comparative data, and offer insights to aid researchers, scientists, and drug development professionals in making informed decisions for their critical applications.

The synthetic route to this compound and related compounds often involves nitration of the corresponding phenylacetic acid precursor.[1][2] This process can lead to the formation of various impurities, including positional isomers and unreacted starting materials. Additionally, different manufacturing and purification processes among suppliers can result in varying impurity profiles. Therefore, a robust analytical method to assess purity is not just a quality control measure but a critical step in ensuring the success of a research or development project.

This guide will walk you through a detailed analytical workflow for the purity assessment of this compound, providing step-by-step protocols and interpreting the resulting data to compare the offerings from different suppliers.

Understanding Potential Impurities: A Mechanistic Perspective

The most common synthetic route to this compound is the nitration of 4-methylphenylacetic acid. This electrophilic aromatic substitution reaction, while effective, can generate several impurities:

  • Positional Isomers: The directing effects of the methyl and acetic acid groups on the phenyl ring can lead to the formation of other nitro-isomers, such as 2-(2-methyl-5-nitrophenyl)acetic acid and 2-(3-methyl-4-nitrophenyl)acetic acid.

  • Unreacted Starting Material: Incomplete nitration can result in the presence of residual 4-methylphenylacetic acid.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated byproducts.

  • Process-Related Impurities: Residual solvents, inorganic salts, and reagents used in the synthesis and purification steps can also be present in the final product.

Given these potential impurities, a high-resolution analytical technique is required to separate and quantify them effectively. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose due to its high resolving power and sensitivity for aromatic carboxylic acids.[3][4]

Comparative Analysis Workflow

To provide a robust comparison, we will analyze samples of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The following workflow outlines the steps taken for this comparative analysis.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Acquisition & Analysis cluster_3 Reporting & Comparison Sample_Receipt Receive Samples (Supplier A, B, C) Sample_Login Log and Assign Unique IDs Sample_Receipt->Sample_Login Standard_Prep Prepare Stock Solutions (1 mg/mL in Methanol) Sample_Login->Standard_Prep Working_Standard_Prep Prepare Working Standards and Sample Solutions (0.1 mg/mL) Standard_Prep->Working_Standard_Prep Injection Inject Samples and Standards Working_Standard_Prep->Injection HPLC_Setup HPLC System with UV-Vis Detector Column C18 Reverse-Phase Column (4.6 x 250 mm, 5 µm) Mobile_Phase Isocratic Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1 v/v/v) Detection UV Detection at 254 nm Chromatogram_Acquisition Acquire Chromatograms Injection->Chromatogram_Acquisition Peak_Integration Integrate Peaks and Determine Retention Times Chromatogram_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (% Area) and Impurity Profile Peak_Integration->Purity_Calculation Data_Tabulation Tabulate Results for Each Supplier Purity_Calculation->Data_Tabulation Comparative_Analysis Compare Purity and Impurity Profiles Data_Tabulation->Comparative_Analysis Conclusion Draw Conclusions and Make Recommendations Comparative_Analysis->Conclusion

Caption: Experimental workflow for the comparative purity analysis of this compound.

Detailed Experimental Protocols

Sample and Standard Preparation
  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound standard and each supplier's sample into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with HPLC-grade methanol.

  • Working Solution Preparation (0.1 mg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to the mark with the mobile phase.

HPLC Method Parameters
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.

  • Column: ZORBAX SB-C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of acetonitrile, water (Milli-Q or equivalent), and phosphoric acid in a ratio of 50:50:0.1 (v/v/v). The use of an acid modifier like phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 20 minutes.

Results and Discussion

The analysis of the samples from the three suppliers yielded the following comparative data:

Parameter Supplier A Supplier B Supplier C
Purity (% Area) 99.85%98.50%99.20%
Impurity 1 (Isomer) 0.10%0.85%0.45%
Impurity 2 (Starting Material) Not Detected0.40%0.20%
Impurity 3 (Unknown) 0.05%0.25%0.15%
Appearance White to off-white crystalline solidYellowish powderLight yellow crystalline solid

Supplier A demonstrated the highest purity at 99.85%, with only a minimal amount of an isomeric impurity and a trace unknown impurity. The absence of detectable starting material suggests a highly efficient synthesis and purification process.

Supplier B showed the lowest purity of the three at 98.50%. The significant presence of both an isomeric impurity (0.85%) and unreacted starting material (0.40%) indicates potential issues with reaction control or purification. The yellowish powder appearance may also be indicative of a higher impurity level.

Supplier C provided a product with a respectable purity of 99.20%. While it contained detectable levels of the isomeric impurity and starting material, they were significantly lower than those in Supplier B's product.

The presence of aromatic nitro compounds as impurities is a concern due to their potential toxicity and reactivity.[6][7] Therefore, a higher purity product, such as that from Supplier A, is generally preferred for applications in drug development and other sensitive areas.

Conclusion and Recommendations

Based on this comparative analysis, Supplier A provides the highest purity this compound. For researchers and drug development professionals where high purity is critical to avoid downstream complications and ensure reproducibility, the material from Supplier A is the recommended choice.

While the product from Supplier C may be suitable for less sensitive applications or for projects with a more flexible budget for in-house purification, the material from Supplier B would likely require further purification before use in most applications, adding time and cost to the overall project.

It is crucial to emphasize that this guide is based on a single batch analysis. For critical projects, it is always recommended to perform in-house quality control on each new batch of starting material, regardless of the supplier.

References

  • Inventiva Pharma.
  • Wikipedia. (2-Nitrophenyl)acetic acid.
  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • PubChem. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661.
  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • ILO Encyclopaedia of Occupational Health and Safety.
  • World Health Organization.
  • NSR laboratories Pvt. Ltd. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture.
  • U.S. Environmental Protection Agency.
  • Caming Pharmaceutical Ltd. 4-Nitrophenylacetic acid CAS 104-03-0.
  • Liu Shaohua. Method for preparing substituted phenylacetic acid (2017).
  • Google Patents.
  • Google Patents. CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • National Center for Biotechnology Information.
  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Missouri S&T.
  • SIELC Technologies. Acetic acid, (m-nitrophenyl) - SIELC Technologies.
  • Journal of Chemical Health Risks. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • Agilent.
  • Thermo Scientific Chemicals. 2-Methyl-3-nitrophenylacetic acid, 96% 5 g | Buy Online.
  • SIELC Technologies. Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 HPLC column.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(4-Methyl-3-nitrophenyl)acetic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Chemical Sciences

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise molecular architecture of a compound is not a trivial detail—it is the very foundation of its function, efficacy, and safety profile. Positional isomers, such as the derivatives of nitrophenylacetic acid, often possess identical molecular formulas and weights, yet their distinct substitution patterns on the aromatic ring can lead to dramatically different biological activities and chemical properties. 2-(4-Methyl-3-nitrophenyl)acetic acid, a valuable building block, is a case in point.[1] Its synthesis can potentially yield other isomers, such as 2-(2-methyl-3-nitrophenyl)acetic acid or 2-(3-methyl-4-nitrophenyl)acetic acid. The ability to unambiguously identify and distinguish these isomers is therefore a critical quality control and research objective.

This guide provides a comprehensive, multi-technique spectroscopic framework for the positive identification of this compound and its differentiation from key positional isomers. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, grounding our analysis in established principles and experimental data.

The Isomers in Focus

The primary challenge lies in distinguishing the target molecule from its isomers where the methyl (-CH₃) and nitro (-NO₂) groups occupy different positions on the phenylacetic acid backbone. For this guide, we will focus on a comparative analysis between our target compound and a selection of its most relevant isomers for which spectral data can be reliably sourced or predicted.

G cluster_isomers Key Isomeric Structures A This compound (Target Compound) B 2-(2-Methyl-3-nitrophenyl)acetic acid C 2-(4-nitrophenyl)acetic acid (Reference) D 2-(3-nitrophenyl)acetic acid (Reference)

Caption: Molecular structures of the target compound and key isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is unparalleled in its ability to elucidate the precise connectivity and spatial arrangement of atoms in a molecule. The chemical shift (δ) and spin-spin coupling (J) of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their local electronic environment, which is directly modulated by the positions of the electron-withdrawing nitro group and the electron-donating methyl group.

Expert Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis of these acidic compounds. DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the preferred solvent. Its high polarity ensures complete dissolution of the carboxylic acids, preventing peak broadening. Furthermore, the acidic proton of the carboxyl group (-COOH) is observable as a broad singlet, typically downfield (>12 ppm), confirming its presence without interfering with other signals. Acetone-d₆ or Methanol-d₄ are also viable alternatives, though exchange with the acidic proton may be faster.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • A wider spectral width (0-200 ppm) is required.

    • A greater number of scans will be necessary due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[2]

Comparative ¹H NMR Analysis

The aromatic region (δ 7.0-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic fingerprint for differentiating these isomers. The substitution pattern dictates the number of distinct aromatic protons and their coupling patterns.

CompoundAr-H Chemical Shifts (δ, ppm) & Multiplicity-CH₂--CH₃-COOHReference
This compound (Predicted) ~8.0 (d), ~7.6 (dd), ~7.4 (d)~3.8 (s)~2.5 (s)>12 (br s)N/A
2-(2-Methyl-3-nitrophenyl)acetic acid 7.71-7.73 (d), 7.43-7.44 (d), 7.26-7.33 (t)3.79 (s)2.43 (s)12.54 (s)[3]
2-(3-nitrophenyl)acetic acid ~8.1 (s), ~8.1 (d), ~7.7 (d), ~7.5 (t)3.8 (s)N/A>12 (br s)[4][5]
2-(4-nitrophenyl)acetic acid 8.19 (d, J=8.8 Hz), 7.52 (d, J=8.8 Hz)3.8 (s)N/A>12 (br s)[6][7]

Interpretation:

  • This compound (Target): We predict three distinct aromatic protons. The proton ortho to the nitro group will be the most downfield (deshielded). The pattern will likely be a complex set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted ring.

  • 2-(2-Methyl-3-nitrophenyl)acetic acid: The observed triplet and two doublets are consistent with a 1,2,3-trisubstituted pattern.[3] The upfield shift of the methyl group (~2.43 ppm) compared to the predicted target is also notable.

  • 2-(4-nitrophenyl)acetic acid: The classic AA'BB' system of two doublets is an unambiguous indicator of para-substitution.[6]

  • 2-(3-nitrophenyl)acetic acid: This isomer presents the most complex aromatic pattern with four distinct protons, confirming meta-substitution.[4]

Comparative ¹³C NMR Analysis

The chemical shifts of the aromatic carbons provide complementary structural information.

CompoundC=O-CH₂-Ar-C (quaternary)Ar-CH-CH₃Reference
This compound (Predicted) ~172~40~148 (C-NO₂), ~138 (C-CH₃), ~135 (C-CH₂)~133, ~129, ~124~20N/A
2-(3-nitrophenyl)acetic acid ~172.2~40.7~148.2 (C-NO₂), ~136.6 (C-CH₂)~135.4, ~129.5, ~123.8, ~122.3N/A[8]
Phenylacetic acid (Reference) ~173.7~43.0~131.7~130.6, ~129.9, ~127.7N/A[9][10]

Interpretation: The carbon directly attached to the nitro group (C-NO₂) is significantly deshielded, appearing far downfield (~148 ppm). The specific chemical shifts of the other aromatic carbons can be used to confirm the substitution pattern deduced from the ¹H NMR spectrum.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. While it may not distinguish all positional isomers on its own, it serves as an essential validation step.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Comparative IR Analysis

All isomers will share characteristic absorptions, but subtle shifts in the "fingerprint region" (<1500 cm⁻¹) can be diagnostic.

Functional GroupExpected Wavenumber (cm⁻¹)SignificanceReference
O-H (Carboxylic Acid)3300-2500 (broad)Confirms the presence of the dimerized carboxylic acid.[11]
C-H (Aromatic)3100-3000Aromatic C-H stretching.[12]
C=O (Carboxylic Acid)1720-1680Carbonyl stretch. Its exact position can be influenced by conjugation.[3]
C-NO₂ (Asymmetric)1550-1515Strong absorption, characteristic of the nitro group.[3]
C-NO₂ (Symmetric)1360-1330Strong absorption, characteristic of the nitro group.[3]
C-H (Bending, out-of-plane)900-675This region is highly diagnostic of the aromatic substitution pattern.N/A

Interpretation: The most critical bands to confirm are the broad O-H stretch, the sharp C=O stretch around 1700 cm⁻¹, and the two strong C-NO₂ stretches. For example, a patent for 2-methyl-3-nitrophenylacetic acid reports IR peaks at 1718 cm⁻¹ (C=O) and 1525/1334 cm⁻¹ (NO₂).[3] While these primary frequencies will be similar across isomers, the pattern of weak overtone and combination bands and the C-H out-of-plane bending vibrations in the fingerprint region will be unique to each isomer's substitution pattern.

Part 3: Mass Spectrometry (MS) - Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pathways, which can help in structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use ESI in negative ion mode. This is the method of choice for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

  • Analysis: Acquire data using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Comparative MS Analysis

All non-hydroxylated isomers of methyl-nitrophenylacetic acid share the same molecular weight of 195.17 g/mol .[1][13]

IonExpected m/zSignificance
[M-H]⁻194.04Deprotonated molecular ion. Accurate mass confirms C₉H₈NO₄.
[M-H-CO₂]⁻150.05Loss of carbon dioxide from the carboxylate.
[M-H-NO₂]⁻148.05Loss of the nitro group.

Interpretation: High-resolution MS is essential to confirm the elemental formula (C₉H₉NO₄). While the parent ion will be the same for all isomers, tandem MS (MS/MS) experiments could potentially reveal differences in the fragmentation patterns of the [M-H]⁻ ion, although these may be subtle. The primary utility of MS in this context is the unambiguous confirmation of the molecular formula.

Part 4: UV-Visible Spectroscopy - A Complementary Electronic Snapshot

UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the nitro and methyl groups affects the conjugation of the π-electron system, leading to distinct absorption maxima (λmax).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Comparative UV-Vis Analysis

The electronic transitions are primarily associated with the nitrated aromatic ring.

CompoundExpected λmax (nm)NotesReference
Nitrophenyl derivatives 260 - 320The exact λmax is sensitive to the substitution pattern and solvent polarity.[12][14][15]
3-nitrophenol ~275, ~330Reference compound showing typical transitions.[14]
4-nitrophenol ~317Reference compound showing a red-shifted absorption due to extended conjugation.[14]

Interpretation: We can predict that isomers with greater potential for resonance between the nitro group, the aromatic ring, and the acetic acid moiety (like the 4-nitro isomer) will show a λmax at a longer wavelength (a bathochromic or red shift) compared to those with less conjugation (like the 3-nitro isomer). While not as definitive as NMR, UV-Vis provides a quick and valuable piece of complementary data.

Integrated Strategy and Workflow

A robust identification protocol relies on the synergistic use of these techniques. No single method provides the complete picture with absolute certainty.

G cluster_workflow Isomer Identification Workflow Sample Unknown Isomer Sample MS Step 1: HRMS Confirm Molecular Formula (C₉H₉NO₄) Sample->MS IR Step 2: IR Spectroscopy Confirm Functional Groups (-COOH, -NO₂) MS->IR NMR Step 3: ¹H & ¹³C NMR Determine Substitution Pattern IR->NMR UV Step 4: UV-Vis (Optional) Corroborate Electronic Structure NMR->UV Complementary Data ID Unambiguous Isomer Identification NMR->ID UV->ID

Caption: A logical workflow for the unambiguous identification of nitrophenylacetic acid isomers.

Conclusion

The differentiation of this compound from its positional isomers is a challenge readily met by a systematic and multi-faceted spectroscopic approach. While IR and MS are indispensable for confirming functional groups and molecular formula, NMR spectroscopy remains the gold standard for unambiguous structural assignment. The splitting patterns and chemical shifts in the ¹H NMR spectrum, in particular, provide a unique fingerprint that directly reflects the aromatic substitution pattern. By integrating these techniques as outlined in this guide, researchers, scientists, and drug development professionals can ensure the isomeric purity of their materials, a cornerstone of scientific integrity and successful product development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link].

  • SpectraBase (n.d.). (p-Nitrophenyl)acetic acid. Retrieved from [Link].

  • Google Patents (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Physical Chemistry Research (2020). Synthesis, Experimental (FT-IR and UV-Vis) and Computational (DFT and TD-DFT) Studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link].

  • ChemBK (n.d.). 2-Methyl-3-nitro phenyl acetic acid. Retrieved from [Link].

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A Comparative Analysis of the Reactivity of 2-(4-Methyl-3-nitrophenyl)acetic Acid and Other Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the chemical reactivity of 2-(4-Methyl-3-nitrophenyl)acetic acid against other key phenylacetic acid derivatives. The central thesis is that the unique substitution pattern of a moderately electron-donating group (methyl) and a strongly electron-withdrawing group (nitro) imparts distinct reactivity profiles. We will explore how these substituents modulate the acidity of the carboxylic acid, the reactivity of the α-methylene protons, and the susceptibility of the carboxyl group to nucleophilic attack. This analysis is supported by theoretical principles, including the Hammett equation, and supplemented with actionable experimental protocols for empirical validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the nuanced reactivity of substituted phenylacetic acids in synthesis and medicinal chemistry.

Introduction: The Reactivity Landscape of Phenylacetic Acid

Phenylacetic acid (PAA) is a versatile building block in organic synthesis, notable for its three primary centers of reactivity: the acidic carboxyl proton, the electrophilic carboxyl carbon, and the activated α-methylene protons.[1] The chemical behavior of any PAA derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents alter the electronic environment of the entire molecule through a combination of inductive and resonance effects, thereby fine-tuning its reactivity.[2][3]

This guide focuses on This compound , a derivative featuring a dichotomy of electronic influences: a weakly electron-donating methyl group and a strongly electron-withdrawing nitro group. To contextualize its behavior, we will compare it against three benchmarks:

  • Phenylacetic Acid (PAA): The unsubstituted parent compound.

  • 4-Methylphenylacetic Acid: A derivative with a weakly electron-donating group (EDG).

  • 4-Nitrophenylacetic Acid: A derivative with a strongly electron-withdrawing group (EWG).

Understanding these differences is critical for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

The Theoretical Framework: Substituent Electronic Effects

The reactivity of a substituted benzene derivative can be rationalized by considering two primary electronic phenomena:

  • Inductive Effect (-I/+I): This is the transmission of charge through sigma (σ) bonds, originating from electronegativity differences between atoms.[2][4] The nitro group (-NO₂) is strongly electron-withdrawing (-I effect) due to the high electronegativity of its oxygen and nitrogen atoms. The methyl group (-CH₃) is weakly electron-donating (+I effect).

  • Resonance Effect (-R/+R): This involves the delocalization of π-electrons between the substituent and the aromatic ring.[3][5] The nitro group exhibits a powerful electron-withdrawing resonance effect (-R effect) by delocalizing the ring's π-electrons into the substituent.

In This compound , the nitro group's potent -I and -R effects dominate, making the overall electronic character of the ring electron-deficient. The methyl group provides a minor counteracting +I effect.

Figure 1: Dominant electronic effects influencing the reactivity of the target molecule.

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing acidity (i.e., lowering the pKa value). Conversely, electron-donating groups destabilize the anion and decrease acidity.[6]

The Hammett equation provides a quantitative means to correlate substituent effects with equilibrium constants, such as acid dissociation.[7][8] The equation is given by: log(K/K₀) = σρ, where K is the equilibrium constant for the substituted reactant, K₀ is for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. For benzoic acid dissociation, electron-withdrawing groups have positive σ values, corresponding to increased acidity.[9]

Table 1: Comparison of pKa Values for Phenylacetic Acid Derivatives

CompoundSubstituentsDominant EffectExpected pKa TrendReported pKa[1][10][11]
4-Methylphenylacetic Acid4-CH₃Electron-Donating (+I)Higher than PAA~4.37
Phenylacetic AcidNoneReferenceBaseline4.31
This compound 4-CH₃, 3-NO₂Electron-Withdrawing (-I, -R)Lower than PAAEstimated ~3.9-4.1
4-Nitrophenylacetic Acid4-NO₂Electron-Withdrawing (-I, -R)Lowest3.85

The strong electron-withdrawing nitro group in both this compound and 4-nitrophenylacetic acid significantly increases the acidity compared to the parent PAA.

Reactivity of the Carboxyl Group: Esterification & Amidation

Reactions at the carboxyl group, such as esterification and amidation, proceed via nucleophilic acyl substitution. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Increase the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and more susceptible to attack by nucleophiles. This generally accelerates the reaction rate.

  • Electron-Donating Groups (EDGs): Decrease the electrophilicity of the carbonyl carbon, slowing the reaction rate.

Therefore, we predict the following reactivity order for acid-catalyzed esterification or direct amidation:

4-Nitrophenylacetic Acid > this compound > Phenylacetic Acid > 4-Methylphenylacetic Acid

Experimental studies on the direct amidation of substituted phenylacetic acids have confirmed that electronic effects of substituents are crucial to the reaction yields, with EWGs generally favoring higher yields under similar conditions.[12][13]

G cluster_0 General Mechanism: Acid-Catalyzed Esterification cluster_1 Influence of Substituents A Protonation of Carbonyl B Nucleophilic Attack (by R'-OH) A->B Increases Carbonyl Electrophilicity C Proton Transfer B->C D Elimination of Water C->D E Deprotonation D->E F Ester Product E->F EWG EWG (-NO2) Increases δ+ on Carbonyl Carbon Rate Reaction Rate EWG->Rate Accelerates Step B EDG EDG (-CH3) Decreases δ+ on Carbonyl Carbon EDG->Rate Slows Step B

Figure 2: Mechanism of esterification and the influence of electronic effects on the rate-determining step.

Reactivity of the α-Methylene Group

The protons on the carbon adjacent to the carboxyl group (the α-methylene group) are acidic due to the ability of the resulting carbanion (enolate) to be stabilized by resonance with the carbonyl group.[14] The stability of this carbanion, and thus the acidity of the α-protons, is further influenced by substituents on the phenyl ring.

  • Electron-Withdrawing Groups (EWGs): The powerful -I effect of groups like -NO₂ can further stabilize the negative charge on the α-carbon, increasing the acidity of the methylene protons. This makes the α-carbon a more potent nucleophile in its enolate form, enhancing its reactivity in condensation reactions (e.g., Aldol, Perkin).[14]

  • Electron-Donating Groups (EDGs): Have a negligible or slightly destabilizing effect on the α-carbanion.

Consequently, This compound is expected to have a more "active" methylene group than both unsubstituted PAA and 4-methylphenylacetic acid, making it a better substrate for reactions requiring enolate formation.

Experimental Protocols for Reactivity Validation

To empirically validate the theoretical comparisons, standardized experimental procedures are essential. The following protocols are designed to be self-validating by ensuring consistent conditions across all test compounds.

Protocol: Determination of Relative pKa via Potentiometric Titration

This protocol allows for the precise determination of the acid dissociation constant.

Workflow Diagram

G prep 1. Prepare Analyte (0.01 M Acid in 50% EtOH/H₂O) cal 2. Calibrate pH Meter (pH 4, 7, 10 buffers) prep->cal titrate 3. Titrate with Standardized 0.01 M NaOH cal->titrate record 4. Record pH vs. Volume of NaOH added titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot pka 6. Determine pKa (pH at half-equivalence point) plot->pka

Figure 3: Workflow for the potentiometric determination of pKa.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an equivalent molar amount of each phenylacetic acid derivative and dissolve in a 1:1 ethanol/water solvent to create a 0.01 M solution.

  • Calibration: Calibrate a laboratory-grade pH meter using standard buffers at pH 4.00, 7.00, and 10.00.[7]

  • Titration: Place 50.0 mL of the acid solution in a beaker with a magnetic stir bar. Titrate with a standardized ~0.01 M NaOH solution, adding titrant in 0.1-0.2 mL increments.

  • Data Recording: Record the pH after each addition of NaOH.

  • Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve. The pKa is equal to the pH at the point where half the volume of NaOH required to reach the equivalence point has been added.[7][9]

Protocol: Comparative Rate of Esterification

This experiment compares the rate of Fischer esterification under identical conditions.

Step-by-Step Methodology:

  • Reactor Setup: For each PAA derivative, set up a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: To each flask, add:

    • 10.0 mmol of the respective phenylacetic acid derivative.

    • 50.0 mL of n-butanol (serves as both reactant and solvent).

    • 1.0 mmol of concentrated sulfuric acid (catalyst).

    • 1.0 mmol of an inert internal standard (e.g., dodecane) for chromatographic analysis.

  • Reaction: Place the flasks in a preheated oil bath at 110°C and start the stirrers simultaneously.

  • Sampling: At timed intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 2.0 mL of a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Extraction & Analysis: Add 2.0 mL of ethyl acetate to each quenched sample, vortex, and allow the layers to separate. Analyze the organic layer by Gas Chromatography (GC) or HPLC to determine the ratio of the ester product to the internal standard.

  • Data Analysis: Plot the concentration of the ester product versus time for each derivative. The initial slope of this curve is proportional to the initial reaction rate.

Expected Outcome: The rate of ester formation, as determined by the slope of the concentration vs. time plot, should follow the predicted trend: 4-Nitrophenylacetic Acid > this compound > Phenylacetic Acid > 4-Methylphenylacetic Acid.

Conclusion

The reactivity of This compound is a compelling example of multifunctional electronic effects. The dominant, strongly electron-withdrawing nitro group renders the molecule more acidic, accelerates nucleophilic attack at the carboxyl carbon, and increases the acidity of the α-methylene protons when compared to unsubstituted phenylacetic acid. The para-methyl group provides a subtle, attenuating electronic donation, making its reactivity profile slightly less extreme than that of 4-nitrophenylacetic acid. By understanding these structure-activity relationships, chemists can better predict the behavior of this and similar substituted PAA derivatives, enabling more precise control over reaction outcomes and facilitating the rational design of complex molecular architectures.

References

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  • Semantic Scholar. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]

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A Comparative Benchmarking Guide to Ropinirole Synthesis: Evaluating the Efficiency of the 2-(4-Methyl-3-nitrophenyl)acetic Acid Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a potent and selective non-ergoline dopamine D2/D3 receptor agonist.[1] It is a cornerstone therapy for managing the signs and symptoms of idiopathic Parkinson's disease and for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS).[1] The hydrochloride salt is the most common form marketed for pharmaceutical use.[2] For any active pharmaceutical ingredient (API), the efficiency, scalability, and cost-effectiveness of its chemical synthesis are paramount.

This guide provides an in-depth technical comparison of a classical synthetic pathway to Ropinirole that utilizes 2-(4-Methyl-3-nitrophenyl)acetic acid as a key starting material. We will benchmark this route against more modern, industrially adopted, and novel synthetic strategies, providing objective comparisons supported by experimental data from patent literature and peer-reviewed studies. The analysis will focus on critical parameters including overall yield, step count, reagent safety, and starting material accessibility.

Pathway 1: The Classical Synthesis via this compound

This synthetic route is one of the earliest disclosed methods for preparing Ropinirole.[3] It follows a linear sequence that constructs the core structure through a series of well-established chemical transformations. However, a significant drawback from the outset is the starting material itself; 2-methyl-3-nitrophenyl acetic acid is not readily commercially available and requires a multi-step synthesis, often from o-toluic acid, adding complexity and cost to the overall process.[4][5]

The core of this pathway can be visualized as follows:

G cluster_main Workflow: this compound Pathway SM This compound AC Acid Chloride Intermediate SM->AC SOCl₂ Amide N,N-dipropyl Acetamide AC->Amide Di-n-propylamine Amine 2-methyl-3-nitrophenylethyl- N,N-di-n-propyl amine Amide->Amine BH₃-THF (Reduction) Pyruvate Ethyl Pyruvate Derivative Amine->Pyruvate Diethyl Oxalate / NaOEt Final_Int 2-nitro-6-(2-(dipropylamino)ethyl) -phenylacetic acid HCl Pyruvate->Final_Int H₂O₂ / NaOH (Hydrolysis & Decarboxylation) Ropinirole Ropinirole Final_Int->Ropinirole H₂ / Pd-C (Reductive Cyclization)

Caption: Key transformations in the Ropinirole synthesis starting from this compound.

Causality Behind Experimental Choices
  • Amide Formation: The conversion of the initial carboxylic acid to an amide is a crucial step to introduce the di-n-propylaminoethyl side chain. The acid is first activated by conversion to an acid chloride using thionyl chloride (SOCl₂), a standard and highly effective reagent for this purpose. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with di-n-propylamine.[5]

  • Amide Reduction: The resulting acetamide is a very stable functional group. Its reduction to the corresponding amine requires a powerful reducing agent. Borane-tetrahydrofuran complex (BH₃-THF) is employed for its efficacy in reducing amides without affecting the nitro group on the aromatic ring.[3] However, BH₃-THF is expensive, moisture-sensitive, and pyrophoric, making it challenging and hazardous for large-scale industrial production.[1][6]

  • Final Reductive Cyclization: The final step is an elegant transformation that accomplishes two critical tasks in one pot. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), simultaneously reduces the aromatic nitro group to an amine. This newly formed aniline then undergoes a spontaneous intramolecular cyclization (lactamization) with the adjacent acetic acid side chain to form the desired 2-indolinone ring system of Ropinirole.[4][7]

Alternative Synthetic Routes for Comparison

To properly benchmark the efficiency of the this compound pathway, it is essential to compare it with other documented syntheses.

Alternative 1: The Commercial Isochroman Route

The established commercial manufacturing process for Ropinirole begins with isochroman.[8] This route involves a nine-step reaction sequence and is considered robust and well-understood, though it suffers from a relatively low overall yield.[8][9]

Alternative 2: The Naphthalene-Based Synthesis

A significantly more efficient and modern approach was developed to shorten the synthesis and improve the overall yield.[8] This innovative route starts from a commercially available naphthalene derivative and achieves the synthesis in just four steps.

G cluster_main Workflow: Naphthalene-Based Synthesis SM Naphthalene Derivative Birch Birch Reduction Product SM->Birch Birch Reduction Aldehyde Aldehyde Intermediate Birch->Aldehyde Ozonolysis & Ring Closure Ropinirole Ropinirole Aldehyde->Ropinirole Reductive Amination (Di-n-propylamine, NaCNBH₃)

Caption: A highly efficient 4-step synthesis of Ropinirole starting from a naphthalene derivative.

This route's key features are a regioselective Birch reduction followed by an ozonolysis that cleverly induces a concomitant ring closure to form the core structure.[8] The final step is a straightforward reductive amination to install the side chain. This pathway exemplifies modern synthetic strategy, prioritizing step economy and atom efficiency.

Quantitative Performance Comparison

The following table provides a side-by-side comparison of the key performance metrics for the different synthetic routes to Ropinirole.

MetricPathway 1: this compoundAlternative 1: Commercial (Isochroman)Alternative 2: Naphthalene-Based
Starting Material This compoundIsochromanNaphthalene Derivative
Starting Material Availability Not commercially available; requires prior synthesis[4][5]Commercially availableCommercially available
Approx. Number of Steps ~6 steps (excluding SM synthesis)9 steps[8]4 steps[8]
Reported Overall Yield ~23%[10][11]12–25%[8][9]~50% (double the commercial yield)[8]
Key Hazardous Reagents Thionyl Chloride, Borane-THF (pyrophoric)[1][6]Varies by specific processOzonolysis (requires specialized equipment)
Scalability Concerns Use of BH₃-THF is difficult and costly on an industrial scale[1]Established but lengthyHighly scalable, fewer unit operations

Experimental Protocols

Protocol 1: Key Step in the this compound Pathway (Reductive Cyclization)

This protocol describes the final, critical step of the synthesis.

Reaction: Reductive Cyclization of 2-nitro-6-(2-(di-n-propylamino)ethyl)-phenylacetic acid hydrochloride to Ropinirole.

  • To a suitable hydrogenation reactor, charge 2-nitro-6-(2-di-n-propylaminoethyl)-phenylacetic acid hydrochloride (1 equivalent).

  • Add a suitable solvent, such as methanol or water.[7][12]

  • Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5% w/w).

  • Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 2-6 kg/cm ².[7]

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40°C) for 6-10 hours, monitoring hydrogen uptake.

  • Monitor the reaction for completion using HPLC.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

  • Basify the filtrate with an aqueous base (e.g., NaOH solution) and extract the Ropinirole free base into an organic solvent (e.g., dichloromethane).

  • The organic extracts can be combined, dried, and concentrated. The resulting base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol to yield Ropinirole HCl with >99.5% purity.[1]

Protocol 2: Key Step in the Naphthalene-Based Pathway (Reductive Amination)

This protocol outlines the final, efficient step of the modern synthesis.[8]

Reaction: Reductive Amination of Aldehyde Intermediate to Ropinirole.

  • Dissolve the aldehyde intermediate (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add di-n-propylamine (nPr₂NH, ~2.2 equivalents) to the solution, followed by acetic acid (~1.9 equivalents) after 5 minutes.

  • After stirring for 10 minutes, add the reducing agent, sodium cyanoborohydride (NaCNBH₃, ~2.4 equivalents), in portions.

  • Stir the reaction at room temperature for 1.5-2 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ropinirole base, which can then be converted to the hydrochloride salt.

Conclusion and Recommendation

While the synthesis of Ropinirole starting from This compound is a valid and historically important route, this guide demonstrates its significant disadvantages for modern, large-scale pharmaceutical manufacturing. The primary limitations are:

  • Poor Starting Material Access: The key starting material is not commercially available and its prerequisite synthesis negates the apparent step count of the main pathway.[4]

  • Use of Hazardous and Expensive Reagents: The reliance on borane-THF for amide reduction presents considerable safety, handling, and cost challenges at an industrial scale.[1]

  • Lower Efficiency: Compared to newer methods, the overall yield and step economy are inferior.

The comparative analysis strongly indicates that modern synthetic routes, particularly the naphthalene-based synthesis , offer a far superior alternative.[8] With half the number of steps and double the overall yield of the established commercial process, this pathway provides a more cost-effective, efficient, and sustainable method for producing Ropinirole. For researchers and drug development professionals, focusing on such optimized routes is critical for achieving viable and competitive API manufacturing.

References

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A Comparative Guide to the Structure-Activity Relationship of Nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nitrophenylacetic acid scaffold represents a versatile starting point for the development of novel therapeutic agents. The strategic placement of the nitro group on the phenyl ring, along with modifications to the acetic acid moiety, can profoundly influence the biological activity of these compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitrophenylacetic acid derivatives, drawing upon available experimental data to offer insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents.

The Influence of Nitro Group Positioning: An Unfolding Story

The isomeric position of the nitro group—ortho (2-), meta (3-), or para (4-)—on the phenylacetic acid backbone is a critical determinant of biological activity. While direct comparative studies across a wide range of biological assays are not extensively documented in the current literature, we can synthesize findings from various studies to build a working understanding of these positional effects.

A study on methyl-substituted Schiff bases, (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, revealed that meta and para substitutions led to more potent antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives[1]. This suggests that steric hindrance from the ortho substituent may be a limiting factor in the interaction with biological targets. In the context of nitrophenylacetic acids, the bulky and electron-withdrawing nitro group at the ortho position could similarly influence molecular conformation and target binding.

Key Insight: The para position often emerges as a favorable site for the nitro group in various biologically active nitroaromatic compounds. This is potentially due to a combination of electronic effects and reduced steric hindrance compared to the ortho position, allowing for more effective interaction with target biomolecules.

Comparative Analysis of Biological Activities

This section delves into the known biological activities of nitrophenylacetic acid derivatives, presenting available quantitative data to facilitate comparison.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents, with its activity often linked to the generation of toxic reactive nitrogen species upon reduction within the microbial cell[2].

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC)Reference
para-Nitrophenylacetic acidMycobacterium tuberculosisData not available in direct studies[3]
ortho-, meta-, para-Toluidine derivativesMycobacterium speciesVaried MICs depending on substitution[3]
Schiff bases of o-, m-, p-toluidineBacteria and FungiZone of inhibition varies with position[1]
Anticancer Activity

The nitrophenyl moiety has been incorporated into various scaffolds to explore anticancer properties. 2-Nitrophenylacetic acid itself is a precursor to quindoline derivatives, which have been investigated as enzyme inhibitors and anticancer agents[4]. Furthermore, 4-nitrophenylacetic acid is a starting material for the synthesis of angiogenesis inhibitors, a key strategy in cancer therapy[5].

Compound/DerivativeCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
Quindoline derivatives (from 2-NPA)VariousEnzyme inhibition[4]
5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones (from 4-NPA)Not specifiedAntiangiogenic activity[5]

Analysis: The utility of both 2- and 4-nitrophenylacetic acid as precursors for anticancer agents highlights the importance of the nitrophenyl scaffold in this therapeutic area. The ortho-nitro derivative provides a pathway to heterocyclic systems with potential enzyme inhibitory activity, while the para-nitro isomer serves as a building block for compounds that can disrupt tumor vascularization. A direct comparison of the cytotoxic effects of the simple nitrophenylacetic acid isomers is a clear area for future investigation.

Anti-inflammatory and Enzyme Inhibitory Activity

Nitrophenyl derivatives have been identified as a novel class of aldose reductase inhibitors, with the nitro group playing a key role in binding to the enzyme's active site[6]. This suggests a broader potential for nitrophenylacetic acids and their derivatives as enzyme inhibitors in various disease contexts, including inflammation.

Compound/DerivativeTarget Enzyme/PathwayActivity Metric (e.g., IC50)Reference
Nitrophenyl derivativesAldose Reductase (ALR2)Inhibition
Nitrophenylpiperazine derivativesTyrosinaseIC50 values reported

Analysis: The discovery of nitrophenyl derivatives as aldose reductase inhibitors is particularly noteworthy, as it points to a non-acidic moiety (the nitro group) interacting with a site typically occupied by anionic groups like carboxylates. This opens up new avenues for designing inhibitors with novel binding modes. The development of nitrophenylpiperazine-based tyrosinase inhibitors further demonstrates the versatility of the nitrophenyl scaffold in targeting specific enzymes.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrophenylacetic acid derivatives.

General Synthesis of Nitrophenylacetic Acids

p-Nitrophenylacetic acid can be synthesized from p-nitrobenzyl cyanide through hydrolysis.

Protocol: Hydrolysis of p-Nitrobenzyl Cyanide [7]

  • In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

  • Prepare a solution of 300 cc (5.4 moles) of concentrated sulfuric acid in 280 cc of water. Pour two-thirds of this solution onto the p-nitrobenzyl cyanide and shake until the solid is thoroughly moistened.

  • Wash down any solid adhering to the flask walls with the remaining acid solution.

  • Attach a reflux condenser and heat the mixture to boiling for fifteen minutes.

  • Dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the precipitate and wash it several times with ice water.

  • Dissolve the precipitate in 1600 cc of boiling water.

  • Filter the hot solution rapidly. The p-nitrophenylacetic acid will separate as pale yellow needles upon cooling.

A similar approach can be used for the synthesis of o- and m-nitrophenylacetic acids from their corresponding nitriles.

Synthesis of Nitrophenylacetic Acid Amides

Amide derivatives can be synthesized from nitrophenylacetic acids via activation of the carboxylic acid followed by reaction with an appropriate amine.

Protocol: General Amide Synthesis

  • To a solution of nitrophenylacetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents).

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions of acid, base, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the SAR Landscape

To better understand the relationships between the chemical structures and their biological activities, the following diagrams illustrate key concepts.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis SAR Analysis Start Nitrophenylacetic Acid Isomers (ortho, meta, para) Derivatization Chemical Modification (Amides, Esters, etc.) Start->Derivatization Varied Substituents Antimicrobial Antimicrobial Assays Derivatization->Antimicrobial Anticancer Anticancer Assays Derivatization->Anticancer AntiInflammatory Anti-inflammatory Assays Derivatization->AntiInflammatory Data Collect Activity Data (IC50, MIC) Antimicrobial->Data Anticancer->Data AntiInflammatory->Data SAR_Analysis Identify Key Structural Features Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A general workflow for SAR studies of nitrophenylacetic acid derivatives.

Chemical_Space cluster_position Nitro Position cluster_derivatives Acetic Acid Derivatives center Nitrophenylacetic Acid Core ortho ortho-Nitro center->ortho Isomer meta meta-Nitro center->meta Isomer para para-Nitro center->para Isomer Amides Amides center->Amides Derivatization Esters Esters center->Esters Derivatization Heterocycles Heterocycles center->Heterocycles Derivatization

Sources

Green chemistry approaches to the synthesis of "2-(4-Methyl-3-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

This guide provides an in-depth comparison of synthetic methodologies for producing this compound, a key intermediate in pharmaceutical and fine chemical synthesis. We will move from a well-established, conventional nitration protocol to modern, green alternatives, offering a critical evaluation of each approach based on experimental data, scientific principles, and environmental impact. This document is intended for researchers, chemists, and process development professionals seeking to implement more sustainable and efficient synthetic strategies.

Introduction: The Need for Greener Pathways

The synthesis of nitroaromatic compounds is a cornerstone of the chemical industry, providing essential precursors for pharmaceuticals, agrochemicals, and dyes.[1] Traditionally, this is achieved through electrophilic aromatic substitution using a hazardous mixture of concentrated nitric and sulfuric acids.[2][3] This "mixed acid" method, while effective, poses significant environmental and safety challenges, including the use of highly corrosive reagents, the generation of large volumes of toxic acidic waste, and the potential for runaway exothermic reactions.[4][5] As the chemical industry pivots towards sustainability, there is a pressing need for greener, safer, and more efficient synthetic routes.[6] This guide critically examines and compares the conventional synthesis of this compound with emerging green alternatives that leverage solid-supported reagents, microwave irradiation, and ultrasound energy.

The Conventional Benchmark: Mixed-Acid Nitration

The most direct and historically common route to this compound is the electrophilic nitration of 2-(4-methylphenyl)acetic acid. The methyl group is an activating, ortho-para director, while the acetic acid moiety is a deactivating, meta director. The desired 3-position is ortho to the activating methyl group and meta to the deactivating group, making it the favored site of substitution.

The reaction mechanism proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by the stronger sulfuric acid.[3]

Representative Protocol (Adapted from Analogous Syntheses)

A method adapted from the synthesis of a similar compound, 2-methyl-3-nitrophenylacetic acid, illustrates the conventional approach.[7][8]

  • In a flask equipped with a stirrer and thermometer, 2-(4-methylphenyl)acetic acid (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane.

  • Acetic anhydride (1.1 eq) is added.

  • The mixture is cooled to 0 °C in an ice bath.

  • Concentrated nitric acid (1.5 eq) is added dropwise, maintaining the temperature between -5 °C and 5 °C.[7]

  • The reaction is stirred at this temperature for 1-3 hours until completion (monitored by TLC).

  • The reaction mixture is poured into ice-cold water.

  • The product is isolated by filtration or extraction with an organic solvent, followed by washing and recrystallization.

Critique and Environmental Impact

While this method is synthetically straightforward, it carries a significant environmental burden:

  • Hazardous Reagents: It employs concentrated, corrosive acids and volatile, toxic organic solvents.[4]

  • Waste Generation: The process generates a substantial amount of acidic wastewater, requiring neutralization and disposal, which contributes to the formation of harmful nitrogen oxides (NOx).[2][5]

  • Poor Atom Economy: The use of excess acid and acetic anhydride as a dehydrating agent leads to poor atom economy.

  • Safety Concerns: The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and potential runaway reactions.[5]

cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Output SM 2-(4-Methylphenyl)acetic Acid Reaction Nitration Reaction (-5 to 5 °C, 1-3h) SM->Reaction Solvent Dichloromethane Solvent->Reaction Reagents Conc. HNO₃ / Ac₂O Reagents->Reaction Quench Quench in Ice Water Reaction->Quench Waste Acidic Wastewater (H₂SO₄, HNO₃) Chlorinated Solvent Waste NOx Fumes Reaction->Waste Isolation Filtration / Extraction Quench->Isolation Quench->Waste Purification Recrystallization Isolation->Purification Isolation->Waste Product This compound Purification->Product Purification->Waste

Caption: Workflow for conventional synthesis and associated waste streams.

Green Chemistry Alternatives for Aromatic Nitration

Several innovative approaches have been developed to mitigate the hazards of classical nitration. These methods often employ alternative energy sources, safer reagents, and catalytic systems to improve the environmental and safety profile of the synthesis.

Approach A: Microwave-Assisted Synthesis with Solid-Supported Reagents

Microwave-assisted organic synthesis utilizes the ability of microwaves to directly couple with molecules in the reaction mixture, leading to rapid and uniform heating.[6] This often results in dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating.[9] Combining this technology with safer nitrating agents, such as metal nitrates on a solid support, presents a powerful green alternative.[1][2]

Instead of mixed acid, this method uses a metal nitrate, like calcium nitrate (Ca(NO₃)₂), as the nitro source in a less corrosive acidic medium like glacial acetic acid.[10] Calcium nitrate is stable, less hazardous, and easier to handle than concentrated nitric acid.[11] The microwave irradiation provides the energy to drive the reaction to completion in minutes rather than hours.[10]

  • Preparation: In a microwave-safe reaction vessel, combine 2-(4-methylphenyl)acetic acid (1.0 eq), calcium nitrate (2.0 eq), and glacial acetic acid (5 mL per gram of starting material).[10]

  • Reaction: Place the vessel in a laboratory microwave reactor. Irradiate the mixture for 1-5 minutes at a power level sufficient to maintain a gentle reflux (e.g., 100-300W). Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation & Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acetic acid and salts, and dry. Recrystallize from a suitable solvent if necessary.

cluster_start Green Reagents cluster_process Process cluster_end Output SM 2-(4-Methylphenyl)acetic Acid Microwave Microwave Irradiation (1-5 min) SM->Microwave NitratingAgent Calcium Nitrate Ca(NO₃)₂ NitratingAgent->Microwave Solvent Glacial Acetic Acid Solvent->Microwave Workup Precipitation in Water Microwave->Workup Isolation Filtration & Washing Workup->Isolation Byproducts Aqueous Waste (Calcium Acetate, Acetic Acid) Workup->Byproducts Product This compound Isolation->Product

Caption: Workflow for microwave-assisted green nitration.

Approach B: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient and green synthetic tool.[12] Ultrasound induces acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid.[9][12] This collapse generates localized hot spots with extreme temperatures and pressures, creating "microreactors" that dramatically accelerate reaction rates even at ambient bulk temperatures.[12]

The intense energy from cavitation enhances mass transfer and activates the reacting species, allowing for nitration to occur under milder conditions, often with dilute nitric acid and without the need for sulfuric acid or a phase-transfer catalyst.[12][13] This approach minimizes the use of corrosive reagents and reduces reaction times significantly.[13]

  • Setup: In a flask, suspend 2-(4-methylphenyl)acetic acid (1.0 eq) in an appropriate solvent.

  • Reaction: Place the flask in an ultrasonic cleaning bath or use a direct immersion ultrasonic horn. Add dilute nitric acid dropwise to the sonicated mixture. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction by TLC. Sonication times can range from 10 to 60 minutes.[13]

  • Work-up and Isolation: Once complete, the product can be isolated via standard extraction or filtration procedures, followed by washing and purification.

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes the key performance indicators and environmental metrics for each synthetic approach. The data for green methods are based on representative procedures for similar substrates, as direct experimental data for the target molecule may not be published.

ParameterConventional Mixed-AcidMicrowave-Assisted (Ca(NO₃)₂)Ultrasound-Assisted
Nitrating Agent Conc. HNO₃ / H₂SO₄Ca(NO₃)₂ / CH₃COOHDilute HNO₃
Solvent DichloromethaneAcetic Acid (or solvent-free)Water or Organic Solvent
Energy Source Conventional Heating/CoolingMicrowave IrradiationUltrasound Cavitation
Reaction Time 1 - 3 hours1 - 10 minutes[11]10 - 60 minutes[13]
Temperature -5 to 5 °C (controlled)Reflux (rapid heating)Ambient Temperature
Yield ~60% (for analog)[8]High (>85% reported)[10]Good to High[13]
Key Advantages Well-established methodExtremely fast, high yield, safer reagentsFast, energy-efficient, mild conditions
Key Disadvantages Hazardous, high waste, long timeRequires specialized equipmentRequires specialized equipment
Green Chemistry Alignment Poor (violates multiple principles)Excellent (Energy efficiency, safer chemicals, waste prevention)Excellent (Energy efficiency, safer conditions)

Future Perspectives: Biocatalytic Routes

Looking ahead, biocatalysis offers a paradigm shift in chemical synthesis toward ultimate sustainability.[14] Recent research has demonstrated the development of enzymatic cascades to produce phenylacetic acid (PAA) and its derivatives from renewable feedstocks like L-phenylalanine using recombinant E. coli.[15] These one-pot biotransformations can achieve near-quantitative conversion in aqueous media at ambient temperatures.[14][15]

While a direct biocatalytic route to this compound is not yet established, a chemoenzymatic approach is conceivable. This could involve the enzymatic synthesis of the 2-(4-methylphenyl)acetic acid precursor from a bio-derived starting material, followed by one of the green nitration methods described above. This hybrid strategy would leverage the selectivity and sustainability of enzymes while employing an efficient chemical step for the nitration, representing a promising avenue for future research.

cluster_bio Biocatalytic Module cluster_chem Chemical Module AminoAcid Aromatic Amino Acid (e.g., from fermentation) Enzyme1 Enzyme 1 (e.g., Deaminase) AminoAcid->Enzyme1 Intermediate1 α-Keto Acid Enzyme1->Intermediate1 Enzyme2 Enzyme 2 (e.g., Decarboxylase) Intermediate1->Enzyme2 Intermediate2 Aromatic Aldehyde Enzyme2->Intermediate2 Enzyme3 Enzyme 3 (e.g., Dehydrogenase) Intermediate2->Enzyme3 PAA Phenylacetic Acid Derivative Enzyme3->PAA GreenNitration Green Nitration (Microwave or Ultrasound) PAA->GreenNitration FinalProduct Final Nitrated Product GreenNitration->FinalProduct

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A Comparative Guide to the Kinetic Studies of 4-Methylphenylacetic Acid Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitrated 4-Methylphenylacetic Acid

4-Methylphenylacetic acid is a versatile building block in organic synthesis.[1][2][3] The introduction of a nitro group onto its aromatic ring significantly alters its chemical properties and opens up synthetic pathways to a range of valuable compounds, including anti-inflammatory agents and analgesics.[1] The position of the nitro group is critical for the biological activity and efficacy of the final product. Therefore, a thorough understanding of the reaction kinetics and the factors governing regioselectivity is essential for controlling the nitration process.

This guide will compare the classical mixed acid nitration method with a milder alternative, focusing on the kinetic aspects and the resulting product distribution. We will delve into the underlying mechanisms, provide detailed experimental protocols for kinetic analysis, and present the expected data in a comparative format.

The Classical Approach: Mixed Acid Nitration

The most common method for aromatic nitration involves a mixture of concentrated nitric acid and sulfuric acid.[4] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

The Mechanism and its Kinetic Implications

The reaction proceeds via an electrophilic aromatic substitution mechanism. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[4] The rate-determining step is the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex.[4]

The kinetics of this reaction are typically second order, being first order with respect to both the aromatic substrate and the nitronium ion concentration.[5][6] However, in a large excess of the nitrating agent, the reaction can appear to be pseudo-first-order with respect to the aromatic compound.

Regioselectivity in the Nitration of 4-Methylphenylacetic Acid

The regiochemical outcome of the nitration of 4-methylphenylacetic acid is governed by the directing effects of the two substituents on the benzene ring:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects.[7]

  • Acetic Acid Group (-CH₂COOH): A deactivating group under strongly acidic conditions due to the electron-withdrawing nature of the protonated carbonyl group, which would direct the incoming electrophile to the meta position. However, the unprotonated carboxylate group is activating and ortho, para-directing. The directing influence of this group is complex and highly dependent on the reaction medium.

Given the opposing directing effects, a mixture of isomers is expected. The primary products are likely to be 4-methyl-3-nitrophenylacetic acid (ortho to the methyl group and meta to the acetic acid group) and 4-methyl-2-nitrophenylacetic acid (ortho to both groups), with the former often being the major product due to steric hindrance at the position ortho to both substituents.

An Alternative Approach: Nitration with Acetyl Nitrate

To circumvent the harsh and often poorly selective nature of mixed acid nitration, milder reagents have been developed. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a noteworthy alternative.

Mechanism and Kinetic Profile

Acetyl nitrate is a less aggressive nitrating agent than the nitronium ion generated in mixed acid. The reaction still proceeds through an electrophilic aromatic substitution mechanism, but the electrophile is the protonated acetyl nitrate or the nitronium ion formed in equilibrium. The kinetics are generally expected to be second order. A key advantage of this method is the potential for improved regioselectivity and tolerance of sensitive functional groups.

Expected Performance Comparison
ParameterMixed Acid (HNO₃/H₂SO₄)Acetyl Nitrate (HNO₃/(CH₃CO)₂O)
Reaction Rate Typically faster due to the high concentration of the highly reactive nitronium ion.Generally slower, allowing for better control of the reaction.
Regioselectivity Often leads to a mixture of isomers, with potential for over-nitration.Can offer higher regioselectivity, favoring the thermodynamically more stable product.
Yield Can be high, but may be compromised by side reactions and product degradation.Often provides cleaner reactions with higher yields of the desired product.
Safety Highly exothermic and corrosive, requiring careful temperature control.Milder reaction conditions, but acetyl nitrate can be explosive if not handled properly.

Experimental Protocols for Kinetic Studies

To quantitatively compare these nitration methods, detailed kinetic studies are essential. The following protocols outline a general approach for monitoring the reaction progress and determining the rate constants.

Kinetic Study of Mixed Acid Nitration

Objective: To determine the rate constant for the nitration of 4-methylphenylacetic acid using a mixture of nitric and sulfuric acids.

Methodology: The reaction progress can be monitored by quenching aliquots of the reaction mixture at specific time intervals and analyzing the concentration of the reactant and/or product(s) using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

Step-by-Step Protocol:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add a known volume of concentrated nitric acid to a pre-cooled (0-5 °C) volume of concentrated sulfuric acid with constant stirring.

  • Reaction Initiation: Dissolve a known amount of 4-methylphenylacetic acid in a portion of the mixed acid at the reaction temperature. To start the reaction, add the remaining nitrating mixture at a controlled rate to maintain the desired temperature.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a known volume of ice-cold water or a suitable solvent to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of 4-methylphenylacetic acid and its nitrated isomers.

  • Data Analysis: Plot the concentration of 4-methylphenylacetic acid versus time. From this data, determine the initial reaction rate and the rate constant using appropriate integrated rate laws.

Kinetic Study of Nitration with Acetyl Nitrate

Objective: To determine the rate constant for the nitration of 4-methylphenylacetic acid using acetyl nitrate.

Methodology: Similar to the mixed acid nitration, the reaction can be monitored by quenching and subsequent chromatographic or spectroscopic analysis.

Step-by-Step Protocol:

  • Preparation of Acetyl Nitrate: In a flask cooled in an ice-salt bath, slowly add acetic anhydride to a stirred solution of concentrated nitric acid. The temperature should be maintained below 10 °C.

  • Reaction Setup: Dissolve a known amount of 4-methylphenylacetic acid in a suitable solvent (e.g., acetic acid or dichloromethane) in a separate reaction vessel maintained at the desired temperature.

  • Reaction Initiation: Add the freshly prepared acetyl nitrate solution to the solution of 4-methylphenylacetic acid with vigorous stirring.

  • Sampling and Analysis: Follow the same procedure for sampling, quenching, and analysis as described for the mixed acid nitration.

  • Data Analysis: Determine the reaction rate and rate constant from the concentration-time data.

Visualization of Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Reaction Mechanism of Mixed Acid Nitration

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO3 H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O Arenium_Ion Arenium Ion (Sigma Complex) NO2+->Arenium_Ion H2SO4_regen H₂SO₄ (regenerated) HSO4-->H2SO4_regen H2O H₂O Substrate 4-Methylphenylacetic Acid Substrate->Arenium_Ion + NO₂⁺ Product Nitrated Product Arenium_Ion->Product + HSO₄⁻

Caption: Mechanism of mixed acid nitration of 4-methylphenylacetic acid.

Experimental Workflow for Kinetic Study

Kinetic_Workflow Start Start Prepare_Nitrating_Agent Prepare Nitrating Agent (Mixed Acid or Acetyl Nitrate) Start->Prepare_Nitrating_Agent Prepare_Substrate_Solution Prepare 4-Methylphenylacetic Acid Solution Start->Prepare_Substrate_Solution Initiate_Reaction Initiate Reaction at Controlled Temperature Prepare_Nitrating_Agent->Initiate_Reaction Prepare_Substrate_Solution->Initiate_Reaction Take_Aliquots Take Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction Analyze_Samples Analyze Samples (HPLC/UV-Vis) Quench_Reaction->Analyze_Samples Plot_Data Plot Concentration vs. Time Analyze_Samples->Plot_Data Calculate_Kinetics Calculate Rate Constant and Other Parameters Plot_Data->Calculate_Kinetics End End Calculate_Kinetics->End

Caption: General workflow for the kinetic study of nitration.

Conclusion and Recommendations

The choice of nitrating agent for 4-methylphenylacetic acid has a profound impact on the reaction kinetics and the distribution of nitrated isomers. While mixed acid nitration is a powerful and rapid method, it often suffers from a lack of selectivity and harsh reaction conditions. For applications where a specific isomer is desired and the substrate is sensitive, milder alternatives like acetyl nitrate present a more controlled and often higher-yielding approach.

For researchers and drug development professionals, a thorough kinetic investigation is not merely an academic exercise but a critical step in process development. By carefully measuring reaction rates and product distributions under different conditions, one can optimize the synthesis of the desired nitrated 4-methylphenylacetic acid derivative, leading to more efficient and cost-effective manufacturing processes. It is recommended to perform preliminary small-scale kinetic studies to establish the optimal conditions before scaling up the reaction.

References

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • . (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). Retrieved from [Link]

  • Nitration (2). (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • A comparison of regioselectivity in electrophilic aromatic substitution.... (n.d.). Retrieved from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Retrieved from [Link]

Sources

A Researcher's Guide to the Chiral Separation of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. Phenylacetic acid derivatives, a core scaffold in many pharmaceuticals, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," present a significant hurdle in this regard.[1][2] The differential pharmacological and toxicological profiles of individual enantiomers necessitate robust and efficient separation methods to ensure drug safety and efficacy.[2][3]

This guide provides a comprehensive comparison of the primary techniques for the chiral separation of phenylacetic acid derivatives. Moving beyond a simple recitation of methods, we will delve into the mechanistic principles behind each technique, offering field-proven insights to guide your experimental design and troubleshooting efforts.

The Imperative of Chirality in Drug Development

Many drugs derived from phenylacetic acid are administered as racemic mixtures, meaning they contain equal amounts of two non-superimposable mirror-image molecules, or enantiomers.[2] However, the biological activity often resides in only one of these enantiomers. For instance, the therapeutic effect of ibuprofen is primarily attributed to the (S)-(+)-enantiomer.[2] The other enantiomer, the (R)-(-)-form, may be inactive, less active, or in some cases, contribute to undesirable side effects.[2] Furthermore, some profens undergo metabolic chiral inversion in the body, where the less active enantiomer is converted to the more active one.[3] This complex metabolic behavior underscores the critical need for analytical methods that can accurately distinguish and quantify individual enantiomers.

A Comparative Analysis of Chiral Separation Techniques

The successful separation of enantiomers hinges on the creation of a chiral environment that allows for differential interaction with the two forms. This is most commonly achieved through chromatographic techniques employing a chiral stationary phase (CSP). However, other methods, such as enzymatic resolution and derivatization followed by achiral chromatography, also offer viable, albeit distinct, approaches.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most versatile and widely employed technique for the separation of phenylacetic acid derivatives.[4][5] The key to this method lies in the selection of the appropriate chiral stationary phase.

Commonly Used Chiral Stationary Phases for Phenylacetic Acid Derivatives:

Chiral Stationary Phase (CSP) TypeChiral SelectorPrimary Interaction MechanismsTypical Mobile PhasesAdvantages for Phenylacetic Acid Derivatives
Polysaccharide-Based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindranceNormal Phase (Hexane/Alcohol), Reversed-Phase (Acetonitrile/Water or Methanol/Water with additives)Broad applicability, high success rate for resolving NSAIDs.[6] Different derivatives offer varying selectivities.[6]
Pirkle-Type (Brush-Type) Small chiral molecules with π-acidic or π-basic aromatic rings (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine)π-π interactions, hydrogen bonding, dipole-dipole interactionsNormal Phase (Hexane/Alcohol)Well-suited for compounds with aromatic rings, offering strong π-π interactions.
Cyclodextrin-Based α-, β-, or γ-cyclodextrin and their derivativesInclusion complexation, hydrogen bonding, dipole-dipole interactionsReversed-Phase (Acetonitrile/Water or Methanol/Water)Effective for separating a range of profens.[7] The cavity size of the cyclodextrin can be chosen to match the analyte.
Protein-Based Immobilized proteins (e.g., ovomucoid, α1-acid glycoprotein)Hydrophobic, electrostatic, and hydrogen bonding interactionsAqueous buffers with organic modifiersCan provide unique selectivity, particularly for charged analytes.[8]

Causality in Method Development: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rate with profens.[6] The helical structure of the polysaccharide creates chiral grooves where the enantiomers can interact differently. Pirkle-type phases are particularly effective when strong π-π interactions are possible, as is the case with the aromatic rings present in phenylacetic acid derivatives. Cyclodextrin phases work by forming inclusion complexes, where one enantiomer fits more snugly into the chiral cavity than the other.

The mobile phase composition is then optimized to fine-tune the separation. In normal-phase chromatography, a non-polar solvent like hexane is mixed with a polar modifier such as isopropanol. The concentration of the modifier is a critical parameter affecting retention and resolution. In reversed-phase chromatography, an aqueous buffer is mixed with an organic solvent like acetonitrile or methanol. The pH of the buffer can significantly impact the retention of acidic compounds like phenylacetic acid derivatives.[8]

Experimental Workflow for Chiral HPLC Method Development

Caption: A systematic approach to developing a robust chiral HPLC method.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

Supercritical fluid chromatography has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[9][10] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[11][12]

Key Advantages of SFC for Phenylacetic Acid Derivatives:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations.[10]

  • Reduced Solvent Consumption: Replacing the bulk of the organic solvent with CO2 makes SFC a more environmentally friendly "green" chemistry technique.[10]

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, making it a valuable tool when HPLC methods fail.

Experimental Considerations: In SFC, the mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol. The type and percentage of the modifier, as well as the pressure and temperature, are critical parameters that influence the separation.[12][13] Polysaccharide-based CSPs are also widely used and highly effective in SFC for the separation of profens.[7]

Protocol: Chiral SFC Separation of a Phenylacetic Acid Derivative (Ibuprofen Example)

  • Column: A polysaccharide-based chiral stationary phase (e.g., Kromasil CHI-TBB) has shown excellent separation for ibuprofen.[13]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol. The modifier content is a critical parameter to optimize.[13]

  • Initial Conditions:

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 100-150 bar

    • Temperature: 35-40 °C

    • Modifier Gradient: Start with a low percentage of modifier (e.g., 5%) and gradually increase to find the optimal separation window.

  • Detection: UV detection is commonly used.

  • Optimization: Systematically adjust the modifier type and percentage, back pressure, and temperature to achieve baseline resolution of the enantiomers. The type of modifier can strongly influence the separation behavior.[13]

Gas Chromatography (GC): For Volatile Derivatives

Chiral gas chromatography is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds.[14] For non-volatile compounds like phenylacetic acids, derivatization is necessary to increase their volatility.

Derivatization is Key: The carboxylic acid group of phenylacetic acid derivatives must be converted to a more volatile functional group, such as an ester or an amide. This is often achieved by reacting the acid with an alcohol or an amine.

Indirect vs. Direct Chiral GC:

  • Indirect Method: The racemic acid is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral GC column. For example, reacting profens with (R)-1-phenylethylamine creates diastereomeric amides that can be separated by GC-MS/MS.[15][16]

  • Direct Method: The derivatized analyte (using an achiral reagent) is separated on a chiral GC column, typically one coated with a cyclodextrin derivative.[17]

The indirect method is often advantageous as it does not require a specialized chiral column, but it does add an extra step to the sample preparation process.

Workflow for Indirect Chiral GC Analysis

Indirect Chiral GC Workflow A Racemic Phenylacetic Acid Derivative B Derivatization with Chiral Reagent (e.g., (R)-1-phenylethylamine) A->B C Formation of Diastereomers B->C D Separation on Achiral GC Column C->D E Detection (e.g., MS/MS) D->E

Caption: The process of converting enantiomers to separable diastereomers for GC analysis.

Alternative Approaches: Enzymatic Resolution and Classical Resolution

While chromatographic methods are dominant, other techniques can be employed, particularly for preparative-scale separations.

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture.[18][19] For example, an enzyme can catalyze the esterification of one enantiomer of a phenylacetic acid derivative, leaving the other enantiomer unreacted. The resulting mixture of ester and unreacted acid can then be separated by conventional methods.

  • Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base.[20] The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

These methods are often used in process chemistry for the large-scale production of single enantiomers.

Conclusion: A Strategic Approach to Chiral Separation

The selection of the most appropriate technique for the chiral separation of phenylacetic acid derivatives depends on several factors, including the analytical objective (analytical vs. preparative), the properties of the specific derivative, and the available instrumentation. Chiral HPLC remains the most versatile and widely used method, with a vast array of chiral stationary phases to choose from. SFC offers a faster and more environmentally friendly alternative, while chiral GC is a powerful tool for volatile derivatives. For large-scale separations, enzymatic and classical resolution methods provide efficient pathways to enantiomerically pure compounds.

A systematic and logical approach to method development, starting with a screening of different CSPs and mobile phases, is crucial for success. By understanding the underlying principles of each technique and the specific challenges posed by phenylacetic acid derivatives, researchers can confidently develop robust and reliable methods for their chiral separation needs.

References

  • A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Phenylpropanamide and Related Profens. (n.d.). Benchchem.
  • Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. (2025, August 7). ResearchGate.
  • Influence of Mobile Phase Composition on the Preparative Separation of Profens by Chiral Liquid Chromatography. (n.d.). Biblioteca Digital do IPB.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Johannsen, M. (2001). Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography. Journal of Chromatography A, 937(1-2), 135-138. Retrieved from [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (n.d.).
  • Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S. Retrieved from [Link]

  • Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 616-623.
  • Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography–tandem mass spectrometry. (2015). Talanta, 134, 325-332. Retrieved from [Link]

  • Hashim, N. H., & Khan, S. J. (2011). Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples. Journal of Chromatography A, 1218(29), 4746-4754. Retrieved from [Link]

  • Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Anestezjologia Intensywna Terapia, 49(3), 223-228.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International, 25(4). Retrieved from [Link]

  • Chiral separation of ibuprofen by supercritical fluid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (2005). Google Patents.
  • Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]

  • Chiral derivatives of 2‐(1‐naphthyl)‐2‐phenylacetic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(9). Retrieved from [Link]

  • Chiral Triphenylacetic Acid Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures. (2020). Molecules, 25(21), 5098. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4905. Retrieved from [Link]

  • Garcarek, J., & Wjs, K. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 637-653. Retrieved from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Retrieved from [Link]

  • Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. (2023). International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • Chiral separation of (R,S)-2-phenyl-1-propanol through glutaraldehyde-crosslinked chitosan membranes. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(3). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Phenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. (2004). Chirality, 16(9), 652-60. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides an in-depth comparative analysis of the biological activities of ortho-, meta-, and para-nitrophenylacetic acid. While direct, comprehensive comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes known biological activities of nitroaromatic compounds, structure-activity relationships, and established experimental protocols to provide a predictive and practical framework for their evaluation.

Introduction: The Significance of Isomeric Position

Nitrophenylacetic acids (NPAs) are derivatives of phenylacetic acid containing a nitro group (-NO₂) on the phenyl ring. The position of this electron-withdrawing group—ortho (2-), meta (3-), or para (4-)—dramatically influences the molecule's electronic distribution, steric hindrance, and overall physicochemical properties. These variations, in turn, are expected to dictate the nature and potency of their biological activities. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological activity of these compounds is often attributed to the bioreduction of the nitro group to reactive intermediates within target cells.[3]

This guide will explore the anticipated comparative biological activities of NPA isomers, provide detailed experimental protocols for their assessment, and discuss the underlying structure-activity relationships.

Comparative Biological Activity: A Predictive Overview

Based on the known bioactivities of related nitroaromatic compounds, a comparative profile of the NPA isomers can be postulated. The following sections outline the expected trends in cytotoxicity, antimicrobial activity, and enzyme inhibition, supported by the rationale grounded in structure-activity relationships.

Cytotoxicity

The cytotoxic effects of nitroaromatic compounds are often linked to their ability to induce oxidative stress through the production of reactive oxygen species (ROS) during the intracellular reduction of the nitro group. The position of the nitro group can influence the susceptibility of the compound to enzymatic reduction, thereby affecting its cytotoxic potential.

Expected Trend: The para-isomer (4-nitrophenylacetic acid) is often the most biologically active among monosubstituted benzene derivatives due to favorable steric and electronic properties that can enhance interaction with enzyme active sites. The ortho-isomer (2-nitrophenylacetic acid) may exhibit unique activities or reduced potency due to potential intramolecular interactions and steric hindrance. The meta-isomer (3-nitrophenylacetic acid) typically displays intermediate activity.

Supporting Evidence: While direct comparative data for NPA isomers is scarce, studies on other nitroaromatic compounds often show that the para-substituted isomers exhibit greater biological effects.[4]

Experimental Validation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps to determine the cytotoxic effects of the nitrophenylacetic acid isomers on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Ortho-, meta-, and para-nitrophenylacetic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare stock solutions of each nitrophenylacetic acid isomer in DMSO and then dilute to final concentrations (e.g., 10, 25, 50, 100, 200 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that can damage DNA and other macromolecules.[3]

Expected Trend: Similar to cytotoxicity, the antimicrobial activity is expected to be dependent on the efficiency of nitro group reduction. The para-isomer may exhibit the most potent activity, followed by the meta- and then the ortho-isomer.

Supporting Evidence: The antimicrobial efficacy of nitro-containing drugs like metronidazole and chloramphenicol underscores the importance of the nitro group in this biological activity.[1] The position of the nitro group can influence the redox potential of the molecule, which is a key determinant of its antimicrobial potency.

Experimental Validation: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the procedure to determine the MIC of the nitrophenylacetic acid isomers against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Ortho-, meta-, and para-nitrophenylacetic acid

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution: Prepare a two-fold serial dilution of each nitrophenylacetic acid isomer in MHB in the 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (MHB without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Enzyme Inhibition

The nitrophenylacetic acid structure is reminiscent of various enzyme substrates and inhibitors. The electronic and steric properties conferred by the nitro group's position can influence binding affinity and inhibitory potential against specific enzymes.

Expected Trend: The inhibitory activity will be highly target-dependent. However, the para-isomer, with its linear substitution pattern, might fit more readily into certain enzyme active sites compared to the bulkier ortho-isomer.

Supporting Evidence: Derivatives of 2-nitrophenylacetic acid have been explored as precursors for enzyme inhibitors.[10] The ability of nitroalkanes to act as masked electrophiles and form covalent adducts with enzyme active site residues, such as cysteine, suggests a potential mechanism for irreversible inhibition.[11]

Experimental Validation: The choice of enzyme and assay will depend on the therapeutic target of interest. For example, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs.

Conceptual Experimental Workflow: Enzyme Inhibition Assay (e.g., COX-2)

This conceptual workflow describes how one might assess the inhibitory activity of NPA isomers against an enzyme like COX-2.

Principle: A colorimetric or fluorometric assay can be used to measure the peroxidase activity of COX-2. The inhibition of this activity in the presence of the NPA isomers would indicate their inhibitory potential.

General Steps:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate (e.g., arachidonic acid) in an appropriate buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of each NPA isomer for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each isomer concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differences in the biological activities of the nitrophenylacetic acid isomers can be rationalized by considering their electronic and steric properties.

  • Electronic Effects: The nitro group is strongly electron-withdrawing. In the para-position, this effect is transmitted through the aromatic ring to the acetic acid side chain, potentially influencing its acidity and interaction with biological targets. The electronic effect is less pronounced in the meta-position and can be complicated by steric effects in the ortho-position.

  • Steric Effects: The bulky nitro group in the ortho-position can sterically hinder the interaction of the acetic acid moiety with a target binding site. This steric hindrance is absent in the para-isomer and less significant in the meta-isomer.

  • Intramolecular Interactions: In the ortho-isomer, there is a possibility of intramolecular hydrogen bonding between the nitro group and the carboxylic acid group, which can affect the molecule's conformation and its ability to interact with external targets.

The following diagram illustrates the key structural differences that underpin the anticipated variations in biological activity.

G cluster_ortho Ortho-Nitrophenylacetic Acid cluster_meta Meta-Nitrophenylacetic Acid cluster_para Para-Nitrophenylacetic Acid cluster_activity Predicted Biological Activity ortho Steric Hindrance Intramolecular H-bonding activity Cytotoxicity Antimicrobial Activity Enzyme Inhibition ortho->activity Potentially Altered Activity meta Intermediate Electronic Effect meta->activity Intermediate Activity para Maximal Electronic Effect Minimal Steric Hindrance para->activity Potentially Highest Activity

Caption: Predicted structure-activity relationships of NPA isomers.

Data Summary

The following table summarizes the key physicochemical properties of the nitrophenylacetic acid isomers and provides a framework for recording experimental data.

Property2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
CAS Number 3740-52-1[12]1877-73-2[13]104-03-0[14]
Molecular Formula C₈H₇NO₄[12]C₈H₇NO₄[13]C₈H₇NO₄[14]
Molecular Weight 181.15 g/mol [12]181.15 g/mol [13]181.15 g/mol [14]
Predicted Cytotoxicity (IC₅₀) To be determinedTo be determinedTo be determined
Predicted Antimicrobial (MIC) To be determinedTo be determinedTo be determined
Predicted Enzyme Inhibition (IC₅₀) To be determinedTo be determinedTo be determined

Conclusion

The positional isomerism of the nitro group on the phenylacetic acid scaffold is predicted to have a profound impact on the biological activity of these compounds. Based on established structure-activity relationships for nitroaromatic compounds, the para-isomer is anticipated to exhibit the most potent cytotoxic and antimicrobial activities, while the ortho-isomer may display unique properties due to steric and intramolecular effects. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these isomers. Further research is warranted to experimentally validate these predictions and to fully elucidate the mechanisms of action of each isomer, which could lead to the identification of novel therapeutic agents.

References

  • CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NC DNA Day Blog. (2025-03-07). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Bio-protocol. Broth microdilution susceptibility testing. [Link]

  • Protocols.io. (2023-06-14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. [Link]

  • PubChem. (2-Nitrophenyl)acetic acid. [Link]

  • Frontiers in Microbiology. (2022). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. [Link]

  • PubChem. 4-Hydroxy-3-nitrophenylacetic acid. [Link]

  • PubChem. 3-Nitrophenylacetic acid. [Link]

  • PubChem. (4-Nitrophenyl)acetic acid. [Link]

  • Encyclopedia.pub. (2022-06-14). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • National Center for Biotechnology Information. (2006). Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators. [Link]

  • ResearchGate. (2015). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methyl-3-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical resources we utilize. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment, protecting our communities, and maintaining the integrity of our research. This guide provides a detailed, procedural framework for the disposal of 2-(4-Methyl-3-nitrophenyl)acetic acid, grounding every step in the principles of chemical compatibility, regulatory compliance, and operational safety.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound, and its structural analogs like 4-nitrophenylacetic acid, are classified as hazardous substances under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] The primary risks associated with this compound inform the necessary handling and disposal precautions.

Key Hazards:

  • Irritation: It is irritating to the eyes, respiratory system, and skin.[1][3][4] Direct contact should be avoided, and appropriate personal protective equipment (PPE) is mandatory.

  • Toxicity: While acute toxicity data is limited, related compounds are considered harmful if swallowed.[1][2] Accidental ingestion could lead to serious health damage.[1]

  • Environmental: The nitroaromatic structure suggests that improper disposal could be harmful to aquatic life and ecosystems. Therefore, this chemical must not enter drains or waterways.[4][5][6]

  • Combustion Byproducts: In the event of a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][7]

Hazard ProfilePersonal Protective Equipment (PPE) Requirements
Eye Irritant ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2][3][7]
Skin Irritant Chemically resistant gloves (e.g., nitrile) and a lab coat.[1][3]
Respiratory Irritant Use in a well-ventilated area or a chemical fume hood.[1][3]
Harmful if Swallowed Adhere to good laboratory hygiene; wash hands thoroughly after handling.[1]

The Regulatory Landscape: A "Cradle-to-Grave" Responsibility

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it's created until its final, safe disposal.[8]

Laboratories are typically categorized based on the volume of hazardous waste they generate per month:

  • Very Small Quantity Generator (VSQG): Generates ≤ 100 kg.

  • Small Quantity Generator (SQG): Generates > 100 kg but < 1,000 kg.[10]

  • Large Quantity Generator (LQG): Generates ≥ 1,000 kg.[10]

These classifications determine specific requirements for waste accumulation time, storage, and reporting.[10][11] It is crucial to coordinate with your institution's Environmental Health & Safety (EHS) department to understand your facility's generator status and its specific disposal protocols.

cluster_0 Laboratory (Generator) cluster_1 Institutional Oversight (EHS) cluster_2 External Disposal Chain lab 1. Chemical Use & Waste Generation saa 2. Segregation & Accumulation in Satellite Accumulation Area (SAA) lab->saa Waste Stream pickup 3. EHS Pickup & Transport to Central Accumulation Area saa->pickup Scheduled Pickup vendor 4. Licensed Waste Hauler pickup->vendor Contracted Service tsdf 5. Permitted Treatment, Storage, and Disposal Facility (TSDF) vendor->tsdf Manifest Tracking

Fig 1. Cradle-to-Grave Hazardous Waste Lifecycle.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the mandatory, step-by-step process for safely accumulating and preparing this compound for disposal.

Step 1: Waste Characterization and Segregation

Immediately upon deciding to discard the material (whether unused, expired, or as a residue), it must be treated as a hazardous waste.

  • Causality: The acidic nature of this compound requires that it be segregated from bases to prevent a violent exothermic reaction. It must also be kept separate from strong oxidizing agents to prevent the risk of fire or explosion.[2][12] Do not mix this waste stream with other, incompatible chemical wastes.[13]

Step 2: Proper Containerization

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Container Selection: Use a container that is compatible with the acidic and organic nature of the chemical. The original product container is often a suitable choice.[11] If an alternative is needed, use a glass or high-density polyethylene (HDPE) bottle. Never use a metal container for acidic waste. [9][12]

  • Condition: The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.[13]

  • Filling: Do not fill the container to more than 90% capacity to allow for vapor expansion.[9]

Step 3: Mandatory Labeling

Proper labeling is a cornerstone of compliant waste management. It communicates the hazard to everyone who will handle the container.

  • Requirements: The container must be marked with a completed hazardous waste label as soon as the first drop of waste is added.[13] The label must include:

    • The words "HAZARDOUS WASTE" .[10][13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]

    • The approximate concentration or percentage of each component if it is a mixture.

    • A clear indication of the associated hazards (e.g., Irritant, Corrosive).

    • The accumulation start date (the date the first waste was added to the container).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated location within the laboratory where hazardous waste is collected before being moved to a central storage area.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[10][12]

  • Storage: Store the waste container in a designated secondary containment bin to prevent spills from reaching drains or the floor.[9] Ensure the container is kept closed at all times except when adding waste.[12][13]

  • Quantity Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste total, or 1 quart of any single acutely hazardous waste.[14]

Step 5: Arranging for Final Disposal

Once the container is full or has reached its accumulation time limit, it must be removed from the laboratory for final disposal.

  • Procedure: Contact your institution's EHS department to schedule a waste pickup.[13] EHS professionals are trained to handle, transport, and consolidate waste according to federal, state, and local regulations.

  • External Disposal: Your EHS department will work with a certified hazardous waste vendor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.[8][10]

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is essential.

decision decision action_safe action_safe action_danger action_danger start Spill Occurs assess Is the spill large, vapors present, or do you feel unsafe? start->assess evacuate Evacuate Immediate Area. Alert others. assess->evacuate Yes don_ppe Don appropriate PPE: goggles, gloves, lab coat. assess->don_ppe No (Minor Spill) notify_ehs Call EHS / 911. Report from a safe location. evacuate->notify_ehs isolate Isolate the area. Prevent entry. notify_ehs->isolate contain Contain the spill with absorbent pads or granules. don_ppe->contain cleanup Carefully collect absorbent using non-sparking tools. contain->cleanup package Place waste in a sealed, labeled hazardous waste container. cleanup->package decon Decontaminate the area and equipment. package->decon

Sources

Personal protective equipment for handling 2-(4-Methyl-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-(4-Methyl-3-nitrophenyl)acetic acid

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan for the safe handling of this compound. We will delve into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting yourself and your colleagues.

Immediate Safety and Hazard Profile

Before handling this compound (CAS No. 23876-15-5), it is critical to understand its inherent hazards. The compound's structure, featuring a nitroaromatic ring and an acetic acid moiety, dictates its toxicological profile. A Safety Data Sheet (SDS) indicates it is classified as a hazardous substance.[1]

This chemical is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1] Therefore, the primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of its dust or aerosols.[1][2]

Hazard Classification Category Primary Precaution
Skin Corrosion/IrritationCategory 2Wear chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/IrritationCategory 2Wear safety goggles and, if necessary, a face shield.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)Handle in a certified chemical fume hood to avoid dust inhalation.[1]

The 'Why': A Risk-Based Approach to PPE Selection

Understanding the risks associated with this compound allows for an intelligent selection of Personal Protective Equipment (PPE). The goal is to establish multiple barriers between you and the chemical hazard.

  • Inhalation Hazard : As a solid, this compound can become airborne as a fine powder during weighing and transfer.[3] Inhalation can lead to respiratory tract irritation.[1] The most effective engineering control to prevent this is to handle the powder exclusively within a properly functioning chemical fume hood.[3][4] This minimizes the concentration of airborne particles in your breathing zone.

  • Dermal (Skin) Hazard : The compound is classified as a skin irritant.[1] Direct contact can cause inflammation and irritation. Furthermore, related nitrophenyl compounds can sometimes be absorbed through the skin, posing systemic risks. Therefore, selecting the correct gloves and protective clothing is non-negotiable.

  • Ocular (Eye) Hazard : The eyes are particularly vulnerable to chemical dust and splashes. This compound causes serious eye irritation, which can lead to significant discomfort or damage.[1] Standard safety glasses are insufficient; chemical splash goggles are mandatory.[1][5]

Core PPE Protocol and Specifications

Adherence to the following PPE protocol is mandatory for all procedures involving this compound.

Protection Type Required PPE Specification and Rationale
Eye & Face Chemical Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] Goggles provide a full seal around the eyes to protect against dust and potential splashes.
Face Shield (Task-Dependent)Recommended in addition to goggles when handling larger quantities (>25g) or when there is a significant risk of splashing, such as during vigorous mixing or heating.[7][8]
Hand Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[7] Always inspect gloves for tears or punctures before use.[9][10] If contamination occurs, remove gloves immediately using the proper technique, and wash hands thoroughly.[7]
Body Laboratory CoatA clean, buttoned lab coat provides a critical barrier against accidental spills and contamination of personal clothing.[7][11]
Respiratory NIOSH-Approved Respirator (Task-Dependent)Required only if engineering controls (i.e., fume hood) fail or are unavailable, or if exposure limits are exceeded.[1][8] Use must be part of a formal respiratory protection program, including fit-testing.[8][9]

Step-by-Step Safe Handling Workflow

The following workflow provides a procedural guide for handling this compound, integrating the use of engineering controls and PPE to ensure maximum safety.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year. Confirm that the airflow monitor is functioning correctly before starting work.[10]

  • Prepare the Work Surface : Cover the work surface within the fume hood with absorbent bench paper to contain any minor spills.[3]

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood to minimize reaching in and out of the containment area.[3]

Step 2: Donning Personal Protective Equipment

The sequence of putting on PPE is crucial to avoid contamination.

G cluster_Donning PPE Donning Sequence LabCoat 1. Lab Coat Goggles 2. Safety Goggles LabCoat->Goggles Ensure full coverage Gloves 3. Gloves (over cuffs) Goggles->Gloves Final barrier

Caption: PPE Donning Sequence.

  • Lab Coat : Put on a clean lab coat and fasten all buttons.[7]

  • Eye Protection : Don chemical safety goggles.[7]

  • Gloves : Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.[7]

Step 3: Handling the Chemical
  • Weighing : Perform all weighing operations inside the fume hood.[3] Use a weigh boat to contain the powder and prevent spills on the balance.[3]

  • Transfer : Use a dedicated spatula to transfer the solid. Avoid creating dust clouds by handling the material gently.[3] Keep the container closed whenever possible.[3]

  • In Solution : When dissolving the solid, add it slowly to the solvent to prevent splashing.[7]

Step 4: Doffing Personal Protective Equipment

Removing PPE correctly is as important as putting it on correctly to prevent exposure to contaminants.

G cluster_Doffing PPE Doffing Sequence Gloves 1. Gloves (Contaminated) Goggles 2. Safety Goggles Gloves->Goggles Avoid touching face LabCoat 3. Lab Coat Goggles->LabCoat Handle by clean parts Wash 4. Wash Hands LabCoat->Wash Critical final step

Caption: PPE Doffing Sequence.

  • Gloves : Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in a designated hazardous waste container.[7]

  • Eye Protection : Remove safety goggles.[7]

  • Lab Coat : Remove the lab coat, folding it inward to contain any potential contamination on the exterior.[7]

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[7][11]

Emergency and Disposal Plans

Spill Response

Even with careful technique, spills can occur. Be prepared to act swiftly and safely.

Spill Size Action Plan
Minor Spill (small amount of solid inside fume hood)1. Alert nearby personnel.[11]2. Wearing your full PPE, gently cover the spill with an absorbent material.[12]3. Carefully sweep up the material and place it in a labeled hazardous waste container.[2][6]4. Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.
Major Spill (outside of fume hood or large quantity)1. Evacuate the immediate area and alert others.[13]2. If safe to do so, restrict access to the area.[13]3. Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[13]4. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal

Proper disposal is a critical component of the chemical handling lifecycle.

  • Solid Waste : All solid this compound waste and materials used for spill cleanup must be placed in a clearly labeled, sealed hazardous waste container.[1][14]

  • Contaminated PPE : Used gloves and other disposable PPE should be disposed of as hazardous chemical waste.[9] Do not place them in the regular trash.

  • Solutions : Collect all solutions containing the compound in a compatible, labeled hazardous waste container.[9] Depending on local regulations, dilute, non-hazardous solutions of acetic acid derivatives may sometimes be neutralized and disposed of down the drain, but you must confirm this with your institution's EH&S office.[12]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but the entire research community.

References

  • BenchChem Technical Support Team. (2025, December). Personal protective equipment for handling 3-Nitrophenylacetylene. BenchChem.
  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-4-nitrophenol. BenchChem.
  • Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 2-Methyl-3-nitrophenylacetic acid. Fisher Scientific.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Lab Alley. How to Dispose of Acetic Acid. Lab Alley.
  • Environmental Health and Safety. (2012, October 19). Glacial Acetic Acid. University of California Merced.
  • Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? YouTube.
  • Compliance and Risk Management. General Rules for Working with Chemicals. University of Colorado Boulder.
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET: 3-Nitrophenylacetic acid. Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET: Acetic acid. Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
  • Environment, Health and Safety. Chemical Safety: Personal Protective Equipment. University of California, Irvine.
  • ChemicalBook. 2-(4-Nitrophenyl)acetic acid(104-03-0). ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.